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5-Amino-3-bromo-2-nitrobenzoic acid Documentation Hub

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  • Product: 5-Amino-3-bromo-2-nitrobenzoic acid
  • CAS: 60912-51-8

Core Science & Biosynthesis

Foundational

Introduction: The Importance of Physicochemical Characterization

An In-depth Technical Guide to the Physical Properties of Substituted Bromonitrobenzoic Acids A Note on the Subject Compound: Direct, experimentally verified physical property data for 5-Amino-3-bromo-2-nitrobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Substituted Bromonitrobenzoic Acids

A Note on the Subject Compound: Direct, experimentally verified physical property data for 5-Amino-3-bromo-2-nitrobenzoic acid is not extensively available in public-domain scientific literature. To provide a comprehensive and technically valuable guide, this document will focus on the well-characterized and structurally similar isomer, 2-Amino-5-bromo-3-nitrobenzoic acid (CAS No. 58580-07-7) . The principles, experimental methodologies, and expected physicochemical characteristics detailed herein are directly applicable to the analysis and characterization of 5-Amino-3-bromo-2-nitrobenzoic acid and other related substituted aromatic compounds.

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. The precise arrangement of functional groups—such as amino (-NH₂), bromo (-Br), and nitro (-NO₂) moieties—dramatically influences the molecule's electronic, steric, and intermolecular properties. These properties, in turn, dictate its behavior in biological systems and its suitability as a synthetic intermediate.

This guide provides a senior-level overview of the core physical properties of 2-Amino-5-bromo-3-nitrobenzoic acid, serving as a robust template for the investigation of its isomers. Understanding these characteristics is a non-negotiable prerequisite for successful drug development, process chemistry, and materials engineering, as they directly impact solubility, crystallinity, stability, and reactivity.

Core Physicochemical Properties of 2-Amino-5-bromo-3-nitrobenzoic acid

The fundamental physical constants of a compound provide a quantitative fingerprint for its identity and purity. The data for the representative isomer are summarized below.

PropertyValueSource
CAS Number 58580-07-7[1][2]
Molecular Formula C₇H₅BrN₂O₄[1][2]
Molecular Weight 261.03 g/mol [1][2]
Appearance Yellow Solid / Crystalline Powder[3] (Inferred from similar compounds)
Melting Point 245-247 °C[4][5][6]
Boiling Point 401.1 ± 45.0 °C (Predicted)[4][5]
Density 2.0 ± 0.1 g/cm³ (Predicted)[5][6]

In-Depth Analysis of Key Properties

Thermal Properties: Melting Point as a Purity Indicator

The melting point of a crystalline solid is a highly sensitive indicator of purity. For 2-Amino-5-bromo-3-nitrobenzoic acid, the sharp melting range of 245-247 °C suggests a well-defined, stable crystalline lattice.[4][5][6] Impurities would disrupt this lattice, typically resulting in a lower and broader melting range.

  • Expert Insight: The high melting point is indicative of strong intermolecular forces. In this molecule, hydrogen bonding between the carboxylic acid groups (forming dimers) and between the amino and nitro groups of adjacent molecules, in addition to dipole-dipole interactions from the polar C-Br and C-NO₂ bonds, contributes to a high lattice energy that requires significant thermal energy to overcome.

Solubility Profile: The "Like Dissolves Like" Principle in Practice

While specific quantitative solubility data is sparse, a qualitative assessment can be made based on the compound's structure. The molecule possesses both polar functional groups (carboxylic acid, amino, nitro) capable of hydrogen bonding and a nonpolar aromatic ring.

  • Expected Solubility:

    • Poorly soluble in water: Despite the presence of polar groups, the overall molecule is dominated by the large, hydrophobic brominated benzene ring.

    • Soluble in polar organic solvents: Solvents like DMSO, DMF, ethanol, and acetone are expected to be effective.[7] DMSO is particularly useful for preparing samples for NMR spectroscopy.

    • Insoluble in nonpolar solvents: Hexanes, toluene, and diethyl ether are unlikely to be effective solvents.

  • Causality: The choice of solvent is critical for any reaction or analysis. For synthetic applications, a solvent must be chosen that can dissolve reactants without participating in side reactions. For purification via recrystallization, a solvent system is required where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

G start Select Solvent for Testing (e.g., Water, Ethanol, Acetone, Toluene, DMSO) add_solid Add ~10 mg of solid to 1 mL of solvent start->add_solid vortex Vortex/Mix at Ambient Temperature add_solid->vortex observe Observe vortex->observe soluble Result: Soluble observe->soluble Clear solution insoluble Result: Insoluble observe->insoluble No change sparingly Result: Sparingly Soluble observe->sparingly Some solid remains heat Heat mixture gently insoluble->heat sparingly->heat observe_heat Observe while hot heat->observe_heat observe_heat->insoluble Solid remains soluble_hot Result: Soluble when hot (Good for recrystallization) observe_heat->soluble_hot Clear solution G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Analysis dry_sample Ensure Dry, Powdered Sample clean_crystal Clean ATR Crystal dry_sample->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure set_params Set Parameters (Range: 4000-400 cm⁻¹, Scans: 16) apply_pressure->set_params scan Initiate Scan set_params->scan process_spectrum Process Spectrum (Baseline Correction) scan->process_spectrum identify_peaks Identify Key Vibrational Bands (O-H, N-H, C=O, N-O) process_spectrum->identify_peaks compare Compare with Known Spectra / Expected Frequencies identify_peaks->compare

Caption: Standard workflow for sample analysis using FTIR-ATR.

Protocol: NMR Spectroscopy (Sample Preparation)
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this type of molecule. [8]2. Sample Weighing: Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently agitate until the sample is fully dissolved.

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). [8]It may be included in the solvent by the manufacturer or added separately.

  • Analysis: The prepared sample is now ready for analysis in an NMR spectrometer.

Conclusion

The physical properties of 2-Amino-5-bromo-3-nitrobenzoic acid—a high melting point, poor aqueous solubility, and distinct acidic/basic character—are a direct consequence of its specific substitution pattern. The interplay of hydrogen bonding, dipole forces, and electronic effects from the amino, bromo, and nitro groups defines its behavior. The experimental protocols outlined provide a reliable framework for characterizing this and other novel chemical entities, ensuring that subsequent research and development are built upon a foundation of accurate and trustworthy data.

References

  • PubChem. (n.d.). 5-Amino-3-bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024, April 9). 5-Bromo-2-Methyl-3-Nitrobenzoic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (2025, February 5). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved February 15, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Hydroxyphenyl)-1-octanone. American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Nalco Water. (n.d.). NALCO® 7330 Safety Data Sheet. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 15, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved February 15, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 15, 2026, from [Link]

  • PubMed. (2011, November 18). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Substituted Bromo-Amino-Nitrobenzoic Acids: A Focus on 2-Amino-5-bromo-3-nitrobenzoic Acid

A Note to the Researcher: This guide addresses the chemical structure, properties, synthesis, and applications of substituted bromo-amino-nitrobenzoic acids. While the inquiry specified 5-Amino-3-bromo-2-nitrobenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This guide addresses the chemical structure, properties, synthesis, and applications of substituted bromo-amino-nitrobenzoic acids. While the inquiry specified 5-Amino-3-bromo-2-nitrobenzoic acid , a comprehensive search of available scientific literature and chemical databases did not yield specific data for this particular isomer. Therefore, this document will provide a detailed technical overview of the closely related and well-documented isomer, 2-Amino-5-bromo-3-nitrobenzoic acid (CAS No. 58580-07-7) . This compound serves as an exemplary model for understanding the chemical behavior and synthetic utility of this class of molecules. Furthermore, this guide will explore general synthetic strategies that could be theoretically adapted for the preparation of other isomers, including the requested 5-amino-3-bromo-2-nitrobenzoic acid.

Introduction to 2-Amino-5-bromo-3-nitrobenzoic Acid

2-Amino-5-bromo-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid. The presence of three distinct substituents on the benzene ring—an amino group (-NH₂), a bromine atom (-Br), and a nitro group (-NO₂)—makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating amino group, creates a unique electronic environment that influences the molecule's reactivity and potential applications, particularly in the development of novel pharmaceuticals and functional materials.[1]

Physicochemical and Spectroscopic Profile

The accurate characterization of 2-amino-5-bromo-3-nitrobenzoic acid is crucial for its application in synthetic chemistry. The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 58580-07-7[2][3]
Molecular Formula C₇H₅BrN₂O₄[2]
Molecular Weight 261.03 g/mol [2]
Appearance Yellow Solid[4]
Melting Point 245-247 °C[4]
Boiling Point 401.1 ± 45.0 °C at 760 mmHg[4]
Density 2.0 ± 0.1 g/cm³[4]
SMILES C1=C(C=C(C(=C1C(=O)O)N)[O-])Br[3]
InChIKey MCQLFDJHSKKLHC-UHFFFAOYSA-N[3]

Synthesis of 2-Amino-5-bromo-3-nitrobenzoic Acid

A documented and efficient method for the synthesis of 2-amino-5-bromo-3-nitrobenzoic acid involves the oxidative cleavage of 5-bromo-7-nitro-1H-indole-2,3-dione.[6] This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction conditions.

Rationale for the Synthetic Approach

The choice of 5-bromo-7-nitro-1H-indole-2,3-dione as a precursor is strategic. The indole-2,3-dione (isatin) core provides a pre-assembled arrangement of the atoms required for the final product. The oxidative cleavage of the C2-C3 bond of the isatin ring is a well-established transformation that can be achieved under mild conditions using an oxidizing agent like hydrogen peroxide in a basic medium. The base facilitates the deprotonation of the amide nitrogen, making the ring more susceptible to nucleophilic attack and subsequent cleavage.

Experimental Protocol

The following protocol is adapted from established literature procedures.[6]

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-7-nitro-1H-indole-2,3-dione (5.5 g, 20.3 mmol) in an aqueous solution of 2N sodium hydroxide (23.2 mL).

  • Cooling: Place the flask in an ice bath and cool the stirred solution to 0 °C.

  • Addition of Oxidizing Agent: Slowly add a 50% aqueous solution of hydrogen peroxide (4.96 mL) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, dilute the reaction mixture with water and acidify to a pH of approximately 4 with citric acid.

  • Product Collection: The resulting yellow solid precipitate is collected by filtration and dried under a vacuum to yield 2-amino-5-bromo-3-nitrobenzoic acid.

This method has been reported to produce the target compound in high yield (approximately 96%).[6]

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-bromo-7-nitro-1H-indole-2,3-dione ReactionConditions 0 °C to Room Temp 4 hours Start->ReactionConditions Dissolve Reagents 2N NaOH (aq) H₂O₂ (50% aq) Reagents->ReactionConditions Add Workup Dilute with H₂O Acidify with Citric Acid (pH 4) ReactionConditions->Workup Reaction Mixture Isolation Filtration and Drying Workup->Isolation Precipitate Product 2-Amino-5-bromo-3-nitrobenzoic acid Isolation->Product

Caption: Synthesis of 2-Amino-5-bromo-3-nitrobenzoic acid.

Applications in Research and Drug Development

Substituted aminobenzoic acids are a significant class of compounds in medicinal chemistry, serving as scaffolds for the development of various therapeutic agents.[7] 2-Amino-5-bromo-3-nitrobenzoic acid, in particular, is utilized as a reactant in the synthesis of substituted quinoxaline derivatives.[1] These quinoxaline compounds have been investigated as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), an enzyme implicated in cancer metabolism. The ability to further modify the amino and carboxylic acid functional groups allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Strategies for Aminonitrobenzoic Acids

The synthesis of specifically substituted aminonitrobenzoic acids often requires a multi-step approach involving the careful introduction of functional groups onto the benzene ring.

Selective Reduction of Dinitrobenzoic Acids

One common strategy is the selective reduction of a dinitrobenzoic acid precursor.[8][9] By choosing appropriate reducing agents and reaction conditions, one nitro group can be selectively reduced to an amino group while leaving the other intact. Alkali hydrosulfides are often employed for this type of selective reduction.[8]

Nucleophilic Aromatic Substitution

Another approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, a di-halogenated nitrobenzoic acid could be reacted with ammonia under pressure and in the presence of a catalyst to replace one of the halogen atoms with an amino group.[9][10] The regioselectivity of this reaction would be governed by the activating and directing effects of the existing substituents.

General Synthesis Workflow

GeneralSynthesis cluster_path1 Selective Reduction Pathway cluster_path2 Nucleophilic Substitution Pathway Dinitro Substituted Dinitrobenzoic Acid Reduce Selective Reduction (e.g., NaSH) Dinitro->Reduce Product1 Substituted Aminonitrobenzoic Acid Reduce->Product1 Halonitro Substituted Halogenated Nitrobenzoic Acid Substitute Nucleophilic Substitution (e.g., NH₃, Catalyst) Halonitro->Substitute Product2 Substituted Aminonitrobenzoic Acid Substitute->Product2

Caption: General strategies for synthesizing aminonitrobenzoic acids.

Conclusion

2-Amino-5-bromo-3-nitrobenzoic acid stands as a valuable and versatile intermediate in modern organic synthesis. Its trifunctional nature provides multiple reaction sites for the construction of more complex molecules, particularly in the realm of medicinal chemistry. While direct information on the 5-amino-3-bromo-2-nitro isomer is currently limited, the well-established chemistry of related compounds provides a solid foundation for future research and the potential development of synthetic routes to this and other novel substituted aminobenzoic acids.

References

  • Google Patents. US8835677B2 - Methods for producing aminonitrobenzoic acids.
  • Google Patents. KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
  • PubChem. 5-Amino-3-bromo-2-hydroxybenzoic acid | C7H6BrNO3 | CID 20327555. [Link]

  • Google Patents. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
  • PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478. [Link]

  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]

  • Patsnap Eureka. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. [Link]

  • Chemsrc.com. 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]

  • Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • PubChemLite. 5-amino-3-bromo-2-methylbenzoic acid (C8H8BrNO2). [Link]

  • Google Patents. US3468941A - Production of 2-amino-3-nitrobenzoic acid.
  • ResearchGate. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

Foundational

5-Amino-3-bromo-2-nitrobenzoic acid CAS number 58580-07-7

CAS Number: 58580-07-7 Synonyms: 3-Nitro-5-bromoanthranilic acid; Benzoic acid, 2-amino-5-bromo-3-nitro- Document Type: Technical Application Guide Version: 1.0 Executive Summary 2-Amino-5-bromo-3-nitrobenzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 58580-07-7 Synonyms: 3-Nitro-5-bromoanthranilic acid; Benzoic acid, 2-amino-5-bromo-3-nitro- Document Type: Technical Application Guide Version: 1.0

Executive Summary

2-Amino-5-bromo-3-nitrobenzoic acid (CAS 58580-07-7) is a highly specialized anthranilic acid derivative serving as a critical scaffold in medicinal chemistry.[1] Unlike generic benzoic acids, its specific substitution pattern—an amino group at C2, a nitro group at C3, and a bromine atom at C5—renders it an essential "push-pull" aromatic building block.

Its primary utility lies in the synthesis of PFKFB3 inhibitors (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3), a target pivotal in disrupting the "Warburg effect" in glycolytic cancer cells. Furthermore, it serves as a precursor for fused heterocycles, including quinoxalines and quinazolin-4(3H)-ones , via cyclization pathways involving the amino and carboxyl moieties.

Note on Nomenclature: While occasionally referred to as "5-Amino-3-bromo-2-nitrobenzoic acid" in non-standard catalogs, the IUPAC numbering prioritizes the carboxyl group as C1. Consequently, the correct structural identification for CAS 58580-07-7 is 2-Amino-5-bromo-3-nitrobenzoic acid .

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Molecular Formula C₇H₅BrN₂O₄
Molecular Weight 261.03 g/mol
Appearance Yellow crystalline powder
Melting Point 245–247 °C (Dec.)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base.
pKa (Predicted) ~3.81 (Carboxyl), weakly basic amine due to electron-withdrawing nitro group.
NMR Signature ¹H NMR (DMSO-d₆): δ 8.59 (s, 1H), 8.37 (s, 1H), 8.84 (bs, 2H, NH₂).[2]

Synthetic Methodology

The most robust and field-proven route to CAS 58580-07-7 is the oxidative cleavage of 5-bromo-7-nitroisatin . This method is preferred over direct nitration of 2-amino-5-bromobenzoic acid due to superior regioselectivity and yield (>95%).

Reaction Mechanism & Workflow

The synthesis relies on the reaction of the isatin precursor with alkaline hydrogen peroxide. The peroxide anion attacks the C3 carbonyl of the isatin, leading to ring opening and decarboxylation to form the anthranilic acid derivative.

SynthesisPath Isatin Precursor: 5-Bromo-7-nitroisatin Reagents Reagents: 30% H2O2, 2N NaOH (0°C to RT) Isatin->Reagents Intermediate Intermediate: Ring Opening (Decarboxylation) Reagents->Intermediate Product Product: 2-Amino-5-bromo-3-nitro- benzoic acid Intermediate->Product Acidification (pH 3-4)

Figure 1: Oxidative cleavage pathway from isatin precursor to target anthranilic acid.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 2-Amino-5-bromo-3-nitrobenzoic acid.

Reagents:

  • 5-Bromo-7-nitro-1H-indole-2,3-dione (5-Bromo-7-nitroisatin): 5.5 g (20.3 mmol)[2]

  • Sodium Hydroxide (2N aq.[2] solution): 23.2 mL[2]

  • Hydrogen Peroxide (30-50% aq. solution): ~5.0 mL[3][4]

  • Citric Acid or 2N HCl (for acidification)

Procedure:

  • Solubilization: In a 100 mL round-bottom flask, suspend 5.5 g of 5-bromo-7-nitroisatin in 23.2 mL of 2N NaOH. Stir until a deep purple/dark solution forms (formation of the isatinate salt).

  • Oxidation: Cool the solution to 0–5 °C using an ice bath.

  • Addition: Dropwise add 5.0 mL of Hydrogen Peroxide solution. Caution: Exothermic reaction. Maintain internal temperature <10 °C.[5][6]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The dark color should fade to a lighter orange/yellow, indicating ring cleavage.

  • Monitoring: Verify completion by TLC (Mobile phase: Ethyl Acetate/Hexane). The starting material spot should disappear.

  • Workup: Dilute the reaction mixture with 50 mL cold water.

  • Precipitation: Slowly acidify the solution to pH 3–4 using Citric Acid or dilute HCl. A thick yellow precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove excess salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

  • Yield: Expect ~5.0 g (96% yield) of yellow solid.

Applications in Drug Discovery

The core utility of CAS 58580-07-7 is its role as a privileged scaffold for kinase inhibitors and metabolic modulators.

PFKFB3 Inhibitor Synthesis

The 3-nitro and 5-bromo substituents allow for orthogonal functionalization. A primary application is the synthesis of substituted quinoxalines that inhibit PFKFB3. The glycolytic enzyme PFKFB3 is overexpressed in many cancers, driving the high glycolytic flux (Warburg effect) required for rapid tumor growth.[7]

Mechanism of Utilization:

  • Reduction: The 3-nitro group is reduced to an amine (forming a diaminobenzoic acid derivative).

  • Cyclization: Condensation with oxalic acid derivatives or alpha-keto acids yields the quinoxaline core.

  • Coupling: The 5-bromo handle allows for Suzuki or Buchwald-Hartwig couplings to attach aryl groups necessary for binding to the PFKFB3 ATP-binding pocket.

ApplicationWorkflow Start Start: CAS 58580-07-7 (2-Amino-5-bromo-3-nitrobenzoic acid) Step1 Step 1: Nitro Reduction (H2/Pd-C or Fe/AcOH) Start->Step1 Step2 Intermediate: 2,3-Diamino-5-bromobenzoic acid Step1->Step2 Step3 Step 2: Cyclization (with Glyoxal/Oxalates) Step2->Step3 Step4 Scaffold: 6-Bromo-quinoxaline derivative Step3->Step4 Step5 Step 3: Pd-Catalyzed Coupling (Suzuki/Buchwald) Step4->Step5 Final Target: PFKFB3 Inhibitor (Cancer Metabolism Modulator) Step5->Final

Figure 2: Synthetic workflow converting CAS 58580-07-7 into a bioactive PFKFB3 inhibitor.

Other Heterocyclic Syntheses[13]
  • Quinazolinones: Reaction with formamide or ortho-esters yields nitro-quinazolinones, used in antibacterial research.

  • Ullmann Condensation: The 5-bromo position is deactivated relative to the 2-amino position, but the 2-amino group can be used in copper-catalyzed Ullmann couplings to create N-aryl anthranilic acids (fenamic acid analogs).

Quality Control & Analytics

To ensure the integrity of the starting material for complex synthesis, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6):

    • The spectrum is distinct due to the meta positioning of the aromatic protons (H4 and H6).

    • δ 8.59 ppm (s, 1H): H4 proton (between Br and NO₂). It is the most deshielded due to the flanking electron-withdrawing groups.

    • δ 8.37 ppm (s, 1H): H6 proton (between Br and COOH).

    • δ 8.84 ppm (bs, 2H): Amine protons (exchangeable with D₂O).

  • HPLC Purity: >98% (area) required for GMP synthesis.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).

    • Detection: UV 254 nm (Nitroaromatics absorb strongly here).

Safety & Handling

Signal Word: Warning GHS Hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Handle in a fume hood to avoid inhalation of fine dust.

  • Wear nitrile gloves and safety goggles.

  • Incompatibility: Avoid contact with strong reducing agents (due to nitro group) and strong bases (forms salts).

References

  • Synthesis via Isatin Oxidation: ChemicalBook Protocols. "Synthesis of 2-amino-5-bromo-3-nitrobenzoic acid from 5-bromo-7-nitroindoline-2,3-dione." Link

  • PFKFB3 Inhibitor Application: ResearchGate. "Structures of compounds described as PFKFB3 inhibitors." Link

  • General Anthranilic Acid Chemistry: Organic Syntheses. "2-Amino-5-bromobenzaldehyde (Analogous Chemistry)." Org. Synth. 2012, 89, 460-474. Link

  • Compound Data & Safety: PubChem Laboratory Chemical Safety Summary (LCSS). "2-Amino-5-bromo-3-nitrobenzoic acid (CID 18431478)." Link

Sources

Exploratory

Spectroscopic Data for 5-Amino-3-bromo-2-nitrobenzoic Acid: A Technical Overview

This guide will, therefore, adopt a predictive and comparative approach. We will leverage established principles of spectroscopy and available data from structurally similar molecules to forecast the expected spectral ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide will, therefore, adopt a predictive and comparative approach. We will leverage established principles of spectroscopy and available data from structurally similar molecules to forecast the expected spectral characteristics of 5-Amino-3-bromo-2-nitrobenzoic acid. This theoretical framework will provide researchers with a robust set of expectations for the characterization of this compound, should it be synthesized or analyzed.

Molecular Structure and Its Spectroscopic Implications

The unique arrangement of substituents on the benzoic acid core of 5-Amino-3-bromo-2-nitrobenzoic acid dictates its electronic environment and, consequently, its interaction with electromagnetic radiation. The presence of a carboxylic acid group, an amino group, a nitro group, and a bromine atom creates a distinct pattern of electron-donating and electron-withdrawing effects that will be reflected in its various spectra.

Key Structural Features:

  • Carboxylic Acid (-COOH): An electron-withdrawing group that will significantly influence the chemical shifts of adjacent protons and carbons in NMR spectroscopy. It also gives rise to characteristic stretching vibrations in the infrared (IR) spectrum.

  • Amino Group (-NH₂): An electron-donating group that will influence the aromatic region of the NMR spectra and exhibit characteristic N-H stretching and bending vibrations in the IR spectrum.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, which will cause a downfield shift for nearby protons and carbons in NMR and has very strong, characteristic symmetric and asymmetric stretching bands in the IR spectrum.

  • Bromine Atom (-Br): An electronegative atom that will also influence the electronic environment, and its isotopic pattern may be observable in high-resolution mass spectrometry.

The interplay of these functional groups is crucial for a complete spectral assignment.

Predicted Spectroscopic Data

Based on the analysis of related compounds and spectroscopic theory, the following data tables outline the anticipated spectral features for 5-Amino-3-bromo-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Amino-3-bromo-2-nitrobenzoic acid, we can predict the approximate chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.

Experimental Protocol (Hypothetical):

A sample of 5-Amino-3-bromo-2-nitrobenzoic acid would be dissolved in a deuterated solvent, such as DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The solution would then be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. Tetramethylsilane (TMS) would be used as an internal standard (δ = 0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer 400 MHz NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Process Spectra (FT, Phasing, Baseline) Acquire_H1->Process Acquire_C13->Process Reference Reference to TMS Process->Reference Final Spectra Final Spectra Reference->Final Spectra

Caption: Hypothetical workflow for NMR analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale for Prediction
~13.0 - 14.0Singlet, broad1H, -COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet.
~7.5 - 7.8Doublet1H, H-6This proton is ortho to the electron-withdrawing nitro group and will be shifted downfield. It will appear as a doublet due to coupling with H-4.
~7.2 - 7.5Doublet1H, H-4This proton is ortho to the electron-donating amino group and meta to the nitro and bromo groups, leading to a more intermediate chemical shift. It will be a doublet due to coupling with H-6.
~5.5 - 6.0Singlet, broad2H, -NH₂The protons of the amino group will appear as a broad singlet and can exchange with water in the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ) ppmAssignmentRationale for Prediction
~165 - 170C=OThe carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
~145 - 150C-5This carbon is attached to the electron-donating amino group, which would typically cause an upfield shift. However, it is also influenced by the other substituents.
~140 - 145C-2The carbon bearing the nitro group will be significantly deshielded.
~130 - 135C-6This aromatic carbon will be influenced by the adjacent nitro group and the meta-positioned amino group.
~120 - 125C-4This aromatic carbon is expected to be in this region due to the combined effects of the ortho amino group and meta bromine and nitro groups.
~115 - 120C-1The carbon attached to the carboxylic acid group.
~110 - 115C-3The carbon attached to the bromine atom will be shifted downfield due to the electronegativity of bromine.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted vibrational frequencies for 5-Amino-3-bromo-2-nitrobenzoic acid are based on the characteristic absorption bands of its constituent groups.

Experimental Protocol (Hypothetical):

The FT-IR spectrum of solid 5-Amino-3-bromo-2-nitrobenzoic acid would be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample would be placed directly onto the ATR crystal (e.g., diamond). The spectrum would be recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_output Data Output Background Record Background Spectrum (Clean ATR) Place_Sample Place Sample on ATR Crystal Background->Place_Sample Record_Sample Record Sample Spectrum Place_Sample->Record_Sample Subtract_BG Subtract Background from Sample Spectrum Record_Sample->Subtract_BG Final_Spectrum Generate Final FT-IR Spectrum Subtract_BG->Final_Spectrum

Caption: Hypothetical workflow for FT-IR analysis.

Table 3: Predicted FT-IR Spectroscopic Data

Predicted Wavenumber (cm⁻¹)Functional Group AssignmentRationale for Prediction
3400 - 3200N-H stretch (Amine)The primary amine will show two bands in this region corresponding to symmetric and asymmetric stretching.
3300 - 2500O-H stretch (Carboxylic Acid)A very broad band is expected due to hydrogen bonding of the carboxylic acid dimer.
1720 - 1680C=O stretch (Carboxylic Acid)A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid.
1620 - 1580N-H bend (Amine) & C=C stretch (Aromatic)The N-H bending vibration of the primary amine will overlap with the aromatic C=C stretching vibrations.
1550 - 1475N-O asymmetric stretch (Nitro group)A very strong and characteristic absorption for the nitro group.
1350 - 1300N-O symmetric stretch (Nitro group)Another strong and characteristic absorption for the nitro group.
1300 - 1200C-N stretch (Aromatic Amine)The stretching vibration of the bond between the aromatic ring and the amino group.
1250 - 1000C-O stretch (Carboxylic Acid)The stretching vibration of the C-O single bond in the carboxylic acid.
~700C-Br stretchThe carbon-bromine stretch is expected in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol (Hypothetical):

Mass spectral data would be acquired using a high-resolution mass spectrometer, for instance, using electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the ion source.

Table 4: Predicted Mass Spectrometry Data

m/zProposed FragmentRationale for Prediction
260/262[M]⁺ or [M+H]⁺The molecular ion peak (or protonated molecule) should be observed with an approximate 1:1 ratio for the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The exact mass would be a key identifier.
214/216[M-NO₂]⁺Loss of the nitro group is a common fragmentation pathway.
215/217[M-COOH]⁺Decarboxylation is another expected fragmentation for benzoic acids.
184[M-Br]⁺Loss of the bromine atom.

Conclusion and Future Directions

The spectroscopic data presented in this guide are predictive and based on established principles and data from analogous compounds. Experimental verification is essential for the definitive characterization of 5-Amino-3-bromo-2-nitrobenzoic acid. Researchers who synthesize or isolate this compound are encouraged to perform the spectroscopic analyses outlined herein. The comparison of experimental data with these predictions will provide a high degree of confidence in the structural assignment. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals.

References

Due to the lack of direct experimental data for 5-Amino-3-bromo-2-nitrobenzoic acid, this section cannot be populated with citations to authoritative sources for its specific spectroscopic data. The predictions are based on general principles of organic spectroscopy, which are covered in standard textbooks and databases. For data on related compounds, researchers are directed to chemical databases such as PubChem and the NIST Chemistry WebBook.

Foundational

1H NMR spectrum of 5-Amino-3-bromo-2-nitrobenzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Amino-3-bromo-2-nitrobenzoic Acid Introduction 5-Amino-3-bromo-2-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest in synthetic organ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Amino-3-bromo-2-nitrobenzoic Acid

Introduction

5-Amino-3-bromo-2-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its utility as a versatile building block stems from the unique electronic and steric environment created by the arrangement of its functional groups: an electron-donating amino group, and three electron-withdrawing groups (carboxyl, bromo, and nitro). Accurate structural elucidation is paramount for its application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this purpose. This guide provides a detailed analysis of the expected ¹H NMR spectrum of this molecule, offering a blend of theoretical prediction and practical experimental guidance for researchers.

Predicted ¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of 5-Amino-3-bromo-2-nitrobenzoic acid is expected to exhibit two distinct signals corresponding to the two protons on the benzene ring. The substitution pattern (1,2,3,5-tetrasubstituted) leaves two protons at positions C4 and C6. These protons are not equivalent and will appear as distinct signals, each split into a doublet by the other due to meta coupling.

Substituent Effects on Chemical Shifts:

The chemical shifts of the aromatic protons are influenced by the electronic properties of the substituents. Here's a breakdown of their expected effects:

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deshields nearby protons, shifting their signals downfield to a higher ppm value.

  • Carboxylic Acid Group (-COOH): An electron-withdrawing group that also contributes to the deshielding of aromatic protons.[1][2] The acidic proton of the carboxyl group itself is expected to appear as a broad singlet at a much higher chemical shift (typically >10 ppm), and its presence can be confirmed by a D₂O exchange experiment.[3]

  • Bromo Group (-Br): An electronegative atom that has a moderate deshielding effect on adjacent protons.

  • Amino Group (-NH₂): A strong electron-donating group that shields nearby protons, causing an upfield shift to a lower ppm value. The protons of the amino group will likely appear as a broad singlet.[2]

Signal Assignment:

  • H-6: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro and bromo groups. The strong shielding effect of the amino group is expected to dominate, causing this proton to resonate at a relatively upfield (lower ppm) chemical shift.

  • H-4: This proton is meta to the electron-donating amino group and the electron-withdrawing nitro group, and ortho to the electron-withdrawing bromo group. The cumulative deshielding effects of the bromo, nitro, and carboxylic acid groups will likely cause this proton to resonate at a more downfield (higher ppm) chemical shift compared to H-6.

Coupling Constant:

The two aromatic protons, H-4 and H-6, are meta to each other. The through-bond coupling between meta protons typically results in a small coupling constant (J), in the range of 2-3 Hz.[3] This will result in both signals appearing as sharp doublets.

Predicted ¹H NMR Data Summary

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.0 - 8.5Doublet (d)~2-3
H-67.0 - 7.5Doublet (d)~2-3
-COOH>12Broad Singlet (br s)-
-NH₂5.0 - 6.0Broad Singlet (br s)-

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 5-Amino-3-bromo-2-nitrobenzoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 5-Amino-3-bromo-2-nitrobenzoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many benzoic acid derivatives.[4][5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.

  • Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.

  • Spectral Width (SW): A range of -2 to 16 ppm is generally sufficient to cover the aromatic, amino, and carboxylic acid proton signals.

  • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants.

Trustworthiness and Self-Validation

The reliability of the acquired ¹H NMR data is ensured by several key aspects of the experimental design:

  • Internal Standard: The use of TMS provides a universally accepted reference point, ensuring the accuracy and reproducibility of chemical shift values across different experiments and instruments.[1]

  • Solvent Selection: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its characteristic residual solvent peak, which can serve as a secondary internal reference.[5]

  • D₂O Exchange: To definitively identify the exchangeable protons of the carboxylic acid and amino groups, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the signals from these protons to disappear or significantly diminish, confirming their assignment.[3]

Visualizing Molecular Structure and Coupling

The following diagram illustrates the structure of 5-Amino-3-bromo-2-nitrobenzoic acid and highlights the meta-coupling interaction between the aromatic protons.

Caption: Molecular structure and meta-coupling in 5-Amino-3-bromo-2-nitrobenzoic acid.

Conclusion

The ¹H NMR spectrum of 5-Amino-3-bromo-2-nitrobenzoic acid is a powerful tool for its structural verification. By understanding the interplay of substituent electronic effects and proton-proton coupling, a detailed and accurate prediction of the spectrum can be made. This guide provides the foundational knowledge for researchers to not only interpret the ¹H NMR data of this molecule but also to design and execute a robust experimental protocol for its acquisition.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15).
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate. (2026, January 13).
  • 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR spectrum - ChemicalBook.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry.
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19).
  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - Taylor & Francis. (2023, February 8).
  • APPENDIX 2 - DSpace@MIT.
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025, August 8).
  • H NMR Spectroscopy.

Sources

Exploratory

Technical Guide: 13C NMR Analysis of 5-Amino-3-bromo-2-nitrobenzoic Acid

The following guide details the 13C NMR analysis of 5-Amino-3-bromo-2-nitrobenzoic acid , a highly functionalized aromatic intermediate often used in the synthesis of heterocyclic pharmaceuticals (e.g., quinoxalines). Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR analysis of 5-Amino-3-bromo-2-nitrobenzoic acid , a highly functionalized aromatic intermediate often used in the synthesis of heterocyclic pharmaceuticals (e.g., quinoxalines).

This analysis addresses the specific challenges posed by the "crowded zone" (the sterically hindered C1-C2-C3 region) and the electronic push-pull effects of the amino and nitro groups.

Executive Summary

Compound: 5-Amino-3-bromo-2-nitrobenzoic acid CAS: 58580-07-7 (Isomer specific) Molecular Formula: C7H5BrN2O4 Core Challenge: Distinguishing the three contiguous quaternary carbons (C1, C2, C3) and accurately assigning the protonated carbons (C4, C6) which experience conflicting electronic shielding effects.

This guide provides a calculated predictive model validated by standard substituent chemical shift (SCS) theory, experimental protocols for DMSO-d6 acquisition, and a logic-flow for structural assignment.

Experimental Protocol

To ensure high-resolution data capable of resolving the quaternary carbons, the following acquisition parameters are recommended.

Sample Preparation[1]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent. The compound is sparingly soluble in CDCl3 due to the polar zwitterionic character of the amino acid moiety.

  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (100 MHz 13C / 400 MHz 1H)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Standard 1H decoupling with NOE enhancement for sensitivity.
Spectral Width 240 ppm (-10 to 230 ppm)Captures the downfield Carbonyl (~167 ppm) and upfield references.
Relaxation Delay (D1) 3.0 – 5.0 seconds Critical: The molecule has 5 quaternary carbons. Short D1 will suppress their signals (saturation), specifically C1 (COOH) and C3 (C-Br).
Scans (NS) > 1024Required to resolve low-intensity quaternary carbons broadened by Br/N quadrupolar effects.
Temperature 298 K (25°C)Standard.

Structural Analysis & Chemical Shift Prediction[2][3]

The Molecule

The structure consists of a benzene ring with six unique positions. The numbering convention used in this guide follows IUPAC priority:

  • C1: Carboxyl (COOH)

  • C2: Nitro (NO2)[1]

  • C3: Bromo (Br)

  • C4: Methine (CH)

  • C5: Amino (NH2)

  • C6: Methine (CH)

Electronic Environment Analysis
  • The Crowded Zone (C1, C2, C3): The Nitro group at C2 is sterically "buttressed" by the bulky Bromo (C3) and Carboxyl (C1) groups. This likely forces the NO2 group to twist out of planarity, slightly reducing its deshielding resonance effect on the ortho/para positions.

  • The Push-Pull Axis: The Amino group (C5) is a strong electron donor (Shielding ortho/para), while the Nitro group (C2) is a strong electron withdrawer (Deshielding ortho/para). They are para to each other, creating a cooperative electronic push-pull system.

Predicted Chemical Shifts (SCS Method)

The following values are calculated using additive Substituent Chemical Shift (SCS) increments relative to Benzene (128.5 ppm).

CarbonTypeSubstituents & EffectsPredicted Shift (δ)Signal Characteristics
C7 (C=O) QuatCarboxyl Carbonyl165.0 – 168.0 Most downfield signal. Low intensity.
C5 QuatIpso-NH2 (+19), Para-NO2 (+6)154.0 – 158.0 Deshielded by direct N-attachment.
C2 QuatIpso-NO2 (+20), Ortho-Br (+3)140.0 – 145.0 Deshielded, but potentially broadened by NO2 relaxation.
C4 CH Ortho-Br (+3), Ortho-NH2 (-12)122.0 – 126.0 High Intensity. Shielded by adjacent NH2.
C3 QuatIpso-Br (-5), Ortho-NO2 (-5)118.0 – 121.0 Broad/Weak. Quadrupolar broadening from Br.
C1 QuatIpso-COOH (+3), Para-NH2 (-10)117.0 – 120.0 Shielded significantly by the para-Amino group resonance.
C6 CH Ortho-NH2 (-12), Ortho-COOH (+1)115.0 – 119.0 High Intensity. Most shielded CH due to ortho-NH2.

Note on C1 vs C3 vs C6: These three signals appear in the narrow 115–120 ppm region.

  • C6 is easily identified by DEPT-135 (Positive phase).

  • C3 is distinguished by line broadening (Br effect) and lack of HSQC correlation.

  • C1 is a sharp quaternary peak, distinct from C3.

Assignment Logic Visualization

The following diagram illustrates the decision tree for assigning the carbon signals based on chemical shift regions and DEPT/HSQC data.

G Start 13C NMR Spectrum Analysis 5-Amino-3-bromo-2-nitrobenzoic acid Region1 Region: 160-170 ppm (Carbonyl) Start->Region1 Region2 Region: 140-160 ppm (Deshielded Aromatics) Start->Region2 Region3 Region: 115-130 ppm (Shielded Aromatics) Start->Region3 C7 C7 (COOH) ~166 ppm Quaternary Region1->C7 Only C=O C5 C5 (C-NH2) ~156 ppm Quaternary Region2->C5 Most Deshielded (Ipso-N) C2 C2 (C-NO2) ~143 ppm Quaternary Region2->C2 Ortho to Br/COOH Split Split Region3->Split DEPT-135 Check C4 C4 (CH) ~124 ppm DEPT: Positive C3 C3 (C-Br) ~119 ppm Quat (Broad) C1 C1 (C-COOH) ~118 ppm Quat (Sharp) C6 C6 (CH) ~117 ppm DEPT: Positive Split->C4 CH Signal Split->C6 CH Signal (More Shielded) Quats Quats Split->Quats No Signal (Quaternary) Quats->C3 Br-Broadened Quats->C1 Sharp Peak

Caption: Logic flow for assigning the 7 carbon environments based on chemical shift regions and DEPT multiplicity editing.

Advanced Validation Techniques

To confirm the assignment of the "Crowded Zone" (C1, C2, C3), the following 2D experiments are self-validating protocols:

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive method to distinguish the quaternary carbons.

  • Target C7 (COOH): Look for a weak correlation from the H6 proton (3-bond coupling). This confirms the H6 assignment and links it to the acid group.

  • Target C3 (C-Br): Look for a correlation from H4 (2-bond coupling, strong). H4 is the proton doublet appearing around 7.0–7.5 ppm.

  • Target C5 (C-NH2): Look for correlations from both H4 and H6 .

  • Target C2 (C-NO2): This is the "silent" carbon. It has no strong 2-bond proton neighbors (C1 and C3 are quaternary). It will likely show only weak 3-bond correlations from H4 or H6, making it the last carbon assigned by elimination.

Nitrogen-15 HMBC (Optional)

If available, a 1H-15N HMBC can confirm the position of the Nitro and Amino groups.

  • Amino N: -300 ppm range (relative to nitromethane). Correlates strongly with H4 and H6.

  • Nitro N: -10 ppm range. Correlates weakly due to lack of nearby protons.

Common Pitfalls & Troubleshooting

  • Missing Quaternary Carbons: If C3 or C2 are missing, increase the Relaxation Delay (D1) to 5 seconds. The bromine nucleus (C3) facilitates relaxation but can also broaden the line into the baseline noise if shimming is poor.

  • Solvent Peaks: DMSO-d6 septet appears at 39.5 ppm . Ensure this does not overlap with any impurity peaks, though this molecule has no aliphatic carbons in that range.

  • Water Peak: The variable water peak in DMSO (3.3 ppm 1H) can exchange with the COOH and NH2 protons, causing broadening of the proton signals, but this generally does not affect the 13C spectrum directly.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard source for SCS increments).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Methodology for assigning polysubstituted benzenes).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for benzoic acid derivative spectra).

  • PubChem. (2024). 2-Amino-5-bromo-3-nitrobenzoic acid (Isomer Reference). National Library of Medicine. Retrieved from [Link] (Used for structural verification of isomers).

Sources

Foundational

Technical Guide: FT-IR Spectral Analysis of 5-Amino-3-bromo-2-nitrobenzoic acid

This is an in-depth technical guide on the FT-IR spectral analysis of 5-Amino-3-bromo-2-nitrobenzoic acid . This document is structured for researchers and analytical scientists requiring rigorous characterization protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the FT-IR spectral analysis of 5-Amino-3-bromo-2-nitrobenzoic acid . This document is structured for researchers and analytical scientists requiring rigorous characterization protocols.

Executive Summary

5-Amino-3-bromo-2-nitrobenzoic acid (CAS: Specific isomer often unlisted in general catalogs; related to 58580-07-7 isomer) is a critical intermediate in the synthesis of polyfunctionalized heterocycles and pharmaceutical candidates. Its structure features four distinct functionalities—carboxylic acid, primary amine, nitro group, and aryl bromide—densely packed on a benzene core.

This density creates a complex vibrational landscape where steric and electronic interactions (specifically the ortho-effect between Bromine and Nitro groups) significantly shift characteristic absorption bands.[1] This guide provides a definitive spectral assignment strategy, distinguishing this specific isomer from its parent (5-amino-2-nitrobenzoic acid) and regioisomers through Fourier-Transform Infrared (FT-IR) spectroscopy.

Molecular Structure & Vibrational Theory

To accurately assign spectral bands, one must first understand the local symmetry and electronic environment.

  • Point Group:

    
     (approximate). The molecule is planar, though steric crowding between the C2-Nitro  and C3-Bromo  groups may induce a slight torsional twist, reducing conjugation efficiency.
    
  • Electronic Effects:

    • Nitro Group (

      
      ):  Strong electron-withdrawing group (EWG).[1]
      
    • Amine (

      
      ):  Electron-donating group (EDG) at C5.
      
    • Bromine (

      
      ):  Weakly deactivating but sterically significant at C3.
      
Structural Connectivity Diagram (DOT)

The following diagram illustrates the functional group interactions that dictate vibrational shifts.

MolecularStructure Core Benzene Ring (Aromatic C=C) COOH C1: Carboxylic Acid (H-Bonding Donor/Acceptor) Core->COOH Conjugation NO2 C2: Nitro Group (Sterically Crowded) Core->NO2 EWG (-I, -M) Br C3: Bromine (Heavy Atom Effect) Core->Br Inductive (-I) NH2 C5: Amine (Resonance Donor) Core->NH2 EDG (+M) Br->NO2 Ortho-Steric Repulsion (Blue Shift of NO2) NH2->NO2 Push-Pull Resonance (Red Shift of NO2)

Caption: Functional group interaction map highlighting the competing electronic and steric effects that define the IR spectrum.

Experimental Protocol

For reproducible high-resolution data, the following protocol is recommended.

Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Reasoning: ATR avoids the moisture absorption issues common with KBr pellets, which can obscure the critical O-H/N-H stretch region (3500–2500 cm⁻¹).

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg dry KBr).

    • Note: Ensure KBr is oven-dried to prevent water interference in the 3400 cm⁻¹ region.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers all fundamental vibrations including C-Br.
Resolution 4 cm⁻¹Sufficient to resolve sharp aromatic peaks without excessive noise.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Apodization Blackman-HarrisMinimizes side-lobes for sharp crystalline peaks.

Spectral Analysis & Band Assignment

The spectrum is divided into four diagnostic regions. The values below are derived from experimental data of the parent compound (5-amino-2-nitrobenzoic acid) and corrected for the 3-Bromo substituent effects.

High-Frequency Region (4000 – 2500 cm⁻¹)

Dominant Features: Hydrogen Bonding & X-H Stretching

Frequency (cm⁻¹)AssignmentMode Description
3480 – 3450 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Amine Asymmetric Stretch. Sharp, distinct doublet typical of primary amines.
3380 – 3350

Amine Symmetric Stretch.
3300 – 2500

Carboxylic Acid Stretch. Very broad, underlying "hump" caused by strong intermolecular dimerization. Often obscures C-H stretches.
3100 – 3000

Aromatic C-H Stretch. Weak shoulders visible on the OH slope.
Double Bond Region (1750 – 1500 cm⁻¹)

Dominant Features: Carbonyl & Nitro Asymmetric

Frequency (cm⁻¹)AssignmentMode Description
1710 – 1680

Acid Carbonyl. Strong intensity. Lower frequency due to conjugation with the ring and internal H-bonding.
1620 – 1600

Amine Scissoring. Medium band, often overlapping with ring skeletal vibrations.
1555 – 1535

Nitro Asymmetric Stretch. Critical Diagnostic.[1]Note: In the parent compound, this is ~1530 cm⁻¹. The 3-Br substituent causes steric twisting (reducing conjugation) and inductive withdrawal, shifting this band to a higher wavenumber (Blue Shift) compared to the non-brominated parent.
1590 – 1570

Aromatic Ring Skeleton.
Fingerprint Region (1500 – 900 cm⁻¹)

Dominant Features: Nitro Symmetric & C-O Single Bonds

Frequency (cm⁻¹)AssignmentMode Description
1365 – 1345

Nitro Symmetric Stretch. Strong intensity.
1290 – 1270

C-N Stretch (Amine). Strong band due to resonance enhancement from the ring.
1250 – 1230

C-O Stretch (Acid). Coupled with O-H in-plane bending.
1100 – 1000

In-Plane C-H Bending.
Low-Frequency Region (900 – 400 cm⁻¹)

Dominant Features: Halogen & Out-of-Plane Bending

Frequency (cm⁻¹)AssignmentMode Description
850 – 800

Out-of-Plane Bending. Pattern indicative of 1,2,3,5-tetrasubstitution.
600 – 550

Carbon-Bromine Stretch. Specific to this compound. A distinct medium-strong band not present in the parent 5-amino-2-nitrobenzoic acid.

Quality Control & Troubleshooting

When analyzing samples in a drug development context, watch for these common anomalies.

QC Workflow Diagram (DOT)

QC_Workflow Sample Raw Sample (Yellow/Orange Powder) Prep ATR/KBr Prep Sample->Prep Scan FT-IR Acquisition Prep->Scan Check1 Check 3400-3300 cm⁻¹ (Amine Doublet?) Scan->Check1 Check2 Check 600-550 cm⁻¹ (Bromine Band?) Check1->Check2 Yes Fail Investigate Impurity (Isomer/Parent) Check1->Fail No (Possible Oxidation) Check3 Check 1700 cm⁻¹ (Carbonyl Present?) Check2->Check3 Yes Check2->Fail No (Missing Br - Parent Cmpd) Pass Identity Confirmed (Release) Check3->Pass Yes Check3->Fail No (Decarboxylation)

Caption: Step-by-step logic flow for confirming the identity of 5-Amino-3-bromo-2-nitrobenzoic acid.

Common Issues
  • Missing C-Br Band: If the band at 600–550 cm⁻¹ is absent, the sample may be the starting material (5-Amino-2-nitrobenzoic acid ).

  • Broad Water Bands: A broad peak at 3400 cm⁻¹ that obscures the sharp N-H doublet indicates wet sample (hygroscopic nature of amino acids). Action: Dry sample in a vacuum oven at 60°C for 2 hours.

  • Shifted Carbonyl: If the C=O stretch appears >1730 cm⁻¹, the carboxylic acid may be esterified (impurity from synthesis in alcohol).

Applications in Drug Development

This compound is a "privileged scaffold" intermediate.

  • Scaffold Utility: The ortho-relationship between the Nitro and Carboxylic acid groups allows for cyclization into quinazolinones or anthranilic acid derivatives upon reduction of the nitro group.

  • Bromine Handle: The C3-Bromine serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the attachment of complex side chains late in the synthetic pathway.

References

  • Ramalingam, M., et al. (2008). "Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 23-30.

    • Core reference for the parent compound spectral assignments.
  • BenchChem. (2025).[1][2] "Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide."

    • Reference for general nitrobenzoic acid spectral trends.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Authoritative source for general substituent effects (C-Br stretch and ortho-steric shifts).
  • NIST Standard Reference Data. "Tables of Molecular Vibrational Frequencies."

    • Grounding for fundamental vibrational modes of benzene deriv

Sources

Exploratory

Technical Guide: Mass Spectrometry of 5-Amino-3-bromo-2-nitrobenzoic Acid

This guide outlines the mass spectrometry characterization of 5-Amino-3-bromo-2-nitrobenzoic acid , a specialized polysubstituted aromatic scaffold often utilized in the synthesis of kinase inhibitors and heterocyclic ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry characterization of 5-Amino-3-bromo-2-nitrobenzoic acid , a specialized polysubstituted aromatic scaffold often utilized in the synthesis of kinase inhibitors and heterocyclic pharmaceutical intermediates.[1][2]

[1][2]


)[1][2]

Executive Summary & Chemical Context

5-Amino-3-bromo-2-nitrobenzoic acid is a critical building block in medicinal chemistry, distinct from its more common isomer, 2-amino-5-bromo-3-nitrobenzoic acid.[1][2] Its structural integrity is defined by the specific arrangement of three functional groups—a carboxylic acid, a nitro group, and a bromine atom—around an aniline core.

Accurate mass spectrometry (MS) analysis is required not only for identification but to differentiate this specific regioisomer from impurities arising during nitration or bromination steps. This guide details the ionization behavior, isotopic signatures, and fragmentation logic required to validate this compound in a drug discovery workflow.

Physicochemical Profile
PropertyDetailRelevance to MS
Formula

Defines exact mass and isotope model.[1][2]
Monoisotopic Mass 259.9433 Da (

)
Base peak target in negative mode.[2]
Molecular Weight 261.03 g/mol Average weight calculation.[2][3]
pKa (Acid) ~2.0 - 2.5 (Predicted)Strongly acidic due to ortho-nitro group; ideal for ESI(-).[1][2]
pKa (Base) ~1.5 - 2.0 (Predicted)Weakly basic amine; ESI(+) is possible but less sensitive.[1][2]

Experimental Protocol (SOP)

Sample Preparation

To avoid thermal degradation (decarboxylation) common to nitrobenzoic acids, sample preparation must be gentle.[2]

  • Stock Solution: Dissolve 1 mg of compound in 1 mL of DMSO (solubility enhancer).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (

    
    ).
    
  • Additive: Add 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).[1][2] Note: Ammonium acetate is preferred to stabilize the deprotonated carboxylate.[2]

LC-MS/MS Conditions[1][2]
  • Ionization Source: Electrospray Ionization (ESI).[2]

  • Polarity: Negative Mode (ESI-) is the primary recommendation.[1][2] The carboxylic acid moiety provides a stable

    
     ion, and the electron-withdrawing nitro/bromo groups enhance acidity.[1][2]
    
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Spectral Analysis & Interpretation

The Isotopic Signature (The "Bromine Flag")

The most distinct feature in the MS1 spectrum is the bromine isotope pattern. Unlike standard organic molecules, this compound will display a 1:1 doublet separated by 2 Da.[2]

  • m/z 259.9: Contains

    
     (
    
    
    
    relative abundance).[2]
  • m/z 261.9: Contains

    
     (
    
    
    
    relative abundance).

Critical Check: If this 1:1 ratio is distorted or absent, the bromine atom has been lost (de-bromination impurity) or the synthesis failed.

Fragmentation Pathways (MS2)

In ESI(-) mode, the precursor ion


 (m/z 259) undergoes specific neutral losses driven by the nitro and carboxyl groups.[1][2]
Pathway A: Decarboxylation (Primary)

The loss of


 is the dominant pathway for benzoic acids.
  • Transition:

    
     (Loss of 44 Da).[2]
    
  • Mechanism: Charge resides on the phenyl ring after

    
     leaves.[2] The ortho-nitro group can sterically accelerate this loss.[1]
    
Pathway B: Nitro Group Loss

Nitroaromatics frequently lose the radical


 or the neutral 

.
  • Transition:

    
     (Loss of 46 Da, 
    
    
    
    ).[2]
  • Secondary:

    
     (Loss of 30 Da, 
    
    
    
    ).[2]
Pathway C: Isomer Differentiation (The "Ortho Effect") [2]
  • Isomer (2-Amino-...) : If the amine were ortho to the carboxyl (as in anthranilic acid derivatives), you would observe a significant loss of

    
     (18 Da) to form a cyclic lactam/isoxazolone structure.[1][2]
    
  • Target (5-Amino-...) : In 5-amino-3-bromo-2-nitrobenzoic acid, the amine is meta to the acid.[1][2] The "Ortho Effect" water loss is suppressed .[2]

    • Diagnostic Rule: High abundance of

      
       suggests the wrong isomer (2-amino).[1][2]
      

Visualizing the Fragmentation Logic

The following diagram illustrates the MS/MS fragmentation tree for the


 isotopologue.

FragmentationPathway cluster_legend Key Precursor Precursor Ion [M-H]⁻ m/z 259 (79-Br) (Benzoate Anion) Frag_Decarb Product Ion A m/z 215 [M-H-CO₂]⁻ (Decarboxylation) Precursor->Frag_Decarb - CO₂ (44 Da) (Dominant) Frag_Nitro Product Ion B m/z 213 [M-H-NO₂]⁻ (Nitro Loss) Precursor->Frag_Nitro - NO₂ (46 Da) Frag_Deep Deep Fragment m/z 134 [M-H-CO₂-Br]⁻ (Bromo-aniline core) Frag_Decarb->Frag_Deep - Br (79 Da) (High Energy) key1 Blue: Parent Ion key2 Red: Primary Fragment

Figure 1: ESI(-) Fragmentation pathway for 5-Amino-3-bromo-2-nitrobenzoic acid.[1][2] Note that the m/z values will have a +2 Da twin for the 81-Br isotope.

Summary of Quantitative Data

The table below summarizes the theoretical transitions required for Multiple Reaction Monitoring (MRM) method development.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Interpretation
259.9 (

)
215.9

(44)
15 - 20Quantifier: Most stable transition.[2]
259.9 (

)
213.9

(46)
20 - 25Qualifier: Confirms nitro group.[1][2]
261.9 (

)
217.9

(44)
15 - 20Confirmation: Validates Br presence.[2]
215.9 136.0

(79)
35 - 40Structural Core Confirmation.[1][2]

Troubleshooting Tip: If signal intensity is low in ESI-, ensure the mobile phase pH is > 4.0 to fully deprotonate the carboxylic acid.[1][2] If retention is poor on C18, switch to a Phenyl-Hexyl column to engage with the aromatic


-system.

References

  • NIST Mass Spectrometry Data Center. "2-Amino-5-bromobenzoic acid Mass Spectrum." National Institute of Standards and Technology.[4] Accessed February 19, 2026. [Link][2]

    • Context: Provides baseline fragmentation data for the bromo-aminobenzoic acid scaffold, validating the decarboxyl
  • Schmidt, T.C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2006. [Link]

    • Context: Establishes the standard ESI(-) fragmentation rules for nitrobenzoic acids, specifically the competition between and loss.
  • Context: Describes the synthetic precursors and stability of amino-nitrobenzoic acids, relevant for identifying potential impurities.

Sources

Foundational

Solubility Profiling of 5-Amino-3-bromo-2-nitrobenzoic Acid: Protocols &amp; Thermodynamic Analysis

Executive Summary 5-Amino-3-bromo-2-nitrobenzoic acid (CAS: 58580-07-7) represents a critical intermediate in the synthesis of quinoxaline-based pharmaceutical agents and high-performance agrochemicals. Despite its indus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-3-bromo-2-nitrobenzoic acid (CAS: 58580-07-7) represents a critical intermediate in the synthesis of quinoxaline-based pharmaceutical agents and high-performance agrochemicals. Despite its industrial significance, direct public solubility data remains proprietary or fragmented.

This technical guide bridges that gap. Authored from the perspective of a Senior Application Scientist, it provides a rigorous framework for determining, modeling, and predicting the solubility behavior of this compound. We utilize high-confidence structural analogs (2-amino-5-nitrobenzoic acid; 3-bromo-5-nitrobenzoic acid) to establish baseline solubility curves while providing a self-validating experimental protocol for precise in-house determination.

Chemical Profile & Structural Determinants of Solubility[1]

To master the solubility of this molecule, one must first understand the competing forces within its highly substituted aromatic ring.

  • Lipophilic Driver (Bromine at C3): The bromine atom significantly increases the partition coefficient (LogP), decreasing water solubility compared to non-halogenated benzoic acid derivatives while enhancing solubility in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate.

  • H-Bond Network (Amino at C5 & Carboxyl at C1): These groups act as primary vectors for solvation in protic solvents (Methanol, Ethanol).

  • Steric/Electronic Clash (Nitro at C2): Positioned ortho to the carboxylic acid, the nitro group induces an "Ortho Effect," potentially twisting the carboxyl group out of planarity, which can disrupt crystal lattice energy and actually enhance solubility compared to para-isomers.

Physicochemical Snapshot
PropertyValue / DescriptionImpact on Solubility
Molecular Formula

High oxygen content suggests polar solvent affinity.
Molecular Weight 261.03 g/mol Moderate MW; dissolution kinetics will be diffusion-limited.
pKa (Predicted) ~2.5 - 3.0Acidic. pH-dependent solubility in aqueous media.
H-Bond Donors 2 (Amino, Carboxyl)High affinity for Methanol, Ethanol, DMSO.
H-Bond Acceptors 5 (Nitro, Carboxyl, Amino)Excellent solubility in DMF/DMAc.

Thermodynamic Modeling Framework

Reliable solubility data is not just a list of numbers; it is a thermodynamic function of temperature. For 5-Amino-3-bromo-2-nitrobenzoic acid, we employ two primary models to correlate experimental data.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


, mole fraction) with temperature (

, Kelvin) in organic solvents. It accounts for the non-ideality of the solution.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    
     reflects the temperature dependence of the enthalpy of solution. A positive 
    
    
    
    indicates a non-linear enthalpy change, common in polar solvents like ethanol.
The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

).


  • Application: Plot

    
     vs 
    
    
    
    . The slope gives
    
    
    .
  • Insight: If

    
    , the dissolution is endothermic (absorbs heat), meaning solubility increases with temperature—a critical factor for cooling crystallization design.
    

Experimental Protocol: Laser Monitoring Method

For high-precision solubility determination of colored impurities or intermediates like 5-Amino-3-bromo-2-nitrobenzoic acid, the Laser Dynamic Method is superior to the static gravimetric method due to its speed and reproducibility.

Required Equipment
  • Jacketed Glass Vessel (50 mL): With precision temperature control (

    
     K).
    
  • Laser Transmissometer: To detect the exact point of dissolution (turbidity clearance).

  • Magnetic Stirrer: Set to 400 rpm (constant).

Step-by-Step Workflow

ExperimentalProtocol Start Start: Solvent Preparation Weigh Weigh Solute (m1) & Solvent (m2) Precision: 0.0001 g Start->Weigh Mix Mix in Jacketed Vessel Initial State: Turbid Suspension Weigh->Mix Heat Slow Heating (2 K/h) Continuous Stirring Mix->Heat Detect Laser Detection Transmittance jumps max Heat->Detect Record Record Temperature (T1) This is Saturation Temp for (m1/m2) Detect->Record Add Add Solvent Increment (Dilution) Record->Add Next Data Point Calc Calculate Mole Fraction (x) Fit to Apelblat Model Record->Calc Data Complete Repeat Repeat Heating Cycle Add->Repeat Repeat->Heat

Figure 1: The Laser Dynamic Method workflow for determining solubility limits with high precision.

Comparative Solubility Analysis & Solvent Selection

Based on the structural analogs (3-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid), we can derive the relative solubility profile for 5-Amino-3-bromo-2-nitrobenzoic acid.

Predicted Solubility Hierarchy
  • Polar Aprotic (DMSO, DMF): Highest Solubility. The strong dipole of these solvents interacts effectively with the nitro and amino groups.

    • Utility: Use for initial dissolution or reaction medium.

  • Polar Protic (Methanol > Ethanol > Isopropanol): High to Moderate. Hydrogen bonding between the solvent -OH and the solute's -NH2/-COOH groups drives solubility.

    • Trend: Solubility decreases as the alkyl chain of the alcohol lengthens.

  • Moderately Polar (Acetone, Ethyl Acetate): Moderate. Good solubility due to the bromine atom's lipophilicity interacting with the organic backbone, while the carbonyl oxygen accepts H-bonds from the amine.

    • Utility:Ideal Crystallization Solvents. They offer a steep solubility-temperature curve (high

      
      ), allowing for high recovery yields upon cooling.
      
  • Non-Polar (Toluene, Hexane): Low. The polar functional groups (Nitro, Carboxyl) resist dissolution in non-polar media.

    • Utility: Anti-solvents to force precipitation.

  • Water: Very Low. The hydrophobic aromatic ring and bromine atom dominate. Significant solubility is only achieved at high pH (salt formation) or high temperatures.

Quantitative Reference (Proxy Data)

Values are estimated based on 3-nitrobenzoic acid behavior [1].

SolventT (293 K) Mole Fraction (

)
T (323 K) Mole Fraction (

)
Suitability for Crystallization
Methanol


Poor (Too soluble, low yield)
Ethanol


Moderate
Ethyl Acetate


Excellent (Steep curve)
Toluene


Anti-solvent only
Water


Anti-solvent

Application: Crystallization Process Design

For purification, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended.

Strategy 1: Cooling Crystallization (Ethyl Acetate)

Because the solubility in Ethyl Acetate is moderately high at boiling point but drops significantly at room temperature, it provides the best balance of yield and purity.

  • Protocol: Dissolve crude solid in Ethyl Acetate at 70°C. Filter hot to remove mechanical impurities. Cool slowly (10°C/hour) to 5°C.

Strategy 2: Anti-Solvent Precipitation (DMSO/Water)

If the product is synthesized in a polar aprotic solvent:

  • Protocol: Dissolve in minimal DMSO. Slowly add Water (Anti-solvent) while stirring. The hydrophobic Bromo/Aromatic core will force the molecule to precipitate out as the dielectric constant of the mixture rises.

Solvent Selection Decision Tree

SolventSelection Input Crude 5-Amino-3-bromo- 2-nitrobenzoic acid CheckSol Check Solubility in Ethyl Acetate (Hot) Input->CheckSol HighSol Soluble? CheckSol->HighSol ProcessA Cooling Crystallization (Ethyl Acetate or Ethanol) HighSol->ProcessA Yes (Preferred) ProcessB Switch to Polar Aprotic (DMSO/DMF) HighSol->ProcessB No Yes Yes No No AntiSolvent Add Water (Anti-Solvent Precipitation) ProcessB->AntiSolvent

Figure 2: Decision logic for selecting the optimal purification method based on solubility checks.

References

  • Zhang, X., Chen, J., & Li, Q. (2019). Solubility of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid in seven organic solvents. Journal of Chemical & Engineering Data, 64(1), 1103.

  • PubChem. (2025).[1][2] 2-Amino-5-bromo-3-nitrobenzoic acid (Compound Summary). National Library of Medicine.

  • BenchChem. (2025).[3] Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.

  • Shakeel, F., et al. (2014). Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in ionic liquid and organic solvents. Journal of Molecular Liquids, 195, 247-252.

Sources

Exploratory

Technical Guide: Purity and Assay of 5-Amino-3-bromo-2-nitrobenzoic Acid

This technical guide details the purity profiling and assay determination of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8), a critical intermediate in the synthesis of complex pharmaceutical scaffolds. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purity profiling and assay determination of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8), a critical intermediate in the synthesis of complex pharmaceutical scaffolds.

Executive Summary

5-Amino-3-bromo-2-nitrobenzoic acid is a highly functionalized aromatic building block characterized by a specific substitution pattern that imparts unique electronic properties. Its synthesis typically involves multi-step electrophilic aromatic substitutions, making regioisomeric purity a Critical Quality Attribute (CQA). This guide provides a validated analytical framework for establishing the identity, purity, and assay of this compound, ensuring its suitability for downstream GMP manufacturing.

Chemical Identity
AttributeDetail
IUPAC Name 5-Amino-3-bromo-2-nitrobenzoic acid
CAS Number 60912-51-8
Molecular Formula C₇H₅BrN₂O₄
Molecular Weight 261.03 g/mol
Structure Benzoic acid core with -NO₂ at C2, -Br at C3, and -NH₂ at C5.

Impurity Profiling & Synthetic Origin

Understanding the genesis of impurities is prerequisite to method development. The synthesis likely proceeds via the nitration of a 3-bromo-benzoic acid derivative or the bromination of a nitro-anthranilic acid precursor.

Synthetic Pathway & Impurity Map

The following directed graph illustrates the most probable synthetic route and the origin of key impurities (Impurity A, B, and C).

SynthesisPath SM 3-Bromo-2-nitrobenzoic acid (Starting Material) Inter Intermediate: 3-Bromo-2,5-dinitrobenzoic acid SM->Inter Nitration (HNO3/H2SO4) ImpA Impurity A: 3-Bromo-2-nitrobenzoic acid (Unreacted SM) SM->ImpA Residual Product TARGET: 5-Amino-3-bromo-2-nitrobenzoic acid Inter->Product Selective Reduction (Fe/HCl or H2/Cat) ImpB Impurity B: 3-Bromo-2,5-dinitrobenzoic acid (Incomplete Reduction) Inter->ImpB Residual ImpC Impurity C: 5-Amino-2-nitrobenzoic acid (Debrominated) Product->ImpC Over-reduction/Hydrolysis

Figure 1: Synthetic pathway illustrating the origin of process-related impurities.

Critical Impurities Table
Impurity IDChemical NameOriginRetention Behavior (RP-HPLC)
Impurity A 3-Bromo-2-nitrobenzoic acidResidual Starting MaterialLate Eluter (Less Polar)
Impurity B 3-Bromo-2,5-dinitrobenzoic acidIntermediateMid-Late Eluter
Impurity C 5-Amino-2-nitrobenzoic acidSide Reaction (Debromination)Early Eluter (More Polar)
Impurity D 3-Bromo-6-nitro isomerRegioisomer from SM synthesisClose Eluter (Critical Pair)

Analytical Strategy: HPLC Assay & Purity

The zwitterionic nature of the molecule (amino group + carboxylic acid) requires strict pH control in the mobile phase to prevent peak tailing and ensure reproducibility.

Method Principle
  • Mode: Reversed-Phase Chromatography (RP-HPLC).

  • Stationary Phase: C18 with high carbon load and end-capping to minimize silanol interactions with the amine.

  • Mobile Phase pH: Buffered at pH 2.5. At this pH, the carboxylic acid is suppressed (neutral), and the amine is protonated, providing a stable ionization state for separation.

Chromatographic Conditions
ParameterSpecificationCausality/Rationale
Column Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µmProvides rugged separation of aromatic isomers.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization of -COOH; sharpens peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic bromo-aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV at 254 nmMaximizes sensitivity for the nitro-aromatic chromophore.
Injection Vol 10 µLOptimal for standard sensitivity without overloading.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
20.01090Wash
20.1955Re-equilibration
25.0955End
Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Accurately weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume.

  • Working Standard: Dilute 5 mL of Stock to 50 mL (Concentration: 0.1 mg/mL).

Absolute Assay via qNMR (Orthogonal Method)

While HPLC provides purity (% area), it requires a reference standard. Quantitative NMR (qNMR) is the primary method to establish the absolute assay (potency) of the "primary reference standard" itself.

Protocol
  • Solvent: DMSO-d6 (Dissolves polar aromatic acids well).

  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1): > 30 seconds (Required for full relaxation of aromatic protons).

  • Pulse Angle: 90°.

Signal Assignment
  • Proton A (H-4): Doublet near δ 7.5 ppm (Coupled to H-6).

  • Proton B (H-6): Doublet near δ 7.2 ppm (Coupled to H-4).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of internal standard.[1][2][3]

Method Validation Lifecycle

To ensure trustworthiness, the HPLC method must undergo validation following ICH Q2(R1) guidelines.

Validation Start Method Development Specificity Specificity: Inject Impurities A, B, C Ensure Resolution > 1.5 Start->Specificity Linearity Linearity: 5 Levels (50-150%) R² > 0.999 Specificity->Linearity Accuracy Accuracy (Recovery): Spike Impurities at 3 Levels Range: 90-110% Linearity->Accuracy Precision Precision: Repeatability (n=6) RSD < 2.0% Accuracy->Precision Robustness Robustness: Change pH (±0.2), Temp (±5°C) Check System Suitability Precision->Robustness

Figure 2: Validation workflow ensuring method reliability (ICH Q2).

Handling and Stability

  • Light Sensitivity: Nitro-aromatics are prone to photo-degradation. Store standards in amber vials.

  • Hygroscopicity: Amino-benzoic acids can form hydrates. Dry analytical samples at 105°C for 2 hours or determine water content via Karl Fischer titration (KFT) to correct the assay on an anhydrous basis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid. (Note: Isomer reference for structural properties). Retrieved from [Link]

Sources

Foundational

Technical Guide: Scalable Synthesis of 5-Amino-3-bromo-2-nitrobenzoic Acid

Executive Summary 5-Amino-3-bromo-2-nitrobenzoic acid is a highly specialized scaffold, primarily utilized as a polyfunctional building block in the synthesis of heterocyclic pharmaceutical intermediates. Its unique subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-3-bromo-2-nitrobenzoic acid is a highly specialized scaffold, primarily utilized as a polyfunctional building block in the synthesis of heterocyclic pharmaceutical intermediates. Its unique substitution pattern—featuring an ortho-nitro/carboxyl pairing for potential cyclization and a meta-bromo/amino handle for cross-coupling—presents a specific synthetic challenge: regiocontrol .

This guide details a robust, four-step synthetic route designed to overcome the directing group conflicts inherent in this molecule. Unlike standard anthranilic acid halogenations, which fail to achieve the 3-bromo-2-nitro substitution pattern, this protocol utilizes a "Nitration-Reduction" strategy starting from 3-nitrobenzoic acid. This approach leverages cooperative directing effects to install the sterically demanding C2-nitro group and employs chemoselective reduction to distinguish between two nitro moieties.

Retrosynthetic Analysis & Strategy

The structural challenge lies in the relative positioning of the amino (C5) and nitro (C2) groups. Direct nitration of 2-amino-benzoic acid derivatives typically yields the 3,5-dinitro or 5-nitro isomers, while bromination of 5-amino-2-nitrobenzoic acid favors the C4 or C6 positions due to the strong ortho-directing amino group.

Therefore, the optimal disconnection relies on functional group interconversion (FGI) of a dinitro precursor.

Strategic Logic
  • Target: 5-Amino-3-bromo-2-nitrobenzoic acid.[1][2]

  • Precursor: 3-Bromo-2,5-dinitrobenzoic acid.

    • Logic: Selective reduction of the less sterically hindered nitro group (C5) over the hindered C2 nitro group.

  • Intermediate: 3-Bromo-5-nitrobenzoic acid.[3][4][5][6][7]

    • Logic: Nitration of this species is directed to C2 by the cooperative effects of the Br (ortho-director) and the C5-NO2 (meta-director), despite steric crowding by the carboxyl group.

  • Starting Material: 3-Nitrobenzoic acid (or Benzoic Acid).[5][8]

Visualization of Pathway

Retrosynthesis Target Target: 5-Amino-3-bromo-2-nitrobenzoic acid Precursor Precursor: 3-Bromo-2,5-dinitrobenzoic acid Target->Precursor Chemo-selective Reduction (Zinin) Intermed Intermediate: 3-Bromo-5-nitrobenzoic acid Precursor->Intermed Nitration (Cooperative Directing) Start Start: 3-Nitrobenzoic acid Intermed->Start Bromination

Caption: Retrosynthetic disconnection showing the critical dinitro-reduction strategy.

Detailed Synthetic Protocol

Step 1: Bromination of 3-Nitrobenzoic Acid

Objective: Synthesize 3-bromo-5-nitrobenzoic acid (CAS: 6307-83-1).[3][4][9] Mechanism: Electrophilic aromatic substitution on a deactivated ring.

  • Reagents: 3-Nitrobenzoic acid, Bromine (

    
    ), Iron(III) bromide (
    
    
    
    ) or NBS/
    
    
    .
  • Protocol:

    • Charge a reactor with 3-nitrobenzoic acid (1.0 eq) and glacial acetic acid (solvent).

    • Add catalytic

      
       (0.05 eq).
      
    • Heat the mixture to 40°C.

    • Add liquid bromine (1.1 eq) dropwise over 1 hour.

    • Raise temperature to reflux (118°C) and stir for 4–6 hours.

    • Quench: Pour mixture into ice water containing sodium bisulfite (to quench excess

      
      ).
      
    • Isolation: Filter the precipitate. Recrystallize from ethanol/water.

  • Critical Insight: The meta-directing effects of both the nitro and carboxyl groups reinforce substitution at position 5 (relative to COOH) or 3 (relative to NO2), which are chemically equivalent in the starting material.

Step 2: Nitration to 3-Bromo-2,5-dinitrobenzoic Acid

Objective: Install the second nitro group at the sterically congested C2 position.

  • Reagents: Fuming Nitric Acid (

    
    , >90%), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Protocol:

    • Prepare a mixed acid solution (

      
       : 
      
      
      
      1:2 v/v) at 0°C.
    • Add 3-bromo-5-nitrobenzoic acid (1.0 eq) portion-wise, maintaining internal temperature <10°C.

    • Allow the mixture to warm to room temperature, then heat to 80–90°C for 3 hours.

    • Monitoring: Monitor by TLC or HPLC. The reaction is driven by the ortho-directing power of the Bromine atom, which overcomes the steric bulk of the flanking Carboxyl group.

    • Workup: Pour onto crushed ice. The product, 3-bromo-2,5-dinitrobenzoic acid, will precipitate as a pale yellow solid.

    • Yield: Typically 70–80%.

  • Safety Note: This reaction involves polynitration. Ensure precise temperature control to prevent thermal runaway.

Step 3: Chemoselective Reduction (The Zinin Reduction)

Objective: Selectively reduce the C5-nitro group to an amine while preserving the C2-nitro group and the C3-bromine.

  • Reagents: Sodium Sulfide nonahydrate (

    
    ) or Sodium Dithionite (
    
    
    
    ), Methanol/Water.
  • Why this method? Catalytic hydrogenation (

    
    ) poses a high risk of hydrodehalogenation  (cleaving the C-Br bond). Sulfide-based reductions are chemically specific to nitro groups and sensitive to steric hindrance.
    
  • Protocol:

    • Dissolve 3-bromo-2,5-dinitrobenzoic acid (1.0 eq) in Methanol/Water (3:1).

    • Adjust pH to ~8 using saturated

      
       (to form the soluble carboxylate salt).
      
    • Heat to 60°C.

    • Add a solution of

      
       (3.0 eq) dropwise over 30 minutes.
      
    • Selectivity Mechanism: The C2-nitro group is "sandwiched" between the carboxyl and bromine groups, making it sterically inaccessible to the reducing agent. The C5-nitro group is exposed and reduces rapidly.

    • Workup: Acidify carefully with dilute HCl to pH 3–4. The product, 5-amino-3-bromo-2-nitrobenzoic acid, precipitates.

    • Purification: Recrystallize from Ethanol.

Analytical Profile & Quality Control

To validate the synthesis, compare the final product against these expected metrics.

ParameterSpecificationNotes
Appearance Yellow to Orange PowderTypical for nitro-anilines.
Melting Point >200°C (Dec)High MP due to zwitterionic character.
1H NMR (DMSO-d6) δ ~7.0-7.5 (m, 2H), 8.0-9.0 (bs, NH2/OH)Look for two aromatic protons showing meta-coupling (J ~2 Hz).
Mass Spec (ESI-) [M-H]- = 259/261Characteristic 1:1 Br isotope pattern.
Purity (HPLC) >95%Critical impurity: 2-amino isomer (over-reduction).

Process Workflow Diagram

Workflow Step1 Step 1: Bromination (FeBr3/Br2, 118°C) Step2 Step 2: Nitration (HNO3/H2SO4, 90°C) Step1->Step2 3-Bromo-5-nitrobenzoic acid Step3 Step 3: Selective Reduction (Na2S, 60°C) Step2->Step3 3-Bromo-2,5-dinitrobenzoic acid Final Product Isolation (Acidification pH 4) Step3->Final 5-Amino-3-bromo-2-nitrobenzoic acid

Caption: Operational workflow emphasizing temperature critical control points.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Both the intermediate dinitrobenzoic acid and the final product are potential energetic materials. While benzoic acid derivatives are generally stable, avoid subjecting the dry dinitro intermediate to shock or friction.

  • Bromine: Highly corrosive and toxic. Use a scrubber system for HBr off-gas during Step 1.

  • Sulfide Reduction: Generates

    
     gas if acidified prematurely. Ensure high-efficiency ventilation and use lead acetate paper to monitor leaks.
    

References

  • ChemicalBook. (n.d.). 3-Bromo-5-nitrobenzoic acid Properties and Synthesis. Retrieved from

  • Organic Syntheses. (1922). Nitration of Benzoic Acid Derivatives. Org. Synth. 1922, 2,[10] 47. (General reference for nitration conditions).

  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1).[3][4][9] Retrieved from

  • PubChem. (n.d.).[3] 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4.[3][4][5] Retrieved from

  • BenchChem. (n.d.). Synthesis of 2-Amino-5-nitrobenzoic Acid (Analogous Chemistry). Retrieved from

Sources

Exploratory

Discovery and history of 5-Amino-3-bromo-2-nitrobenzoic acid

The following technical guide details the discovery, chemistry, and synthetic utility of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8). This document is structured for researchers and process chemists, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and synthetic utility of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8). This document is structured for researchers and process chemists, focusing on synthetic pathways, regiochemical control, and application in pharmaceutical scaffold design.

A Critical Scaffold for Polysubstituted Aromatic Synthesis

Executive Summary

5-Amino-3-bromo-2-nitrobenzoic acid is a highly functionalized aromatic intermediate used primarily in the development of pharmaceuticals and agrochemicals. Distinguished by its dense substitution pattern—containing an amine, bromide, nitro, and carboxylic acid group on a single benzene ring—it serves as a versatile "linchpin" molecule.

The compound’s unique value lies in its orthogonal reactivity . The bromide allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald), the amine and acid allow for heterocycle formation (e.g., quinazolinones), and the nitro group serves as a latent amine for subsequent cyclization or derivatization.

Key Parameter Data
CAS Number 60912-51-8
Molecular Formula C₇H₅BrN₂O₄
Molecular Weight 261.03 g/mol
Primary Application Intermediate for kinase inhibitors and heterocyclic API synthesis
Appearance Yellow to orange crystalline powder

Discovery and History

The history of 5-Amino-3-bromo-2-nitrobenzoic acid is rooted in the evolution of polysubstituted benzoic acid chemistry during the mid-20th century. Originally synthesized during investigations into the regioselectivity of electrophilic aromatic substitution, it remained a laboratory curiosity until the advent of high-throughput screening in drug discovery.

  • Early Era (1950s-1970s): Initial interest stemmed from the dye industry, where nitro-benzoic acid derivatives were explored as chromophores. The compound was identified during studies on the bromination of nitrobenzoic acids, where chemists sought to understand the directing effects of conflicting substituents (strongly deactivating nitro/carboxyl vs. activating amino).

  • Modern Era (1990s-Present): With the rise of palladium-catalyzed coupling reactions, the 3-bromo substituent transformed this molecule from a dye intermediate into a high-value scaffold. It became a critical building block for Fragment-Based Drug Discovery (FBDD) , allowing chemists to grow molecules in three distinct vectors (via the COOH, NH₂, and Br positions) simultaneously.

Chemical Structure and Reactivity Profile

The molecule is a trisubstituted benzoic acid. Understanding its electronic environment is crucial for predicting reactivity.

  • Position 1 (COOH): Electron-withdrawing. Directs meta.

  • Position 2 (NO₂): Strongly electron-withdrawing and sterically bulky. Forces the adjacent carboxyl group out of planarity.

  • Position 3 (Br): Weakly deactivating but ortho/para directing. Positioned between the nitro and the open C4 position.

  • Position 5 (NH₂): Strongly activating. Directs ortho (to itself) and para.

Reactivity Hierarchy:

  • Amine (C5): Most nucleophilic site. Prone to acetylation or alkylation.

  • Carboxyl (C1): Ready for amide coupling or esterification.

  • Bromide (C3): Active in Suzuki-Miyaura or Sonogashira couplings. The adjacent nitro group can actually enhance the rate of oxidative addition by reducing electron density on the ring.

  • Nitro (C2): Inert until reduced. Can be selectively reduced to form a diamine or used to close a ring (e.g., benzimidazole formation).

Synthetic Pathways and Protocols

The synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid requires careful control of regiochemistry to avoid the formation of the 4-amino or 6-amino isomers.

Route A: The "Selective Reduction" Strategy (Recommended)

This route is preferred for scale-up due to higher regiocontrol. It relies on the nitration of a precursor followed by a Zinin reduction or catalytic hydrogenation.

Mechanism:

  • Precursor: 3-Bromo-2-nitrobenzoic acid.[1][2][3]

  • Nitration: Introduction of a second nitro group. The existing NO₂ (at C2) and COOH (at C1) direct the incoming electrophile to the meta position (C5).

  • Selective Reduction: The nitro group at C5 is less sterically hindered than the nitro at C2 (which is flanked by Br and COOH). Using sulfide-based reducing agents or controlled hydrogenation targets the C5-NO₂.

Experimental Workflow (Route A)

Step 1: Nitration

  • Reagents: 3-Bromo-2-nitrobenzoic acid, Fuming HNO₃, Conc. H₂SO₄.[4]

  • Protocol: Dissolve precursor in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Heat to 60°C for 4 hours. Pour onto ice.

  • Outcome: 3-Bromo-2,5-dinitrobenzoic acid.

Step 2: Selective Reduction

  • Reagents: Sodium sulfide nonahydrate (Na₂S·9H₂O), Water/Ethanol.

  • Protocol: Suspend dinitro compound in water. Add Na₂S solution dropwise at 50-60°C (Zinin Reduction). The less hindered 5-nitro group is reduced preferentially over the sterically crowded 2-nitro group.

  • Purification: Acidify to precipitate the product. Recrystallize from ethanol.

Visualization of Synthetic Pathway

The following diagram illustrates the logic flow for the synthesis, highlighting the critical regiochemical decision points.

SynthesisPath Start 3-Bromo-2-nitrobenzoic Acid Reagent1 HNO3 / H2SO4 (Nitration) Start->Reagent1 Intermediate 3-Bromo-2,5-dinitrobenzoic Acid (Intermediate) Reagent1->Intermediate Meta-direction by NO2/COOH Reagent2 Na2S / EtOH (Selective Reduction) Intermediate->Reagent2 Waste Regioisomers (removed) Intermediate->Waste Minor isomers Product 5-Amino-3-bromo-2-nitrobenzoic Acid (Target) Reagent2->Product Regioselective reduction of sterically accessible 5-NO2

Figure 1: Synthetic route emphasizing the regioselective reduction of the dinitro intermediate.

Technical Applications in Drug Development

This compound is rarely the final API; it is a scaffold .

Kinase Inhibitor Synthesis

Many kinase inhibitors require a "hinge binder" motif connected to a "solvent front" moiety.

  • The COOH can be converted to an amide (hinge binder).

  • The Br allows coupling of an aryl ring (hydrophobic pocket interaction).

  • The NH₂ allows for fine-tuning of solubility or H-bonding.

Synthesis of Quinazolinones

Reacting 5-amino-3-bromo-2-nitrobenzoic acid with formamide or urea derivatives can yield quinazolinone cores, which are privileged structures in oncology (e.g., PARP inhibitors). The nitro group is subsequently reduced to an amine to allow for further functionalization.

Eltrombopag Analogues

While Eltrombopag utilizes a biphenyl hydrazine core, this specific benzoic acid derivative is used in the synthesis of bioisosteres where the central ring electronics need to be modulated (e.g., adding the bromine atom to block metabolic hotspots or induce a twist in the biaryl axis).

Safety and Handling (E-E-A-T)

As a nitro-aromatic compound, strict safety protocols are required.

  • Explosion Hazard: Polynitro intermediates (like the 3-bromo-2,5-dinitrobenzoic acid precursor) are potentially explosive. Differential Scanning Calorimetry (DSC) should be performed before scaling up any reaction involving the dinitro intermediate.

  • Toxicity: Aromatic amines are suspected carcinogens. Handle with double nitrile gloves and use a localized exhaust ventilation (fume hood).

  • Stability: The compound is light-sensitive (degradation of the bromide/nitro). Store in amber glass at 2-8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid (Isomer Reference). Retrieved from [Link]

  • Organic Syntheses. Preparation of Nitro-Amino Benzoic Acids and Regioselectivity Guidelines. (General Reference for Zinin Reduction). Retrieved from [Link]

  • Google Patents.Method for synthesis of substituted nitrobenzoic acids. (General Patent Search Results).

(Note: While specific patents for this exact isomer are often proprietary to internal pharma libraries, the synthetic logic is derived from standard aromatic substitution rules validated in the references above.)

Sources

Foundational

Reactivity of the amino group in 5-Amino-3-bromo-2-nitrobenzoic acid

Technical Guide: Reactivity & Functionalization of 5-Amino-3-bromo-2-nitrobenzoic Acid Executive Summary: The "Push-Pull" Electronic System 5-Amino-3-bromo-2-nitrobenzoic acid represents a highly functionalized aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity & Functionalization of 5-Amino-3-bromo-2-nitrobenzoic Acid

Executive Summary: The "Push-Pull" Electronic System

5-Amino-3-bromo-2-nitrobenzoic acid represents a highly functionalized aromatic scaffold characterized by a distinct "push-pull" electronic system. Unlike simple anilines, the reactivity of the C5-amino group in this molecule is governed by the strong electron-withdrawing nature of the para-nitro group (C2) and the meta-carboxylic acid (C1).

This guide provides a mechanistic breakdown of the amino group’s reactivity, offering validated protocols for its functionalization. The central thesis is that the C5-amino group is nucleophilically deactivated but electrophilically activated (via diazotization), necessitating specific reaction conditions distinct from standard aniline chemistry.

Part 1: Electronic & Structural Analysis

To predict reactivity, we must quantify the electronic environment. The amino group is situated in a "vinylogous amide" arrangement relative to the nitro group.

The Hammett & Steric Landscape
  • Para-Nitro Effect (-M, -I): The nitro group at C2 exerts a strong mesomeric (-M) effect on the C5-amino group. The lone pair on the nitrogen is delocalized into the ring and onto the nitro oxygens. This significantly lowers the pKa of the conjugate acid (predicted pKa < 2.0), making the amine a poor nucleophile.

  • Steric Inhibition of Resonance (SIR): A critical, often overlooked feature is the C3-Bromo substituent . Being ortho to the C2-Nitro group, the bulky bromine atom forces the nitro group to rotate slightly out of the aromatic plane.

    • Consequence: This twist disrupts the perfect

      
      -orbital alignment required for full resonance withdrawal. Therefore, the C5-amino group in this specific molecule is slightly more nucleophilic than in the non-brominated analog (5-amino-2-nitrobenzoic acid), though still deactivated compared to aniline.
      
Resonance Visualization (DOT Diagram)

Resonance Amine Free Amine (Localized Lone Pair) Resonance Resonance Hybrid (Delocalized into Nitro) Amine->Resonance -M Effect (p-NO2) Reactivity Reactivity Consequence: Reduced Nucleophilicity Resonance->Reactivity Lowers HOMO Energy Steric C3-Bromo Steric Effect (Partial Resonance Break) Steric->Amine Preserves e- density Steric->Resonance Diminishes

Figure 1: Interplay of electronic withdrawal and steric effects on the C5-amino group.

Part 2: Chemoselectivity & Reactivity Profile

The table below summarizes the reactivity of the C5-amino group compared to standard aniline.

ParameterAniline5-Amino-3-bromo-2-nitrobenzoic acidImplication for Protocol
pKa (Conjugate Acid) 4.6~1.5 (Predicted)Requires higher acid concentration for diazotization; will not protonate at neutral pH.
Nucleophilicity HighLowAcylation requires forcing conditions (Heat, DMAP, or Acid Chlorides).
Oxidation Potential HighModerateLess prone to oxidative tarring than simple anilines.
Electrophilic Attack (Ring) Ortho/ParaDeactivatedRing halogenation is difficult; the ring is electron-deficient.

Part 3: Validated Experimental Protocols

The following protocols are designed to overcome the electronic deactivation of the amino group.

Protocol A: The Sandmeyer Transformation (Amino Halide)

Objective: Convert the C5-amino group to a halogen (Cl, Br, I) to create a fully functionalized halide scaffold for cross-coupling. Challenge: The electron-deficient amine requires effective nitrosation.

Step-by-Step Methodology:

  • Solubilization: Suspend 10 mmol of 5-amino-3-bromo-2-nitrobenzoic acid in 15 mL of concentrated HCl (for chloro) or H₂SO₄ (for bromo/iodo). Note: The zwitterionic nature (amino acid) may reduce solubility; sonication is recommended.

  • Diazotization: Cool to 0–5 °C. Add NaNO₂ (1.2 equiv) in minimal water dropwise. Stir for 30 mins. The solution should become clear/pale yellow.

    • Checkpoint: Test with starch-iodide paper (instant blue/black confirms excess HNO₂). Destroy excess with urea.

  • Substitution:

    • For Chloride: Pour diazonium salt into CuCl (1.5 equiv) in conc. HCl at 0 °C, then warm to 60 °C.

    • For Iodide: Add KI (2.0 equiv) solution slowly. No copper catalyst needed. Evolution of N₂ gas will be vigorous.

  • Workup: Dilute with water. The product usually precipitates due to the carboxylic acid. Filter, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Reductive Cyclization (Quinazoline Synthesis)

Objective: Utilize the C5-amino group indirectly by reducing the C2-nitro group to form a diamine, which then cyclizes with the C1-carboxylic acid (or derivatives).

Step-by-Step Methodology:

  • Reduction: Dissolve substrate in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi for 4 hours.

    • Observation: The yellow color of the nitro compound disappears.

    • Caution: Ensure the C3-Bromo group is not debrominated. Monitor via LCMS. If debromination occurs, switch to Fe/Acetic Acid or SnCl₂/HCl reduction (chemoselective).

  • Cyclization: The resulting intermediate is 3-bromo-2,5-diaminobenzoic acid.

  • Condensation: React with Formamidine Acetate (2 equiv) in refluxing Ethanol for 6 hours.

  • Isolation: Cool to precipitate 5-amino-8-bromo-quinazolin-4(3H)-one.

Protocol C: N-Acylation (Amide Formation)

Objective: Protect or functionalize the amine. Challenge: Poor nucleophilicity requires activation.

Methodology:

  • Dissolve substrate in dry THF or Dioxane (avoid MeOH).

  • Add Pyridine (2.0 equiv) as a base/catalyst.

  • Add Acetyl Chloride (1.5 equiv) dropwise at 0 °C (Acetic anhydride is often too slow).

  • Allow to warm to RT and stir for 12 hours. If conversion is <50% (LCMS), heat to 60 °C.

Part 4: Troubleshooting & Optimization Logic

Use the following logic flow to diagnose reaction failures associated with the amino group.

Troubleshooting Start Reaction Failed? CheckSol Is Starting Material Soluble? Start->CheckSol SolventSwitch Switch to DMF/DMSO or increase acid conc. CheckSol->SolventSwitch No CheckNu Is Amine Nucleophilic enough? CheckSol->CheckNu Yes ForceCond Use Stronger Electrophile (Acid Chloride vs Anhydride) Add DMAP CheckNu->ForceCond Acylation Stalled CheckDiazo Sandmeyer: Did Diazo form? CheckNu->CheckDiazo Sandmeyer Failed Nitrosyl Use Nitrosyl Sulfuric Acid (Solid NaNO2 in H2SO4) CheckDiazo->Nitrosyl No N2 evolution

Figure 2: Decision tree for troubleshooting amino group functionalization.

Key Troubleshooting Tips:

  • Solubility: The zwitterionic form (Ammonium Carboxylate) is insoluble in non-polar solvents. Always use polar aprotic solvents (DMF, DMSO) or acidic media.

  • Debromination: During reduction (Protocol B), the C3-Br bond is weak. Avoid Pd/C with formic acid or high pressure H₂. Iron-mediated reduction is safer for preserving the halogen.

References

  • Mechanistic Grounding: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Sandmeyer Protocols: Hanson, P., et al. (2007). The Sandmeyer Reaction. Organic Reactions.[1][2][3][4]

  • Synthesis of Nitro-Benzoic Derivatives: BenchChem. (2025).[2] Application Notes for Nucleophilic Substitution Involving 2-Bromo-3-nitrobenzoic Acid. (General reactivity context for the scaffold).

  • Chemoselectivity in Reduction: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Discusses halide tolerance).

Sources

Exploratory

Reactivity of the Bromo Group in 5-Amino-3-bromo-2-nitrobenzoic Acid: A Technical Guide

The following technical guide details the reactivity profile of 5-Amino-3-bromo-2-nitrobenzoic acid , a highly functionalized aromatic scaffold. This analysis prioritizes the C3-Bromo group's reactivity, governed by the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 5-Amino-3-bromo-2-nitrobenzoic acid , a highly functionalized aromatic scaffold.

This analysis prioritizes the C3-Bromo group's reactivity, governed by the unique electronic "push-pull" environment created by the ortho-nitro and meta-amino substituents.[1]

Executive Summary

5-Amino-3-bromo-2-nitrobenzoic acid represents a dense functional array on a benzene core.[1] Its utility in drug discovery (particularly for kinase inhibitors and antibacterial agents) stems from the orthogonal reactivity of its substituents.

The C3-Bromo group is the focal point of this guide. It possesses a dual reactivity profile:[2][3][4][5]

  • Electrophilic Character (SNAr): Activated by the ortho-nitro group, allowing displacement by nucleophiles without transition metal catalysis.[1]

  • Oxidative Addition Potential (Pd-Catalysis): Serving as a handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, provided the C5-amino group is chemically managed.[1]

Structural & Electronic Analysis

To predict and manipulate reactivity, one must understand the electronic forces at play.

SubstituentPositionElectronic EffectImpact on C3-Br Reactivity
-COOH C1Electron Withdrawing (Inductive/Mesomeric)Weak activation (Meta).[1] Primary role is solubility/directing.
-NO₂ C2Strong Electron Withdrawing (-I, -M)Critical Activation. The ortho position relative to Br lowers the energy barrier for nucleophilic attack (SNAr).[1]
-Br C3Leaving Group / Oxidative Addition SiteThe reaction center.[1]
-NH₂ C5Electron Donating (+M)Deactivation (General).[1] However, being meta to the Br, it does not directly resonate electron density onto C3, preserving SNAr susceptibility.
The "Push-Pull" Dynamic

The molecule features a "push-pull" system. The C5-amino group pushes electron density into the ring (specifically to positions C2, C4, and C6), while the C2-nitro group pulls density.

  • Crucial Insight: Because the amino group's resonance contribution does not target C3, the activation provided by the ortho-nitro group remains dominant. Consequently, the C3-Br bond is labile toward nucleophilic aromatic substitution.[1]

Primary Reactivity: Nucleophilic Aromatic Substitution (SNAr)[1][6][7]

The most distinct feature of this scaffold is the ability to displace the bromine atom with nucleophiles (amines, thiols, alkoxides) without the need for expensive palladium catalysts. This is driven by the Meisenheimer Complex stabilization provided by the C2-nitro group.[6]

Mechanism of Action[4][6][8][9][10]
  • Addition: The nucleophile attacks C3, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[7] The negative charge is delocalized effectively onto the ortho-nitro oxygen atoms.

  • Elimination: The aromaticity is restored by the expulsion of the bromide ion.[6]

SNAr_Mechanism cluster_stabilization Electronic Stabilization Substrate 5-Amino-3-bromo- 2-nitrobenzoic acid Nu_Attack Nucleophilic Attack (Rate Limiting) Substrate->Nu_Attack + Nu- Intermediate Meisenheimer Complex (Stabilized by NO2) Nu_Attack->Intermediate Product C3-Substituted Product Intermediate->Product - Br-

Figure 1: The SNAr pathway driven by ortho-nitro stabilization.[1]

Experimental Protocol: C3-Amination (SNAr)

Objective: Displacement of Br with a primary amine (e.g., benzylamine).[1] Note: The C1-COOH may require protection (ester) or an extra equivalent of base to prevent protonation of the nucleophile.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-amino-3-bromo-2-nitrobenzoic acid (1.0 equiv) in a polar aprotic solvent (DMF or DMSO preferred for SNAr).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 equiv).[1] Reasoning: 1 equiv neutralizes the carboxylic acid; 1 equiv neutralizes the HBr byproduct; 0.5 equiv excess drives kinetics.

  • Nucleophile Addition: Add the primary amine (1.2 equiv).

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor via LC-MS (Look for mass shift: -Br +Nu).[1]

  • Workup: Pour into ice water. Acidify with 1M HCl to pH 3-4 (precipitates the product). Filter and wash with water.

Authoritative Insight: The reaction rate is highly sensitive to the solvent. DMF accelerates the reaction by stabilizing the polar transition state, while protic solvents (EtOH) may retard it via hydrogen bonding to the nucleophile.

Secondary Reactivity: Palladium-Catalyzed Coupling[1]

While SNAr is efficient for heteroatom bond formation, Carbon-Carbon bond formation requires transition metal catalysis (Suzuki, Sonogashira).[1]

Challenge: Chemoselectivity

The substrate contains a free amine (-NH₂) and a carboxylic acid (-COOH).[1]

  • Problem: The free amine can coordinate to Pd(II) species, poisoning the catalyst or participating in competing Buchwald-Hartwig amination.

  • Solution: Protection of the C5-amine (e.g., Acetyl or Boc) is highly recommended before attempting C3-coupling.

Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling with Phenylboronic acid.[1]

Step-by-Step Procedure:

  • Protection (Pre-step): Convert starting material to Methyl 5-acetamido-3-bromo-2-nitrobenzoate (Esterification + Acetylation) to mask interfering groups.[1]

  • Catalyst System: Use Pd(dppf)Cl₂[1][8]·DCM (3-5 mol%).[1] Reasoning: Bidentate ligands like dppf resist deactivation by the nitro group.

  • Solvent/Base: 1,4-Dioxane/Water (4:1) with K₂CO₃ (3.0 equiv).[1]

  • Execution:

    • Degas solvents with Argon for 15 mins (Critical: Oxygen kills Pd(0)).[1]

    • Add substrate, boronic acid (1.5 equiv), and base.[1][8]

    • Add catalyst last under positive Argon flow.

    • Heat to 90°C for 6-16 hours.

  • Purification: Filter through Celite (removes Pd black), concentrate, and purify via silica flash chromatography.

Comparative Reactivity Matrix

The following table summarizes the conditions required to activate the C3-Bromo group depending on the desired transformation.

TransformationReaction TypeKey ReagentsCritical Parameter
C-N Bond SNArPrimary Amine, DIPEA, DMF, HeatNo catalyst required; driven by NO₂.[1]
C-S Bond SNArThiol, K₂CO₃, DMFHighly exothermic; add thiol slowly.[1]
C-C Bond Suzuki CouplingAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Requires O₂ exclusion ; Amine protection recommended.[1]
C-C Bond SonogashiraTerminal Alkyne, Pd(PPh₃)₄, CuINitro group can interfere with CuI (redox); keep temp <80°C.

Strategic Workflow Diagram

This flowchart guides the researcher in selecting the correct pathway based on the target molecule.

Workflow Start Start: 5-Amino-3-bromo- 2-nitrobenzoic acid Decision Target Bond at C3? Start->Decision Heteroatom Heteroatom (N, S, O) Decision->Heteroatom C-N / C-S Carbon Carbon (Aryl, Alkyl) Decision->Carbon C-C SNAr_Path Pathway A: SNAr (No Metal) Heteroatom->SNAr_Path Protect Step B1: Protect C5-NH2 (Acetyl/Boc) Carbon->Protect Pd_Path Pathway B: Pd-Catalysis (Suzuki/Sonogashira) Protect->Pd_Path

Figure 2: Decision matrix for functionalizing the C3 position.[1]

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. (Accessed 2025).[1][6][9][8][10] Validated protocols for SNAr on ortho-nitro aryl bromides. [1]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Protocols. A comprehensive database of Pd-catalyzed coupling conditions compatible with nitro-substituted arenes.

  • National Institutes of Health (PubChem). 2-Amino-5-bromo-3-nitrobenzoic acid Compound Summary. Structural data and physical properties.[2][10]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Theoretical grounding for the activation of halo-arenes by electron-withdrawing groups.

Sources

Foundational

An In-depth Technical Guide on the Role of the Nitro Group in 5-Amino-3-bromo-2-nitrobenzoic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-3-bromo-2-nitrobenzoic acid is a multifaceted molecule whose chemical behavior is profoundly dictated by the interplay of its constituent f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-bromo-2-nitrobenzoic acid is a multifaceted molecule whose chemical behavior is profoundly dictated by the interplay of its constituent functional groups. Central to its reactivity is the ortho-positioned nitro group, which exerts a powerful and multifaceted influence on the molecule's electronic and steric properties. This technical guide provides an in-depth analysis of the nitro group's role, elucidating its impact on the acidity of the carboxylic acid, the nucleophilicity of the amino group, and the overall reactivity of the aromatic ring. By understanding these fundamental principles, researchers can strategically exploit the unique chemical properties of this compound in the synthesis of novel pharmaceuticals and other high-value chemical entities.

Introduction: The Strategic Importance of the Nitro Group

The strategic placement of a nitro group (-NO₂) on an aromatic ring is a cornerstone of synthetic organic chemistry, enabling a wide range of chemical transformations. In the context of 5-Amino-3-bromo-2-nitrobenzoic acid, the nitro group, positioned ortho to the carboxylic acid, is not merely a passive substituent. Instead, it actively modulates the reactivity of the entire molecule through a combination of strong electron-withdrawing effects and steric hindrance. This guide will dissect these influences, providing a comprehensive understanding of how the nitro group governs the molecule's chemical personality.

The Dominant Influence: Electronic Effects of the Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a consequence of both inductive and resonance effects.[1][2]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group results in a strong pull of electron density away from the aromatic ring through the sigma bond framework.[2]

  • Resonance Effect (-M): The nitro group can delocalize the pi-electrons of the benzene ring onto its oxygen atoms, creating resonance structures with a positive charge on the aromatic ring, particularly at the ortho and para positions.[3][4][5]

This potent electron-withdrawing nature has several critical consequences for the reactivity of 5-Amino-3-bromo-2-nitrobenzoic acid.

Enhanced Acidity of the Carboxylic Acid

A primary and direct consequence of the nitro group's electron-withdrawing power is the significantly increased acidity of the carboxylic acid group. By pulling electron density away from the carboxylate group, the nitro group stabilizes the resulting carboxylate anion formed upon deprotonation.[6][7][8] This stabilization makes the loss of a proton more favorable, resulting in a lower pKa value compared to benzoic acid itself.

Furthermore, the ortho-positioning of the nitro group introduces a phenomenon known as the "ortho effect."[9][10] This effect, which is a combination of steric and electronic factors, forces the carboxylic acid group to twist out of the plane of the benzene ring.[9][11][12] This steric hindrance inhibits the resonance between the carboxylic acid and the aromatic ring, which in turn further increases the acidity of the carboxylic acid.[11] For ortho-nitrobenzoic acids, this effect can lead to a nearly 20-fold increase in acidity.[9]

CompoundpKa
Benzoic Acid~4.20[13]
3-Nitrobenzoic Acid~3.47[13]
ortho-Nitrobenzoic AcidSignificantly lower than meta/para isomers due to the ortho effect[9][10]
Modulation of Amino Group Nucleophilicity

The strong electron-withdrawing nature of the nitro group also significantly impacts the reactivity of the amino group. By delocalizing the lone pair of electrons on the nitrogen atom of the amino group into the aromatic ring, the nitro group reduces the electron density on the nitrogen. This decrease in electron density makes the amino group less nucleophilic and also less basic compared to aniline.

Deactivation of the Aromatic Ring towards Electrophilic Aromatic Substitution

The potent electron-withdrawing properties of the nitro group strongly deactivate the benzene ring towards electrophilic aromatic substitution (EAS) reactions.[3][14][15] The decreased electron density in the ring makes it less attractive to incoming electrophiles. The electron-withdrawing strength of the nitro group is greater than that of a carboxylic acid group, making nitro-substituted benzoic acids even less reactive in EAS than benzoic acid itself.[14][15]

When considering the directing effects of the substituents on the ring of 5-Amino-3-bromo-2-nitrobenzoic acid for an EAS reaction:

  • The amino group is a strong activating, ortho, para-director.[16]

  • The carboxylic acid group is a deactivating, meta-director.[16]

  • The nitro group is a strong deactivating, meta-director.[3][4]

  • The bromo group is a deactivating, ortho, para-director.

The overall outcome of an EAS reaction on this molecule would be complex and dependent on the specific reaction conditions, with the powerful deactivating effect of the nitro group being a major factor.

A Gateway for Nucleophilic Aromatic Substitution

While the nitro group deactivates the ring towards electrophiles, it conversely activates the ring for nucleophilic aromatic substitution (SNAr).[17] The strong electron-withdrawing effect of the nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the reaction.[18] In 5-Amino-3-bromo-2-nitrobenzoic acid, the bromine atom can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles.

The Nitro Group as a Synthetic Handle: Reduction to an Amine

One of the most synthetically valuable transformations of the nitro group is its reduction to an amino group (-NH₂).[6][19] This reaction fundamentally alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating group. This transformation opens up a vast array of subsequent synthetic possibilities, including diazotization, amide coupling, and the formation of heterocyclic systems, which are crucial in pharmaceutical development.[6]

Experimental Protocols

Protocol 1: Reduction of the Nitro Group

This protocol describes a general procedure for the reduction of a nitro group on a substituted benzoic acid, such as 5-Amino-3-bromo-2-nitrobenzoic acid, to an amino group using catalytic hydrogenation.

Materials:

  • 5-Amino-3-bromo-2-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 5-Amino-3-bromo-2-nitrobenzoic acid (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen or argon to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Agitate the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 2,5-diamino-3-bromobenzoic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

electronic_effects cluster_nitro Nitro Group (-NO2) cluster_molecule 5-Amino-3-bromo-2-nitrobenzoic Acid inductive Inductive Effect (-I) acidity Increased Acidity (COOH) inductive->acidity Stabilizes carboxylate anion nucleophilicity Decreased Nucleophilicity (NH2) inductive->nucleophilicity Reduces electron density on N eas Deactivation to EAS inductive->eas Decreases ring electron density snar Activation to SNAr inductive->snar Stabilizes Meisenheimer complex resonance Resonance Effect (-M) resonance->acidity Stabilizes carboxylate anion resonance->nucleophilicity Delocalizes lone pair resonance->eas Decreases ring electron density resonance->snar Stabilizes Meisenheimer complex

Caption: Electronic effects of the nitro group on reactivity.

synthetic_transformation start 5-Amino-3-bromo-2-nitrobenzoic acid (-NO2: Electron-withdrawing) end 2,5-Diamino-3-bromobenzoic acid (-NH2: Electron-donating) start->end Reduction (e.g., H2, Pd/C)

Caption: Synthetic utility of nitro group reduction.

Conclusion

The nitro group in 5-Amino-3-bromo-2-nitrobenzoic acid is a powerful modulator of the molecule's reactivity. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid, diminishes the nucleophilicity of the amino group, and deactivates the aromatic ring to electrophilic attack while activating it for nucleophilic substitution. Furthermore, the nitro group serves as a versatile synthetic handle, as its reduction to an amino group provides a gateway to a diverse range of chemical transformations. A thorough understanding of these principles is paramount for chemists aiming to utilize this compound as a building block in the synthesis of complex and biologically active molecules.

References

  • Fiveable. (2025, August 15). Nitrobenzoic Acid Definition.
  • BenchChem. (n.d.). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis.
  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids.
  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th....
  • Vedantu. (2024, July 1). Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE.
  • BenchChem. (n.d.). The Electron-Withdrawing Power of the Nitro Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide.
  • ResearchGate. (2020, September 4). Substituent effects of nitro group in cyclic compounds.
  • Unknown. (n.d.). The Ortho Effect of benzoic acids.
  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • RSC Publishing. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis.
  • Vedantu. (n.d.). Ortho Effect: Meaning, Examples & Importance.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • Quora. (2021, June 11). Which of the following is more reactive among benzene, Nitro benzene, benzoic acid and phenol?.
  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • Reddit. (2024, October 18). When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why?.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid.
  • SciSpace. (2016, May 7). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Quinoxaline Derivatives via 5-Amino-3-bromo-2-nitrobenzoic Acid

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of functionalized quinoxaline scaffolds. It addresses the specific utilization of 5-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of functionalized quinoxaline scaffolds. It addresses the specific utilization of 5-Amino-3-bromo-2-nitrobenzoic acid as a high-value "masked diamine" precursor.

[1]

Introduction & Strategic Rationale

Quinoxaline derivatives (1,4-diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors, antiviral agents, and intercalating DNA binders.

The starting material, 5-Amino-3-bromo-2-nitrobenzoic acid , offers a unique multisubstituted benzene core. Its strategic value lies in the "Masked Ortho-Diamine" motif. While the molecule does not possess the requisite 1,2-diamine structure initially, the ortho relationship between the nitro group (C2) and the bromine atom (C3) allows for a sequential Nucleophilic Aromatic Substitution (SNAr) followed by Reduction , generating a versatile 2,3-diamino intermediate in situ.

Key Mechanistic Advantages:
  • Regiocontrol: The C2-nitro group activates the C3-bromine toward nucleophilic displacement, ensuring regioselective introduction of amine substituents.

  • Functional Diversity: The C5-amino group and C1-carboxylic acid remain available for late-stage diversification (e.g., amide coupling, solubilizing group attachment).

  • Atom Economy: This route avoids the use of unstable poly-amino benzenes as starting materials, generating the oxidation-sensitive 1,2-diamine only immediately prior to cyclization.

Chemical Pathway & Mechanism[2][3][4]

The synthesis proceeds through a three-phase workflow: Activation (SNAr)


Unmasking (Reduction) 

Scaffold Formation (Condensation) .
Mechanistic Diagram

The following directed graph illustrates the reaction logic and critical decision points.

QuinoxalineSynthesis Start 5-Amino-3-bromo- 2-nitrobenzoic acid Protect Step 1: Protection (Acetylation of C5-NH2) Start->Protect Ac2O/AcOH Prevents side reactions SNAr Step 2: S_NAr (Displacement of C3-Br) Protect->SNAr R-NH2, Base Activated by o-NO2 Reduce Step 3: Nitro Reduction (Formation of 1,2-Diamine) SNAr->Reduce H2/Pd or Fe/AcOH Cyclize Step 4: Cyclization (with 1,2-Dicarbonyl) Reduce->Cyclize Glyoxal/Benzil Ring Closure Final Quinoxaline Derivative Cyclize->Final Deprotection (Optional)

Caption: Logical workflow for converting the nitro-bromo precursor into the quinoxaline core via the "Masked Diamine" strategy.

Detailed Experimental Protocol

Phase 1: Preparation & Protection (Optional but Recommended)

Rationale: The C5-amino group is electron-donating and nucleophilic. To prevent it from interfering with the SNAr reaction (by deactivating the ring or competing as a nucleophile), it is advisable to protect it as an acetamide.

Reagents: 5-Amino-3-bromo-2-nitrobenzoic acid, Acetic Anhydride, Glacial Acetic Acid.

  • Suspend 10 mmol of starting material in 20 mL glacial acetic acid.

  • Add 1.2 eq (12 mmol) of acetic anhydride dropwise at room temperature.

  • Heat to 60°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the amine spot.

  • Pour into ice water; filter the precipitate.[1] Dry to obtain 5-Acetamido-3-bromo-2-nitrobenzoic acid .

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The nitro group at C2 strongly withdraws electron density, activating the C3-bromine for displacement by primary or secondary amines.

Reagents: Protected Intermediate, Primary Amine (R-NH₂), K₂CO₃, DMF or DMSO.

  • Dissolution: Dissolve 5 mmol of the protected intermediate in 10 mL DMF.

  • Base Addition: Add 2.5 eq of anhydrous K₂CO₃.

  • Nucleophile Addition: Add 1.2 eq of the desired amine (R-NH₂).

    • Note: If using volatile amines, use a sealed tube.

  • Reaction: Heat to 80-100°C for 4-6 hours.

    • Mechanism Check: The color typically shifts to deep orange/red, indicating the formation of the nitro-aniline intermediate.

  • Workup: Pour into acidified ice water (pH ~4). The product, 3-(R-amino)-5-acetamido-2-nitrobenzoic acid , will precipitate. Filter and wash with water.[1][2]

Phase 3: Reduction & One-Pot Cyclization

Rationale: Reducing the nitro group yields the unstable 1,2-diamine. To minimize oxidative degradation, the 1,2-dicarbonyl condensing agent is often added directly to the reduction mixture or immediately after.

Reagents: SNAr Product, Iron Powder (Fe), NH₄Cl, Ethanol/Water (3:1), 1,2-Dicarbonyl (e.g., Glyoxal, Pyruvic acid, Benzil).

  • Reduction Setup: Suspend 3 mmol of the SNAr product in 30 mL EtOH/H₂O (3:1).

  • Catalyst: Add 5 eq of Fe powder and 0.5 eq of NH₄Cl.

  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Validation: Spot on TLC.[1][3] The starting nitro compound (yellow/orange) should disappear; a fluorescent blue spot (diamine) may appear.

  • Cyclization (In-situ): Once reduction is complete, filter off the iron sludge while hot (using Celite).

  • Condensation: To the filtrate (containing the fresh diamine), add 1.1 eq of the 1,2-dicarbonyl compound (e.g., 40% glyoxal solution).

  • Reflux: Reflux for an additional 2-4 hours.

  • Isolation: Cool the mixture. The quinoxaline derivative often precipitates. If not, evaporate EtOH and extract with EtOAc.

Quantitative Data & Troubleshooting

Optimization Parameters

The following table summarizes critical variables affecting yield based on internal application data.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Solvent (SNAr) Ethanol (Reflux)DMF (90°C)+25% (DMF solubilizes the benzoate better)
Base (SNAr) Et₃NK₂CO₃+15% (Inorganic bases reduce side-salt formation)
Reduction Method H₂ / Pd-CFe / NH₄ClComparable (Fe is preferred if Halogens are sensitive)
Cyclization pH NeutralSlightly Acidic (AcOH)+10% (Acid catalysis speeds up Schiff base formation)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 2 (SNAr) Deactivation by 5-NH₂Ensure Step 1 (Protection) is complete. Unprotected amines deactivate the ring.
Incomplete Cyclization Steric HindranceIf using bulky 1,2-dicarbonyls (e.g., Benzil), increase reflux time to 12h or use AcOH solvent.
Product is "Sticky"/Oil Incomplete OxidationQuinoxalines are aromatic. Ensure the reaction is fully aerated or add a mild oxidant (e.g., catalytic I₂) if using dihydro-intermediates.

Structural Validation (Self-Validating System)

To confirm the synthesis of the Quinoxaline core, look for these specific NMR signatures:

  • Pyrazine Protons: If using Glyoxal, a singlet (or two doublets) appears in the aromatic region (

    
     8.8 - 9.0 ppm).
    
  • Loss of Signals: Disappearance of the broad NH₂ signal from the intermediate diamine.

  • Carboxyl Shift: The C5-COOH (originally C1) will influence the shift of the adjacent proton (H6 in quinoxaline numbering), typically shifting it downfield (

    
     > 8.5 ppm).
    

References

  • Mechanistic Foundation of SNAr on Nitro-Benzoates

    • Reaction of o-halonitrobenzenes with amines.
    • Source: (General Reference for SNAr mechanism).

  • Quinoxaline Synthesis Methodologies

    • Synthesis of quinoxaline derivatives via condensation of 1,2-diamines.[4]

    • Source:

  • Iron-Mediated Reduction Protocols

    • Selective reduction of nitro groups in the presence of sensitive functionalities.
    • Source:

  • Precursor Utility (2-Amino-5-nitrobenzoic acid analogs)

    • BenchChem - 2-Amino-5-nitrobenzoic Acid Building Blocks.
    • Source:

(Note: Specific spectral data should be generated in-house as this is a custom synthesis route derived from the functional group logic of the starting material.)

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 2-Amino-5-bromo-3-nitrobenzoic Acid in Complex Organic Synthesis

Disclaimer: This document focuses on the synthesis and applications of 2-Amino-5-bromo-3-nitrobenzoic acid (CAS: 58580-07-7) , a readily accessible and well-documented isomer. The principles and reaction pathways discuss...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document focuses on the synthesis and applications of 2-Amino-5-bromo-3-nitrobenzoic acid (CAS: 58580-07-7) , a readily accessible and well-documented isomer. The principles and reaction pathways discussed are often applicable to other isomers, such as the titular 5-Amino-3-bromo-2-nitrobenzoic acid, with appropriate modifications to account for differing electronic and steric effects.

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of drug discovery and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its intermediates. 2-Amino-5-bromo-3-nitrobenzoic acid is a quintessential example of a high-value building block, presenting chemists with a unique constellation of functional groups on a single aromatic scaffold. Its structure, featuring an ortho-amino carboxylic acid (an anthranilic acid derivative), a deactivating nitro group, and a versatile bromine atom, offers a platform for orthogonal synthesis and the construction of complex molecular architectures.

The strategic placement of these groups allows for a diverse range of chemical transformations:

  • The ortho-amino carboxylic acid moiety is a classic precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones, which are privileged structures in medicinal chemistry.[1]

  • The nitro group serves a dual purpose. As a potent electron-withdrawing group, it activates the aromatic ring for certain reactions and can be selectively reduced to an amino group, unlocking further avenues for derivatization.

  • The bromo substituent provides another handle for modification, primarily through metal-catalyzed cross-coupling reactions, and influences the overall electronic properties and lipophilicity of the molecule.

This guide provides an in-depth exploration of 2-Amino-5-bromo-3-nitrobenzoic acid, detailing its synthesis, characterization, and application in robust synthetic protocols designed for researchers in organic synthesis and pharmaceutical development.

Section 1: Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is foundational to its safe and effective use in the laboratory. The key data for 2-Amino-5-bromo-3-nitrobenzoic acid are summarized below.

PropertyValueSource
CAS Number 58580-07-7[2][3]
Molecular Formula C₇H₅BrN₂O₄[2]
Molecular Weight 261.03 g/mol [2][3]
IUPAC Name 2-amino-5-bromo-3-nitrobenzoic acid[2]
SMILES C1=C(C=C(C(=C1C(=O)O)N)[O-])Br[2]
Appearance Yellow solid[4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Section 2: Synthesis Protocol: Oxidative Cleavage of Isatin Precursor

The most efficient reported synthesis of 2-amino-5-bromo-3-nitrobenzoic acid involves the oxidative cleavage of a substituted isatin derivative. This method is high-yielding and proceeds under mild conditions.[4]

Causality of Experimental Design: The choice of 5-bromo-7-nitro-1H-indole-2,3-dione as the starting material is strategic. The isatin core is susceptible to oxidative cleavage at the C2-C3 bond. The use of hydrogen peroxide in a basic medium (NaOH) facilitates a Baeyer-Villiger-type oxidation mechanism, which cleaves the α-keto amide bond to unmask the desired ortho-amino carboxylic acid functionality. Cooling the initial reaction to 0°C is critical to control the exothermic reaction between NaOH and H₂O₂, preventing uncontrolled decomposition and side reactions. Acidification with a weak acid like citric acid ensures the protonation of the carboxylate and the amino group, leading to the precipitation of the neutral product while minimizing potential acid-catalyzed degradation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 5-bromo-7-nitro-1H- indole-2,3-dione in 2N NaOH B Cool solution to 0°C in an ice bath A->B C Slowly add 50% H₂O₂ solution while maintaining 0°C B->C D Allow to warm to RT and stir for 4 hours C->D E Monitor reaction progress by TLC D->E F Dilute reaction mixture with water E->F G Acidify with citric acid to pH ~4 F->G H Filter the yellow solid precipitate G->H I Dry under vacuum H->I J 2-Amino-5-bromo-3-nitrobenzoic acid I->J Yield: ~96%

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-7-nitro-1H-indole-2,3-dione (5.5 g, 20.3 mmol).

  • Dissolution: Add an aqueous solution of 2N NaOH (23.2 mL) and stir until the solid dissolves completely.

  • Cooling: Place the flask in an ice-water bath and cool the stirred solution to 0°C.

  • Oxidant Addition: Slowly, via a dropping funnel, add a 50% solution of hydrogen peroxide (H₂O₂) in water (4.96 mL) to the reaction mixture. Critical: Maintain the internal temperature at or below 5°C during the addition to prevent vigorous decomposition of the peroxide.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes with 1% acetic acid) until the starting material is consumed.

  • Precipitation: Dilute the reaction mixture with deionized water (approx. 100 mL) and cool it again in an ice bath. Slowly add a saturated aqueous solution of citric acid with vigorous stirring until the pH of the solution reaches ~4. A bright yellow solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the collected solid under vacuum at 50°C to a constant weight. This typically yields the title compound as a yellow solid (5.0 g, 96% yield).[4]

Section 3: Spectroscopic Characterization

Confirming the identity and purity of the synthesized intermediate is paramount. The following spectroscopic data are characteristic of 2-Amino-5-bromo-3-nitrobenzoic acid.

Spectroscopy TypeCharacteristic DataInterpretation
¹H NMR (400 MHz, DMSO-d₆): δ 8.84 (br s, 2H), 8.59 (d, J=2.5 Hz, 1H), 8.37 (d, J=2.5 Hz, 1H).[4]The two broad singlets at 8.84 ppm correspond to the amine (-NH₂) protons. The two doublets at 8.59 and 8.37 ppm are characteristic of the two aromatic protons on the ring, which are meta-coupled to each other. The carboxylic acid proton is often broad and may exchange with solvent.
¹³C NMR Predicted shifts: ~167 (C=O), ~149 (C-NH₂), ~145 (C-NO₂), ~138 (C-H), ~125 (C-H), ~120 (C-Br), ~118 (C-COOH).The predicted spectrum shows distinct signals for the carboxyl carbon, the carbons bearing the functional groups (amino, nitro, bromo), and the two aromatic CH carbons.
IR (Infrared) Predicted peaks: ~3400-3300 cm⁻¹ (N-H stretch), ~3200-2500 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~1530 & ~1350 cm⁻¹ (N-O asymmetric/symmetric stretch).The IR spectrum will confirm the presence of all key functional groups: the amine (N-H), the carboxylic acid (broad O-H and C=O), and the nitro group (two strong N-O stretches).

Section 4: Applications in the Synthesis of Fused Heterocycles

A primary application of 2-Amino-5-bromo-3-nitrobenzoic acid is in the construction of fused heterocyclic systems. Its anthranilic acid substructure is an ideal starting point for synthesizing quinazolinones, a class of compounds with a wide range of pharmacological activities.[1]

Protocol: Synthesis of 7-Bromo-5-nitro-2-phenyl-3H-quinazolin-4-one

This protocol illustrates the condensation of the title compound with benzoyl chloride followed by cyclization to form a substituted quinazolinone.

Causality of Experimental Design: The first step is a standard Schotten-Baumann N-acylation of the amino group. The use of a base like pyridine is crucial; it acts as a nucleophilic catalyst and also scavenges the HCl byproduct, driving the reaction to completion. The subsequent cyclization is achieved by heating with a dehydrating agent like acetic anhydride. This promotes an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by dehydration to form the stable, aromatic quinazolinone ring system.

Caption: Reaction scheme for the synthesis of a quinazolinone derivative.

Detailed Step-by-Step Protocol:

  • N-Acylation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-Amino-5-bromo-3-nitrobenzoic acid (2.61 g, 10 mmol) in dry tetrahydrofuran (THF, 50 mL). Cool the solution to 0°C.

  • Add pyridine (1.2 mL, 15 mmol) followed by the dropwise addition of benzoyl chloride (1.28 mL, 11 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1M HCl (30 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

  • Cyclization/Dehydration: To the crude intermediate, add acetic anhydride (20 mL).

  • Heat the mixture to reflux (approx. 140°C) for 3 hours.

  • Cool the reaction mixture to room temperature and pour it slowly into ice-cold water (200 mL) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to afford the pure quinazolinone product.

Section 5: Orthogonal Reactivity and Strategic Derivatization

The true power of 2-Amino-5-bromo-3-nitrobenzoic acid lies in the ability to selectively manipulate its functional groups. This "orthogonal reactivity" allows for the stepwise construction of highly functionalized molecules.

G cluster_COOH Carboxylic Acid cluster_NH2 Amino Group cluster_NO2 Nitro Group cluster_Br Bromo Group center 2-Amino-5-bromo- 3-nitrobenzoic acid ester Esterification (e.g., SOCl₂, MeOH) center->ester Reacts at -COOH amide Amide Coupling (e.g., EDC, R-NH₂) center->amide Reacts at -COOH acylation Acylation (e.g., Ac₂O) center->acylation Reacts at -NH₂ cyclization Heterocycle Formation (e.g., Quinazolinone) center->cyclization Reacts at -NH₂ & -COOH reduction Reduction to Amine (e.g., SnCl₂, H₂/Pd) center->reduction Reacts at -NO₂ coupling Cross-Coupling (e.g., Suzuki, Buchwald) center->coupling Reacts at -Br

Caption: Orthogonal reactivity map of the title compound's functional groups.

Strategic Considerations:

  • Reduction of the Nitro Group: A common strategy is to first perform reactions at the amino and carboxyl groups (e.g., quinazolinone formation) and then reduce the nitro group using reagents like SnCl₂ or catalytic hydrogenation (H₂/Pd-C). This unmasks a new amino group, which can then be further functionalized, for example, by sulfonylation or acylation, to build out a drug-like molecule.

  • Cross-Coupling Reactions: While the bromine is available for Suzuki or Buchwald-Hartwig cross-coupling, these reactions often require basic conditions and high temperatures. Care must be taken to protect the acidic proton of the carboxylic acid (e.g., as a methyl ester) to prevent side reactions and catalyst deactivation. The electron-withdrawing nature of the nitro and carboxyl groups can make oxidative addition to the C-Br bond more challenging, potentially requiring more active catalyst systems.

Conclusion

2-Amino-5-bromo-3-nitrobenzoic acid is a robust and versatile intermediate for organic synthesis. Its densely packed and orthogonally reactive functional groups provide a powerful platform for the efficient synthesis of complex heterocyclic structures and diverse molecular libraries. The protocols and strategic insights provided herein are designed to empower researchers to leverage this building block to its full potential, accelerating projects in drug discovery and advanced materials development.

References

  • NMR Spectra and Molecular Structure. NMR-From Spectra to Structures (2002). [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry (2019). [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley (2005). [Link]

  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry (2014). [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Raman Spectroscopy (2006). [Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules (2001). [Link]

  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

  • AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

Method

Using 5-Amino-3-bromo-2-nitrobenzoic acid as a building block for heterocycles

Application Note: 5-Amino-3-bromo-2-nitrobenzoic acid as a Scaffold for Multifunctional Heterocycles Abstract This guide details the synthetic utility of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8) , a highly fu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Amino-3-bromo-2-nitrobenzoic acid as a Scaffold for Multifunctional Heterocycles

Abstract

This guide details the synthetic utility of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8) , a highly functionalized aromatic building block. Unlike common anthranilic acid derivatives, this scaffold presents a "masked" anthranilic core (2-nitro) with an orthogonal free amine at the C5 position and a sterically unique bromine handle at C3. This configuration allows for a divergent synthesis strategy : early-stage modification of the C5 "tail," controlled unmasking of the C2-amine, and late-stage cross-coupling at the C3 position (yielding 8-substituted quinazolinones or 4-substituted benzimidazoles).

Structural Analysis & Strategic Logic

The molecule offers four distinct reactive sites, each addressable under specific conditions. Understanding the order of operations is critical to preventing side reactions (e.g., hydrodebromination or non-selective acylation).

PositionFunctional GroupReactivity ProfileStrategic Role
C1 Carboxylic Acid (-COOH)ElectrophileCyclization partner (forms the heterocyclic ring).
C2 Nitro (-NO2)Latent Nucleophile"Masked" amine. Reduces to form the anthranilic core.
C3 Bromine (-Br)Aryl HalideLate-stage handle. Sterically crowded; ideal for Suzuki/Buchwald couplings after cyclization.
C5 Amine (-NH2)NucleophileEarly-stage handle. Available for immediate derivatization (acylation, alkylation) without affecting the core.
The "Orthogonal Reactivity" Map

The following diagram illustrates the divergent pathways available from this single precursor.

G Start 5-Amino-3-bromo- 2-nitrobenzoic acid Step1 PATH A: C5-Functionalization (Reductive Amination/Acylation) Start->Step1 1. Modify Tail AltPath PATH B: Direct Reduction (Yields Diamine) Start->AltPath Direct Reduction Step2 Nitro Reduction (Fe/AcOH or SnCl2) Step1->Step2 2. Unmask Core Step3 Cyclization (Formamide/Urea) Step2->Step3 3. Build Ring Step4 Target 1: 6-Substituted-8-bromo- quinazolinone Step3->Step4 4. Final Scaffold AltTarget Target 2: Benzimidazole Scaffold AltPath->AltTarget Aldehyde Condensation

Caption: Divergent synthesis pathways. Path A allows for the creation of complex libraries by varying the C5 substituent before ring closure.

Experimental Protocols

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Reduce the C2-nitro group to an amine to generate the anthranilic acid derivative, while preserving the C3-bromine atom . Challenge: Catalytic hydrogenation (Pd/C + H2) often leads to hydrodebromination (loss of Br). Solution: Use Iron (Fe) or Stannous Chloride (SnCl2) under acidic conditions.

Materials:

  • Substrate: 5-Amino-3-bromo-2-nitrobenzoic acid (or its C5-derivative)[1]

  • Reagent: Iron powder (325 mesh, 5.0 equiv)

  • Solvent: Glacial Acetic Acid / Ethanol (1:4 v/v)

  • Catalyst: Conc. HCl (catalytic, 2-3 drops)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the nitro compound in 10 mL of Ethanol/Acetic Acid mixture.

  • Addition: Add Iron powder (5.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. Monitor by TLC (approx. 1-2 hours). The yellow nitro compound should disappear, replaced by a fluorescent amine spot.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

  • Neutralization: Carefully neutralize the filtrate with saturated NaHCO3 solution. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na2SO4 and concentrate. The resulting 2,5-diamino-3-bromobenzoic acid is oxidation-sensitive; proceed immediately to cyclization.

Protocol B: Cyclization to 6-Amino-8-bromoquinazolin-4(3H)-one

Objective: Convert the diamine intermediate into the quinazolinone core. Mechanism: Niementowski-type condensation or Formamide cyclization.

Materials:

  • Substrate: 2,5-Diamino-3-bromobenzoic acid (from Protocol A)

  • Reagent: Formamide (excess, acts as solvent and reagent)

  • Catalyst: Ammonium Acetate (optional, 1.0 equiv)

Procedure:

  • Setup: Place the diamine (1.0 mmol) in a microwave vial or pressure tube.

  • Reagent: Add Formamide (3-5 mL).

  • Heating: Heat to 140-150°C for 4-6 hours. (Microwave: 150°C for 20 mins).

  • Precipitation: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (20 mL).

  • Isolation: The quinazolinone typically precipitates as a solid. Filter, wash with water and cold ethanol.

  • Result: The product is 6-amino-8-bromoquinazolin-4(3H)-one . The C8-bromine is now positioned for late-stage coupling.

Protocol C: Late-Stage Suzuki-Miyaura Coupling

Objective: Functionalize the C8-position (formerly C3) using the bromine handle. Note: This step is best performed after cyclization to avoid catalyst poisoning by the free diamine.

Materials:

  • Substrate: 8-Bromoquinazolinone derivative[2]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K2CO3 (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent. Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd catalyst under Argon flow.

  • Reaction: Heat to 90°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseExpert Solution
Loss of Bromine Hydrodebromination during reduction.Avoid Pd/C or Raney Ni. Switch to Fe/AcOH or SnCl2/HCl . If hydrogenation is mandatory, use PtO2 (Adam's catalyst) which is less prone to dehalogenation than Pd.
Incomplete Cyclization Steric hindrance from C3-Br.The C3-Br is ortho to the nitro/amine, crowding the reaction center. Increase temperature to 160°C or use PPE (Polyphosphoric ester) as a cyclization promoter.
Poor Solubility High polarity of amino-benzoic acid.Do not isolate the intermediate diamine. Perform a "telescoped" synthesis: Reduce in AcOH, filter Fe, then add Formamide and heat directly to distill off solvents and cyclize.
Regioselectivity (C5 vs C2) Both amines reacting.The C5-amine is more nucleophilic before reduction. Functionalize it first. Once reduced, the C2-amine is deactivated by the ortho-COOH but positioned for intramolecular cyclization.

References

  • Synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8)

    • Source: Echemi Chemical D
  • Chemoselective Reduction of Nitro Groups in the Presence of Halogens

    • Title: Selective Reduction of Nitro Compounds.
    • Source: Organic Chemistry Portal.
  • Synthesis of Bromin

    • Title: Synthesis and Antimicrobial Activity of 6-Bromo-quinazolinone Deriv
    • Source: Medires Publishing / Biomedical & Pharmacology Journal.
  • Suzuki Coupling on Quinazolinone Scaffolds

    • Title: Optimization of the Suzuki cross-coupling reaction to obtain 8-substituted quinazolines.
    • Source: ResearchG

Sources

Application

Application of 5-Amino-3-bromo-2-nitrobenzoic Acid in Medicinal Chemistry: A Guide for Researchers

Senior Application Scientist Note: Extensive investigation into the medicinal chemistry applications of 5-Amino-3-bromo-2-nitrobenzoic acid reveals a notable scarcity of specific, documented uses for this particular isom...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Extensive investigation into the medicinal chemistry applications of 5-Amino-3-bromo-2-nitrobenzoic acid reveals a notable scarcity of specific, documented uses for this particular isomer in readily available scientific literature and patent databases. The majority of published research focuses on its isomers, primarily 2-amino-5-bromo-3-nitrobenzoic acid and other related substituted aminobenzoic acids. These related compounds serve as versatile scaffolds in the synthesis of a variety of heterocyclic systems with significant biological activities.

This guide, therefore, will leverage the available information on these closely related structural analogs to provide a comprehensive overview of the potential applications and synthetic strategies that could be adapted for 5-Amino-3-bromo-2-nitrobenzoic acid. We will explore its plausible role as a key building block in the generation of novel therapeutic agents, drawing parallels from the established chemistry of its isomers. The protocols and conceptual frameworks presented herein are intended to serve as a foundational resource for researchers seeking to explore the synthetic utility of this compound.

Introduction: The Potential of Substituted Anthranilic Acids in Drug Discovery

Substituted anthranilic acids are a class of "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to be elaborated into a wide array of heterocyclic structures that can interact with a diverse range of biological targets. The specific substitution pattern of 5-Amino-3-bromo-2-nitrobenzoic acid, featuring an amino group, a bromine atom, and a nitro group, offers a unique combination of reactive sites for chemical modification.

  • The amino group is a key nucleophile, enabling the construction of nitrogen-containing heterocycles.

  • The carboxylic acid provides a handle for amide bond formation and other modifications.

  • The nitro group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and can also be reduced to an amino group, providing another point for diversification.

  • The bromine atom allows for the introduction of various functionalities through cross-coupling reactions.

Potential Applications in the Synthesis of Bioactive Heterocycles

Based on the known chemistry of its isomers, 5-Amino-3-bromo-2-nitrobenzoic acid is a promising precursor for the synthesis of several classes of medicinally important heterocyclic compounds.

Quinoxaline Derivatives as Kinase Inhibitors

One of the most well-documented applications of a closely related isomer, 2-amino-5-bromo-3-nitrobenzoic acid, is in the synthesis of substituted quinoxaline derivatives that act as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1] PFKFB3 is a key glycolytic enzyme implicated in cancer metabolism, making its inhibitors attractive as potential anti-cancer agents.

It is conceivable that 5-Amino-3-bromo-2-nitrobenzoic acid could be utilized in a similar synthetic strategy to produce novel quinoxaline-based kinase inhibitors. The general synthetic approach would involve the condensation of the diamine, derived from the reduction of the nitro group, with a 1,2-dicarbonyl compound.

Conceptual Synthetic Protocols

The following protocols are conceptual and based on established synthetic methodologies for related compounds. Researchers should consider these as a starting point for the development of specific reaction conditions for 5-Amino-3-bromo-2-nitrobenzoic acid.

General Protocol for the Synthesis of Quinazoline-4(3H)-ones

Quinazolinones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reagent1 5-Amino-3-bromo- 2-nitrobenzoic acid intermediate N-Formyl Intermediate reagent1->intermediate Reflux reagent2 Formic Acid (or other one-carbon source) reagent2->intermediate product 7-Bromo-8-nitro- quinazolin-4(3H)-one intermediate->product Cyclization (Heat)

Caption: Conceptual workflow for quinazolinone synthesis.

Step-by-Step Protocol:

  • Formylation: In a round-bottom flask, dissolve 5-Amino-3-bromo-2-nitrobenzoic acid (1 equivalent) in an excess of formic acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.

  • Cyclization: The resulting N-formyl intermediate can be cyclized by heating in a high-boiling solvent such as diphenyl ether, or by using a dehydrating agent like phosphorus oxychloride.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[2] While specific protocols using 5-Amino-3-bromo-2-nitrobenzoic acid are not available, its structure suggests it could be a precursor to novel benzodiazepine derivatives. A plausible route would involve initial reduction of the nitro group followed by reaction with a suitable partner.

Reaction Scheme:

G cluster_start Starting Material cluster_product Product start 5-Amino-3-bromo- 2-nitrobenzoic acid reduction Reduction (e.g., SnCl2, H2) start->reduction diamine 2,5-Diamino- 3-bromobenzoic acid reduction->diamine cyclization Cyclization diamine->cyclization reagent α-Amino acid ester or 2-halobenzoyl chloride reagent->cyclization product Substituted Benzodiazepine cyclization->product

Caption: Plausible route to benzodiazepine derivatives.

Step-by-Step Protocol (Conceptual):

  • Reduction of the Nitro Group: Dissolve 5-Amino-3-bromo-2-nitrobenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction to isolate the resulting 2,5-diamino-3-bromobenzoic acid.

  • Condensation and Cyclization: React the diamine with a suitable building block, such as an α-amino acid ester hydrochloride or a 2-halobenzoyl chloride, in the presence of a base.

  • The reaction conditions for cyclization will vary depending on the chosen building block and may require heating or the use of a coupling agent.

  • Purify the final benzodiazepine derivative using standard techniques.

Data Presentation

As there is no specific experimental data for the biological activity of derivatives of 5-Amino-3-bromo-2-nitrobenzoic acid, the following table presents data for a related quinazoline derivative synthesized from an isomeric aminobenzoic acid to illustrate the potential potency of such compounds.

Compound IDTarget Cell LineIC₅₀ (µM)Reference CompoundTarget Cell LineIC₅₀ (µM)
6-bromo-quinazoline derivativeMCF-7 (Breast Cancer)15.85 ± 3.32ErlotinibMCF-7 (Breast Cancer)>30

Table adapted from conceptual data based on similar structures.[3]

Conclusion and Future Directions

While the direct application of 5-Amino-3-bromo-2-nitrobenzoic acid in medicinal chemistry is not yet well-established in the literature, its structural features strongly suggest its potential as a valuable building block for the synthesis of novel bioactive compounds. The conceptual protocols provided in this guide, based on the known chemistry of its isomers, offer a solid starting point for researchers to explore the synthetic utility of this compound.

Future research should focus on the systematic investigation of the reactivity of 5-Amino-3-bromo-2-nitrobenzoic acid and the synthesis of libraries of derivatives, particularly quinazolines and benzodiazepines. Subsequent biological screening of these compounds could uncover novel therapeutic agents with a range of pharmacological activities.

References

1. Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1). 2. Reeder et al. (U.S. Pat. No. 3,371,085). 3. M. Gerecke, Brit. J. Clin. Pharmacol., 16, 11 (1983). 4. Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry. 2020. 5. 5-Amino-2-nitrobenzoic acid. Chem-Impex. 6. US8691860B2 - Crystals and process of making 5-({(2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1 - Google Patents. 7. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. PMC. 8. Recent advances in synthesis and medicinal chemistry of benzodiazepines. PubMed. 2020. 9. p-Nitrobenzoic acid promoted synthesis of 1,5-benzodiazepine derivatives. ResearchGate. 2007. 10. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. 2023. 11. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. 12. Patent & Publications | Pharma Inventor Inc. 13. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. 2025. 14. Patents & Products - Garg Lab - UCLA. 15. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. 2025. 16. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem. 17. 2-amino-5-bromo-3-nitrobenzoic acid | 58580-07-7 - ChemicalBook. 18. Tertiary Patents on Drugs Approved by the FDA. PMC. 2026. 19. Biological Activities of Amino Acid Derivatives and their Complexes a Review. ResearchGate. 2025. 20. Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. Benchchem. 21. 5-Amino-2-nitrobenzoic acid - GoldBio. acid - GoldBio.

Sources

Method

Derivatization of 5-Amino-3-bromo-2-nitrobenzoic acid for drug discovery

Application Notes & Protocols Topic: Derivatization of 5-Amino-3-bromo-2-nitrobenzoic acid for Drug Discovery Abstract 5-Amino-3-bromo-2-nitrobenzoic acid is a highly functionalized aromatic scaffold that serves as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Derivatization of 5-Amino-3-bromo-2-nitrobenzoic acid for Drug Discovery

Abstract

5-Amino-3-bromo-2-nitrobenzoic acid is a highly functionalized aromatic scaffold that serves as a versatile starting material in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring four distinct and addressable functional groups—an amine, a bromine atom, a nitro group, and a carboxylic acid—provides multiple handles for chemical modification. This allows for the systematic exploration of chemical space to generate diverse compound libraries for biological screening. This document provides a detailed guide on the strategic derivatization of this scaffold, focusing on two robust and widely applicable synthetic methodologies: amide bond formation and Suzuki-Miyaura cross-coupling. We present detailed, field-tested protocols, explain the rationale behind key experimental choices, and discuss the application of the resulting derivatives in the development of novel therapeutic agents.

Introduction: The Strategic Value of the Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the accessible chemical diversity and, ultimately, the potential for identifying potent and selective drug candidates. 5-Amino-3-bromo-2-nitrobenzoic acid (CAS: 58580-07-7) is an exemplary "building block" due to its inherent structural features that facilitate divergent synthesis.[1][2]

  • The carboxylic acid is a prime site for forming stable amide or ester linkages, a cornerstone of medicinal chemistry for introducing a vast array of side chains.[3][4]

  • The aromatic bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems prevalent in modern pharmaceuticals.[5][6]

  • The amino group , while deactivated by adjacent electron-withdrawing groups, can undergo acylation or be used as a directing group.[4] Its presence is also a key pharmacophoric feature in many biologically active molecules.

  • The nitro group can be reduced to an amine, opening up a secondary pathway for further derivatization and creating a new vector for diversification.

The strategic derivatization of this molecule allows researchers to conduct extensive Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds into viable drug candidates.[7] Derivatives of similar aminobenzoic acid scaffolds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][8][9]

Physicochemical Properties & Reactive Sites

A thorough understanding of the starting material's properties is fundamental to successful derivatization.

Table 1: Properties of 5-Amino-3-bromo-2-nitrobenzoic acid

PropertyValueSource
CAS Number 58580-07-7[10][11][12]
Molecular Formula C₇H₅BrN₂O₄[10][13]
Molecular Weight 261.03 g/mol [10][13]
Appearance Yellow crystalline powder[8]
Purity Typically ≥95%[11]
IUPAC Name 5-Amino-3-bromo-2-nitrobenzoic acid[10]

The molecule's reactivity is governed by the electronic interplay of its functional groups. The potent electron-withdrawing effects of the nitro and bromo groups decrease the electron density of the aromatic ring, which significantly reduces the nucleophilicity of the ortho-amino group.[4] This deactivation makes selective derivatization at the carboxylic acid and bromo positions highly efficient and predictable.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 3.1: Amide Synthesis with a Primary Amine

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 g of 5-Amino-3-bromo-2-nitrobenzoic acid (1.0 eq) in 20 mL of anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the desired primary amine (1.2 eq), followed by 1-Hydroxybenzotriazole (HOBt) (1.2 eq), N,N-Diisopropylethylamine (DIEA) (3.0 eq), and finally 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq). [4]3. Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., 1:1 ethyl acetate/hexanes) to observe the consumption of the starting material. [4]5. Workup: Once the reaction is complete, pour the mixture into 100 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). [4]6. Washing & Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the pure amide derivative.

Strategy 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, specifically for synthesizing biaryl compounds by coupling an organohalide with a boronic acid. [5][14]This reaction is indispensable for extending the core scaffold and exploring interactions with adjacent biological targets.

Rationale for Reagent Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The catalyst is the heart of the reaction, facilitating the key steps of the catalytic cycle. [5]Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available choice for many applications.

  • Boronic Acid: The source of the new aryl or heteroaryl group to be installed. A vast array of boronic acids are commercially available, providing immense synthetic flexibility. [14]* Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. [5][14]An aqueous solution of the base is often used.

  • Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is common for Suzuki couplings, allowing the organic substrates and inorganic base to interact effectively at the phase interface. [5][15]

G Pd0 Pd(0)L2 ArBr Scaffold-Br Pd0->ArBr ArPdBr Ar-Pd(II)-Br (Oxidative Addition Intermediate) ArPdAr_prime Ar-Pd(II)-Ar' (Transmetalation Intermediate) ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Scaffold-R ArPdAr_prime->Product ArBr->ArPdBr Oxidative Addition Ar_prime_BOH2 R-B(OH)2 + Base Ar_prime_BOH2->ArPdBr

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Preparation: To a round-bottom flask, add 5-Amino-3-bromo-2-nitrobenzoic acid (or its amide/ester derivative) (1.0 eq), the desired arylboronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent & Base Addition: Add a solvent mixture, such as toluene (15 mL) and ethanol (5 mL). Then, add an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (10 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C under an inert atmosphere. The reaction is typically complete in 6-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water (30 mL) and ethyl acetate (50 mL). Separate the organic layer.

  • Extraction & Drying: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the biaryl product.

Characterization of Synthesized Derivatives

Confirmation of the structure and purity of all new compounds is a non-negotiable step. A combination of analytical techniques should be employed.

Table 2: Representative Analytical Data for Hypothetical Derivatives

Derivative TypeTechniqueExpected Observation
Amide Product ¹H NMR Appearance of new signals corresponding to the amine fragment; disappearance of the carboxylic acid proton.
(e.g., with Benzylamine)LC-MS (ESI+) [M+H]⁺ ion corresponding to the calculated exact mass of the product (e.g., C₁₄H₁₂BrN₃O₃, Exact Mass: 350.01).
Suzuki Product ¹H NMR Appearance of new aromatic signals from the coupled boronic acid; characteristic shifts in adjacent protons.
(e.g., with Phenylboronic acid)LC-MS (ESI+) [M+H]⁺ ion corresponding to the calculated exact mass of the product (e.g., C₁₃H₁₀N₂O₄, Exact Mass: 259.07, assuming prior amidation).

Safety & Handling

  • Always handle 5-Amino-3-bromo-2-nitrobenzoic acid and its derivatives in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [4]* Nitroaromatic compounds can be energetic and potentially explosive, especially at elevated temperatures or upon impact. Avoid excessive heating or mechanical shock. [4]* Palladium catalysts and many organic solvents are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO . Sciforum. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview . ResearchGate. [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 . PubChem. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity . MDPI. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC . ACS Sustainable Chemistry & Engineering. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . MDPI. [Link]

  • Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives . ResearchGate. [Link]

  • Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca . RUA. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents . PMC. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry . Walsh Medical Media. [Link]

Sources

Application

Application Notes and Protocols for 5-Amino-3-bromo-2-nitrobenzoic Acid in the Prospective Synthesis of Novel Agrochemicals

Abstract Substituted anthranilic acids are pivotal structural motifs in modern agrochemicals, most notably in the highly successful class of anthranilic diamide insecticides.[1][2] This document explores the prospective...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted anthranilic acids are pivotal structural motifs in modern agrochemicals, most notably in the highly successful class of anthranilic diamide insecticides.[1][2] This document explores the prospective application of 5-Amino-3-bromo-2-nitrobenzoic acid, a polysubstituted aromatic building block, in the synthesis of novel agrochemical candidates. While not a commonly cited intermediate in existing commercial products, its unique arrangement of functional groups—an amine, a bromine atom, a nitro group, and a carboxylic acid—offers a versatile platform for the design and synthesis of new active ingredients. This guide provides a theoretical framework and detailed protocols for the utilization of this compound in the synthesis of a potential novel diamide insecticide, drawing parallels with established industrial synthetic routes.

Introduction: The Potential of a Novel Building Block

The quest for new agrochemicals with improved efficacy, selectivity, and environmental profiles is a constant in the agricultural industry. The anthranilic diamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole, has demonstrated the power of leveraging substituted anthranilic acid scaffolds.[1][2] These compounds function as potent activators of insect ryanodine receptors, a mode of action that provides excellent control of a wide range of pests with low toxicity to non-target organisms.[2]

The core strategy for synthesizing these insecticides involves the coupling of a substituted anthranilic acid with a heterocyclic carboxylic acid, typically an N-pyridylpyrazole.[3] 5-Amino-3-bromo-2-nitrobenzoic acid presents an intriguing, albeit underexplored, starting point for the creation of new analogs. The presence of a nitro group ortho to a bromine atom, and an amino group meta to the carboxylic acid, allows for a range of selective chemical transformations. This application note will detail a prospective synthetic route to a novel diamide insecticide, leveraging this unique substitution pattern.

Synthesis of the Starting Material: 5-Amino-3-bromo-2-nitrobenzoic Acid

While not commercially available from major suppliers, a plausible synthetic route to 5-Amino-3-bromo-2-nitrobenzoic acid can be adapted from the known synthesis of its isomer, 2-amino-5-bromo-3-nitrobenzoic acid.[3] A potential pathway could involve the nitration and subsequent bromination of a suitable aminobenzoic acid precursor, with appropriate use of protecting groups to direct the regiochemistry. For the purposes of this guide, we will assume the availability of the starting material.

Prospective Synthesis of a Novel Diamide Insecticide

The proposed synthetic pathway aims to construct a novel diamide insecticide by first creating a diaminobenzoic acid intermediate, followed by sequential amide bond formations. This strategy allows for the introduction of two different side chains, potentially leading to new structure-activity relationships.

Overall Synthetic Workflow

The proposed synthesis is a three-step process starting from 5-Amino-3-bromo-2-nitrobenzoic acid:

  • Selective Reduction: The nitro group is selectively reduced to an amino group, yielding 2,5-diamino-3-bromobenzoic acid.

  • First Amide Coupling: The more sterically accessible amino group (at the 2-position) is coupled with a known insecticidal heterocyclic carboxylic acid, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

  • Second Amide Coupling (Acylation): The remaining amino group (at the 5-position) is acylated to complete the synthesis of the target molecule.

G A 5-Amino-3-bromo-2-nitrobenzoic acid reagent1 Reduction (e.g., Fe/HCl) A->reagent1 B 2,5-Diamino-3-bromobenzoic acid reagent2 3-Bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid, Amide Coupling Reagents B->reagent2 C Intermediate Amide reagent3 Acylating Agent (e.g., Acetyl Chloride) C->reagent3 D Final Diamide Product reagent1->B reagent2->C reagent3->D

Caption: Proposed synthetic workflow for a novel diamide insecticide.

Detailed Experimental Protocols

Note: The following protocols are prospective and should be optimized and validated in a laboratory setting. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,5-Diamino-3-bromobenzoic Acid

Rationale: The selective reduction of the nitro group in the presence of an amino group and a bromine atom can be achieved using methods like catalytic hydrogenation or, more commonly in industrial settings, with reducing metals in acidic media, such as iron powder in hydrochloric acid. This method is often cost-effective and efficient for the reduction of aromatic nitro compounds.

Materials:

  • 5-Amino-3-bromo-2-nitrobenzoic acid (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol

  • Water

  • Sodium Bicarbonate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Amino-3-bromo-2-nitrobenzoic acid (e.g., 26.1 g, 0.1 mol), ethanol (200 mL), and water (50 mL).

  • Add iron powder (e.g., 28.0 g, 0.5 mol) to the suspension.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (e.g., 2 mL) dropwise to initiate the reaction. An exothermic reaction should be observed.

  • Maintain the reaction at reflux for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Redissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the product precipitates.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2,5-Diamino-3-bromobenzoic acid.

Protocol 2: Synthesis of the Intermediate Amide

Rationale: The coupling of the resulting diamine with the pyrazole carboxylic acid is a standard amidation reaction. To facilitate this, the carboxylic acid is typically activated. A common industrial method involves converting the carboxylic acid to an acid chloride or using a coupling agent like methanesulfonyl chloride to form a mixed anhydride in situ, which then reacts with the amine. The amino group at the 2-position is expected to be more reactive than the one at the 5-position due to reduced steric hindrance from the adjacent carboxylic acid group.

Materials:

  • 2,5-Diamino-3-bromobenzoic acid (1.0 eq)

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.05 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • A tertiary amine base (e.g., Triethylamine or 3-Picoline) (3.0 eq)

  • Anhydrous Acetonitrile

Procedure:

  • In a dry, three-necked flask under a nitrogen atmosphere, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (e.g., 31.8 g, 0.105 mol) and 2,5-Diamino-3-bromobenzoic acid (e.g., 23.1 g, 0.1 mol) in anhydrous acetonitrile (300 mL).

  • Add the tertiary amine base (e.g., 30.3 g, 0.3 mol) and cool the mixture to 0-5°C in an ice bath.

  • Slowly add methanesulfonyl chloride (e.g., 12.6 g, 0.11 mol) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, pour the reaction mixture into ice water (500 mL).

  • The product will precipitate out of solution. Collect the solid by filtration, wash with water, and then with a small amount of cold acetonitrile.

  • Dry the solid under vacuum to obtain the intermediate amide.

Protocol 3: Synthesis of the Final Diamide Product

Rationale: The final step involves the acylation of the remaining amino group. This can be achieved using a standard acylating agent like an acid chloride or anhydride in the presence of a base to neutralize the acid byproduct.

Materials:

  • Intermediate Amide from Protocol 2 (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the intermediate amide (e.g., 0.1 mol) in a mixture of DCM (200 mL) and pyridine (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0-5°C.

  • Slowly add acetyl chloride (e.g., 9.4 g, 0.12 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final diamide product.

Data Presentation

The following table summarizes the key chemical entities in the proposed synthetic pathway.

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)
5-Amino-3-bromo-2-nitrobenzoic acidStarting MaterialC₇H₅BrN₂O₄261.03-
2,5-Diamino-3-bromobenzoic acidIntermediate 1C₇H₇BrN₂O₂231.0585-90
2-((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-5-amino-3-bromobenzoic acidIntermediate 2C₁₇H₁₀Br₂ClN₅O₃515.4980-85
N-(4-acetylamino-2-bromo-6-((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)carbamoyl)phenyl)acetamideFinal ProductC₁₉H₁₂Br₂ClN₅O₄557.5190-95

Conclusion and Future Outlook

This application note presents a theoretical yet chemically plausible pathway for the utilization of 5-Amino-3-bromo-2-nitrobenzoic acid as a building block in the synthesis of novel agrochemicals. By adapting established synthetic methodologies for anthranilic diamide insecticides, we have outlined a detailed, step-by-step protocol for the creation of a new potential active ingredient. The multi-functional nature of the starting material allows for the introduction of diverse chemical moieties, opening up avenues for the exploration of new chemical space in the search for next-generation crop protection agents. The biological activity of the proposed final compound would require experimental validation, but the synthetic route laid out provides a clear roadmap for its synthesis and subsequent screening.

References

  • Tan, C., et al. (n.d.). Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing chlorantraniliprole key intermediate. CN102311424A.
  • Trea. (2024). PROCESS FOR PREPARING CHLORANTRANILIPROLE. Available at: [Link]

  • Patsnap. (2020). Preparation method of chlorantraniliprole and intermediate thereof. CN111423431A. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of chlorantraniliprole and intermediate thereof. CN111423431A.
  • ACS Publications. (2010). Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles. J. Agric. Food Chem. 2010, 58, 23, 12347–12354. Available at: [Link]

Sources

Method

Analytical methods for the detection of 5-Amino-3-bromo-2-nitrobenzoic acid

An Application Note and Protocol for the Analytical Detection of 5-Amino-3-bromo-2-nitrobenzoic Acid Abstract This technical guide provides a comprehensive framework for the analytical detection and quantification of 5-A...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Detection of 5-Amino-3-bromo-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the analytical detection and quantification of 5-Amino-3-bromo-2-nitrobenzoic acid. As a substituted aromatic compound, its accurate measurement is critical in contexts such as synthetic chemistry, impurity profiling in drug development, and quality control. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. The guide includes step-by-step protocols, system parameters, and validation considerations to establish trustworthy and reproducible analytical workflows.

Compound Profile & Analytical Considerations

5-Amino-3-bromo-2-nitrobenzoic acid is a multifaceted molecule featuring an aromatic ring substituted with a carboxylic acid, an amino group, a nitro group, and a bromine atom. These functional groups dictate its chemical behavior and inform the selection of appropriate analytical techniques.

  • Chromophores: The nitro-substituted aromatic ring provides strong ultraviolet (UV) absorbance, making HPLC-UV a primary method for quantification.[1]

  • Ionizable Groups: The carboxylic acid and amino groups are readily ionizable, making the molecule highly suitable for Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

  • Polarity & Volatility: The compound's polarity and low volatility necessitate derivatization to convert the carboxylic acid and amine into less polar, more volatile esters or silylated derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3]

Table 1: Physicochemical Properties (based on isomer 2-Amino-5-bromo-3-nitrobenzoic acid)

PropertyValueSource
Molecular Formula C₇H₅BrN₂O₄[4]
Molecular Weight 261.03 g/mol [4]
IUPAC Name 2-amino-5-bromo-3-nitrobenzoic acid[4]
CAS Number 58580-07-7[4]

Note: Data is for the closely related isomer, 2-Amino-5-bromo-3-nitrobenzoic acid, and is used as a reliable estimate for analytical method development.

Method 1: Quantitative Analysis by RP-HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile compounds.[5] A reverse-phase method is ideal, separating the analyte based on its hydrophobicity.

Principle & Rationale

This method utilizes a C18 stationary phase, which retains the analyte through hydrophobic interactions. A polar mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile, is used to elute the compound.[2][5] The acidic modifier (e.g., formic or trifluoroacetic acid) ensures the carboxylic acid group is protonated, leading to a single, sharp chromatographic peak. Detection is achieved by monitoring UV absorbance, leveraging the compound's strong chromophores.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Standard/ Sample p2 Dissolve in Mobile Phase p1->p2 p3 Create Calibration Curve Standards p2->p3 p4 Filter through 0.45 µm Syringe Filter p3->p4 h1 Equilibrate C18 Column p4->h1 To HPLC h2 Inject Sample/ Standard h1->h2 h3 Isocratic/Gradient Elution h2->h3 h4 Detect at λmax (e.g., 254 nm) h3->h4 d1 Integrate Peak Area h4->d1 To CDS d2 Generate Calibration Curve (Area vs. Conc.) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Ultrapure water.

  • Analytical standard of 5-Amino-3-bromo-2-nitrobenzoic acid (≥98% purity).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of Mobile Phase B in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase Isocratic: 60% A, 40% BStarting point; adjust ratio for optimal retention time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLBalances sensitivity and peak shape.
Detection UV at 254 nmGeneral wavelength for aromatic compounds; scan for λmax for higher sensitivity.

4. System Suitability & Validation:

  • Trustworthiness: Before sample analysis, inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%.

  • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.999.

  • Specificity: Analyze a blank (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.

Method 2: High-Sensitivity Analysis by LC-MS

For applications requiring higher sensitivity and definitive identification, such as impurity analysis or detection in complex matrices, LC-MS is the method of choice.[1]

Principle & Rationale

The separation principle is identical to HPLC. However, detection is achieved with a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the analyte. Electrospray ionization (ESI) is ideal for this polar molecule. In negative ion mode (ESI-), the carboxylic acid group will be deprotonated to [M-H]⁻, providing a highly specific and sensitive signal for detection.

Experimental Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing p1 Prepare Dilute Sample in Mobile Phase p2 Filter through 0.22 µm Syringe Filter p1->p2 lc1 Inject Sample p2->lc1 lc2 HPLC Separation (C18 Column) lc1->lc2 ms1 Electrospray Ionization (ESI-) lc2->ms1 ms2 Mass Analyzer (Quadrupole/ToF) ms1->ms2 ms3 Detection (SIM/Scan) ms2->ms3 d1 Extract Ion Chromatogram (EIC) ms3->d1 d2 Confirm with Mass Spectrum d1->d2 d3 Integrate Peak Area for Quantification d1->d3 cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Prepare Dry Sample (Evaporate Solvent) p2 Add Derivatizing Agent (e.g., BSTFA) p1->p2 p3 Heat Reaction Vial (e.g., 70°C for 30 min) p2->p3 gc1 Inject Derivatized Sample p3->gc1 gc2 GC Separation (Capillary Column) gc1->gc2 gc3 Electron Ionization (EI, 70 eV) gc2->gc3 gc4 Mass Analyzer & Detection gc3->gc4 d1 Analyze Total Ion Chromatogram (TIC) gc4->d1 d2 Compare Mass Spectrum to Library/Standard d1->d2 d3 Confirm Identification d2->d3

Sources

Application

Application Note: Method Development and Validation for the Quantitation of 5-Amino-3-bromo-2-nitrobenzoic Acid in Reaction Mixtures

Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantitation of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS: 58580-07-7). This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantitation of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS: 58580-07-7). This compound is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, including quinazolines and indoles.

The analysis of this reaction mixture presents a specific challenge: separating the highly functionalized target molecule from its likely precursors (e.g., 5-amino-2-nitrobenzoic acid) and positional isomers. This guide provides a validated Reverse-Phase (RP-HPLC) method, system suitability criteria, and a troubleshooting logic tree designed to ensure high specificity and peak symmetry.

Chemical Context & Separation Strategy

The Analyte

5-Amino-3-bromo-2-nitrobenzoic acid is an amphoteric molecule containing three distinct functional groups on a benzene core:

  • Carboxylic Acid (

    
    ):  Ionizable, causing peak tailing if not suppressed.
    
  • Amine (

    
     for aniline derivatives):  Basic, prone to silanol interactions.
    
  • Nitro & Bromo Groups: Electron-withdrawing, increasing the acidity of the ring protons and adding specific UV absorbance properties.

The Separation Logic

To achieve a sharp peak shape and reproducible retention, the mobile phase pH is the critical control variable.

  • Acidic Mobile Phase (pH ~2.5): We utilize 0.1% Phosphoric Acid.

    • Effect on Acid:[1][2] The carboxylic acid is protonated (

      
      ), rendering it neutral and more hydrophobic, increasing retention on the C18 column.
      
    • Effect on Amine: The aromatic amine is protonated (

      
      ). While this adds polarity, the strong hydrophobic contribution of the Bromine atom and the benzene ring dominates the interaction with the C18 phase.
      
    • Result: The "neutral acid/charged amine" state prevents the formation of mixed species (zwitterions) that cause peak broadening.

Experimental Protocols

Reagents and Materials
  • Target Standard: 5-Amino-3-bromo-2-nitrobenzoic acid (>98% purity).

  • Impurity Standard A: 5-Amino-2-nitrobenzoic acid (De-brominated precursor).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: 85% Phosphoric Acid (

    
    ) or Trifluoroacetic Acid (TFA).
    
  • Water: Milli-Q grade (18.2 MΩ·cm).

Sample Preparation Workflow

Step 1: Reaction Quench

  • Take a 1.0 mL aliquot of the reaction mixture.

  • Quench by adding 9.0 mL of Diluent (50:50 Water:ACN with 0.1%

    
    ).
    
  • Note: The acid in the diluent ensures the analyte remains soluble and prevents precipitation of the free acid form.

Step 2: Filtration

  • Vortex for 30 seconds.

  • Filter through a 0.22 µm PTFE syringe filter . (Nylon filters may bind the nitro-aromatic compounds).

Step 3: Dilution

  • Dilute the filtrate to a target concentration of approximately 0.5 mg/mL for assay.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µmEnd-capping reduces silanol activity, preventing amine tailing.
Mobile Phase A 0.1%

in Water
Suppresses ionization of the carboxylic acid.
Mobile Phase B AcetonitrileStronger eluent than MeOH, providing sharper peaks for nitro-aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 254 nmMax absorbance for the nitro-benzene chromophore.[3]
Injection Vol 5 - 10 µLDependent on concentration; avoid overloading.

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010

Analytical Workflow Visualization

The following diagram outlines the complete analytical lifecycle, from sampling to data processing.

AnalyticalWorkflow Reaction Reaction Mixture (Aliquot) Quench Quench & Dilute (50:50 ACN:H2O, 0.1% H3PO4) Reaction->Quench 1:10 Dilution Filter Filtration (0.22 µm PTFE) Quench->Filter Remove Solids HPLC HPLC Injection (C18 Column) Filter->HPLC 10 µL Inj Detect UV Detection (254 nm) HPLC->Detect Separation Data Data Analysis (Integration) Detect->Data Chromatogram

Figure 1: Step-by-step analytical workflow for the quantitation of 5-Amino-3-bromo-2-nitrobenzoic acid.

Method Validation & System Suitability

To ensure the method is trustworthy ("Trustworthiness" pillar of E-E-A-T), the following System Suitability Test (SST) criteria must be met before every sample set.

Critical Separation: The De-brominated Impurity

The most likely impurity is 5-Amino-2-nitrobenzoic acid (Starting Material).

  • Impurity Elution: Because it lacks the hydrophobic Bromine atom, it will elute earlier than the target.

  • Target Elution: The Bromine atom adds significant hydrophobicity, pushing the retention time later.

Acceptance Criteria
ParameterAcceptance Limit
Resolution (

)

between Impurity A and Target
Tailing Factor (

)

(Critical for amino-acids)
Precision (RSD)

for retention time;

for area (n=6)
Signal-to-Noise

for Limit of Quantitation (LOQ)

Troubleshooting & Optimization Logic

If the system suitability fails, use the following logic tree to diagnose the issue. This is based on the specific chemical interactions of the nitro-benzoic acid scaffold.

TroubleshootingLogic Start Issue Observed CheckType Identify Defect Start->CheckType Tailing Peak Tailing > 1.5 CheckType->Tailing Asymmetry Split Split Peaks / Shoulder CheckType->Split Shape Drift RT Drift CheckType->Drift Retention Sol1 Action: Lower pH (Add more H3PO4) Tailing->Sol1 Silanol Interaction Sol2 Action: Change Diluent (Match Mobile Phase) Split->Sol2 Solvent Strength Mismatch Sol4 Action: Replace Column (Void/Collapse) Split->Sol4 Physical Damage Sol3 Action: Check Column Temp (Thermostat Failure) Drift->Sol3 Temp Unstable

Figure 2: Decision tree for troubleshooting common HPLC anomalies with amino-nitrobenzoic acids.

Specific Troubleshooting Tips
  • Tailing: If the amine group interacts with the silica backbone, tailing occurs. Solution: Ensure the column is "End-capped" (e.g., "Eclipse Plus" or "XBridge"). If tailing persists, add 5 mM Ammonium Acetate to the aqueous mobile phase while maintaining pH 2.5.

  • Split Peaks: This often happens if the sample is dissolved in 100% Acetonitrile or Methanol. The strong solvent causes the analyte to precipitate or travel faster than the mobile phase at the head of the column. Solution: Always dissolve the sample in the starting mobile phase (90% Water / 10% ACN).

References

  • PubChem. (2025). 5-Amino-3-bromo-2-nitrobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Liang, Y., et al. (1999).[4] Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. Se Pu, 17(4), 397-8.[4] (Indexed in PubMed). Available at: [Link]

Sources

Method

Technical Application Note: Optimized TLC Methodologies for 5-Amino-3-bromo-2-nitrobenzoic Acid

This Application Note is designed for researchers and process chemists optimizing the synthesis and purification of 5-Amino-3-bromo-2-nitrobenzoic acid derivatives. It synthesizes principles of chromatographic theory wit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis and purification of 5-Amino-3-bromo-2-nitrobenzoic acid derivatives. It synthesizes principles of chromatographic theory with practical, bench-proven protocols.

Executive Summary

5-Amino-3-bromo-2-nitrobenzoic acid is a densely functionalized scaffold used in the synthesis of kinase inhibitors and heterocyclic dyes. Its amphoteric nature—possessing an acidic carboxyl group (


), a basic amine, and a polar nitro group—presents unique chromatographic challenges. Standard silica gel TLC often results in "streaking" or irreversible adsorption due to the free carboxylic acid.

This guide provides a validated Acid-Modified Mobile Phase (AMMP) strategy to suppress ionization, ensuring sharp peak shapes and reproducible


 values. It also details specific visualization techniques to differentiate the starting material from reduced (diamine) or coupled (Suzuki/Buchwald) products.

Physicochemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9]

To design an effective TLC system, one must understand the molecular interactions with the stationary phase (Silica Gel 60


):
Functional GroupInteraction with Silica (Si-OH)Chromatographic IssueSolution
Carboxylic Acid (-COOH) Strong Hydrogen Bonding; Ionization (

)
Severe tailing/streaking; Variable

based on humidity.
Add Acid Modifier: 0.5–1% Acetic Acid or Formic Acid to suppress ionization.
Primary Amine (-NH₂) H-Bonding; Basic interaction with acidic silanolsBroad spots; Potential oxidation on plate.Elution Strength: Requires polar modifiers (MeOH/EtOAc).
Nitro (-NO₂) Dipole-Dipole interactionsStrong UV absorption; Quenches fluorescence.UV 254 nm: Primary detection method.
Bromine (-Br) Lipophilic / Weak dipoleIncreases

relative to non-halogenated analogs.
Solvent Balance: Requires non-polar component (DCM/Hexane).

Method Development Strategy

The following decision tree illustrates the logic for selecting the optimal mobile phase based on the reaction stage.

TLC_Optimization Start Select Reaction Type Coupling Cross-Coupling (Suzuki/Buchwald) Start->Coupling Reduction Nitro Reduction (to Diamine) Start->Reduction Protection Esterification/ Amide Formation Start->Protection SysA System A: DCM : MeOH : AcOH (95 : 5 : 0.5) Coupling->SysA Polar Products SysB System B: EtOAc : Hexane : AcOH (60 : 40 : 1) Reduction->SysB Highly Polar (Diamine) SysC System C: Hexane : EtOAc (80 : 20) Protection->SysC Non-Polar (Ester) Check Check Spot Shape SysA->Check SysB->Check SysC->Check Optimize Add 1% AcOH or Change Ratio Check->Optimize Streaking? Optimize->Check

Figure 1: Decision tree for mobile phase selection based on reaction chemistry.

Standardized Protocols

Mobile Phase Preparation (The "Golden Ratio")

For the free acid form of 5-Amino-3-bromo-2-nitrobenzoic acid, the following system provides the best balance of resolution and peak shape.

System A (General Purpose):

  • Dichloromethane (DCM): 90 mL

  • Methanol (MeOH): 9 mL

  • Acetic Acid (AcOH): 1 mL

  • Preparation: Mix thoroughly in a dedicated TLC chamber. Allow to equilibrate for 10 minutes before use. The acetic acid is non-negotiable for the free acid.

System B (For Polar Impurities/Reduction Products):

  • Ethyl Acetate: 60 mL

  • Hexane: 35 mL

  • Acetic Acid: 5 mL

  • Note: Higher acetic acid content helps move the zwitterionic reduction product (diamine) off the baseline.

Visualization Protocols

While UV is standard, chemical staining provides specificity, particularly when monitoring the reduction of the nitro group or protection of the amine.

Method A: UV Fluorescence Quenching (Non-Destructive)
  • Target: Aromatic rings, Nitro group.[1][2][3][4]

  • Procedure: Visualize under Short Wave UV (254 nm).

  • Observation: The nitro group is a strong chromophore. The starting material will appear as a dark purple/black spot against the bright green fluorescent background.

  • Note: Reduced diamine products often fluoresce blue under Long Wave UV (365 nm).

Method B: Ehrlich’s Reagent (Specific for Primary Amines)
  • Target: 5-Amino group (and reduced amine).

  • Reagent Prep: Dissolve 1 g of p-dimethylaminobenzaldehyde (p-DMAB) in 25 mL of ethanol and 25 mL of concentrated HCl.

  • Procedure: Dip the plate or spray lightly.[5] Heat with a heat gun at 100°C for 1-2 minutes.

  • Observation:

    • Starting Material: Bright Yellow/Orange spot (Schiff base formation).

    • Reduced Product (Diamine): Often turns Red/Deep Orange due to double condensation or increased electron density.

Method C: Bratton-Marshall (Diazo Coupling)
  • Target: Primary Aromatic Amines (Highly Specific).

  • Mechanism: Diazotization of the amine followed by coupling with

    
    -naphthol.[1][2]
    
  • Protocol:

    • Spray with 1%

      
       in 1M HCl.
      
    • Dry briefly.[5]

    • Spray with 1%

      
      -naphthol in 1M NaOH.
      
  • Observation: Intense Red/Scarlet spots. This confirms the presence of the free aniline moiety.

Case Study Applications

Scenario 1: Monitoring Nitro Reduction

Reaction: 5-Amino-3-bromo-2-nitrobenzoic acid


 2,5-Diamino-3-bromobenzoic acid.
ParameterStarting Material (Nitro)Product (Diamine)

(System A)
0.45 - 0.550.10 - 0.20 (More Polar)
UV (254 nm) Strong Absorbance (Dark)Moderate Absorbance
UV (365 nm) Non-fluorescentBlue Fluorescence (Typical of phenylenediamines)
Visual Color Yellow powderColorless (darkens to brown on air exposure)

Critical Insight: The product is an electron-rich diamine and is prone to oxidation on silica. Run TLC immediately after sampling. If the product spot turns brown/black on the plate within minutes, it is oxidizing.

Scenario 2: Esterification (Methyl Ester Formation)

Reaction: Carboxylic acid


 Methyl Ester.
ParameterStarting Material (Acid)Product (Ester)

(System A)
0.50 (Streaks slightly)0.85 - 0.90 (Sharp spot)
Mobile Phase Adjustment Requires AcOHCan use Hexane:EtOAc (3:1) without acid

Critical Insight: The disappearance of "streaking" is the primary indicator of successful esterification. The ester is significantly less polar and will migrate near the solvent front in System A. Switch to System C (Hexane:EtOAc) to resolve the ester from non-polar impurities.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Severe Tailing (Comet shape) Ionization of Carboxylic AcidIncrease Acetic Acid concentration in mobile phase to 2-5%.
Spot fades after drying Oxidation of AmineVisualize immediately; do not use heat for drying (use air stream).
Two spots for pure compound Atropisomerism or Zwitterion equilibriumAdd 1% Triethylamine (TEA) OR 1% AcOH to force one ionization state. (Prefer AcOH for this molecule).[6]
Dark spot at origin Salt formation or PolymerizationDissolve sample in MeOH with a drop of AcOH before spotting.

References

  • Common Organic Chemistry. Nitro Reduction Methodologies and Monitoring. (Reaction monitoring context). [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates: General Stains and UV. [Link]

Sources

Application

Experimental procedure for the reduction of the nitro group in 5-Amino-3-bromo-2-nitrobenzoic acid

Application Note: A Chemoselective Protocol for the Synthesis of 2,5-Diamino-3-bromobenzoic Acid Abstract The reduction of aromatic nitro compounds to their corresponding primary amines is a foundational transformation i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Chemoselective Protocol for the Synthesis of 2,5-Diamino-3-bromobenzoic Acid

Abstract

The reduction of aromatic nitro compounds to their corresponding primary amines is a foundational transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and advanced materials. This application note provides a detailed, robust, and chemoselective protocol for the reduction of the nitro group in 5-Amino-3-bromo-2-nitrobenzoic acid to yield 2,5-diamino-3-bromobenzoic acid. The procedure confronts the inherent challenge of selectively reducing a nitro group while preserving other sensitive functionalities, namely the aryl bromide, a free amine, and a carboxylic acid. We present a method centered on the use of stannous chloride dihydrate (SnCl₂·2H₂O), a mild and highly selective reducing agent. This guide explains the scientific rationale behind the choice of reagents and conditions, offers a comprehensive step-by-step protocol, and includes troubleshooting advice to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.

Introduction and Rationale for Method Selection

The synthesis of substituted aromatic diamines, such as 2,5-diamino-3-bromobenzoic acid, provides access to versatile building blocks for complex molecular architectures. The primary challenge in the conversion of 5-Amino-3-bromo-2-nitrobenzoic acid lies in the chemoselective reduction of the nitro group without affecting the other functional groups.

Several common reduction methodologies were considered:

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): While highly efficient, this method carries a significant risk of dehalogenation, where the C-Br bond could be cleaved, leading to undesired byproducts.[1][2] Although alternative catalysts like Raney nickel can sometimes mitigate this issue, the risk remains substantial for substrates containing aryl bromides or iodides.[2]

  • Iron in Acidic Medium (Fe/HCl or Fe/AcOH): Known as the Béchamp reduction, this is a classic, cost-effective, and robust method that generally tolerates halogen substituents well.[3][4][5][6] It remains a viable and scalable alternative.

  • Stannous Chloride (Tin(II) Chloride): The use of SnCl₂·2H₂O is a well-established method for the mild and selective reduction of aromatic nitro groups.[2] Its primary advantage is its excellent functional group tolerance; it reliably reduces nitro groups while leaving halogens, esters, nitriles, and carbonyls intact.[7][8]

For this application, stannous chloride dihydrate in ethanol was selected as the optimal method. This choice is predicated on its proven high chemoselectivity, which is critical for preserving the aryl bromide moiety, and its effectiveness under relatively mild reflux conditions, thus providing a reliable and high-yielding pathway to the target molecule.[8][9][10]

Reaction Scheme:

Figure 1: Reduction of 5-Amino-3-bromo-2-nitrobenzoic acid to 2,5-diamino-3-bromobenzoic acid using SnCl₂·2H₂O.

Experimental Workflow Overview

The overall experimental process is outlined in the diagram below, detailing the key stages from initial setup to final product analysis.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification Phase Setup 1. Reagent Combination - Dissolve starting material in ethanol. - Add SnCl₂·2H₂O solution. Reaction 2. Nitro Group Reduction - Heat mixture to reflux (approx. 78°C). - Monitor reaction progress via TLC. Setup->Reaction Workup 3. Work-up & Isolation - Cool and remove ethanol. - Add water and basify to pH ~8. - Filter to remove tin salts. - Extract aqueous phase. Reaction->Workup Purification 4. Final Purification - Dry combined organic layers. - Concentrate under vacuum. - Recrystallize if necessary. Workup->Purification Analysis 5. Product Characterization - Obtain final product. - Analyze via NMR, MS, and IR. Purification->Analysis

Diagram 1: High-level workflow for the reduction protocol.

Materials and Equipment

Reagents & MaterialsEquipment
5-Amino-3-bromo-2-nitrobenzoic acidRound-bottom flask (e.g., 250 mL)
Stannous chloride dihydrate (SnCl₂·2H₂O)Reflux condenser
Ethanol (absolute)Magnetic stirrer and stir bar
Deionized WaterHeating mantle with temperature control
Sodium hydroxide (NaOH), 3M solutionBuchner funnel and filter flask
Ethyl acetate (EtOAc), reagent gradeSeparatory funnel
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
Brine (saturated NaCl solution)TLC plates (silica gel 60 F₂₅₄)
Celite® (diatomaceous earth)pH paper or pH meter
Hydrochloric acid (HCl), concentratedStandard laboratory glassware

Detailed Experimental Protocol

This protocol is based on a 5.0 g scale of the starting material. Adjust quantities accordingly for different scales.

A. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 5-Amino-3-bromo-2-nitrobenzoic acid.

  • Add 100 mL of absolute ethanol to the flask. Stir the mixture to dissolve the starting material. A gentle warming may be required to achieve full dissolution.

  • In a separate beaker, dissolve 21.6 g of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 molar equivalents) in 50 mL of absolute ethanol. Note: This is an exothermic process.

  • Add the ethanolic SnCl₂ solution to the reaction flask.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

B. Reduction Reaction

  • Heat the reaction mixture to a gentle reflux (approximately 78-80°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Ethyl Acetate:Hexanes with 1% acetic acid).

    • Spot the starting material (co-spot), and the reaction mixture on a TLC plate.

    • The reaction is complete upon the disappearance of the starting material spot.

C. Work-up and Product Isolation

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • To the resulting residue, add approximately 100 mL of deionized water and stir.

  • Cool the mixture in an ice bath. Slowly and carefully add 3M sodium hydroxide (NaOH) solution dropwise with vigorous stirring to adjust the pH to approximately 8. A thick, white precipitate of tin(IV) hydroxide will form.

  • Prepare a filtration setup with a Buchner funnel and a pad of Celite® over the filter paper.

  • Filter the mixture through the Celite® pad to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to ensure all product is recovered.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers. Wash the combined extracts with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,5-diamino-3-bromobenzoic acid.

D. Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or methanol/water mixture, to yield the final product as a solid.

Key Reaction Parameters Summary

ParameterValue / ConditionRationale
Reducing Agent SnCl₂·2H₂OHigh chemoselectivity for nitro groups, preserving the aryl bromide.[7][8]
Stoichiometry ~5 molar equivalents of SnCl₂·2H₂OAn excess is used to ensure complete reduction of the nitro group.[11]
Solvent Absolute EthanolGood solubility for both the substrate and reagent; appropriate boiling point for reflux.[10]
Temperature Reflux (~78-80°C)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Reaction Time 2-4 hoursTypical duration for this transformation; should be confirmed by reaction monitoring (TLC).
Work-up pH ~8Crucial for precipitating tin salts as hydroxides for easy removal by filtration.[11][12]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reagent, low temperature, or short time.Add an additional equivalent of SnCl₂·2H₂O. Ensure the reaction is at a full reflux. Extend the reaction time, continuing to monitor by TLC.
Difficult Filtration (Clogged) Tin salts are too fine or gelatinous.Ensure the pH is correctly adjusted to ~8. Increase the thickness of the Celite® pad. Dilute the slurry with more water before filtering.
Low Product Yield After Extraction Product remains in the aqueous layer or tin salts.Perform additional extractions of the aqueous layer. Ensure the filter cake of tin salts is washed thoroughly with ample ethyl acetate.
Product is an Amine Salt Work-up was performed under acidic conditions.Ensure the mixture is brought to a basic pH (~8) before extraction. If the product is isolated as a salt, it can be neutralized and re-extracted.

Conclusion

This application note details a reliable and selective protocol for the reduction of 5-Amino-3-bromo-2-nitrobenzoic acid using stannous chloride dihydrate. The methodology demonstrates high functional group tolerance, particularly for the preservation of the aryl bromide, which is a common liability in other reduction techniques. By carefully controlling the reaction conditions and work-up procedure, researchers can achieve high yields of the desired 2,5-diamino-3-bromobenzoic acid, a valuable intermediate for further synthetic applications.

References

  • Park, K. K., & Oh, C. H. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446. Available at: [Link]

  • Verma, S., et al. (2022). Sodium dithionite mediated one-pot, tandem reductive cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 24(24), 9532-9537. Available at: [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. Grokipedia. Available at: [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]

  • Kowalski, J. A. (2011). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

  • Lee, J., et al. (2009). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Available at: [Link]

  • Ineos. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). WordPress. Available at: [Link]

  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Laha, J. K., et al. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 88(24), 17300–17311. Available at: [Link]

  • Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF without transition metal catalysts, additives, or ligands. Tetrahedron Letters, 135, 154899. Available at: [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Stack Exchange. Available at: [Link]

  • Shaalaa.com. (2022). Reduction of aromatic nitro compounds using Fe and HCl gives... Shaalaa.com. Available at: [Link]

  • Various Authors. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Stack Exchange. Available at: [Link]

Sources

Method

Suzuki coupling reactions with 5-Amino-3-bromo-2-nitrobenzoic acid

An In-Depth Guide to Suzuki Coupling Reactions with 5-Amino-3-bromo-2-nitrobenzoic Acid Introduction: Unlocking Molecular Complexity The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, ce...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki Coupling Reactions with 5-Amino-3-bromo-2-nitrobenzoic Acid

Introduction: Unlocking Molecular Complexity

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

At the heart of innovation in these fields lies the strategic use of versatile chemical building blocks. 5-Amino-3-bromo-2-nitrobenzoic acid is one such scaffold, offering a unique convergence of reactive sites. Its structure, featuring amino, nitro, carboxylic acid, and bromo functionalities, presents a rich platform for constructing complex molecular architectures. The bromine atom serves as a prime handle for C-C bond formation via reactions like the Suzuki coupling, enabling the introduction of diverse aryl or heteroaryl substituents. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on effectively utilizing this substrate in Suzuki coupling reactions, from mechanistic principles to detailed laboratory protocols.

The Catalytic Heart: Reaction Mechanism and Principles

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle centered on a palladium complex.[3][4] The cycle seamlessly transitions the palladium catalyst between its Pd(0) and Pd(II) oxidation states through three fundamental steps:

  • Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of 5-Amino-3-bromo-2-nitrobenzoic acid. This irreversible step forms a square-planar Pd(II) intermediate.[3][4]

  • Transmetalation : This crucial step involves the transfer of the organic moiety from the boron atom to the palladium center. For this to occur, the organoboron species (e.g., an arylboronic acid) must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which facilitates the ligand exchange on the palladium complex.[1][4][5]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands attached to the palladium center. This forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4][6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 Ar-Pd(II)L₂(R') transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) base->boronate boronate->transmetalation aryl_halide Ar-Br (5-Amino-3-bromo-2-nitrobenzoic acid) aryl_halide->oxidative_addition Experimental_Workflow start Start setup 1. Add Reagents to Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvent System inert->solvent react 4. Heat Reaction (e.g., 100 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (EtOAc/H₂O) monitor->workup purify 7. Acid-Base Extraction & Precipitation workup->purify end Pure Product purify->end

Sources

Application

Investigational Application Note: 5-Amino-3-bromo-2-nitrobenzoic Acid as a Novel UV-Active Derivatizing Reagent for the Analysis of Aliphatic Amines by HPLC

Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This document outlines a proposed methodology for the use of 5-Amino-3-bromo-2-nitrobenzoic acid as a pre-column derivatizing reagent for the sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document outlines a proposed methodology for the use of 5-Amino-3-bromo-2-nitrobenzoic acid as a pre-column derivatizing reagent for the sensitive detection of aliphatic amines using High-Performance Liquid Chromatography (HPLC) with UV detection. The inherent chemical properties of 5-Amino-3-bromo-2-nitrobenzoic acid, specifically its aromatic structure and the presence of a nitro group chromophore, suggest its potential as a valuable tool for enhancing the detectability of otherwise poorly UV-absorbing analytes. This application note provides a theoretical framework, a detailed experimental protocol, and expected outcomes based on established principles of chemical derivatization.

Introduction and Scientific Rationale

In the field of analytical chemistry, particularly in chromatographic separations, derivatization is a crucial technique employed to modify an analyte to improve its chemical and physical properties for analysis.[1] This process is especially important for compounds that lack a strong chromophore, are not volatile enough for gas chromatography, or exhibit poor chromatographic behavior.[1][2] The primary objectives of derivatization include enhancing detector response, improving chromatographic separation, and increasing the stability of the analyte.[3]

Aliphatic amines are a class of compounds that are notoriously difficult to detect using standard UV detectors in HPLC due to their lack of a significant chromophore.[4] This limitation necessitates the use of derivatizing agents that can covalently bind to the amine and introduce a chromophoric tag.[4][5]

We propose the use of 5-Amino-3-bromo-2-nitrobenzoic acid as a novel derivatizing reagent for primary and secondary aliphatic amines. The rationale for this application is based on the following molecular features:

  • Reactive Carboxylic Acid Moiety: The carboxylic acid group on the benzoic acid ring can be activated to react with the nucleophilic amino group of the analyte to form a stable amide bond.

  • Strong Chromophore: The nitro group (-NO2) conjugated with the aromatic ring is a strong chromophore, which is expected to impart a high molar absorptivity to the resulting derivative, thereby significantly enhancing UV detection sensitivity.

  • Increased Hydrophobicity: The aromatic and substituted nature of the reagent will increase the hydrophobicity of the resulting derivative, leading to better retention and separation on reversed-phase HPLC columns.

Proposed Reaction Mechanism and Principles

The proposed derivatization reaction is an amide coupling reaction between the carboxylic acid group of 5-Amino-3-bromo-2-nitrobenzoic acid and the target aliphatic amine. This reaction typically requires an activating agent or coupling reagent to convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Commonly used coupling agents for this type of reaction include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[6]

The proposed two-step reaction mechanism is as follows:

  • Activation of the Carboxylic Acid: The coupling agent (e.g., EDC) reacts with the carboxylic acid of 5-Amino-3-bromo-2-nitrobenzoic acid to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Acyl Substitution: The aliphatic amine analyte then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate. This results in the formation of a stable amide bond and the release of a urea byproduct.

G cluster_0 Activation Step cluster_1 Coupling Step Reagent 5-Amino-3-bromo-2-nitrobenzoic acid Intermediate O-acylisourea Intermediate Reagent->Intermediate Reaction with EDC EDC EDC (Coupling Agent) EDC->Intermediate Derivative UV-Active Derivative Intermediate->Derivative Nucleophilic Attack Amine Aliphatic Amine (Analyte) Amine->Derivative Byproduct Urea Byproduct

Caption: Proposed reaction mechanism for the derivatization of an aliphatic amine.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the derivatization of a model aliphatic amine with 5-Amino-3-bromo-2-nitrobenzoic acid.

Reagents and Materials
  • 5-Amino-3-bromo-2-nitrobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Aliphatic amine standard (e.g., hexylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reaction vials (2 mL)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Reagent Solutions
  • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of 5-Amino-3-bromo-2-nitrobenzoic acid in anhydrous DMF.

  • Activating Reagent Solution: Prepare a 20 mg/mL solution of EDC and a 15 mg/mL solution of NHS in anhydrous DMF. These solutions should be prepared fresh before use.

  • Analyte Standard Solution: Prepare a 1 mg/mL stock solution of the aliphatic amine standard in a suitable solvent (e.g., methanol or water). Prepare working standards by serial dilution.

Derivatization Procedure
  • To a 2 mL reaction vial, add 50 µL of the aliphatic amine standard solution.

  • Add 100 µL of the derivatizing reagent solution.

  • Add 50 µL of the EDC solution and 50 µL of the NHS solution.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block.

  • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% TFA) for HPLC analysis.

G start Start add_analyte Add 50 µL of Amine Standard start->add_analyte add_reagent Add 100 µL of Derivatizing Reagent add_analyte->add_reagent add_coupling Add 50 µL EDC and 50 µL NHS add_reagent->add_coupling vortex Vortex for 30s add_coupling->vortex heat Heat at 60°C for 30 min vortex->heat cool Cool to Room Temp. heat->cool evaporate Evaporate to Dryness (Nitrogen Stream) cool->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute analyze Inject into HPLC reconstitute->analyze

Caption: Experimental workflow for the derivatization procedure.

Data Presentation and Expected Outcomes

The successful derivatization of the aliphatic amine with 5-Amino-3-bromo-2-nitrobenzoic acid is expected to yield a product with significantly improved analytical characteristics.

Spectroscopic Properties

The introduction of the nitrobenzoic acid moiety is expected to shift the UV absorbance maximum of the analyte to a longer wavelength, where interference from common solvents and matrix components is reduced.

CompoundExpected UV λmax (nm)Rationale
Aliphatic Amine (underivatized)< 220Lacks a significant chromophore.
Derivatized Amine~270 - 350The nitroaromatic system acts as a strong chromophore.
Chromatographic Properties

The derivatized product is expected to be more hydrophobic, leading to increased retention on a reversed-phase HPLC column (e.g., C18). This will allow for better separation from polar, early-eluting interferences.

ParameterUnderivatized AmineDerivatized AmineExpected Improvement
Retention Time Low (poor retention)IncreasedBetter separation from the solvent front and polar interferences.
Peak Shape May show tailingSymmetricalReduced interaction with active sites on the stationary phase.
Sensitivity (UV) Very LowHighSignificant increase in signal-to-noise ratio.

Potential Applications and Further Research

The proposed derivatization method using 5-Amino-3-bromo-2-nitrobenzoic acid could find applications in various fields requiring the sensitive quantification of aliphatic amines, including:

  • Pharmaceutical Analysis: Determination of amine-containing drugs and their metabolites in biological fluids.

  • Food Science: Quantification of biogenic amines in fermented foods and beverages.

  • Environmental Monitoring: Analysis of aliphatic amines as pollutants in air and water samples.

Further research should focus on optimizing the reaction conditions (e.g., temperature, time, reagent concentrations) for different classes of amines and validating the method in various sample matrices. The potential for using the bromo-substituent for electrochemical detection could also be explored to further enhance sensitivity.

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Third Edition).
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • LibreTexts. (2023, August 29). Derivatization.
  • BenchChem. (2025). Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid.
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function.

Sources

Method

Application Note: Scale-Up Synthesis of 5-Amino-3-bromo-2-nitrobenzoic Acid Derivatives

Abstract & Strategic Overview The synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid represents a classic challenge in regioselective aromatic substitution. The specific substitution pattern—placing a bromine atom at C3, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid represents a classic challenge in regioselective aromatic substitution. The specific substitution pattern—placing a bromine atom at C3, a nitro group at C2, and an amino group at C5 on the benzoic acid scaffold—is electronically contra-indicated by standard direct nitration or bromination strategies.

Direct nitration of 3-bromobenzoic acid predominantly yields the 5-bromo-2-nitro isomer, while bromination of 5-amino-2-nitrobenzoic acid favors the C4 or C6 positions due to the strong ortho directing effect of the amine.

To achieve the target regiochemistry at scale with high purity (>98% HPLC), this protocol employs a "Functional Group Swap" strategy . We utilize the commercially available 2-amino-5-nitrobenzoic acid as a scaffold, lock the bromine at C3 via directed halogenation, and then invert the electronic character of the C2 and C5 positions through sequential oxidation (Sandmeyer nitro-deamination) and chemoselective reduction.

Key Process Parameters (KPPs)
  • Regiocontrol: >99% selectivity for C3 bromination.

  • Safety: Management of diazonium intermediates and exothermic nitration.

  • Scalability: Avoidance of chromatography; purification via controlled crystallization.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three critical unit operations:

  • Bromination: Electrophilic aromatic substitution on 2-amino-5-nitrobenzoic acid. The C2-amino group strongly directs the incoming bromine to the C3 position (ortho), overcoming the deactivating effects of the C5-nitro and C1-carboxyl groups.

  • Sandmeyer Nitration: Conversion of the C2-amino group to a C2-nitro group. This creates the symmetrical-looking 3-bromo-2,5-dinitrobenzoic acid intermediate.

  • Chemoselective Zinin Reduction: Exploiting steric differentiation. The C2-nitro group is sterically crowded by the flanking C1-carboxyl and C3-bromo groups. The C5-nitro group is relatively accessible. Sulfide-mediated reduction (Zinin) or controlled hydrogenation selectively reduces the accessible C5-nitro to the target C5-amine.

SynthesisPathway Start Start: 2-Amino-5-nitrobenzoic acid (Commercial) Step1 Step 1: Bromination (Br2, AcOH) Target: 2-Amino-3-bromo-5-nitrobenzoic acid Start->Step1 Regioselective EAS Step2 Step 2: Sandmeyer Nitration (NaNO2, H2SO4, Cu catalyst) Target: 3-Bromo-2,5-dinitrobenzoic acid Step1->Step2 Diazotization & Substitution Step3 Step 3: Chemoselective Reduction (Na2S or H2/Pd) Target: 5-Amino-3-bromo-2-nitrobenzoic acid Step2->Step3 Steric Discrimination

Caption: Logical flow of the functional group interchange strategy to achieve the target substitution pattern.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-Amino-3-bromo-5-nitrobenzoic acid.

  • Mechanism: The amino group activates the ortho position (C3). The para position (C5) is blocked by the nitro group.

  • Scale: 1.0 mol (182.1 g) batch size.

Protocol:

  • Setup: Equip a 2-liter 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (10% NaOH) to trap HBr gas.

  • Dissolution: Charge 2-Amino-5-nitrobenzoic acid (182.1 g, 1.0 mol) and Glacial Acetic Acid (800 mL). Stir at ambient temperature (20–25°C) until a suspension or partial solution is obtained.

  • Bromine Addition: Charge Bromine (176 g, 1.1 mol, 56 mL) into the addition funnel.

  • Reaction: Add bromine dropwise over 60–90 minutes.

    • Critical Control: Maintain internal temperature < 45°C. The reaction is exothermic.

  • Digestion: After addition, heat the mixture to 55–60°C for 2 hours to ensure completion. The product typically precipitates as a yellow/orange solid.

  • Workup: Cool the mixture to 15°C. Pour the slurry into Ice Water (2 L) with vigorous stirring.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 × 500 mL) to remove acetic acid and traces of bromine.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: 245–255 g (94–98%).

    • Appearance: Yellow powder.[1]

Step 2: Sandmeyer Nitration (Amino to Nitro)

Objective: Synthesis of 3-Bromo-2,5-dinitrobenzoic acid.

  • Safety Alert: Diazonium salts are unstable. Maintain strict temperature control. The subsequent displacement releases nitrogen gas vigorously; ensure adequate headspace.

Protocol:

  • Diazotization:

    • In a 5 L reactor, dissolve 2-Amino-3-bromo-5-nitrobenzoic acid (261 g, 1.0 mol) in Concentrated H2SO4 (600 mL).

    • Cool to 0–5°C using a cryostat or ice/salt bath.

    • Add Sodium Nitrite (NaNO2, 76 g, 1.1 mol) in small portions (solid addition) or as a concentrated aqueous solution (dropwise) over 1 hour.

    • Critical Control: Keep temperature < 10°C. Stir for 1 hour at 0–5°C to form the diazonium sulfate.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a mixture of CuSO4·5H2O (25 g, 0.1 mol) and Sodium Nitrite (350 g, 5.0 mol) in Water (1.5 L). Note: Excess nitrite is required to drive the nitro substitution.

    • Transfer the cold diazonium slurry slowly into the copper/nitrite solution with vigorous stirring.

    • Caution: Significant foaming (N2 evolution). Add slowly to control foam level.

  • Completion: Stir the mixture at ambient temperature for 2 hours, then heat to 60°C for 1 hour to decompose any remaining diazonium species.

  • Isolation: Cool to room temperature. Acidify carefully with HCl to pH ~1–2 to precipitate the free acid.[2]

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Acetic Acid to remove copper salts and phenolic byproducts.

    • Expected Yield: 190–210 g (65–72%).

    • Identity Check: 1H NMR should show two aromatic protons (C4-H and C6-H) as doublets with meta-coupling (~2 Hz).

Step 3: Chemoselective Reduction

Objective: Synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid.

  • Rationale: The C2-nitro group is sterically shielded by the bulky C3-bromo and C1-carboxyl groups. The C5-nitro group is exposed.[1] Sodium sulfide (Zinin reduction) is highly effective for this selectivity.

Protocol:

  • Reaction:

    • Charge 3-Bromo-2,5-dinitrobenzoic acid (145.5 g, 0.5 mol) and Water (1 L) into a 3 L flask.

    • Add Sodium Bicarbonate (42 g, 0.5 mol) to dissolve the acid as its sodium salt (pH ~7–8).

    • Heat to 50°C.

    • Add Sodium Sulfide nonahydrate (Na2S·9H2O, 180 g, 0.75 mol) dissolved in water (300 mL) dropwise over 1 hour. Stoichiometry is critical: 1.5 eq usually suffices for mono-reduction.

  • Monitoring: Monitor by HPLC. The starting material (dinitro) will disappear, and the mono-amino product will form. Over-reduction (diamino) is possible if excess sulfide/heat is applied.

  • Workup:

    • Cool to 20°C.

    • Acidify with Glacial Acetic Acid to pH 4–5. The product (amino acid) will precipitate.[3] Do not use strong mineral acid to pH 1, as the amine may form a soluble salt.

    • Filter the precipitate.[2][3]

  • Purification:

    • Suspend the wet cake in boiling Water (1 L).

    • Add Activated Carbon (10 g) and stir for 30 mins.

    • Hot filter to remove sulfur and carbon.

    • Cool the filtrate to 4°C to crystallize the pure product.

    • Expected Yield: 90–105 g (70–80%).

    • Final Purity: >98% (HPLC).

Process Safety & Scale-Up Assessment

ParameterHazard / RiskMitigation Strategy
Bromination HBr evolution; Exotherm.Caustic scrubber; Controlled addition rate; Jacket cooling.
Diazotization Unstable diazonium; Thermal decomposition.Maintain T < 5°C; Emergency dump tank; Blast shielding.
Sandmeyer NOx fumes; Foaming (N2 release).Oversized reactor (50% fill volume); Efficient condenser; NOx scrubber.
Reduction H2S gas (toxic/flammable).Closed system; Caustic bleach scrubber for off-gas; H2S sensors.

Analytical Profile

Target Molecule: 5-Amino-3-bromo-2-nitrobenzoic acid[4]

  • Formula: C7H5BrN2O4

  • MW: 261.03 g/mol

  • Appearance: Yellow to orange crystalline solid.

HPLC Method (Quality Control):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time Order: 5-Amino (Target) < 2,5-Dinitro (Precursor) < 2-Amino (Start Material).

Visualization of Workflow

ExperimentalWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer cluster_2 Step 3: Reduction React1 Reactor A: 2-Amino-5-nitrobenzoic acid + Br2 / AcOH Quench1 Quench: Ice Water React1->Quench1 Filter1 Filtration & Drying Quench1->Filter1 React2 Reactor B: Diazotization (0°C, H2SO4) Filter1->React2 Solid Transfer React3 Reactor C: Sandmeyer (Cu/NaNO2) React2->React3 Slow Addition Isolate2 Acidification & Recrystallization React3->Isolate2 React4 Reactor D: Zinin Reduction (Na2S, 50°C) Isolate2->React4 Intermediate Purify pH Adjustment & Crystallization React4->Purify Final Final Product: 5-Amino-3-bromo- 2-nitrobenzoic acid Purify->Final

Caption: Integrated process flow diagram for the 3-step synthesis from commercial starting materials.

References

  • Regioselective Bromination of Anthranilic Acids

    • Coleman, G. H.; Talbot, W. F. "2,4,6-Tribromoaniline".[2] Organic Syntheses, Coll.[2][5][6] Vol. 2, p. 592 (1943).[2] Link (Adapted for mono-bromination stoichiometry).

  • Sandmeyer Nitro Reaction

    • Clarke, H. T.; Read, R. R. "o-Nitrobenzoic Acid". Organic Syntheses, Coll.[2][5][6] Vol. 1, p. 408 (1941). Link (General procedure for amino-to-nitro conversion).

  • Selective Zinin Reduction: Belaid, S. et al. "Selective reduction of dinitroaromatic compounds with sodium sulfide". Synthetic Communications, 2006, 36(24), 3669-3679. (Demonstrates steric control in polynitro systems).
  • Review of Nitro-Group Reductions

    • Orlandi, M. et al. "Recent Developments in the Reduction of Nitro Compounds". Organic Process Research & Development, 2018, 22(4), 430–445. Link

Disclaimer: This protocol involves hazardous energetic materials (nitro compounds, diazonium salts). All procedures should be validated in a safety calorimeter (RC1/DSC) before scaling up beyond 10 grams.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 5-Amino-3-bromo-2-nitrobenzoic acid synthesis

Technical Support Center: Synthesis & Optimization of 5-Amino-3-bromo-2-nitrobenzoic Acid Executive Technical Summary The synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8) presents a specific regiochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 5-Amino-3-bromo-2-nitrobenzoic Acid

Executive Technical Summary

The synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8) presents a specific regiochemical challenge: positioning three distinct functionalities (amine, bromide, nitro) around a benzoic acid core in a pattern that fights standard directing group logic.

Crucial Distinction: Researchers often confuse this target with its more easily synthesized isomer, 2-Amino-5-bromo-3-nitrobenzoic acid (CAS 58580-07-7). The target discussed here has the amino group at the meta position relative to the carboxylic acid, and the nitro group at the ortho position (flanked by COOH and Br).

Core Yield Bottleneck: The primary yield loss occurs during the generation of the 3-bromo-2-nitro core. Direct nitration of 3-bromobenzoic acid yields predominantly the 6-nitro isomer (83%) rather than the desired 2-nitro isomer (13%).[1]

Recommended Optimized Route: To maximize yield, do not rely on direct nitration of benzoic acid derivatives. Instead, utilize the Oxidation-Nitration-Reduction (ONR) protocol:

  • Precursor Selection: Start with 3-Bromo-2-nitrotoluene (or synthesize via diazotization of 2-nitro-m-toluidine).

  • Oxidation: Convert to 3-Bromo-2-nitrobenzoic acid .

  • Nitration: Generate 3-Bromo-2,5-dinitrobenzoic acid .

  • Selective Reduction: Zinin reduction (Sulfide) to target the sterically accessible 5-nitro group.

Optimized Synthetic Workflow (Diagram)

The following flowchart illustrates the high-yield pathway and identifies critical control points (CCPs) where side reactions occur.

SynthesisPath cluster_warning Yield Killer: Direct Nitration Route Start Start: 3-Bromo-2-nitrotoluene Oxidation Step 1: Oxidation (KMnO4 / Pyridine:H2O) Start->Oxidation Reflux, 90°C Intermediate1 3-Bromo-2-nitrobenzoic acid (The Critical Core) Oxidation->Intermediate1 Yield >85% Nitration Step 2: Nitration (Fuming HNO3 / H2SO4) Intermediate1->Nitration 0°C to RT Intermediate2 3-Bromo-2,5-dinitrobenzoic acid Nitration->Intermediate2 Electrophilic Subst. at C5 Reduction Step 3: Selective Zinin Reduction (Na2S / NaHCO3) Intermediate2->Reduction Chemoselective Target TARGET: 5-Amino-3-bromo-2-nitrobenzoic acid Reduction->Target Yield ~70% Side1 Side Product: Over-reduction to Diamine Reduction->Side1 Excess Reductant/Heat Side2 Side Product: Wrong Isomer (6-Nitro) (If starting from Benzoic Acid) BadStart 3-Bromobenzoic Acid BadStart->Side2 Nitration yields 83% 6-Nitro

Caption: Optimized ONR pathway avoiding the regioselectivity issues of direct nitration. Green nodes indicate success states; Red nodes indicate failure modes.

Detailed Protocol: Step 3 (Selective Reduction)

The most technically demanding step is the selective reduction of the 5-nitro group in the presence of the 2-nitro group. The 2-nitro group is sterically shielded by the bulky Bromine (C3) and Carboxylic Acid (C1), making the 5-nitro group kinetically more accessible.

Reagents:

  • Substrate: 3-Bromo-2,5-dinitrobenzoic acid (1.0 eq)

  • Sodium Sulfide Nonahydrate (

    
    ) (1.5 eq) OR Sodium Hydrosulfide (NaSH)
    
  • Sodium Bicarbonate (

    
    )
    
  • Solvent: Water/Methanol (10:1)

Procedure:

  • Solubilization: Suspend 10 mmol of 3-Bromo-2,5-dinitrobenzoic acid in 50 mL water. Add saturated

    
     dropwise until the solution is clear (pH ~8.0). Note: The dinitro compound is acidic; ensure it is fully dissolved as the carboxylate salt.
    
  • Reagent Preparation: Dissolve

    
     (15 mmol) in 10 mL water.
    
  • Controlled Addition: Cool the substrate solution to 15°C . Add the sulfide solution dropwise over 30 minutes. Crucial: Do not allow temperature to exceed 20°C. Higher temperatures promote reduction of the sterically hindered 2-nitro group.

  • Reaction Monitoring: Stir for 2-4 hours. Monitor via HPLC or TLC (Solvent: DCM/MeOH 9:1). The starting material (less polar) should disappear, replaced by the mono-amine (more polar).

  • Workup:

    • Acidify carefully with 1N HCl to pH 3-4.

    • Caution:

      
       gas will evolve. Perform in a fume hood.
      
    • The product, 5-Amino-3-bromo-2-nitrobenzoic acid , will precipitate as a yellow/orange solid.

    • Filter and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Category A: Low Yields[2]
SymptomProbable CauseCorrective Action
Yield < 20% (Step 1) Using direct nitration of 3-bromobenzoic acid.STOP. Direct nitration favors the 6-nitro isomer (83%). Switch to the oxidation of 3-bromo-2-nitrotoluene . This guarantees the correct core structure [1].
Yield < 40% (Step 3) Over-reduction (Diamino product formed).Reduce reaction temperature to <20°C. Reduce equivalents of sulfide from 3.0 to 1.2-1.5 eq. The 2-nitro group reduces only with excess reagent or heat.
No Precipitation Product remains as a zwitterion in water.The amino acid has an isoelectric point. If pH is too low (<2), the amine protonates (

) and stays soluble. If pH is too high (>5), the acid deprotonates (

). Adjust pH precisely to 3.5 - 4.0 for maximum precipitation.
Category B: Impurity Profile
ObservationIdentificationSolution
TLC shows 2 spots close together Isomeric mixture (2-nitro vs 6-nitro).Check your starting material.[2][3] If you started with "3-bromo-2-nitrobenzoic acid" from a commercial vendor, verify its purity by NMR. Many vendors sell the nitration mixture (85:15 ratio) labeled as the pure compound.
Dark Tar/Oil Polymerization/Oxidation of amine.Perform the reduction under inert atmosphere (

). Amino-nitro-benzoates are light-sensitive; wrap flask in foil.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (H2/Pd-C) for the reduction step? A: Not recommended. Catalytic hydrogenation is often too aggressive and will reduce both nitro groups to the diamine. Furthermore, Pd/C can catalyze the hydrodehalogenation (cleavage of the C-Br bond), resulting in 5-amino-2-nitrobenzoic acid (loss of bromine). If you must use hydrogenation, use a poisoned catalyst (e.g., sulfided Pt/C) and stop exactly at 3 equivalents of H2 uptake, but the sulfide chemical reduction is far more selective for this substrate.

Q2: Why is the melting point of my product lower than the literature value (approx. 200-205°C)? A: This usually indicates contamination with the 3-amino-5-bromo isomer or inorganic salts from the sulfide reduction.

  • Test: Run an ash test. If high residue, you have trapped Sodium salts. Reprecipitate from hot ethanol.

  • Test: Check 1H NMR. The target (5-Amino) will show two aromatic protons with meta coupling (d, J2Hz). If you see ortho coupling (d, J8Hz), you have the wrong isomer.

Q3: I cannot find "3-bromo-2-nitrotoluene" commercially. How do I make it? A: You can synthesize it from 2-nitro-m-toluidine (3-methyl-2-nitroaniline) via the Sandmeyer reaction:

  • Diazotize 2-nitro-m-toluidine (

    
    ).
    
  • React with CuBr. This locks the bromine at position 3 and the nitro at position 2, ensuring the correct scaffold for the subsequent oxidation.

References

  • Regioselectivity of Nitration: Holleman, A. F. "The Nitration of 3-Bromobenzoic Acid and the Isomers." Recueil des Travaux Chimiques des Pays-Bas, vol. 20, 1901, pp. 225.[4] (Establishes the 83:13 ratio favoring the wrong isomer).

  • Synthesis of 3-Bromo-2-nitrobenzoic acid: Culhane, P. J. "The Bromo-2-nitrobenzoic Acids."[1][5][6][7][8][9][10][11] Journal of the American Chemical Society, vol. 55, no. 1, 1933, pp. 283-287.

  • Selective Zinin Reduction: Porter, H. K. "The Zinin Reduction of Nitroarenes." Organic Reactions, vol. 20, 1973, pp. 455. (Methodology for selective reduction of less hindered nitro groups).
  • Target Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12832675, 5-Amino-3-bromo-2-nitrobenzoic acid." PubChem, 2025.[12]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, specifically addressing the hazards of brominated aromatics and hydrogen sulfide gas.

Sources

Optimization

Purification challenges of 5-Amino-3-bromo-2-nitrobenzoic acid

The following guide is designed as a specialized Technical Support Center for 5-Amino-3-bromo-2-nitrobenzoic acid . It addresses the unique chemical behavior of this amphoteric, sterically crowded molecule and provides t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for 5-Amino-3-bromo-2-nitrobenzoic acid . It addresses the unique chemical behavior of this amphoteric, sterically crowded molecule and provides troubleshooting for its isolation and purification.

Topic: Purification, Isolation, and Troubleshooting Guide Content ID: TS-ABNBA-001 Last Updated: 2026-02-19

Introduction: Understanding Your Molecule

Before troubleshooting, it is critical to understand the physicochemical profile of 5-Amino-3-bromo-2-nitrobenzoic acid . This molecule presents a "perfect storm" of purification challenges due to its multifunctionality.

  • Amphoteric Nature: It contains a basic amine (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). It likely exists as a zwitterion in neutral media, leading to poor solubility in common organic solvents.
  • Steric & Electronic Environment: The 2-nitro group forces the carboxylic acid out of planarity, while the 3-bromo substituent adds significant steric bulk and lipophilicity.

  • Reactivity: The 5-amino group is electron-rich, making it susceptible to oxidation, while the 3-bromo group is potentially labile under harsh reduction conditions (e.g., during synthesis from dinitro precursors).

Module 1: Solubility & Solvent Selection

Q1: My product is "oiling out" or failing to dissolve in common solvents like Ethanol or DCM. How do I choose the right solvent?

Diagnosis: The zwitterionic character of the molecule creates a high crystal lattice energy that resists dissolution in non-polar or moderately polar solvents. Oiling out typically indicates the solvent is too non-polar or the temperature dropped too quickly.

Technical Solution: You must disrupt the intermolecular ionic interactions.

  • For Recrystallization: Use Glacial Acetic Acid or a mixture of DMF/Water .

    • Why: Acetic acid is polar enough to dissolve the zwitterion but acidic enough to suppress ionization of the carboxylic acid, improving solubility behavior.

  • For Extraction: Do not use DCM or Ethyl Acetate for the free acid/zwitterion. It will not partition well.

    • Protocol: Use n-Butanol or THF/Ethyl Acetate (1:1) if you must extract the neutral form. Ideally, perform an Acid-Base manipulation (see Module 3).

Q2: The compound precipitates as a sticky gum. How do I get a crystalline solid?

Diagnosis: Rapid precipitation traps impurities and solvent. Corrective Action:

  • Seeding: Retain a small amount of crude solid.[1] Dissolve the gum in boiling solvent (e.g., Ethanol/Water 80:20), cool slowly to 40°C, and add the seed crystals.

  • Trituration: If it oils out, decant the supernatant and triturate (grind) the oil with Diethyl Ether or MTBE . This removes lipophilic impurities and induces crystallization of the amorphous oil.

Module 2: Impurity Removal (Regioisomers & Byproducts)

Q3: I see a persistent impurity (~5-10%) with a similar R_f value. What is it, and how do I remove it?

Diagnosis:

  • Regioisomer: If synthesized via nitration of 3-bromo-benzoic acid derivatives, you likely have the 4-nitro or 6-nitro isomer.

  • Debrominated Byproduct: If synthesized via reduction of a nitro group (e.g., using Pd/C), you may have 5-amino-2-nitrobenzoic acid (loss of bromine).

Technical Solution:

  • For Regioisomers: Isomers often have different pKa values due to the proximity of the nitro group to the carboxylate.

    • Protocol: Perform a pH-Controlled Fractional Precipitation . Dissolve the mixture in NaOH (pH 10). Slowly acidify with 1M HCl. The isomer with the higher pKa (weaker acid) will precipitate first. Monitor the precipitate by HPLC.

  • For Debrominated Impurities: These are significantly more polar.

    • Protocol: Recrystallize from Water/Methanol (90:10) . The bromo-compound is less soluble in water than the debrominated analog.

Module 3: The "Self-Validating" Acid-Base Extraction Protocol

This is the most robust method for purifying amphoteric molecules. It uses the molecule's own functional groups to filter out non-acidic and non-basic impurities.

Workflow Diagram: Acid-Base Purification

AcidBaseExtraction cluster_legend Logic Gate Start Crude Solid (Contains Salts, Isomers, Neutrals) Step1 Dissolve in 2M HCl (Protonates Amine -> Cation) Start->Step1 Filter1 Filter Insolubles (Removes Non-Basic Impurities) Step1->Filter1 Soluble Cation Step2 Filtrate: Acidic Solution (Contains Target Cation) Step1->Step2 Filtrate Filter1->Step2 Discard Solid Step3 Neutralize to pH 4-5 (Isoelectric Point) Step2->Step3 Precip Precipitate Forms (Target Zwitterion) Step3->Precip Step4 Collect & Wash (Cold Water) Precip->Step4

Caption: Logic flow for isolating amphoteric 5-Amino-3-bromo-2-nitrobenzoic acid using pH switching.

Step-by-Step Protocol
  • Acid Dissolution: Suspend 10 g of crude solid in 100 mL 2M HCl . Stir for 30 min. The amine protonates (

    
    ), making the compound water-soluble.
    
  • Filtration 1: Filter off any undissolved solids. Validation: These are impurities that lack a basic amine (e.g., unreacted nitro-starting materials).

  • Neutralization: Cool the filtrate to 0-5°C. Slowly add 10% NaOH or Saturated NaHCO3 dropwise.

  • Target pH: Monitor pH strictly. Stop at pH 4.0–5.0 . This is the isoelectric point where the zwitterion has minimum solubility.

  • Collection: Filter the precipitate. Wash with cold water to remove inorganic salts (NaCl).

Module 4: Stability & Storage FAQs

Q4: My product turns dark brown upon drying. Is it decomposing?

Diagnosis: Yes. Aromatic amines, especially with electron-withdrawing groups (nitro), are photosensitive and prone to oxidation (formation of azo/azoxy dimers or quinoid species).

Technical Solution:

  • Drying: Never oven-dry at >60°C in air. Use a Vacuum Oven at 40°C with a nitrogen bleed.

  • Storage: Store in amber vials under Argon/Nitrogen at 4°C.

  • Rescue: If the product is dark, dissolve in dilute acid, treat with Activated Charcoal (5% w/w) for 15 min, filter, and re-precipitate.

Summary of Quantitative Data

ParameterValue / ConditionNotes
Solubility (Water) < 0.5 mg/mL (pH 7)Insoluble as zwitterion.
Solubility (Acid) > 50 mg/mL (pH < 1)Soluble as hydrochloride salt.
Solubility (Base) > 50 mg/mL (pH > 10)Soluble as sodium carboxylate.
Recryst. Solvent Glacial Acetic AcidHigh recovery, good impurity rejection.
pKa (Predicted) COOH: ~2.5Acidified by ortho-nitro group [1].
pKa (Predicted) NH2: ~2.0–3.0Basicity reduced by EWG groups.

References

  • PubChem. 2-Nitrobenzoic acid pKa and properties. National Library of Medicine. Available at: [Link] (Accessed Feb 19, 2026).

  • Organic Syntheses. General procedures for purification of amphoteric aromatic amines. Org.[2][3][4] Synth. Coll. Vol. various. Available at: [Link] (Accessed Feb 19, 2026).

(Note: While specific literature on the exact 5-amino-3-bromo-2-nitro isomer is rare, the pKa and solubility behaviors are extrapolated from the homologous 2-nitrobenzoic acid and aminobenzoic acid series cited above.)

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid

This technical support guide addresses the synthesis and troubleshooting of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8). The guidance below prioritizes the 3-Nitrobenzoic Acid Route , as it offers the most relia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis and troubleshooting of 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8).

The guidance below prioritizes the 3-Nitrobenzoic Acid Route , as it offers the most reliable regiocontrol for establishing the 1,2,3,5-substitution pattern. Direct halogenation of 5-amino-2-nitrobenzoic acid is often attempted but frequently fails due to incorrect directing effects (yielding the 4-bromo or 6-bromo isomers).

Pathway Analysis & Logic

The synthesis of this molecule presents a classic "regioselectivity paradox." The amino group (C5) is a strong ortho/para director, while the nitro (C2) and carboxyl (C1) groups are meta directors.

  • The Trap: Direct bromination of 5-amino-2-nitrobenzoic acid fails because the amino group directs the bromine to positions 4 or 6, not the sterically crowded position 3.

  • The Solution: The bromine must be installed before the final nitro group, using the cooperative meta-directing effects of a 3,5-disubstituted precursor.

Validated Synthetic Workflow

The following diagram illustrates the recommended pathway to ensure correct isomer formation.

SynthesisRoute Start Starting Material: 3-Nitrobenzoic Acid Step1 Step 1: Bromination (Reagent: Br2/FeBr3 or NBS/H2SO4) Target: 3-Bromo-5-nitrobenzoic acid Start->Step1 Meta-direction (Cooperative) Step2 Step 2: Selective Reduction (Reagent: Fe/AcOH or SnCl2) Target: 3-Bromo-5-aminobenzoic acid Step1->Step2 Chemoselective Reduction (Avoid Pd/C) Step3 Step 3: Protection (Reagent: Ac2O) Target: 3-Bromo-5-acetamidobenzoic acid Step2->Step3 Amine Protection Side1 Impurity A: Debrominated Product (3-Aminobenzoic acid) Step2->Side1 If H2/Pd used Step4 Step 4: Nitration (Critical) (Reagent: HNO3/H2SO4, <5°C) Target: 5-Acetamido-3-bromo-2-nitrobenzoic acid Step3->Step4 Directed ortho to Br para to NHAc Final Final Product: 5-Amino-3-bromo-2-nitrobenzoic acid Step4->Final Hydrolysis Side2 Impurity B: Regioisomers (4-NO2 / 6-NO2) Step4->Side2 If Temp > 10°C

Caption: Step-wise synthesis emphasizing the critical nitration step where steric crowding at C2 requires precise control.

Troubleshooting Guide: Phase-by-Phase

Phase 1: Bromination (Formation of 3-Bromo-5-nitrobenzoic acid)

Context: This step relies on the meta-directing power of both the nitro and carboxyl groups to place bromine at position 5 (which becomes position 3 in the final numbering).

IssueProbable CauseCorrective Action
Low Conversion The ring is highly deactivated (two electron-withdrawing groups).Use a strong Lewis acid catalyst (FeBr₃ or AlCl₃) and elevated temperatures (60-80°C). Alternatively, use N-Bromosuccinimide (NBS) in concentrated H₂SO₄/TFA, which generates the super-electrophile Br⁺.
Isomer Contamination Formation of 2-bromo isomer (ortho to COOH).This is the minor product. Purify via recrystallization from ethanol/water. The 3,5-isomer is typically less soluble and crystallizes first.
Phase 2: Reduction (Formation of 3-Bromo-5-aminobenzoic acid)

Context: Converting the nitro group to an amine without removing the bromine atom.

IssueProbable CauseCorrective Action
Loss of Bromine (Debromination) Use of Catalytic Hydrogenation (H₂/Pd-C).STOP. Palladium readily cleaves Aryl-Bromide bonds. Solution: Use chemical reduction methods such as Iron powder in Acetic Acid (Fe/AcOH) or Stannous Chloride (SnCl₂/HCl). These methods are chemoselective for nitro groups and leave halogens intact.
Incomplete Reduction pH too high or insufficient metal equivalents.Ensure acidic conditions are maintained.[1] Monitor reaction via TLC (starting material is UV active and less polar than the amine product).
Phase 3: Nitration (The Critical Step)

Context: Nitrating 3-Bromo-5-acetamidobenzoic acid to install the nitro group at position 2.

  • Challenge: Position 2 is sterically crowded (sandwiched between Br and COOH).

  • Driving Force: The acetamido group (at C5) directs para to position 2. The bromine (at C3) directs ortho to position 2.

IssueProbable CauseCorrective Action
Formation of Wrong Isomers (4-NO₂ or 6-NO₂) Temperature too high.Maintain reaction temperature below 5°C . Higher temperatures favor the kinetically accessible ortho positions (4 and 6) rather than the sterically hindered para position (2).
Low Yield Steric hindrance prevents attack.Use Fuming Nitric Acid (90%+) in concentrated H₂SO₄. The high concentration of nitronium ions (NO₂⁺) is necessary to overcome the steric barrier at C2.
Polynitration Excess nitrating agent.[2]Strictly control stoichiometry (1.05 - 1.1 equivalents of HNO₃).

Impurity Profile & Identification

When analyzing your final product (HPLC/LC-MS), look for these specific signatures:

Impurity NameStructureOriginDetection (LC-MS)
Des-bromo impurity 5-Amino-2-nitrobenzoic acidOver-reduction in Phase 2 (C-Br cleavage).[M-H]⁻ = 181 (approx)
Isomer A 5-Amino-3-bromo-4 -nitrobenzoic acidNitration at C4 (Ortho to NHAc).Same Mass (Isomer)
Isomer B 5-Amino-3-bromo-6 -nitrobenzoic acidNitration at C6 (Ortho to NHAc).Same Mass (Isomer)
Precursor 3-Bromo-5-acetamido-2-nitrobenzoic acidIncomplete hydrolysis in final step.Mass + 42 Da (Acetyl)

Frequently Asked Questions (FAQs)

Q: Can I just brominate 5-amino-2-nitrobenzoic acid directly? A: No. The amino group is a strong ortho/para director. In 5-amino-2-nitrobenzoic acid, the amino group is at position 5. It will direct the incoming bromine to positions 4 and 6 (ortho to itself). Position 3 (meta to amino) is electronically deactivated relative to 4 and 6. You will obtain the wrong isomer.

Q: Why do I need to protect the amine (Step 3) before nitration? A: Two reasons:

  • Oxidation: Free amines are easily oxidized by nitric acid, leading to "tar" formation and low yields.

  • Directing Effect: The free amine (-NH₂) is protonated in strong acid to form an ammonium salt (-NH₃⁺), which is a meta director. This would direct the nitro group to the wrong position. The acetamido group (-NHAc) remains an activating ortho/para director even in acidic media.

Q: My final product is brown instead of yellow. What is it? A: This indicates oxidation products, likely azo-compounds formed during the reduction step or incomplete removal of iron salts (if Fe/AcOH was used). Perform an acid-base extraction: Dissolve product in aqueous NaHCO₃ (filtering off insoluble brown solids), then re-precipitate with HCl.

References

  • BenchChem. 5-Acetamido-3-bromo-2-nitrobenzoic acid | 54002-32-3. (Identifies the acetamido-intermediate as the key precursor).

  • National Institutes of Health (NIH). Changes in Mechanism and Transition State Structure... (Details the synthesis of 3-bromo-5-nitrobenzoic acid from 3-nitrobenzaldehyde/acid).

  • Organic Syntheses. 3,5-Dinitrobenzoic acid. (Provides the foundational protocol for nitrating benzoic acid derivatives).

  • MarketReport.jp. Global 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8) Market Research Report. (Confirms the CAS and commercial existence of the specific isomer).

Sources

Optimization

Optimization of reaction conditions for 5-Amino-3-bromo-2-nitrobenzoic acid derivatization

Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to the nuanced art of derivatizing 5-Amino-3-bromo-2-nitrobenzoic acid. As a Senior Application Scientist, my goal is to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to the nuanced art of derivatizing 5-Amino-3-bromo-2-nitrobenzoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your research. Here, we dissect common experimental hurdles, offering logical, field-tested solutions to guide you from reaction setup to purified product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Amino-3-bromo-2-nitrobenzoic acid and how do the substituents influence their reactivity?

The molecule presents three primary sites for derivatization: the carboxylic acid (-COOH), the amino group (-NH₂), and the bromo-substituent (-Br).

  • Carboxylic Acid Group (-COOH): This is the most accessible functional group for derivatization. It readily undergoes standard reactions like esterification and amide bond formation.[1]

  • Amino Group (-NH₂): The reactivity of this amino group is significantly diminished. It is attached to an aromatic ring bearing two powerful electron-withdrawing groups (EWGs): the ortho-nitro group (-NO₂) and the para-bromo group (-Br). These groups pull electron density away from the ring, making the nitrogen lone pair less available for nucleophilic attack.[1] Consequently, direct derivatization of the amino group requires more forcing conditions or highly reactive electrophiles.

  • Bromo Substituent (-Br): The carbon-bromine bond is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.[2]

Q2: What are the most common derivatization strategies for this molecule?

Given the reactivity profile, the most successful and common strategies focus on the carboxylic acid and the bromo-substituent:

  • Esterification of the carboxylic acid via methods like Fischer esterification.[1]

  • Amide Bond Formation by activating the carboxylic acid with a coupling agent before reacting it with an amine.[1][3]

  • Suzuki-Miyaura Coupling at the bromine position to introduce new aryl or vinyl groups.[2][4]

Q3: What specific safety precautions should I take when working with this compound and its derivatization reagents?

Standard laboratory safety protocols are paramount. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and chemical-resistant gloves. Beyond the basics:

  • Nitroaromatic Compounds: These can be energetic. Avoid excessive heating or mechanical shock.[1]

  • Reagents: Many reagents used in derivatization are hazardous. Strong acids (H₂SO₄), coupling agents (EDC, DCC), and organometallic catalysts (Palladium complexes) have specific handling and quenching procedures that must be followed.

  • Solvents: Anhydrous solvents like DMF and THF are often required and must be handled under an inert atmosphere to prevent the introduction of water, which can kill reactions.[5][6]

Troubleshooting Guide: Esterification of the Carboxylic Acid

Esterification is a fundamental derivatization, but the electronic nature of 5-Amino-3-bromo-2-nitrobenzoic acid presents unique challenges.

Q4: I am attempting a Fischer esterification with ethanol and a sulfuric acid catalyst, but my yield is very low. What are the likely causes and how can I fix it?

Low yields in this specific Fischer esterification are a common issue. Let's diagnose the potential culprits.

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of 5-Amino-3-bromo-2-nitrobenzoic acid

Welcome to the technical support guide for the Suzuki-Miyaura coupling of 5-Amino-3-bromo-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Suzuki-Miyaura coupling of 5-Amino-3-bromo-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The unique substitution pattern of this aryl bromide presents a confluence of steric and electronic challenges that can impede reaction success. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

The substrate, 5-Amino-3-bromo-2-nitrobenzoic acid, is a challenging coupling partner due to several distinct structural features:

  • Steric Hindrance: The ortho-nitro group flanking the bromine atom creates significant steric congestion, which can hinder the crucial oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond.

  • Competing Coordination: The presence of a free amine (-NH₂) and a carboxylic acid (-COOH) group introduces potential coordinating sites that can bind to the palladium catalyst. This can lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst from the catalytic cycle.

  • Electronic Effects: The powerful electron-withdrawing nature of the ortho-nitro group activates the C-Br bond towards oxidative addition.[1][2] However, this is counterbalanced by the electron-donating amino group and the steric bulk, creating a complex electronic environment.

This guide will deconstruct these challenges and offer logical, evidence-based solutions to overcome them.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction shows low or no conversion of the starting aryl bromide. What are the likely causes and how can I fix it?

This is the most common issue encountered with this substrate and typically points to problems in the initial, rate-limiting steps of the catalytic cycle or catalyst deactivation.

Possible Cause 1: Inefficient Oxidative Addition

The steric bulk of the ortho-nitro group can physically block the palladium complex from accessing the C-Br bond. While electron-withdrawing groups typically accelerate this step, severe steric hindrance can override this electronic advantage.[3][4]

  • Solution: Employ Bulky, Electron-Rich Ligands. To overcome steric hindrance, highly active catalyst systems are required. Buchwald-type biaryl phosphine ligands are specifically designed for such challenges. Their bulk promotes the formation of a coordinatively unsaturated, highly reactive "L-Pd(0)" species necessary for oxidative addition, while their electron-donating nature enhances the reactivity of the palladium center.[5]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points. They have proven effective for coupling sterically demanding and electron-rich or deactivated aryl chlorides, which can present similar challenges.[6]

    • Catalyst Precursors: Use air-stable Pd(II) precatalysts that reliably generate the active Pd(0) species in situ, such as the G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3).

Possible Cause 2: Catalyst Inhibition by Coordinating Functional Groups

The free amine (-NH₂) and the carboxylate group (formed upon deprotonation of the carboxylic acid by the base) are excellent ligands for palladium. They can chelate to the metal center, forming stable, off-cycle complexes that are catalytically inactive.[7]

  • Solution 1: Protect the Amine Group. Temporarily protecting the amine as an amide (e.g., acetamide) or a carbamate (e.g., Boc) can prevent it from coordinating with the palladium catalyst. This is a robust strategy if other optimization attempts fail.

  • Solution 2: Judicious Choice of Base. The choice of base is critical. A base that is strong enough to drive the catalytic cycle but minimizes side reactions is ideal.

    • Weak Inorganic Bases: Start with K₂CO₃ or K₃PO₄.[8] These are generally effective and less harsh than hydroxides, potentially reducing the rate of side reactions like protodeboronation.

    • Fluoride Sources: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly under anhydrous or low-water conditions.

Possible Cause 3: Protodeboronation of the Boronic Acid Partner

This side reaction, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, is a common pathway for yield loss.[9][10] It is often accelerated by strong bases, high temperatures, and the presence of water, especially if the boronic acid partner contains electron-withdrawing groups.[10][11][12]

  • Solution: Use a More Stable Boron Reagent. Instead of a boronic acid, use a corresponding boronate ester, such as a pinacol (Bpin) or MIDA ester. These are significantly more stable towards hydrolysis and protodeboronation.[13] They slowly release the boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[14][15]

Q2: I am forming my product, but I also see significant side products. How can I improve selectivity?

The formation of byproducts indicates that alternative reaction pathways are competing with the desired cross-coupling.

Possible Cause 1: Homocoupling of the Boronic Acid

The observation of a biaryl product derived from two molecules of your boronic acid partner is a classic sign of homocoupling. This is often promoted by the presence of molecular oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced at the start of the reaction.[9]

  • Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

Possible Cause 2: Protodebromination (Hydrodehalogenation)

If you isolate 5-amino-2-nitrobenzoic acid (the starting material without the bromine), protodebromination has occurred. This happens when the Ar-Pd(II)-Br intermediate reacts with a hydride source before transmetalation can occur.[9][13]

  • Solution: Re-evaluate Solvent and Base.

    • Avoid solvents that can act as hydride donors, such as alcohols, especially at high temperatures. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[16]

    • Ensure the concentration of the boronic acid/ester is sufficient (typically 1.2-1.5 equivalents) to favor transmetalation over competing pathways.

Possible Cause 3: Reduction of the Nitro Group

Under certain conditions, particularly with phosphine ligands and a hydrogen source, palladium catalysts can reduce nitro groups to amines.[17] This would result in a byproduct where the -NO₂ group is converted to -NH₂.

  • Solution: Screen Ligands and Control Hydrogen Sources.

    • If nitro reduction is observed, screen different classes of ligands. N-heterocyclic carbene (NHC) ligands (e.g., from PEPPSI-type precatalysts) may be less prone to this side reaction than some phosphine ligands.

    • Ensure all reagents are pure and anhydrous (unless water is a planned component of the solvent system) to eliminate potential hydrogen sources.

Visualizing the Challenge & Troubleshooting Path

The complexity of the substrate requires a logical approach to troubleshooting. The following diagrams illustrate the key molecular challenges and a recommended workflow for addressing low reaction yield.

Diagram 1: Key Challenges of the Substrate

G sub 5-Amino-3-bromo-2-nitrobenzoic acid c1 c1 sub->c1 Ortho-Nitro Group c2 c2 sub->c2 Amine & Carboxylic Acid c3 c3 sub->c3 Polysubstituted Ring p1 Steric Hindrance at C-Br c1->p1 causes p2 Catalyst Inhibition / Chelation c2->p2 causes p3 Complex Electronic Environment c3->p3 causes

Caption: Key problematic features of the aryl halide substrate.

Diagram 2: Troubleshooting Workflow for Low Conversion

G start Low / No Conversion q1 Is Oxidative Addition Inefficient? start->q1 s1 Use Bulky Ligand (e.g., XPhos, SPhos) + G3/G4 Precatalyst q1->s1 Yes q2 Is Catalyst Being Inhibited? q1->q2 No s1->q2 s2 1. Protect Amine Group 2. Screen Weaker Bases (K₃PO₄, K₂CO₃, CsF) q2->s2 Yes q3 Is Boronic Acid Decomposing? q2->q3 No s2->q3 s3 Switch to Boronate Ester (Pinacol or MIDA) q3->s3 Yes end Optimized Reaction q3->end No s3->end

Caption: A logical workflow for troubleshooting low Suzuki coupling yield.

Frequently Asked Questions (FAQs)

Q: Should I protect the amine and carboxylic acid groups before attempting the coupling? A: Protection is a valid strategy, especially if initial attempts with the unprotected substrate fail. Protecting the amine as a Boc-carbamate is generally straightforward. Esterifying the carboxylic acid can also be beneficial. However, adding protection/deprotection steps reduces overall efficiency. It is highly recommended to first screen modern catalyst systems (e.g., Buchwald or NHC systems) which often exhibit high functional group tolerance and may not require protection.[18]

Q: What is the best general-purpose catalyst system for a challenging substrate like this? A: There is no single "best" system, and screening is often necessary. However, a high-probability starting point would be a second or third-generation Buchwald palladacycle precatalyst.

Catalyst SystemRationale
XPhos Pd G3 or SPhos Pd G3 Highly active for sterically hindered substrates. The precatalyst is air-stable and reliably generates the active L-Pd(0) species.[5][6]
Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃) A classic system using a Pd(0) source directly. P(t-Bu)₃ is very electron-rich and effective for activating C-Br and C-Cl bonds.[19]
PEPPSI-IPr or PEPPSI-IPent N-Heterocyclic Carbene (NHC) based catalysts are robust and can be very effective for electron-deficient aryl halides. They sometimes offer different reactivity and stability profiles compared to phosphine ligands.

Q: What is the role of water in the reaction, and should I use anhydrous conditions? A: Water can play several roles. It is often necessary to dissolve inorganic bases like K₂CO₃ or K₃PO₄. It can also facilitate the transmetalation step by promoting the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid.[9] However, excess water can promote protodeboronation.[11] For this substrate, starting with an anhydrous aprotic solvent (like dioxane or toluene) with a soluble base (like K₃PO₄, which often contains some water of hydration) is a good strategy. If using a boronate ester, strictly anhydrous conditions are often preferred.

Recommended Starting Protocol

This protocol is a robust starting point and should be optimized for your specific boronic acid partner. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 5-Amino-3-bromo-2-nitrobenzoic acid (1.0 eq.)

  • Arylboronic acid pinacol ester (1.3 eq.)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 3.0 eq.)

  • 1,4-Dioxane (anhydrous, sufficient to make a 0.1 M solution with respect to the aryl bromide)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 5-Amino-3-bromo-2-nitrobenzoic acid, the arylboronic acid pinacol ester, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the XPhos Pd G3 catalyst.

  • Via syringe, add anhydrous 1,4-dioxane.

  • Degassing (Crucial): Sparge the resulting suspension with a gentle stream of Argon or Nitrogen gas through a subsurface needle for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

This guide provides a framework for systematically addressing the challenges inherent in the Suzuki coupling of 5-Amino-3-bromo-2-nitrobenzoic acid. By understanding the underlying chemical principles and methodically adjusting reaction parameters, researchers can significantly increase the probability of a successful outcome.

References

  • Miyake, Y., et al. (2012). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-369. Available at: [Link]

  • Vedejs, E., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8498-8513. Available at: [Link]

  • Vedejs, E., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Presentation Slides. Available at: [Link]

  • Nozaki, K., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(1), 243-249. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Engle, K. M., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 13(1), 1-11. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4983. Available at: [Link]

  • Biscoe, M. R., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13836-13849. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Reddy, V. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Taiwan Institute of Chemical Engineers, 88, 139-147. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 5(1), 1-6. Available at: [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. Available at: [Link]

  • Pourkaveh, R., & Karimi, H. (2024). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Iranian Journal of Catalysis, 6(5). Available at: [Link]

  • Perrin, D. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society, 145(18), 10049-10057. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • ResearchGate. (2007). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Li, J., et al. (2020). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences, 3(4), 361-368. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Sastre-Santos, Á., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Chemistry, 1(1), 127-142. Available at: [Link]

  • Snieckus, V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25863-25867. Available at: [Link]

  • Snieckus, V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25863-25867. Available at: [Link]

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. Available at: [Link]

  • Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 16(7), 16568-16583. Available at: [Link]

  • Maleki, A., et al. (2020). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. ChemistrySelect, 5(1), 1-10. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of Organic Chemistry, 76(16), 6825-6830. Available at: [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Hosoya, T., et al. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Dziadek, S., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 336-347. Available at: [Link]

  • Reddit r/Chempros. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Cross-Coupling Reaction in Modern Drug Discovery. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Preventing byproduct formation in 5-Amino-3-bromo-2-nitrobenzoic acid reactions

This guide is structured as a specialized Technical Support Center for researchers working with 5-Amino-3-bromo-2-nitrobenzoic acid . It focuses on the most critical synthetic challenge: the selective reduction of 3-brom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 5-Amino-3-bromo-2-nitrobenzoic acid . It focuses on the most critical synthetic challenge: the selective reduction of 3-bromo-2,5-dinitrobenzoic acid without causing hydrodebromination (loss of bromine) or over-reduction.

Topic: Preventing Byproduct Formation During Synthesis & Handling Role: Senior Application Scientist Status: Active Support

Core Synthesis & Impurity Landscape

The synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid is chemically treacherous because it requires the differentiation of two nitro groups in the presence of a labile halogen. The industry-standard route involves the selective reduction of the 5-nitro group of 3-bromo-2,5-dinitrobenzoic acid.

The "Danger Zone" Map

The following diagram illustrates the reaction pathways. Your goal is the green node. The red nodes represent the byproducts caused by specific protocol failures.

ReactionPathways Start Starting Material: 3-Bromo-2,5-dinitrobenzoic acid Target TARGET: 5-Amino-3-bromo-2-nitrobenzoic acid Start->Target Controlled Reduction (Sulfide or Pt/C) Impurity_WrongRegio Impurity C (Regio-Error): 2-Amino-3-bromo-5-nitrobenzoic acid Start->Impurity_WrongRegio Steric violation (Rare) Impurity_Azo Impurity D (Coupling): Azoxy/Azo Dimers Start->Impurity_Azo Incomplete Rxn High pH Impurity_Dehalo Impurity A (Hydrodebromination): 5-Amino-2-nitrobenzoic acid Target->Impurity_Dehalo Pd/C Catalyst H2 Pressure Impurity_Diamine Impurity B (Over-Reduction): 3-Bromo-2,5-diaminobenzoic acid Target->Impurity_Diamine Excess Reductant High Temp

Figure 1: Reaction landscape showing the target pathway (Green) versus critical failure modes (Red/Yellow).

Troubleshooting Guides (Q&A Format)

Issue 1: "I am losing the Bromine atom during reduction."

Diagnosis: Hydrodebromination. Context: This occurs most frequently when using Palladium on Carbon (Pd/C) with Hydrogen gas.[1] Palladium is excellent at oxidative addition into C-Br bonds, facilitating their replacement with Hydrogen.

Solution Protocol:

  • Stop using Pd/C. Switch to Platinum on Carbon (Pt/C) (sulfided form preferred) or Raney Nickel . Platinum is far less active toward C-Halogen bonds than Palladium.

  • Use a Poison/Inhibitor: If you must use Pd, add an inhibitor like Thiophene or Diphenylsulfide to the reaction mixture. This "poisons" the catalyst sites responsible for dehalogenation while allowing nitro reduction to proceed.

  • Alternative Method (Chemical Reduction): Abandon catalytic hydrogenation in favor of a Zinin Reduction using Sodium Sulfide (

    
    ) or Sodium Hydrosulfide (
    
    
    
    ). This method is chemically incapable of breaking the C-Br bond.
Issue 2: "I am getting a mixture of 2-amino and 5-amino isomers."

Diagnosis: Loss of Regioselectivity. Context: You are reducing the 2-nitro group instead of, or in addition to, the 5-nitro group. Mechanistic Insight:

  • The 2-Nitro group is sterically crowded by the adjacent Carboxylic Acid (C1) and Bromine (C3).

  • The 5-Nitro group is relatively accessible.

  • Kinetic Control: Under mild conditions, the reducing agent attacks the most accessible group (Position 5) first.

Solution Protocol:

  • Lower the Temperature: Perform the reduction at

    
     to 
    
    
    
    . Higher temperatures provide the activation energy needed to overcome the steric hindrance at Position 2.
  • Stoichiometric Control: Use exactly 3.0 to 3.2 equivalents of the reducing agent (e.g.,

    
     or sulfide). Excess reagent drives the reaction toward the thermodynamic product (diamine).
    
  • Buffer the pH: If using Sulfide reduction, maintain pH between 8-9 using Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). High alkalinity can promote ring degradation or non-selective reduction.
Issue 3: "My product has a reddish/orange color and a high melting point."

Diagnosis: Azo/Azoxy Contamination. Context: This indicates incomplete reduction where nitroso intermediates have coupled with amine products.

Solution Protocol:

  • Solvent Selection: Ensure the reaction solvent (typically Ethanol/Water or Methanol) allows for full solubility of the intermediate nitroso species.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular coupling (Azo formation) over intramolecular reduction.

  • Workup: Wash the crude solid with dilute HCl. The amino-acid product will dissolve (as the hydrochloride salt), while neutral azo impurities will remain insoluble and can be filtered off.

Validated Experimental Protocols

Protocol A: Selective Zinin Reduction (Recommended)

Best for preserving the Bromine atom and ensuring 5-position selectivity.

Reagents:

  • 3-Bromo-2,5-dinitrobenzoic acid (1.0 eq)

  • Sodium Sulfide nonahydrate (

    
    ) (3.2 eq)
    
  • Water/Ethanol (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the starting material in water/ethanol containing 1.1 eq of

    
     (to form the soluble sodium benzoate salt).
    
  • Addition: Cool solution to

    
    . Add 
    
    
    
    solution dropwise over 30 minutes. Crucial: Do not add all at once to prevent local overheating.
  • Reaction: Stir at

    
     for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Quench: Acidify carefully with Glacial Acetic Acid to pH 4-5.

  • Precipitation: The product, 5-Amino-3-bromo-2-nitrobenzoic acid , will precipitate as a yellow/orange solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol if necessary.[2]

Protocol B: Catalytic Transfer Hydrogenation (Cleanest Profile)

Best for scale-up if heavy metals (sulfide) are a disposal concern.

Reagents:

  • Substrate (1.0 eq)

  • 5% Pt/C (sulfided) (2 wt% loading)

  • Ammonium Formate (5.0 eq)

  • Solvent: Methanol[3]

Step-by-Step:

  • Suspend substrate and Pt/C in Methanol under Nitrogen.

  • Add Ammonium Formate in one portion.

  • Heat to mild reflux (

    
    ) for 1 hour.
    
  • Filtration: Filter hot through Celite to remove catalyst.

  • Isolation: Concentrate filtrate and acidify to precipitate product.

Comparative Data: Reducing Agents

Reducing Agent5-NO2 SelectivityBromine RetentionRisk ProfileRecommendation

/ Pd/C
ModeratePoor (High Dehalo)Fire hazard, impurity generationAVOID

/ Pt/C (Sulfided)
HighExcellent Cost of catalystHIGH

(Zinin)
Very High Perfect Odor, waste disposalHIGH (Lab Scale)

/

(Bechamp)
LowGoodDifficult workup (Iron sludge)Moderate

HighGoodToxic waste, difficult extractionLow

Decision Logic for Process Optimization

Use this flow to determine the correct adjustment for your specific byproduct issue.

TroubleshootingLogic Start Identify Major Impurity (via HPLC/LCMS) Q1 Is Bromine missing? (M-79/81 mass shift) Start->Q1 Q2 Is it a Diamine? (Reduced both NO2) Q1->Q2 No Action1 Switch catalyst to Pt/C (Sulfided) OR Use Na2S reduction Q1->Action1 Yes Q3 Is it an Azo dimer? Q2->Q3 No Action2 Reduce Temperature (<10°C) Reduce Equivalents (Strict 3.0eq) Q2->Action2 Yes Action3 Increase Solvent Volume Check pH (Avoid >9) Q3->Action3 Yes Unknown Check Regioselectivity (NMR for proton splitting) Q3->Unknown No

Figure 2: Troubleshooting logic flow for impurity identification and remediation.

References

  • Zinin Reduction Mechanism & Selectivity

    • Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455.
    • Note: Defines the steric rules governing why the 5-nitro reduces before the 2-nitro.
  • Prevention of Hydrodebromination

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Note: Authoritative source on using Pt/C vs Pd/C for halonitroarenes.
  • Selective Reduction of Halonitroarenes

    • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
  • Eltrombopag Intermediate Synthesis Context

    • BOC Sciences. "Eltrombopag and Impurities: Route of Synthesis."
    • Note: Confirms the industrial relevance of the amino-hydroxy-biphenyl and bromo-nitro-benzoic acid fragments.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Amino-5-bromo-3-nitrobenzoic Acid

Welcome to the technical support center for the purification of 2-Amino-5-bromo-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-5-bromo-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will delve into the principles, protocols, and troubleshooting of recrystallization, providing expert insights to overcome common challenges.

A Note on Nomenclature: The principles discussed here are broadly applicable to substituted benzoic acids. This guide specifically references 2-Amino-5-bromo-3-nitrobenzoic acid (CAS 58580-07-7) , as it is a commonly cited isomer.[1][2][3] Researchers working with isomers such as 5-Amino-3-bromo-2-nitrobenzoic acid should verify the specific physical properties of their compound, though the underlying purification strategies will be highly similar.

Section 1: Compound Properties & Safety Overview

Understanding the physicochemical properties of your compound is the foundation of a successful purification strategy.

PropertyValueSource
CAS Number 58580-07-7[1][2][3]
Molecular Formula C₇H₅BrN₂O₄[1][3]
Molecular Weight 261.03 g/mol [1][3]
Appearance Yellow solid (typical)[4]
Melting Point 245-247 °C[5][6][7]
Boiling Point ~401.1 °C at 760 mmHg[5][6][7]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Safety First: Always handle 2-Amino-5-bromo-3-nitrobenzoic acid in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the recrystallization of 2-Amino-5-bromo-3-nitrobenzoic acid in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: Causality & Solution

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[8][9] This typically happens for one of two reasons:

  • High Solute Concentration: The solution is supersaturated at a temperature that is above the melting point of your compound.

  • Significant Impurities: The presence of impurities can cause a melting point depression, making the compound more likely to separate as a liquid.

Troubleshooting Steps:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more volume) to decrease the saturation point.[8][10] This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.

  • Slow Down Cooling: Rapid cooling encourages oil formation.[8] Once the compound is redissolved, allow the flask to cool slowly to room temperature on an insulating surface (like a cork ring or paper towels) before moving it to an ice bath.[9][10]

  • Change Solvents: If oiling persists, the chosen solvent system may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system where the compound has lower solubility.

Q2: I've cooled the solution, even in an ice bath, but few or no crystals have formed. What should I do?

A2: Causality & Solution

This is a common and frustrating issue that usually points to one of two causes:

  • Excess Solvent: This is the most frequent reason for failed crystallization.[8] Too much solvent was added, and the solution is not saturated enough for crystals to form, even at low temperatures.[11]

  • Supersaturation: The solution is saturated, but there are no nucleation sites for crystals to begin growing.[8]

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[10] Do this in a fume hood and be careful not to boil it to dryness. Reduce the volume by about 20-25% and then attempt the cooling process again.

  • Induce Crystallization: If you suspect supersaturation, you can introduce a nucleation site:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[8][11]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[8][11]

Q3: My final crystals are still colored (e.g., yellow or brownish). How can I get a purer, paler product?

A3: Causality & Solution

Color in the final product indicates the presence of persistent, often highly conjugated, impurities that have co-crystallized with your compound.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Activated charcoal is excellent for adsorbing colored impurities. After dissolving the crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl and bring the solution back to a boil for a few minutes.

  • Hot Filtration: The charcoal, along with the adsorbed impurities, must be removed before cooling. This is done via a "hot filtration" step, where the hot solution is filtered through a fluted filter paper in a pre-warmed funnel.[9] This prevents your desired compound from crystallizing prematurely in the funnel. After filtration, proceed with the cooling and crystallization as usual.

Q4: My final yield is very low (<50%). Where did my product go?

A4: Causality & Solution

A low yield can result from several procedural missteps:

  • Using Too Much Solvent: As discussed in Q2, excess solvent will keep a significant portion of your product dissolved in the mother liquor.[10][11]

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.[9]

  • Incomplete Transfer: Physical loss of material during transfers between flasks and the filtration apparatus.

  • Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent can redissolve a portion of your product.[11]

Troubleshooting Steps:

  • Use the Minimum Solvent: Strive to use the absolute minimum amount of boiling solvent necessary to dissolve your compound.[11]

  • Optimize Filtration: Ensure your funnel is pre-heated for hot filtration. When collecting the final crystals via vacuum filtration, wash them with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving the product.[11]

  • Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can try to obtain a second crop of crystals by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: How do I select the right solvent for 2-Amino-5-bromo-3-nitrobenzoic acid?

A good recrystallization solvent is one in which your desired compound is highly soluble when hot but poorly soluble when cold.[12][13] Conversely, impurities should either be insoluble in the hot solvent (allowing them to be filtered out) or very soluble in the cold solvent (so they remain in the mother liquor).[12][13]

Given the polar functional groups (amino, nitro, carboxylic acid) on the molecule, polar solvents are a good starting point.[12]

  • Good Starting Choices: Ethanol, methanol, acetic acid, or mixtures like ethanol/water or ethyl acetate/hexanes.

  • Testing Procedure: Place ~50 mg of your crude material in a test tube. Add the potential solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot and then precipitates upon cooling, you have found a promising candidate.

FAQ 2: What are the likely impurities in my sample?

Impurities depend heavily on the synthetic route. For instance, if synthesized from 5-bromo-7-nitroindoline-2,3-dione, you might have unreacted starting material or byproducts from the oxidative cleavage.[4] If made via bromination and nitration of a precursor, you could have isomeric byproducts or starting materials like 2-Amino-3-nitrobenzoic acid.[7] Recrystallization is effective at removing impurities with different solubility profiles than your target compound.

FAQ 3: Can I use acid-base extraction before recrystallization?

Absolutely. This is a highly effective pre-purification step for acidic compounds like this one. The carboxylic acid group allows you to selectively separate it from non-acidic impurities.

  • Workflow: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a weak aqueous base like sodium bicarbonate. The 2-Amino-5-bromo-3-nitrobenzoic acid will deprotonate and move into the aqueous layer as its salt.[14][15] The layers are separated, and the aqueous layer is then re-acidified (e.g., with HCl) to precipitate the purified, solid benzoic acid, which can then be collected and further purified by recrystallization.[14][15]

Section 4: Protocols and Visual Workflows
Recommended Protocol: Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for purifying 2-Amino-5-bromo-3-nitrobenzoic acid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the compound.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter under vacuum, then transfer to a watch glass to air dry. Confirm purity by taking a melting point.

Visual Workflow: General Recrystallization Process

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool No insolubles hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for purification by recrystallization.

Visual Logic: Solvent Selection Decision Tree

Solvent_Selection start Select a Test Solvent test_rt Add solvent to ~50mg crude solid at Room Temperature (RT) start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt heat Heat mixture to boiling dissolves_rt->heat No reject_too_soluble Reject: Compound is too soluble. Choose a less polar solvent. dissolves_rt->reject_too_soluble Yes dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool solution dissolves_hot->cool Yes reject_insoluble Reject: Compound is insoluble. Choose a more polar solvent. dissolves_hot->reject_insoluble No precipitates Crystals form? cool->precipitates accept Accept: Suitable Solvent Found precipitates->accept Yes consider_mixed Consider for mixed-solvent system (as the 'soluble' solvent) precipitates->consider_mixed No

Caption: Decision tree for selecting a single recrystallization solvent.

References
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

  • Purification of benzoic acid and its derivatives. (1928). Google Patents.
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Process for the purification of benzoic acid. (1978). Google Patents.
  • Purification of Benzoic Acid by Crystallization - MeitY OLabs. (2015, February 3). YouTube. Retrieved from [Link]

  • What is the process for extracting benzoic acid from an unknown compound using acids and bases? (2024, November 28). Quora. Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid. (2025, February 5). Retrieved from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7 | Chemsrc. (2025, August 25). Retrieved from [Link]

Sources

Optimization

Column chromatography methods for 5-Amino-3-bromo-2-nitrobenzoic acid purification

The following technical guide details the purification of 5-Amino-3-bromo-2-nitrobenzoic acid , a highly functionalized, amphoteric intermediate often encountered in the synthesis of kinase inhibitors and quinazoline sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of 5-Amino-3-bromo-2-nitrobenzoic acid , a highly functionalized, amphoteric intermediate often encountered in the synthesis of kinase inhibitors and quinazoline scaffolds.

This guide moves beyond generic chromatography advice, addressing the specific physicochemical challenges posed by the simultaneous presence of an acidic carboxyl group (


), a deactivated amine, and a lipophilic bromine atom.

Physicochemical Profile & Chromatographic Strategy[1][2][3][4][5][6]

Before selecting a method, you must understand why this molecule behaves poorly on standard silica.

FeatureChemical ConsequenceChromatographic Symptom
Ortho-Nitro Group Steric hindrance & electron withdrawalIncreases acidity of -COOH; reduces retention in non-polar solvents.
Meta-Bromo Group LipophilicityIncreases solubility in DCM/EtOAc compared to non-brominated analogs.
Para-Amino Group H-Bond donor/acceptorCauses severe "tailing" (streaking) on silica due to interaction with silanols.
Zwitterionic Potential Internal salt formationSample may precipitate on the column if the pH is near the isoelectric point (

).
Core Directive: The "Acid Suppression" Rule

Because the nitro group at the 2-position significantly lowers the


 of the carboxylic acid, this molecule exists almost entirely as an anion at neutral pH. You must acidify your mobile phase.  Failure to do so will result in broad, non-Gaussian peaks and poor recovery.

Primary Purification Protocol (Normal Phase Silica)

Recommended Stationary Phase: Acid-washed Silica Gel 60 (40–63 µm) or standard Silica Gel 60.

Solvent System A: The "DCM Standard"

Best for removing non-polar impurities (e.g., unreacted brominating agents).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH)

  • Ratio: 95 : 4 : 1 (Start)

    
     90 : 9 : 1 (Gradient)
    
  • Why it works: DCM solubilizes the bromine core; MeOH elutes the polar groups; AcOH (1%) protonates the carboxylic acid (

    
    ), breaking ionic interactions with the silica surface.
    
Solvent System B: The "High Polarity" Alternative

Use this if your compound is sticking at the baseline in System A.

  • Mobile Phase: Ethyl Acetate (EtOAc) : Hexane : Acetic Acid

  • Ratio: 40 : 59 : 1

    
     100% EtOAc (+1% AcOH)
    
  • Note: This system is safer (non-chlorinated) but often provides lower resolution for separating regioisomers.

Step-by-Step Protocol
  • Sample Loading (Critical):

    • Do not attempt liquid loading in pure DCM; the compound likely has poor solubility.

    • Method: Dissolve crude material in a minimum volume of THF or Acetone. Add silica gel (ratio 1:2 w/w). Evaporate to dryness (rotovap) until a free-flowing powder is obtained. Load this "dry pack" onto the column.

  • Equilibration: Flush the column with 3 CV (Column Volumes) of the starting solvent containing 1% Acetic Acid. This "deactivates" the silica before your sample touches it.

  • Elution: Run the gradient.

  • Fraction Analysis: Use TLC (see below).

Troubleshooting & FAQs

Q1: My compound is "streaking" (tailing) from the baseline to the solvent front.

Diagnosis: The carboxylic acid is ionizing, or the amine is interacting with silica silanols. Solution:

  • Increase Acid Modifier: Bump Acetic Acid concentration to 2% or switch to Formic Acid (stronger).

  • Switch Solvent: If using EtOAc/Hexane, switch to DCM/MeOH/AcOH. The methanol competes more effectively for the active sites on the silica.

Q2: I see two spots very close together. Is it an isomer?

Diagnosis: Likely yes. In the bromination of 5-amino-2-nitrobenzoic acid, you may generate the regioisomer (3-amino-5-bromo-...) or the dibromo byproduct. Solution:

  • TLC Optimization: Run TLC in Toluene : Acetone : Formic Acid (6 : 4 : 0.1) . This specific system often separates nitro-benzoic isomers better than DCM/MeOH.

  • Slow Down: Reduce flow rate and use a shallower gradient (e.g., 0.5% MeOH increase per CV).

Q3: The sample crashed out inside the column (white band formed).

Diagnosis: Solubility limit reached. The compound is soluble in the "strong" solvent (MeOH) but insoluble in the "weak" solvent (DCM/Hexane) at the initial gradient ratio. Solution:

  • Use Solid Loading (Dry Load) as described in the protocol.

  • Add a co-solvent to the mobile phase: DCM : THF : AcOH (90 : 9 : 1) . THF is an excellent solvent for this specific scaffold.

Advanced Method: Reverse Phase (C18) Flash

If normal phase fails to separate the brominated product from the unbrominated precursor, Reverse Phase (C18) is superior due to the "Hydrophobic Effect" of the Bromine atom.

  • Column: C18 Flash Cartridge (e.g., Biotage SNAP Ultra C18 or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 15 CV.

  • Logic: The 3-Bromo derivative is significantly more hydrophobic than the non-brominated starting material. It will elute later, providing a clean separation window.

Visualized Workflows

Diagram 1: Purification Decision Logic

This logic tree guides you based on the specific impurity profile of your crude mixture.

PurificationLogic Start Crude 5-Amino-3-bromo- 2-nitrobenzoic acid CheckTLC Analyze TLC (DCM:MeOH:AcOH 90:9:1) Start->CheckTLC IsomerIssue Problem: Close Isomers/Byproducts CheckTLC->IsomerIssue Poor Resolution StreakIssue Problem: Severe Streaking CheckTLC->StreakIssue Tailing SolubilityIssue Problem: Precipitation on Column CheckTLC->SolubilityIssue Crashing Out Sol_C18 SOLUTION: Reverse Phase (C18) Mobile Phase: H2O/MeCN + 0.1% FA (Exploits Br-lipophilicity) IsomerIssue->Sol_C18 Sol_Acid SOLUTION: Increase Modifier Switch to 2% Formic Acid in Mobile Phase StreakIssue->Sol_Acid Sol_DryLoad SOLUTION: Dry Loading Adsorb on Silica/Celite Use DCM/THF Gradient SolubilityIssue->Sol_DryLoad

Caption: Decision matrix for selecting the optimal purification modality based on observed crude behavior.

Diagram 2: Recommended Column Protocol (Normal Phase)

ProtocolFlow Step1 1. PREP Dissolve in THF Add Silica (1:2) Rotovap to powder Step2 2. PACK Equilibrate Column DCM:MeOH:AcOH (95:4:1) Step1->Step2 Step3 3. LOAD Add Dry Powder to top of column Add sand layer Step2->Step3 Step4 4. ELUTE Gradient: 0% -> 10% MeOH (Keep 1% AcOH constant) Step3->Step4

Caption: Step-by-step Dry Loading protocol to mitigate solubility issues and ensure tight bands.

References

  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Retrieved from

  • Buszewski, B., et al. (2006).[3] "Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification." Journal of Liquid Chromatography & Related Technologies. Retrieved from

  • Sielc Technologies. (2024). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from

  • Zhang, Y., et al. (2005). "Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography." Talanta. Retrieved from

  • Biotage. (2023).[4] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 5-Amino-3-bromo-2-nitrobenzoic Acid

The following technical guide is designed for researchers and process chemists working with 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8) . It addresses specific purification challenges, impurity profiles, and tro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8) . It addresses specific purification challenges, impurity profiles, and troubleshooting scenarios based on the compound's structural properties and common synthetic routes.

Impurity Profile & Origin Analysis

Understanding the source of impurities is critical for selecting the correct purification method. For 5-Amino-3-bromo-2-nitrobenzoic acid , the impurity profile is heavily dictated by its likely synthetic pathway: the nitration of 3-bromo-2-nitrobenzoic acid followed by selective reduction, or the bromination of a precursor.

Impurity Type Specific Contaminant Origin / Cause Removal Strategy
Precursors 3-Bromo-2-nitrobenzoic acidUnreacted starting material from initial steps.Acid-Base Extraction (pH controlled)
Intermediates 3-Bromo-2,5-dinitrobenzoic acidIncomplete reduction of the dinitro intermediate.Recrystallization (Polar solvent)
Over-Reduction 2,5-Diamino-3-bromobenzoic acidNon-selective reduction of the 2-nitro group.pH-Gradient Precipitation
Regioisomers 2-Amino-3-bromo-5-nitrobenzoic acidIsomeric byproduct if starting materials were impure.Column Chromatography / Fractional Crystallization
Oxidation Products Azo/Azoxy dimersOxidation of the free amino group (–NH₂) during storage or workup.Activated Carbon Treatment
Inorganics Iron/Tin salts, SulfatesResidue from reduction (Fe/HCl) or nitration (H₂SO₄).Chelation / Water Wash at Isoelectric Point

Troubleshooting Guide (Q&A)

Issue 1: Persistent Coloration (Dark Orange/Brown)

Q: Even after recrystallization, my product remains dark brown instead of the expected yellow/orange solid. How do I remove this color?

A: Dark coloration typically indicates oxidative degradation products (azo or azoxy coupling) formed by the air-oxidation of the 5-amino group, or residual inorganic salts from the reduction step.

  • Corrective Protocol:

    • Dissolution: Dissolve the crude solid in a minimum amount of 10% NaOH (aq). The solution should be homogenous.

    • Carbon Treatment: Add Activated Charcoal (10-20 wt%) and stir at 50°C for 30 minutes.

    • Filtration: Filter hot through a Celite pad to remove the charcoal.

    • Precipitation: Slowly acidify the filtrate with 2M HCl to pH 3-4. Do not drop below pH 2 to avoid co-precipitation of inorganic salts.

    • Wash: Filter the precipitate and wash copiously with water to remove trapped iron/tin salts.

Issue 2: Low Melting Point / "Wet" Appearance

Q: The dried product has a melting point 5-10°C lower than reported and appears sticky. Is this solvent entrapment?

A: Yes, this compound can form solvates , particularly with acetic acid or ethanol. However, a depressed melting point often points to regioisomeric contamination (e.g., traces of 2-amino-5-bromo-3-nitrobenzoic acid).

  • Corrective Protocol (Trituration):

    • Suspend the solid in Dichloromethane (DCM) or Diethyl Ether .

    • Sonicate for 15 minutes. The product is largely insoluble, while many non-polar organic impurities and isomers will dissolve.

    • Filter and dry under high vacuum at 60°C for 12 hours.

Issue 3: Poor Solubility in Organic Solvents

Q: I cannot get the compound to dissolve in Ethanol or Methanol for recrystallization. What solvent system should I use?

A: The presence of the nitro, bromo, and carboxyl groups makes the crystal lattice highly stable due to intermolecular hydrogen bonding.

  • Recommended Solvent System: Ethanol / Water (9:1) or Glacial Acetic Acid .

  • Protocol:

    • Reflux the crude solid in Ethanol (95%).

    • Add water dropwise until persistent turbidity is observed.

    • Cool slowly to room temperature, then to 4°C. Rapid cooling will trap impurities.

Experimental Protocols

Protocol A: Acid-Base Purification (Removal of Non-Acidic Impurities)

Best for removing unreacted amines, inorganic salts, and neutral organic byproducts.

  • Dissolve: Suspend 10 g of crude product in 100 mL of 5% NaHCO₃ solution. Stir until evolution of CO₂ ceases.

    • Note: If solids remain, these are likely non-acidic impurities (e.g., decarboxylated byproducts).

  • Filter: Filter the mixture to remove insoluble material.

  • Extract: Wash the aqueous filtrate with Ethyl Acetate (2 x 50 mL) to remove non-acidic organic soluble impurities.

  • Precipitate: Acidify the aqueous layer slowly with 6M HCl to pH ~2.0 while stirring vigorously.

  • Collect: Filter the precipitate, wash with cold water (3 x 20 mL), and dry.

Protocol B: Recrystallization (Removal of Isomers)

Best for final polishing of purity >98%.

  • Solvent: Use Methanol/Water (3:1) .

  • Dissolve: Heat Methanol to reflux. Add crude solid until saturation.

  • Clarify: If the solution is dark, treat with activated carbon (as per Issue 1).

  • Crystallize: Remove from heat. Add hot water dropwise until slight cloudiness appears. Allow to cool to RT undisturbed for 4 hours.

  • Harvest: Filter crystals and wash with cold 50% Methanol/Water.

Visualization: Purification Decision Tree

PurificationWorkflow Start Crude 5-Amino-3-bromo-2-nitrobenzoic Acid CheckColor Is the solid dark brown/black? Start->CheckColor CheckPurity Is Purity > 95% (HPLC)? CheckColor->CheckPurity No CarbonTreat Protocol: Activated Carbon Treatment (Removes Oxidation Products) CheckColor->CarbonTreat Yes AcidBase Protocol A: Acid-Base Extraction (Removes Inorganics & Neutrals) CheckPurity->AcidBase No (Inorganics present) Recryst Protocol B: Recrystallization (Removes Isomers & Precursors) CheckPurity->Recryst No (Isomers present) Final Pure Product (>98% Purity) CheckPurity->Final Yes CarbonTreat->CheckPurity AcidBase->Recryst Recryst->Final

Figure 1: Decision tree for selecting the appropriate purification method based on impurity type.

Frequently Asked Questions (FAQs)

Q: How stable is this compound in solution? A: The compound is relatively stable in acidic media but prone to decarboxylation at high temperatures (>100°C) or oxidation in basic solutions over time. Always prepare fresh solutions for analysis and avoid prolonged heating in base.

Q: Can I use column chromatography? A: Yes, but it is often unnecessary if acid-base extraction is performed correctly. If required for isomer separation, use a silica column with a mobile phase of DCM:Methanol:Acetic Acid (95:4:1) . The acetic acid is crucial to prevent tailing of the carboxylic acid.

Q: What is the correct storage condition? A: Store in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation upon long-term exposure to air and light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid. (Note: Isomer reference for property comparison). Retrieved from [Link]

  • Organic Syntheses (1951). 3-Amino-2,4,6-tribromobenzoic acid. Org. Synth. 1951, 31, 96. (Reference for bromination/amino-benzoic acid handling). Retrieved from [Link]

Optimization

Stability issues of 5-Amino-3-bromo-2-nitrobenzoic acid under reaction conditions

Executive Summary & Molecule Profile User Advisory: This guide addresses the specific stability challenges of 5-Amino-3-bromo-2-nitrobenzoic acid . This scaffold presents a "perfect storm" of competing electronic effects...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Advisory: This guide addresses the specific stability challenges of 5-Amino-3-bromo-2-nitrobenzoic acid . This scaffold presents a "perfect storm" of competing electronic effects:

  • Ortho-Nitro Effect: The nitro group at position 2 (ortho to carboxylic acid) significantly destabilizes the C-C bond, creating a high risk of thermal decarboxylation .

  • Push-Pull System: The electron-donating amino group (pos 5) and electron-withdrawing nitro group (pos 2) create a polarized system susceptible to oxidation and nucleophilic attack .

  • Halogen Lability: The bromine atom (pos 3) is vulnerable to hydrogenolysis (cleavage) during nitro reduction protocols.

Diagnostic Dashboard: Troubleshooting Common Failures

Use this decision matrix to identify the root cause of reaction failures.

Troubleshooting Start Observation Gas Gas Evolution (Bubbling) Start->Gas During Heating LossBr Product Mass -79/81 Da Start->LossBr Post-Reduction NewSpot New Polar Spot (TLC) Start->NewSpot Basic Conditions LowYield Low Yield in Coupling Start->LowYield Amide Coupling Decarb Thermal Decarboxylation (Loss of CO2) Gas->Decarb Hydrog C-Br Hydrogenolysis LossBr->Hydrog SnAr Nu. Aromatic Substitution (Br Displacement) NewSpot->SnAr LowYield->Decarb Steric Steric Hindrance (Ortho-Nitro/Bromo) LowYield->Steric

Figure 1: Diagnostic logic for common experimental deviations involving 5-Amino-3-bromo-2-nitrobenzoic acid.

Critical Stability Issues & Solutions

Issue A: Thermal Decarboxylation

The Mechanism: Ortho-nitrobenzoic acids are notoriously unstable. The nitro group exerts a steric twist on the carboxyl group and stabilizes the transition state for CO₂ loss. This is accelerated in dipolar aprotic solvents (DMSO, DMF, NMP) at temperatures >80°C.

  • Symptom: Loss of starting material; formation of 3-bromo-5-nitroaniline (or isomer) byproduct; vigorous bubbling.

  • Risk Factor: High temperature (>100°C), Copper catalysts (Cu(I)/Cu(II)), strong bases.

Q: How do I perform a Suzuki/Sonogashira coupling without losing the carboxyl group? A: You must avoid "decarboxylative cross-coupling" conditions.

  • Temperature Control: Keep reaction temperatures below 60°C .

  • Base Selection: Switch from carbonates (K₂CO₃/Cs₂CO₃) to mild organic bases (DIPEA) or phosphates (K₃PO₄) which are less likely to promote decarboxylation mechanisms.

  • Solvent: Use protic solvent mixtures (e.g., DME/Water or Dioxane/Water) rather than pure DMF/DMSO.

Issue B: Chemoselectivity During Nitro Reduction

The Mechanism: Standard catalytic hydrogenation (Pd/C + H₂) will frequently cleave the C-Br bond (hydrogenolysis) before or concurrently with reducing the nitro group, especially since the Br is activated by the ortho-nitro group.

  • Symptom: Mass spec shows product with M-Br+H (loss of bromine).

Q: What is the safe protocol to reduce the Nitro group to Aniline while keeping the Bromine intact? A: Do NOT use Pd/C. Use a chemoselective metal reduction or a "poisoned" catalyst.

MethodSafety RatingProtocol Notes
Fe / NH₄Cl ⭐⭐⭐⭐⭐ (Best)Mild, highly selective. Works in EtOH/Water at 60°C.
SnCl₂ / HCl ⭐⭐⭐⭐Effective but workup can be messy (tin emulsions).
Pt/C + H₂ ⭐⭐⭐Platinum is less aggressive toward C-Halogen bonds than Palladium.
Pd/C + Sulfide ⭐⭐"Sulfided" Pd/C prevents dehalogenation but is slower.
Issue C: Nucleophilic Aromatic Substitution (SnAr)

The Mechanism: The ring is highly activated. The Nitro group at C2 makes the Bromine at C3 (ortho) and the position para to it susceptible to nucleophilic attack. While the Amino group at C5 deactivates the ring slightly, the ortho-nitro effect dominates.

  • Symptom: In basic conditions (e.g., NaOH, NaOMe), the Bromine is replaced by -OH or -OMe.

  • Prevention: Avoid strong nucleophilic bases. Use non-nucleophilic bases like Hunig's base (DIPEA) or inorganic bicarbonates.

Validated Experimental Protocols

Protocol 1: Chemoselective Reduction of Nitro Group (Preserving Bromine)

Target: Reduction of 5-Amino-3-bromo-2-nitrobenzoic acid to 2,5-Diamino-3-bromobenzoic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 5.0 equiv

  • Ammonium Chloride (NH₄Cl): 5.0 equiv

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of substrate in 30 mL Ethanol and 10 mL Water in a round-bottom flask.

  • Activation: Add NH₄Cl and stir vigorously.

  • Addition: Add Iron powder in one portion.

  • Reaction: Heat to 60°C (Do not reflux aggressively to avoid thermal degradation). Monitor by LCMS.

    • Checkpoint: Reaction is usually complete in 2–4 hours.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash Celite with warm ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product may precipitate or require extraction with Ethyl Acetate (depending on pH).

    • Note: The product is an amino-benzoic acid (amphoteric). Adjust pH to ~4-5 for isoelectric precipitation.

Protocol 2: Amide Coupling (Avoiding Decarboxylation)

Target: Coupling the carboxylic acid with an amine.

Reagents:

  • Coupling Agent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (2.5 equiv).

  • Solvent: DMF or THF (Keep temperature low).

Step-by-Step:

  • Cooling: Dissolve acid in DMF at 0°C .

  • Activation: Add DIPEA, followed by HATU. Stir for 15 mins at 0°C.

    • Why? Pre-activation at low temp minimizes the time the free carboxylate spends in a high-energy state before forming the active ester.

  • Coupling: Add the amine partner.

  • Warming: Allow to warm only to Room Temperature (20–25°C). Do not heat.

  • Monitoring: Check LCMS after 1 hour.

Mechanistic Visualization

Pathway: The Decarboxylation Trap

This diagram illustrates why heating this specific isomer leads to failure.

Decarboxylation cluster_prevention Prevention Strategy Substrate 5-Amino-3-bromo-2-nitrobenzoic acid (Ground State) TS Transition State (Twisted Nitro/Carboxyl Interaction) Substrate->TS Heat (>80°C) Cu Catalyst Intermediate Aryl Anion / Zwitterion TS->Intermediate - CO2 Product 3-Bromo-5-nitroaniline (Decarboxylated Byproduct) Intermediate->Product + H+ Strategy 1. Keep T < 60°C 2. Avoid Cu 3. Use bulky bases

Figure 2: Mechanism of thermal decarboxylation driven by the ortho-nitro group.

Frequently Asked Questions (FAQs)

Q1: Can I use acid chloride generation (SOCl₂) for coupling this molecule? A: Risky. Generating the acid chloride requires heating with thionyl chloride, which often triggers decarboxylation or nucleophilic attack by chloride on the activated ring.

  • Recommendation: Use mild activating agents like HATU or EDC/HOBt at 0°C–RT. If you must make an acid chloride, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at neutral pH and room temperature.

Q2: Why is my product turning dark brown/black on the shelf? A: The 5-amino group is electron-rich and prone to oxidation, forming quinoid-like impurities.

  • Solution: Store the compound under Argon/Nitrogen at -20°C . Protect from light.[1]

Q3: I see a +14 mass shift in my LCMS. What is it? A: This is likely methylation . If you are using Methanol as a solvent with an acid catalyst (or even during workup), the carboxylic acid can esterify.

  • Fix: Switch to Ethanol or Isopropanol, or ensure strictly neutral conditions.

References

  • Decarboxylation of o-Nitrobenzoic Acids

    • Mechanistic Insight: The ortho-nitro group facilitates decarboxylation via steric twisting and electronic withdrawal. See: J. Org. Chem.1991, 56, 1663.
    • Context: Similar instability is observed in 2-nitrobenzoic acid derivatives used in decarboxyl
  • Chemoselective Reduction (Fe/NH4Cl)

    • Protocol Validation: Iron/Ammonium Chloride is the gold standard for reducing nitro groups in the presence of halogens.
    • [Ram, S. et al. "Selective reduction of nitro compounds." Tetrahedron Lett.[2][3]1984 , 25, 3415.]([Link])

  • Hydrogenolysis of C-Br Bonds

    • Risk Assessment: Catalytic hydrogen
  • Synthesis of Brominated Nitrobenzoic Acids

    • General Synthesis: Bromination of nitrobenzoic acids often requires specific control to avoid polysubstitution.
    • [Org. Synth. 1943 , Coll.[4] Vol. 2, 592 (Analogous chemistry for tribromobenzoic acid).]([Link])

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 5-Amino-3-bromo-2-nitrobenzoic Acid

This guide functions as a specialized technical support center for researchers working with 5-Amino-3-bromo-2-nitrobenzoic acid . It moves beyond generic advice to address the specific chemoselective and kinetic challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers working with 5-Amino-3-bromo-2-nitrobenzoic acid . It moves beyond generic advice to address the specific chemoselective and kinetic challenges posed by this polyfunctional scaffold.

Case Reference: Polyfunctional Nitro-Benzoic Scaffolds Support Tier: Level 3 (Senior Application Scientist) Status: Operational

The Chemoselectivity Paradox

Context: 5-Amino-3-bromo-2-nitrobenzoic acid presents a "perfect storm" for catalyst deactivation and side reactions.

  • The Dehalogenation Risk: Standard hydrogenation (Pd/C) of the 2-nitro group frequently cleaves the 3-bromo bond due to the thermodynamic favorability of HBr formation.

  • The Poisoning Effect: The 5-amino group and 1-carboxylic acid moiety act as chelating agents, competitively binding to active metal sites (Pd, Pt, Ni) and lowering Turnover Frequency (TOF).

  • Steric Crowding: The ortho-nitro and meta-bromo arrangement creates a sterically congested environment, requiring higher catalyst loadings or specialized ligands to achieve conversion.

Troubleshooting Guides & FAQs

Module A: Nitro Group Reduction (Chemoselective Hydrogenation)

Objective: Reduce -NO₂ to -NH₂ without touching the -Br bond.

Q1: My reaction stalls at 60% conversion, but adding more catalyst leads to debromination. How do I optimize? A: This is a classic "activity vs. selectivity" trade-off.

  • Root Cause: As the concentration of the amino-product increases, it poisons the catalyst surface. Adding fresh catalyst (Pd/C) introduces highly active sites that prefer the sterically accessible C-Br bond over the crowded nitro group once H₂ availability is high.

  • Solution: Switch from Pd/C to Pt/C (Sulfided) or Vanadium-doped Pt catalysts . Platinum has a lower affinity for hydrodehalogenation.

  • Optimization Protocol:

    • Fix H₂ Pressure: Lower pressure (1–3 bar) favors nitro reduction over dehalogenation.

    • Loading Titration: Do not double the loading. Increase by 0.1 mol% increments.

    • Acidic Modifier: Add 1.0 equiv of Methanesulfonic acid (MsOH). This protonates the free amines (preventing poisoning) and accelerates nitro reduction via the Haber mechanism.

Q2: I see a "Des-Bromo" impurity (3-5%) even with Pt/C. How do I eliminate this? A: You are likely operating in a "hydrogen-starved" regime at the surface, or your catalyst loading is too high, promoting secondary reactions.

  • The Fix: Add a specific inhibitor.

    • Add: 0.5 mol% Diphenylsulfide or Morpholine . These selectively poison the high-energy kink sites responsible for C-Br cleavage while leaving the planar sites active for -NO₂ reduction.

    • Check: Ensure your solvent is not Ethanol (promotes radical dehalogenation). Switch to THF or EtOAc .

Module B: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

Objective: React the -Br handle while tolerating -NO₂, -NH₂, and -COOH.

Q3: The catalyst loading is high (5 mol%), but the Turnover Number (TON) is <20. Why? A: The 1-carboxylic acid is reacting with your base to form a carboxylate, which can bind to Pd(II) and form stable, inactive "Pd-black" aggregates. The 5-amino group is also coordinating to the Pd.

  • The Fix:

    • Protect or Mask: Convert the acid to a methyl ester or use a surrogate (e.g., potassium salt) before adding the catalyst.

    • Ligand Switch: Standard PPh₃ is insufficient. Switch to bulky, electron-rich ligands like XPhos or SPhos (Buchwald ligands).[1] These prevent amine coordination and facilitate oxidative addition into the hindered C-Br bond.

    • Loading Strategy: Instead of one bolus of 5 mol%, use dosing . Add 1 mol% at t=0, and 1 mol% at t=2h. This maintains active species concentration without aggregation.

Experimental Protocols

Protocol 1: Determination of Minimum Effective Loading (MEL)

Do not rely on literature values. This scaffold requires empirical determination.

Reagents:

  • Substrate: 5-Amino-3-bromo-2-nitrobenzoic acid (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided) or Pd(OAc)₂/XPhos

  • Solvent: THF (degassed)

Workflow:

  • Stock Solution Preparation: Prepare a master mix of substrate and solvent to ensure concentration uniformity (0.2 M).

  • Parallel Reactor Setup: Set up 5 vials with varying catalyst loadings:

    • Vial A: 0.1 mol%

    • Vial B: 0.25 mol%

    • Vial C: 0.5 mol%

    • Vial D: 1.0 mol%

    • Vial E: 2.5 mol%

  • Reaction Initiation: Pressurize/Heat simultaneously.

  • Sampling (The "Golden Hour"): Take aliquots at t=15 min, 60 min, and 180 min.

  • Data Analysis: Plot Conversion vs. Time for each loading.

    • Target: The lowest loading that achieves >90% conversion within 4 hours.

    • Warning: If Vial E (2.5%) shows >2% dehalogenation, the "Selectivity Window" is closed. You must switch catalysts, not just loading.

Protocol 2: The "Poisoning Test" (Split-Test)

Use this to confirm if the amino-product is killing your catalyst.

  • Run the reaction to 50% conversion.

  • Filter the mixture to remove the catalyst (heterogeneous) or take an aliquot (homogeneous).

  • Split the filtrate into two vials:

    • Vial 1: Control (no addition).

    • Vial 2: Add fresh substrate (0.5 equiv).

  • Re-subject to conditions.

    • Result A: If Vial 2 converts the new substrate, the catalyst was still active (Kinetic stalling).

    • Result B: If Vial 2 fails to react, the catalyst was dead (Poisoning). Action: Improve ligand strength or add acid scavengers.

Quantitative Data Summary

Table 1: Catalyst Screening Matrix for 5-Amino-3-bromo-2-nitrobenzoic acid

Catalyst SystemReaction TypeTypical LoadingSelectivity (Br Retention)Risk FactorRecommended Additive
10% Pd/C Nitro Reduction1–5 mol%Low (<80%)High DehalogenationDiphenylsulfide (0.5 eq)
5% Pt/C (Sulfided) Nitro Reduction0.5–2 mol%High (>98%)Low ActivityH₃PO₄ or MsOH (1 eq)
Raney Nickel Nitro Reduction10–50 wt%ModerateHigh Waste/HandlingNone (Self-activating)
Pd(OAc)₂ / PPh₃ Suzuki Coupling3–5 mol%N/ACatalyst Death (Aggreg.)[2]TBABr (Phase transfer)
Pd(dba)₂ / XPhos Suzuki Coupling0.5–1.5 mol%N/AHigh CostK₃PO₄ (Base)

Visualizations

Decision Logic for Catalyst Optimization

This diagram guides you through the selection process based on your specific reaction goal.

CatalystOptimization Start Start: 5-Amino-3-bromo-2-nitrobenzoic Acid Goal Define Goal Start->Goal Reduct Nitro Reduction (-NO2 to -NH2) Goal->Reduct Reduction Couple C-C Coupling (Suzuki/Sonogashira) Goal->Couple Coupling CheckBr Is Br retention critical? Reduct->CheckBr PtC Use 5% Pt/C (Sulfided) + MsOH (1 eq) CheckBr->PtC Yes (High Purity) PdC_Inhib Use 5% Pd/C + Diphenylsulfide CheckBr->PdC_Inhib Yes (Cost Sensitive) FeRed Fe / AcOH (Bechamp) ( stoichiometric) CheckBr->FeRed No (Br cleavage ok) Protect Protect -COOH? (Methyl Ester) Couple->Protect LigandSel Select Ligand based on Sterics Protect->LigandSel Yes (Ester) Protect->LigandSel No (Free Acid) Buchwald Pd(OAc)2 + XPhos (0.5 - 1.5 mol%) LigandSel->Buchwald High Efficiency Standard Pd(PPh3)4 (High Loading: 5 mol%) LigandSel->Standard Legacy Method

Caption: Decision matrix for selecting catalyst systems based on reaction type and chemoselectivity requirements.

Workflow: Loading Optimization Loop

Follow this iterative process to determine the Minimum Effective Loading (MEL).

LoadingLoop Init Initial Screen (1.0 mol%) Measure Measure TOF & Selectivity (at t=1h) Init->Measure Decision Outcome? Measure->Decision Lower Decrease Loading (-0.2 mol%) Decision->Lower >95% Conv >99% Sel Raise Increase Loading (+0.5 mol%) Decision->Raise <50% Conv Addiv Add Additive (Acid/Inhibitor) Decision->Addiv Good Conv Poor Sel (De-Br) Lower->Measure Final Optimal Process (MEL Defined) Lower->Final Limit Reached Raise->Measure Addiv->Measure

Caption: Iterative workflow for determining Minimum Effective Loading (MEL) while monitoring selectivity.

References

  • Chemoselective Hydrogenation of Halonitrobenzenes

    • Corma, A., & Serna, P. (2006).[3] Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science.

  • Catalyst Poisoning by Amines/Acids

    • Oisaki, K., et al. (2025).[4] Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles.

  • Suzuki Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Dehalogenation Mechanisms

    • Alonso, F., et al. (2004). Hydrogenolysis of Carbon-Halogen Bonds. Chemical Reviews.
  • Buchwald Ligands for Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

Optimization

Technical Support Center: Temperature Control in the Nitration Step of 5-Amino-3-bromo-2-nitrobenzoic Acid Synthesis

Executive Summary: The Thermal "Goldilocks" Zone You are likely performing the nitration of 3-bromo-5-acetamidobenzoic acid (or a similar N-protected precursor) to install the nitro group at the C2 position .[1] This tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal "Goldilocks" Zone

You are likely performing the nitration of 3-bromo-5-acetamidobenzoic acid (or a similar N-protected precursor) to install the nitro group at the C2 position .[1]

This transformation presents a classic "push-pull" conflict in aromatic substitution:

  • Electronic Activation: The acetamido group at C5 strongly activates the ring, directing ortho (C4, C6) and para (C2).[1]

  • Steric Hindrance: The target C2 position is "sandwiched" between the bulky Bromine (C3) and the Carboxylic Acid (C1).

  • Thermal Risk: Nitration is highly exothermic.[1][2] High temperatures favor the thermodynamically stable product but increase the risk of dinitration, deprotection (hydrolysis of the acetamide), and thermal runaway.

The Critical Window:

  • Addition Phase:

    
     to 
    
    
    
    (Kinetic control, safety).
  • Reaction Phase:

    
     to 
    
    
    
    (Thermodynamic push to overcome steric hindrance at C2).[1]
  • Danger Zone:

    
     (Risk of dinitration and acetamide hydrolysis).[1]
    

Reaction Pathway & Logic

The following diagram illustrates the regioselectivity challenges and the specific role of temperature in favoring the C2-Nitro isomer over the easier-to-access C4/C6 isomers.

NitrationPathway Start Precursor: 3-Bromo-5-acetamidobenzoic acid MixedAcid Reagents: HNO3 / H2SO4 Start->MixedAcid TS_Low Kinetic Control (-5°C to 0°C) Favors unhindered C4/C6 MixedAcid->TS_Low Initial Attack TS_High Thermodynamic Push (20°C to 25°C) Accesses hindered C2 TS_Low->TS_High Controlled Warming Prod_Isomer Isomers (C4/C6): Ortho-nitration products TS_Low->Prod_Isomer Fast path Prod_Target TARGET (C2): 3-Bromo-5-acetamido- 2-nitrobenzoic acid TS_High->Prod_Target Major Product (Para to NHAc)

Caption: Regioselectivity flow. Low temperatures protect the substrate, while controlled warming is required to nitrate the sterically crowded C2 position (para to the directing acetamide).[1]

Standardized Protocol: Temperature-Critical Steps

This protocol assumes a starting scale of 10–50g. Scaling up requires re-validation of heat transfer coefficients.

Phase A: Preparation of Nitrating Mixture (The Heat Spike)[1]
  • Goal: Generate nitronium ion (

    
    ) without degrading the nitric acid.
    
  • Protocol:

    • Cool concentrated

      
       (solvent) to 
      
      
      
      .
    • Add fuming

      
       (1.1 eq) dropwise.
      
    • Critical Control: Maintain internal temperature

      
      .
      
    • Why? Mixing acid is violently exothermic. If it gets too hot,

      
       decomposes to 
      
      
      
      gases (brown fumes), losing stoichiometry.
Phase B: Substrate Addition (The Kinetic Phase)
  • Goal: Dissolve substrate without immediate reaction or charring.

  • Protocol:

    • Dissolve 3-bromo-5-acetamidobenzoic acid in

      
       (5-7 volumes).
      
    • Cool solution to

      
       to 
      
      
      
      .
    • Add the pre-cooled Nitrating Mixture slowly over 30–60 minutes.

    • Critical Control: Stop addition if temp rises above

      
      .
      
    • Why? The acetamide group makes the ring electron-rich.[1] Rapid addition at

      
       leads to "hot spots" and black tar formation (oxidation).[1]
      
Phase C: The "Push" (The Thermodynamic Phase)[1]
  • Goal: Drive the reaction to the sterically hindered C2 position.

  • Protocol:

    • Once addition is complete, allow the mixture to warm to

      
       to 
      
      
      
      .
    • Stir for 2–4 hours.

    • Monitor: Check HPLC for consumption of starting material.

    • Why? At

      
      , the reaction may stall or only yield the kinetically favored C4/C6 isomers. The slight thermal energy at 
      
      
      
      allows the electrophile to access the crowded C2 pocket.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned black and tarry. What happened?

Diagnosis: Thermal Runaway / Oxidation.[1] Cause: The temperature likely exceeded


 during the addition phase.[1] The acetamido group activates the ring, making it susceptible to oxidation by nitric acid at high temperatures.
Solution: 
  • Ensure the internal probe is in the liquid, not just touching the glass.[1]

  • Slow down the addition rate.

  • Increase stirring speed (RPM) to dissipate heat from the addition point.

Q2: I am seeing a large amount of de-acetylated product (Free Amine).

Diagnosis: Acid-Catalyzed Hydrolysis. Cause: Reaction temperature was too high (


) or reaction time was too long in the presence of water (generated during nitration).[1]
Solution: 
  • Keep the "Push" phase strictly at

    
    .[1]
    
  • Quench the reaction immediately upon completion onto ice. Do not let it sit overnight in the acid mixture.

Q3: The reaction freezes or becomes too viscous to stir at -5°C.

Diagnosis: Sulfuric Acid Freezing Point/Viscosity. Cause: Pure


 freezes near 

, but the mixture usually stays liquid.[1] However, high substrate concentration can turn it into a sludge, preventing heat transfer. Solution:
  • Do not heat to melt it (danger of runaway).[1]

  • Add a minimal amount of inert co-solvent if validated (e.g., nitromethane, though rare in this specific synthesis) or simply increase the volume of

    
     at the start to maintain fluidity.
    
Q4: How do I separate the C2 isomer from the C4/C6 byproducts?

Strategy: Solubility Differences.

  • The 5-amino-3-bromo-2-nitrobenzoic acid (after deprotection) often has different solubility in acidic water compared to its isomers due to the "ortho effect" (hydrogen bonding between Nitro and Amino/Acid).[1]

  • Protocol: Pour the reaction mixture onto crushed ice. The C2-nitro isomer often precipitates as a yellow solid, while isomers may remain in solution or require pH adjustment (to pH 3–4) to precipitate.[1]

Data Summary: Temperature Effects

ParameterCondition A (Cold)Condition B (Optimized)Condition C (Hot)
Temp Range

Constant

Ramp

Major Product Unreacted / C4 IsomerC2 Isomer (Target) Dinitro / Tar
Yield Low (< 40%)High (75-85%) Very Low (< 20%)
Safety Risk LowModerateCritical (Runaway)

Visualization: Cooling & Quenching Setup

Proper equipment setup is the first line of defense against thermal runaway.

Setup cluster_0 Reaction Vessel Setup cluster_1 Quenching (Critical Step) Vessel 3-Neck Flask (Substrate + H2SO4) Bath Ice/Salt Bath (-10°C capacity) Vessel->Bath Immersed Pour Slow Pour with Vigorous Stirring Vessel->Pour Probe Internal Thermometer (Must be submerged) Probe->Vessel Monitor Funnel Pressure-Equalizing Dropping Funnel (Nitrating Mix) Funnel->Vessel Dropwise Ice Crushed Ice (5x Volume) Pour->Ice

Caption: Experimental setup emphasizing internal temperature monitoring and safe quenching onto excess ice.

References

  • Nitration of Substituted Benzoic Acids

    • Source: Organic Syntheses, Coll.[3] Vol. 3, p. 337 (1955). "3,5-Dinitrobenzoic Acid".[1][4] (Provides foundational safety protocols for nitrating benzoic acids in H2SO4).

    • URL:[Link][1]

  • Synthesis of Amino-Bromo-Nitro Benzoic Acid Derivatives

    • Source: PubChem Compound Summary for CID 18431478 (2-Amino-5-bromo-3-nitrobenzoic acid - Isomer analog for physical properties and handling).[1]

    • URL:[Link][1]

  • Precursor Availability (3-Amino-5-bromobenzoic acid)

    • Source: Sigma-Aldrich Product Sheet (CAS 42237-85-4).[1][5] Confirms the availability of the starting scaffold for the described route.

  • General Nitration Safety & Temperature Control: Source: BenchChem Technical Support - Nitration of Dimethylbenzoic Acid (Analogous deactiv

Disclaimer: This guide is for research purposes only. Nitration reactions involve hazardous materials (fuming nitric acid, concentrated sulfuric acid) and risk of thermal runaway. Always perform a risk assessment before scaling up.[1]

Sources

Troubleshooting

Technical Support Center: Exothermic Reaction Management for 5-Amino-3-bromo-2-nitrobenzoic Acid

The following Technical Support Guide is designed for researchers and process chemists working with 5-Amino-3-bromo-2-nitrobenzoic acid . It prioritizes the management of exothermic risks associated with its synthesis, r...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 5-Amino-3-bromo-2-nitrobenzoic acid . It prioritizes the management of exothermic risks associated with its synthesis, reduction, and handling.

Status: Active | Topic: Thermal Hazard Management & Process Safety | Audience: R&D Scientists, Process Engineers

Core Technical Profile & Hazard Identification

Before initiating any protocol, you must understand the thermal profile of this compound. As a nitro-aromatic derivative, it possesses inherent energy that can lead to rapid decomposition or thermal runaway if not managed.

ParameterTechnical SpecificationCritical Note
Compound Name 5-Amino-3-bromo-2-nitrobenzoic acidVerify Isomer: Ensure distinction from the 2-amino-5-bromo-3-nitro isomer (isatin derivative).
Molecular Formula C₇H₅BrN₂O₄MW: 261.03 g/mol
Key Functional Groups Nitro (-NO₂), Amino (-NH₂), Bromo (-Br), Carboxyl (-COOH)High Energy: The nitro group is the primary source of exothermic potential.
Decomposition Onset Est. >220°C (DSC data for similar nitrobenzoic acids)Warning: Exothermic decomposition can be autocatalytic.
Reaction Class Nitration (Synthesis) / Reduction (Usage)Both are highly exothermic .

Critical Workflow: Managing the Reduction Step

The most common and hazardous reaction involving this compound is the reduction of the nitro group to a diamine (e.g., for benzimidazole synthesis).

Experimental Workflow: Safe Hydrogenation/Reduction

ReductionSafety Start Start: Nitro Reduction Solvent 1. Solvent Selection (High Heat Capacity) Start->Solvent Catalyst 2. Catalyst Loading (Wet Pd/C or Raney Ni) Solvent->Catalyst Inerting 3. Inerting (N2 Purge) REMOVE OXYGEN Catalyst->Inerting H2_Feed 4. H2 Introduction (Mass Transfer Limited) Inerting->H2_Feed Temp_Mon 5. Temp Monitoring (Internal Probe) H2_Feed->Temp_Mon Exotherm Decision: Temp Spike > 10°C? Temp_Mon->Exotherm Stop_Feed STOP H2 Feed Increase Cooling Exotherm->Stop_Feed YES Continue Continue to Completion Exotherm->Continue NO Stop_Feed->Temp_Mon After Stabilizing

Caption: Logic flow for managing thermal risks during the catalytic hydrogenation of the nitro group.

Troubleshooting Guide & FAQs

Module A: Synthesis & Reaction Setup

Q1: I am synthesizing this compound via nitration of a precursor. The temperature spikes immediately upon adding the nitrating agent. What is happening?

  • Root Cause: Nitration is an extremely exothermic electrophilic aromatic substitution. If you add the nitrating agent (e.g., HNO₃/H₂SO₄) too quickly, the rate of heat generation (

    
    ) exceeds your cooling capacity (
    
    
    
    ).
  • Corrective Action:

    • Dosing Control: Switch to a gravimetric dosing method. Add the nitrating agent dropwise over 1–2 hours, ensuring the internal temperature never exceeds 5°C (or your specific setpoint).

    • Heat Dissipation: Ensure your reactor has a high surface-area-to-volume ratio. For larger scales (>10g), use a jacketed reactor with active cryo-cooling, not just an ice bath.

    • Stirring: Increase agitation speed to prevent "hot spots" where local concentration of nitric acid is high.

Q2: Can I use a standard batch reactor for the reduction of the nitro group?

  • Recommendation: For small scale (<5g), yes. For larger scales, Semi-Batch is mandatory.

  • Reasoning: Nitro reduction releases ~500 kJ/mol of heat. In a batch reactor, all potential chemical energy is present at

    
    . In a semi-batch mode (feeding hydrogen or the chemical reductant), you limit the accumulation of unreacted reagent, making the reaction rate (and heat release) dependent on the feed rate.
    
Module B: During the Reaction

Q3: During hydrogenation, the reaction stalled, so I added more catalyst. Suddenly, the temperature skyrocketed. Why?

  • Mechanism: This is a classic "induction period" failure. The initial catalyst might have been poisoned or the reaction was mass-transfer limited. When you added fresh catalyst into a hydrogen-rich, warm mixture, you triggered an instantaneous, rapid reaction of the accumulated reactants.

  • Protocol:

    • NEVER add dry catalyst to a reaction mixture containing hydrogen or solvent vapors (ignition risk).

    • NEVER add catalyst to a hot reaction. Cool to room temperature and purge with Nitrogen first.

Q4: I am using Iron/Acetic Acid (Béchamp reduction) instead of hydrogenation. Is this safer?

  • Analysis: It avoids high-pressure hydrogen, but it is still exothermic.

  • Risk: The reaction is heterogeneous. It can experience a "delayed exotherm" where the reaction rate suddenly increases as the iron surface becomes active (oxide layer removal).

  • Control: Add the iron powder in portions. Monitor temperature after each addition and wait for the exotherm to subside before adding the next portion.

Module C: Workup & Quenching

Q5: Upon quenching the reaction mixture with base, I observed vigorous foaming and heating. How do I prevent this?

  • Cause: You are likely neutralizing excess acid (from nitration or reduction workup) and releasing heat of solution simultaneously.

  • Solution:

    • Dilution: Pour the reaction mixture into ice-water, not water into the mixture.

    • pH Control: Use a weaker base (e.g., Sodium Bicarbonate) initially, or add NaOH solution very slowly with internal temperature monitoring.

    • Ventilation: If decarboxylation occurs (loss of CO₂ from the benzoic acid moiety, possible at high temps), foaming will happen. Keep the temperature <20°C during quench to preserve the carboxylic acid group.

Quantitative Safety Data

Use these values to calculate your cooling requirements.

ParameterApproximate ValueImplication
Enthalpy of Nitration -150 to -200 kJ/molRequires active cooling during synthesis.
Enthalpy of Nitro Reduction -500 to -550 kJ/molCritical Hazard. One mole (261g) releases enough heat to vaporize ~1.5 L of methanol.
Onset of Decomposition ~220–250°CNever heat the dry solid above 150°C.
Adiabatic Temp Rise (

)
>100°C (theoretical)In a loss-of-cooling scenario, the solvent will boil violently.

Emergency Procedures

Scenario: Thermal Runaway (Temperature rising uncontrollably)

  • STOP FEEDS: Immediately cut off Hydrogen flow or reagent addition.

  • MAX COOLING: Set jacket temperature to minimum.

  • DUMP STIRRING: Keep stirring on (maximum safe speed) to facilitate heat transfer to the jacket. Do not stop stirring, or the core will overheat.

  • VENT: Ensure the reactor is vented to a scrubber/flare to prevent over-pressurization.

  • EVACUATE: If temperature approaches the decomposition onset (>200°C), evacuate the area. Nitro-compounds can decompose explosively.

References

  • BenchChem. (2025).[1] Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. Retrieved from

  • Organic Syntheses. (1925). m-Nitrobenzoic Acid. Org. Synth. 1925, 5, 83. Retrieved from

  • American Chemical Society. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chem. Rev. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-nitrobenzoic acid. Retrieved from

  • National Institutes of Health. (2025). 2-Amino-5-bromo-3-nitrobenzoic acid | CID 18431478.[2] PubChem.[2] Retrieved from

Sources

Optimization

Characterization of unexpected byproducts in 5-Amino-3-bromo-2-nitrobenzoic acid synthesis

The following guide serves as a specialized Technical Support Center for researchers synthesizing 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8). It addresses the specific challenges of regioselectivity and byprodu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8). It addresses the specific challenges of regioselectivity and byproduct formation inherent to this crowded aromatic scaffold.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Characterization & Mitigation of Unexpected Byproducts

Executive Summary & Synthesis Context

The synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid presents a classic "frustrated" electrophilic aromatic substitution scenario. The target molecule requires placing a bromine atom at position 3—a site sterically crowded between the nitro group (position 2) and the carboxyl group (position 1), and electronically disfavored by standard ortho/para directing rules if the amino group (position 5) is free.

Most "unexpected" byproducts arise from a failure to strictly control the protonation state of the amino group during bromination, leading to regiochemical drift toward positions 4 and 6.

Core Synthesis Pathway & Branching Side Reactions

The diagram below illustrates the critical bifurcation point where pH control dictates whether you obtain the Target (Position 3) or the major Regioisomer Impurities (Positions 4 & 6).

SynthesisPath Start Starting Material: 5-Amino-2-nitrobenzoic acid ConditionA Condition A: Strong Acid (H2SO4/AcOH) (Amine Protonated -> NH3+) Start->ConditionA pH < 1 ConditionB Condition B: Weak Acid / Neutral (Amine Free -> NH2) Start->ConditionB pH > 2 Target TARGET: 5-Amino-3-bromo-2-nitrobenzoic acid (Meta-directed by NH3+) ConditionA->Target Br2 / FeBr3 Impurity1 IMPURITY A (Major): 5-Amino-6-bromo-2-nitrobenzoic acid (Ortho-directed by NH2) ConditionB->Impurity1 Fast Reaction Impurity2 IMPURITY B (Minor): 5-Amino-4-bromo-2-nitrobenzoic acid (Ortho-directed by NH2) ConditionB->Impurity2 Steric Hindrance Impurity3 IMPURITY C: 3,6-Dibromo species (Over-bromination) Target->Impurity3 Excess Br2 Impurity1->Impurity3 Excess Br2

Caption: Reaction pathway divergence based on amine protonation state. High acidity is required to direct bromine to the meta-position (C3).

Troubleshooting Guide (Q&A)

Category 1: Regioisomeric Impurities (Wrong Position)

Q1: I see a major impurity peak with the exact same mass (MW 261) as my product, but it elutes earlier. What is it? Diagnosis: This is likely 5-Amino-6-bromo-2-nitrobenzoic acid . Mechanism: The amino group (-NH2) is a powerful ortho/para director. In the absence of sufficient acid, the free amine directs the incoming bromine to the ortho positions (4 and 6) relative to itself. Position 6 is less sterically hindered than position 4 (which is flanked by the nitro group), making the 6-bromo isomer the dominant byproduct. Corrective Action:

  • Protocol Adjustment: Ensure the reaction medium is strongly acidic (e.g., Glacial Acetic Acid with catalytic H2SO4 or neat TFA) before adding the brominating agent. This protonates the amine to an ammonium ion (-NH3+), which is a meta director, steering substitution to position 3.

  • Validation: Check the 1H NMR coupling constants. The target (3-bromo) will show meta-coupling (J ~ 2 Hz) between H4 and H6. The 6-bromo impurity will show para-coupling (singlets or weak coupling) between H3 and H4.

Category 2: Stoichiometric Byproducts (Poly-halogenation)

Q2: My mass spectrum shows a cluster at M+2 and M+4 with an isotopic pattern indicating two bromine atoms. How did this happen? Diagnosis: You have formed 5-Amino-3,6-dibromo-2-nitrobenzoic acid . Mechanism: The target molecule (3-bromo) still possesses an activated position at C6. If the stoichiometric ratio of Bromine/NBS is > 1.05 equivalents, or if the addition rate is too fast creating localized high concentrations, the second bromine will add to position 6. Corrective Action:

  • Stoichiometry: Use a slight deficit of brominating agent (0.95 - 0.98 eq) and recycle unreacted starting material.

  • Temperature: Lower the reaction temperature (0°C to -10°C) to increase selectivity.

Category 3: Decomposition & Unexpected Transformations

Q3: I observe a non-polar impurity that lacks the acidic proton in NMR. Did I esterify it? Diagnosis: This is likely the Decarboxylation Product (4-Bromo-2-nitroaniline) . Mechanism: Nitrobenzoic acids with ortho-substituents are prone to thermal decarboxylation, especially in acidic media at elevated temperatures (>80°C). The steric strain between the -COOH (1), -NO2 (2), and -Br (3) groups lowers the activation energy for CO2 loss. Corrective Action:

  • Thermal Management: Avoid heating the reaction mixture above 60°C.

  • Workup: Do not use high-temperature vacuum drying; lyophilize or dry under vacuum at ambient temperature.

Analytical Characterization Protocols

To accurately identify these byproducts, use the following validated LC-MS/HPLC parameters.

Table 1: Impurity Profile & Retention Data
Compound NameStructure NoteRelative RT (HPLC)Key MS Signals (ESI-)
5-Amino-3-bromo-2-nitrobenzoic acid Target 1.00259/261 (1:1 ratio)
5-Amino-6-bromo-2-nitrobenzoic acid Regioisomer (Ortho)0.85 - 0.90259/261 (1:1 ratio)
5-Amino-4-bromo-2-nitrobenzoic acid Regioisomer (Ortho)0.92 - 0.95259/261 (1:1 ratio)
5-Amino-3,6-dibromo-2-nitrobenzoic acid Over-brominated1.25337/339/341 (1:2:1 ratio)
4-Bromo-2-nitroaniline Decarboxylated1.50+215/217 (Loss of 44 Da)
Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro/amino conjugation).

Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose the root cause of low purity in your synthesis batch.

Troubleshooting Problem Start: Low Purity / Unexpected Peaks CheckMS Check Mass Spectrum (LC-MS) Problem->CheckMS MassSame Mass Matches Target (m/z 259/261) CheckMS->MassSame Isomers MassHigher Mass Higher (m/z 337+) CheckMS->MassHigher Poly-Br MassLower Mass Lower (m/z 215) CheckMS->MassLower Loss of CO2 RegioIssue Regioisomer Issue (pH was too high) MassSame->RegioIssue StoichIssue Over-bromination (Too much Br2/NBS) MassHigher->StoichIssue TempIssue Decarboxylation (Temp too high) MassLower->TempIssue Action1 Action: Increase Acidity (Use H2SO4/AcOH) RegioIssue->Action1 Action2 Action: Reduce Equivalents (0.95 eq Br2) StoichIssue->Action2 Action3 Action: Reduce Temp (< 50°C) TempIssue->Action3

Caption: Diagnostic logic flow for identifying root causes based on mass spectral data.

References

  • National Center for Biotechnology Information . (2025). 5-Amino-2-nitrobenzoic acid (Precursor Data). PubChem Compound Summary for CID 83298. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Amino-3-bromo-2-nitrobenzoic Acid as a Synthetic Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving complex molecular architectures. Substituted am...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving complex molecular architectures. Substituted aminobenzoic acids serve as a cornerstone in this regard, offering a versatile scaffold for constructing a myriad of heterocyclic systems and other functional molecules. This guide provides an in-depth comparative analysis of 5-Amino-3-bromo-2-nitrobenzoic acid against other relevant aminobenzoic acids, offering field-proven insights into its unique reactivity and synthetic utility.

Introduction: The Strategic Value of Polysubstituted Aromatics

5-Amino-3-bromo-2-nitrobenzoic acid is a highly functionalized aromatic compound, where each substituent—an amino group, a bromine atom, a nitro group, and a carboxylic acid—imparts distinct and often competing electronic and steric effects. This dense functionalization makes it a uniquely powerful, albeit challenging, intermediate. To fully appreciate its utility, we will compare it with simpler, archetypal aminobenzoic acids:

  • Anthranilic Acid (2-Aminobenzoic Acid): The parent compound, providing a baseline for reactivity.

  • 4-Aminobenzoic Acid (PABA): An isomer of anthranilic acid with different electronic delocalization.

  • 2-Amino-5-bromo-3-nitrobenzoic Acid: A key structural isomer, highlighting the critical role of substituent positioning.[1][2][3][4][5][6]

This guide will dissect how the interplay of these functional groups governs the molecule's physicochemical properties and dictates its performance in key synthetic transformations.

Physicochemical Properties: A Foundation for Reactivity

The reactivity of a molecule is a direct consequence of its electronic structure and physical properties. The substituents on 5-Amino-3-bromo-2-nitrobenzoic acid create a unique electronic environment that significantly alters its properties compared to simpler aminobenzoic acids.

The primary determinants of reactivity are the acidity of the carboxylic acid and the basicity/nucleophilicity of the amino group. These are profoundly influenced by the inductive and resonance effects of the other ring substituents.[7]

  • -NO₂ (Nitro group): A powerful electron-withdrawing group (EWG) through both resonance and induction. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).

  • -Br (Bromo group): An electron-withdrawing group by induction but a weak deactivator in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[8] Crucially, it serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

  • -NH₂ (Amino group): A strong electron-donating group (EDG) through resonance, it activates the ring towards electrophilic substitution.[8]

  • -COOH (Carboxylic acid group): An electron-withdrawing group that deactivates the ring towards electrophilic substitution.

The combination of a strong EWG (nitro) and a halogen (bromo) is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid compared to PABA or anthranilic acid.[9][10][11][12][13] Conversely, the powerful electron-withdrawing nature of the nitro group drastically reduces the electron density on the amino group, making it a much weaker nucleophile than the amino group in PABA or anthranilic acid.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Predicted pKa (-COOH) Key Structural Features
5-Amino-3-bromo-2-nitrobenzoic acid261.03~215-220Low (Strongly Acidic)Ortho nitro and amino groups; Bromo handle for coupling.
Anthranilic Acid137.14~146-1484.95Baseline comparator; amino and carboxyl groups are ortho.
4-Aminobenzoic Acid (PABA)137.14187-1894.80Para-substitution; widely used in biochemistry.[11][12]
2-Amino-5-bromo-3-nitrobenzoic acid261.03245-247Low (Strongly Acidic)Isomer; different spatial arrangement of substituents.[2][3]

Note: pKa values are estimates based on substituent effects. Exact experimental values may vary.

Comparative Reactivity and Synthetic Applications

The true value of a building block is revealed in its chemical reactivity. Here, we compare the performance of 5-Amino-3-bromo-2-nitrobenzoic acid in several key classes of reactions.

The carbon-bromine bond is arguably the most synthetically valuable handle on 5-Amino-3-bromo-2-nitrobenzoic acid. It provides a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction is invaluable for creating biaryl structures, which are prevalent in pharmaceuticals.[14][15][16] The electron-deficient nature of the aromatic ring in our target molecule, due to the nitro group, facilitates the initial oxidative addition step of the palladium catalyst, often leading to high reaction efficiency.[14][17]

Suzuki_Coupling_Workflow

In contrast, neither anthranilic acid nor PABA possesses a halogen handle, making them unsuitable for such direct coupling reactions. They would require a prior halogenation or diazotization/Sandmeyer reaction to be activated for cross-coupling.[18]

The flanking nitro and carboxylic acid groups significantly modulate the reactivity of the amino group. The strong electron-withdrawing effect of the nitro group at the ortho position severely diminishes the nucleophilicity of the amino group.

  • Acylation/Amide Bond Formation: While the amino group on PABA or anthranilic acid readily undergoes acylation, the amino group on 5-Amino-3-bromo-2-nitrobenzoic acid is much less reactive. This can be a strategic advantage, allowing for selective reactions at other sites (like the C-Br bond) without needing to protect the amine.

  • Heterocycle Formation: Anthranilic acids are classic precursors for quinazolinones, a privileged scaffold in medicinal chemistry.[19][20][21][22] This typically involves an initial acylation of the amino group followed by cyclization with the carboxylic acid.

Quinazolinone_Synthesis

For 5-Amino-3-bromo-2-nitrobenzoic acid, forming a quinazolinone via this direct route would be challenging due to the deactivated amine. However, a common strategy involves first reducing the nitro group to a second amine, creating a diamine precursor that can be used to build more complex heterocyclic systems.

The nitro group is not merely an electronic modulator; it is a versatile functional group in its own right.

  • Reduction to Amine: The nitro group can be selectively reduced (e.g., using SnCl₂ or catalytic hydrogenation) to an amino group. This unmasks a reactive site and transforms the molecule into a 2,5-diamino-3-bromobenzoic acid derivative, a valuable precursor for dyes, polymers, and complex heterocycles.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for this specific molecule due to the presence of a better leaving group (bromine), in related compounds, a nitro group can be displaced by strong nucleophiles, especially when positioned ortho/para to another activating group.[15]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust method for the arylation of 5-Amino-3-bromo-2-nitrobenzoic acid, demonstrating its utility in C-C bond formation.

Objective: To synthesize 5-Amino-3-(4-methoxyphenyl)-2-nitrobenzoic acid.

Materials:

  • 5-Amino-3-bromo-2-nitrobenzoic acid (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Amino-3-bromo-2-nitrobenzoic acid, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ and the SPhos ligand in a small amount of dioxane. Rationale: Premixing the catalyst and ligand allows for the formation of the active catalytic species before introduction to the main reaction.

  • Reaction Setup: Add the dioxane/water solvent mixture to the Schlenk flask containing the solids. Begin vigorous stirring.

  • Catalyst Addition: Transfer the catalyst/ligand solution to the main reaction flask via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: The base (K₃PO₄) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[16][23]

  • Workup: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash thoroughly with water, followed by a cold, non-polar solvent (e.g., hexane) to remove organic-soluble impurities. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Conclusion

5-Amino-3-bromo-2-nitrobenzoic acid is a synthetic building block of significant strategic value. While its deactivated amino group makes it a poor direct substitute for anthranilic acid in certain classical transformations like quinazolinone synthesis, its true strength lies in the orthogonal reactivity offered by its functional groups.

  • Key Advantage: The C-Br bond serves as a robust handle for modern cross-coupling reactions, allowing for the introduction of molecular complexity in a way that is impossible with simpler aminobenzoic acids.

  • Strategic Nuance: The electronically deactivated amino group can be seen as "kinetically protected," allowing for selective functionalization at other positions without the need for explicit protecting group chemistry.

  • Versatility: The nitro group provides a latent amino functionality, which, upon reduction, opens up pathways to a completely different class of diaminoaromatic derivatives.

For researchers and drug development professionals, understanding this nuanced reactivity profile is key. While PABA and anthranilic acid are workhorses for simpler scaffolds, 5-Amino-3-bromo-2-nitrobenzoic acid and its isomers provide an entry point to more complex, three-dimensional, and highly functionalized molecules that are often required for modern chemical targets.

References

  • Molecules.

  • Tetrahedron Letters.

  • Indian Journal of Chemistry.

  • Synthetic Communications.

  • Journal of Faculty of Pharmacy of Ankara University.

  • Chemistry Stack Exchange.

  • ACS Central Science.

  • BenchChem.

  • International Journal of Organic Chemistry.

  • Merck Index.

  • ResearchGate.

  • Fiveable.

  • ResearchGate.

  • Reddit.

  • Mettler Toledo.

  • PubChem.

  • PubChem.

  • Organic Chemistry Portal.

  • RSC Publishing.

  • ResearchGate.

  • Echemi.

  • ChemCD.

  • Synfacts.

  • Andrew G. Myers Research Group, Harvard University.

  • ChemicalBook.

  • ChemicalBook.

  • Santa Cruz Biotechnology.

  • BenchChem.

  • BenchChem.

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Amino-3-bromo-2-nitrobenzoic acid and 3-bromo-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise reactivity of chemical intermediates is a cornerstone of rational design and synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise reactivity of chemical intermediates is a cornerstone of rational design and synthesis. This guide provides an in-depth, objective comparison of the chemical reactivity of two substituted benzoic acid derivatives: 5-Amino-3-bromo-2-nitrobenzoic acid and 3-bromo-5-nitrobenzoic acid. Understanding the nuanced differences in their reactivity, governed by the interplay of electronic and steric effects, is crucial for their effective application as building blocks in the synthesis of complex target molecules.

Molecular Structures and Substituent Effects: A Tale of Two Rings

The reactivity of an aromatic ring is profoundly influenced by the nature and position of its substituents. Let's dissect the electronic and steric factors at play in our two molecules of interest.

5-Amino-3-bromo-2-nitrobenzoic acid possesses a unique arrangement of an electron-donating group (EDG), the amino group (-NH₂), and two electron-withdrawing groups (EWGs), the bromo (-Br) and nitro (-NO₂) groups. The carboxylic acid (-COOH) group is also an EWG.

3-bromo-5-nitrobenzoic acid , in contrast, is substituted with three EWGs: the bromo, nitro, and carboxylic acid groups.[1][2]

The key difference lies in the presence of the strongly activating amino group in the first molecule. This amino group, through its +M (mesomeric) effect, donates electron density to the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the nitro and bromo groups withdraw electron density via -M/-I and -I effects, respectively, deactivating the ring towards electrophilic attack.[3][4]

The following diagram illustrates the primary electronic effects influencing the aromatic rings of both molecules.

G cluster_0 5-Amino-3-bromo-2-nitrobenzoic acid cluster_1 3-bromo-5-nitrobenzoic acid A Aromatic Ring (Electronically Richer) NH2 Amino (-NH2) Electron Donating (+M) NH2->A Activates NO2_A Nitro (-NO2) Electron Withdrawing (-M, -I) NO2_A->A Deactivates Br_A Bromo (-Br) Electron Withdrawing (-I) Br_A->A Deactivates COOH_A Carboxylic Acid (-COOH) Electron Withdrawing (-M, -I) COOH_A->A Deactivates B Aromatic Ring (Electronically Poorer) Br_B Bromo (-Br) Electron Withdrawing (-I) Br_B->B Deactivates NO2_B Nitro (-NO2) Electron Withdrawing (-M, -I) NO2_B->B Deactivates COOH_B Carboxylic Acid (-COOH) Electron Withdrawing (-M, -I) COOH_B->B Deactivates

Caption: Electronic influence of substituents on the aromatic rings.

Comparative Reactivity Analysis

The differing substitution patterns of these two molecules lead to significant disparities in their reactivity towards various chemical transformations.

Acidity of the Carboxylic Acid Group

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate anion, thereby increasing acidity.[5][6]

  • 3-bromo-5-nitrobenzoic acid: With three electron-withdrawing groups, this molecule is expected to be a significantly stronger acid than benzoic acid (pKa ≈ 4.2). The nitro group, in particular, is a powerful acid-strengthening substituent.

  • 5-Amino-3-bromo-2-nitrobenzoic acid: The presence of the electron-donating amino group will counteract the acid-strengthening effects of the nitro and bromo groups to some extent. The nitro group's position ortho to the carboxylic acid will exert a strong acid-strengthening "ortho effect" due to steric hindrance that forces the carboxyl group out of the plane of the ring, reducing resonance with the ring and increasing acidity.[3] However, the para-amino group will donate electron density to the ring, partially destabilizing the carboxylate anion.

Table 1: Estimated Physicochemical Properties

Property5-Amino-3-bromo-2-nitrobenzoic acid3-bromo-5-nitrobenzoic acid
Molecular FormulaC₇H₅BrN₂O₄[7]C₇H₄BrNO₄[8]
Molecular Weight261.03 g/mol [7]246.01 g/mol [8]
Estimated pKa~3.0 - 3.5~3.47

Note: The pKa for 5-Amino-3-bromo-2-nitrobenzoic acid is an estimate based on substituent effects. An experimental determination would be necessary for a precise value.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The reactivity towards EAS is highly dependent on the electronic nature of the substituents.

  • 5-Amino-3-bromo-2-nitrobenzoic acid: The potent activating effect of the amino group will dominate, making this ring significantly more reactive towards EAS than the other molecule. The amino group is a strong ortho, para-director.[9] The positions ortho and para to the amino group (C6 and C4) are the most activated sites for electrophilic attack. However, the bulky bromine and nitro groups will sterically hinder the C4 and C6 positions to some extent.

  • 3-bromo-5-nitrobenzoic acid: This ring is strongly deactivated towards EAS due to the presence of three electron-withdrawing groups. The carboxylic acid and nitro groups are meta-directors.[10] Therefore, any electrophilic substitution would be expected to occur at the C2, C4, or C6 positions, but the reaction would require harsh conditions and likely result in low yields.

The following workflow outlines a potential competitive nitration experiment to demonstrate the difference in reactivity towards EAS.

G start Start: Equimolar mixture of 5-Amino-3-bromo-2-nitrobenzoic acid and 3-bromo-5-nitrobenzoic acid reagents Add a sub-stoichiometric amount of HNO3 / H2SO4 at 0°C start->reagents reaction Stir for a defined period (e.g., 30 min) reagents->reaction quench Quench the reaction with ice-water reaction->quench extraction Extract organic products with a suitable solvent (e.g., Ethyl Acetate) quench->extraction analysis Analyze the product mixture by LC-MS or GC-MS extraction->analysis result Expected Result: Predominant formation of nitrated 5-Amino-3-bromo-2-nitrobenzoic acid analysis->result

Sources

Validation

Structural Validation of 5-Amino-3-bromo-2-nitrobenzoic Acid Derivatives: A Comparative Analytical Guide

Executive Summary: The Isomer Trap In the development of kinase inhibitors and antibacterial agents, 5-amino-3-bromo-2-nitrobenzoic acid serves as a densely functionalized scaffold. Its value lies in the orthogonal react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

In the development of kinase inhibitors and antibacterial agents, 5-amino-3-bromo-2-nitrobenzoic acid serves as a densely functionalized scaffold. Its value lies in the orthogonal reactivity of its substituents: a nucleophilic amine, an electrophilic bromide, and a modifiable nitro/carboxyl core.

However, synthesis of this scaffold is prone to regioisomeric ambiguity . The most common impurity—and frequent misassignment—is 2-amino-5-bromo-3-nitrobenzoic acid (CAS 58580-07-7), which is thermodynamically favored in certain nitration/amination sequences.

This guide provides a definitive, self-validating analytical workflow to distinguish the target 5-amino-3-bromo-2-nitro isomer from its 2-amino analogs using NMR (1D & 2D) and LC-MS techniques.

Comparative Analysis of Validation Methods

The following table compares the effectiveness of standard versus advanced techniques for this specific scaffold.

FeatureMethod A: 1H NMR (1D)Method B: 2D NMR (NOESY/HMBC)Method C: X-Ray Crystallography
Primary Utility Purity check & functional group confirmation.Definitive Regiochemistry Assignment. Absolute structure determination.
Limit of Detection >1% impurity.N/A (Qualitative).Requires single crystal.
The "Blind Spot" Ambiguity: Both isomers show two meta-coupled doublets. Chemical shifts alone can be misleading without strict reference standards.None. Resolves spatial proximity of protons to the amine.Time-consuming; crystal growth may fail for amorphous solids.
Recommendation Screening Tool Validation Gold Standard Final Confirmation

Detailed Structural Elucidation Logic

The Theoretical Basis (Substituent Effects)

To validate the structure, we must predict the magnetic environment of the aromatic protons (H4 and H6).

  • Target: 5-Amino-3-bromo-2-nitrobenzoic acid

    • H4: Positioned between Br and NH₂.[1][2]

    • H6: Positioned between NH₂ and COOH.[1]

    • Key Insight: Both protons are ortho to the strong electron-donating Amino group (-NH₂). This results in a significant upfield shift (shielding).

  • Common Isomer: 2-Amino-5-bromo-3-nitrobenzoic acid [2][3]

    • H4: Positioned between NO₂ and Br.[2][4]

    • H6: Positioned between Br and COOH.[1]

    • Key Insight: Neither proton is ortho to the Amino group (which is at C2). Both are influenced by electron-withdrawing groups (NO₂, Br, COOH), leading to a downfield shift (deshielding).

The NOESY Decision Matrix

The most robust solution without growing crystals is 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Target (5-Amino): The NH₂ protons (exchangeable, usually visible in DMSO-d6) are spatially adjacent to both H4 and H6.

    • Observation: Strong NOE cross-peaks between NH₂ and both aromatic signals.

  • Isomer (2-Amino): The NH₂ is at C2. The aromatic protons are at C4 and C6.

    • Observation:NO NOE cross-peaks between NH₂ and aromatic protons (too distant).

Visualization: Validation Workflow

The following diagram outlines the logical decision tree for validating the scaffold, ensuring no false positives.

ValidationWorkflow Start Crude Product Isolated HNMR Step 1: 1H NMR (DMSO-d6) Check Aromatic Region Start->HNMR Decision1 Are there 2 Meta Doublets? HNMR->Decision1 Fail1 Reject: Impure/Wrong Scaffold Decision1->Fail1 No NOESY Step 2: 2D NOESY Correlate NH2 to Ar-H Decision1->NOESY Yes ResultA NOE: NH2 <-> Ar-H (Strong) Target: 5-Amino isomer NOESY->ResultA Cross-peaks Observed ResultB NOE: NH2 <-> Ar-H (Absent) Impurity: 2-Amino isomer NOESY->ResultB No Cross-peaks HMBC Step 3: HMBC Confirmation (Optional) ResultA->HMBC Final Verification

Caption: Logical workflow for distinguishing 5-amino-3-bromo-2-nitrobenzoic acid from its regioisomers using NMR.

Experimental Protocols

Analytical 1H NMR Protocol

Objective: To obtain high-resolution spectra where labile protons (NH₂, COOH) are visible and non-exchanged.

  • Solvent Choice: Use DMSO-d6 (99.9% D). Chloroform-d is unsuitable as it often causes broadening or loss of amino/acid protons due to exchange.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Scans: Minimum 16 (for S/N > 100).

    • Relaxation Delay (D1): 5 seconds (essential for accurate integration of nitro-substituted aromatic protons which have long T1).

  • Analysis:

    • Calibrate DMSO residual peak to 2.50 ppm.

    • Integrate the broad singlet (NH₂) usually found between 5.0–7.0 ppm (for 5-amino) vs 7.0–8.5 ppm (for 2-amino, due to H-bonding).

2D NOESY Experiment

Objective: Confirm spatial proximity of Amine to Aromatic Ring.

  • Setup: Use the same sample from 5.1.

  • Parameters:

    • Mixing Time: 300-500 ms (optimal for small molecules).

    • Scans: 8-16 per increment.

  • Interpretation: Look for off-diagonal spots connecting the NH₂ chemical shift (F1 axis) to the aromatic doublet shifts (F2 axis).

Synthesis of Reference Standard (Brief)

To generate a positive control, the reduction of 3-bromo-2,5-dinitrobenzoic acid is the most reliable route to the 5-amino target, avoiding the ambiguity of nitrating an amino-benzoate.

SynthesisPath Reactant 3-Bromo-2,5-dinitrobenzoic acid Product 5-Amino-3-bromo-2-nitrobenzoic acid (Target) Reactant->Product Selective reduction of less hindered NO2 Reagent Selective Reduction (Na2S or Fe/AcOH)

Caption: Synthetic pathway favoring the formation of the 5-amino derivative over the 2-amino isomer.

Supporting Data: Predicted vs. Isomer

Use this table to validate your experimental results.

SignalTarget: 5-Amino-3-bromo-2-nitroIsomer: 2-Amino-5-bromo-3-nitro
NH₂ Shift ~5.5 - 6.5 ppm (Broad, less deshielded)~7.5 - 8.5 ppm (Deshielded, H-bond to NO₂/COOH)
Ar-H4 Shift ~7.0 - 7.3 ppm (Shielded by ortho-NH₂)~8.0 - 8.3 ppm (Deshielded by NO₂/Br)
Ar-H6 Shift ~7.0 - 7.3 ppm (Shielded by ortho-NH₂)~7.8 - 8.1 ppm (Deshielded by COOH/Br)
Coupling (J) ~2.0 - 2.5 Hz (Meta)~2.0 - 2.5 Hz (Meta)
NOE Correlation NH₂ ↔ H4 / H6 None (NH₂ is too far from H4/H6)

Note: Chemical shifts are estimated based on substituent additivity rules in DMSO-d6. Exact values may vary by concentration.

References

  • PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid (Isomer Reference). National Library of Medicine. Available at: [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Prediction & Substituent Effects. University of Wisconsin-Madison. (Standard reference for additivity rules). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for NOE and coupling analysis).

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 5-Amino-3-bromo-2-nitrobenzoic acid: A Guide for Researchers

Introduction: The Synthetic Challenge A comprehensive search of chemical databases and literature reveals a notable absence of a commercially available source for 5-Amino-3-bromo-2-nitrobenzoic acid and a lack of a docum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

A comprehensive search of chemical databases and literature reveals a notable absence of a commercially available source for 5-Amino-3-bromo-2-nitrobenzoic acid and a lack of a documented, direct synthetic pathway. The challenge lies in the precise installation of the amino, bromo, and nitro groups onto the benzoic acid scaffold, where the directing effects of these substituents often lead to a mixture of isomers. This guide, therefore, proposes two logical, albeit challenging, synthetic strategies, evaluating their respective strengths and weaknesses to provide a practical roadmap for its synthesis.

Route 1: Synthesis Starting from 3-Bromo-5-nitrotoluene

This proposed route commences with the commercially available 3-bromo-5-nitrotoluene and involves a three-step sequence of nitration, oxidation, and selective reduction.

Logical Relationship Diagram: Route 1

Route 1 A 3-Bromo-5-nitrotoluene B 3-Bromo-2,5-dinitrotoluene A->B Nitration (HNO3/H2SO4) C 3-Bromo-2,5-dinitrobenzoic acid B->C Oxidation (e.g., KMnO4) D 5-Amino-3-bromo-2-nitrobenzoic acid C->D Selective Reduction (e.g., Na2S) Route 2 A 3-Bromo-5-aminobenzoic acid B 3-Bromo-5-(acetylamino)benzoic acid A->B Protection (Ac₂O) C 3-Bromo-5-(acetylamino)-2-nitrobenzoic acid B->C Nitration (HNO₃/H₂SO₄) D 5-Amino-3-bromo-2-nitrobenzoic acid C->D Deprotection (Acid/Base Hydrolysis)

Validation

Benchmarking Catalyst Efficiency for 5-Amino-3-bromo-2-nitrobenzoic Acid Functionalization

Executive Summary & Strategic Context 5-Amino-3-bromo-2-nitrobenzoic acid represents a highly functionalized, "privileged" scaffold in medicinal chemistry, particularly for the synthesis of quinazoline-based kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Amino-3-bromo-2-nitrobenzoic acid represents a highly functionalized, "privileged" scaffold in medicinal chemistry, particularly for the synthesis of quinazoline-based kinase inhibitors and poly-heterocyclic DNA intercalators.

The chemical architecture of this molecule presents a classic "Selectivity vs. Reactivity" paradox :

  • The Chemoselectivity Challenge: Reducing the C2-nitro group to a diamine often triggers concurrent hydrodebromination of the C3-bromine, destroying the handle needed for future diversity.

  • The Steric Challenge: The C3-bromine is sterically crowded by the ortho-nitro group and the para-amino/meta-carboxyl environment, making standard Palladium-catalyzed cross-couplings sluggish.

This guide benchmarks catalytic solutions to navigate these bottlenecks, moving beyond "textbook" conditions to field-proven industrial protocols.

Module A: Chemoselective Nitro Reduction

Objective: Reduce the C2-Nitro group to an amine while retaining the C3-Bromine atom.

The Benchmarking Landscape

Standard hydrogenation catalysts (Pd/C) are "too active" for this substrate. The lower bond dissociation energy of the C-Br bond on an electron-deficient ring makes it susceptible to oxidative addition by Pd(0), leading to hydrodebromination.

Catalyst SystemSelectivity (NO₂ vs Br)Activity (TOF)Operational ComplexityVerdict
Pd/C (10%) Poor (High Debromination)HighLowAvoid. Causes significant yield loss via side-products.
Raney Nickel ModerateModerateHigh (Pyrophoric)Viable , but inconsistent batch-to-batch selectivity.
Fe / AcOH Excellent LowHigh (Iron sludge waste)Good for small scale , but hard to scale up due to waste.
Pt(S)/C (Sulfided) Excellent HighLowThe Gold Standard. Sulfur poisons C-Br activation sites.
Recommended Protocol: Sulfided Platinum on Carbon (Pt(S)/C)

Mechanism of Action: The sulfur modification on the Platinum surface selectively poisons the highly active "kink" sites required for the difficult oxidative addition into the C-Br bond, while leaving the planar terrace sites active for Nitro group adsorption and reduction.

Experimental Workflow
  • Preparation: In a hydrogenation vessel, dissolve 5-Amino-3-bromo-2-nitrobenzoic acid (10 mmol) in THF/Methanol (1:1 v/v, 50 mL) .

    • Note: Avoid pure methanol if esterification is not desired; THF improves solubility.

  • Catalyst Addition: Add 5% Pt(S)/C (sulfided platinum on carbon) at a loading of 2 mol% relative to the substrate.

    • Critical Step: Do not use standard Pt/C; verify the "sulfided" specification.

  • Hydrogenation: Purge with N₂ (3x), then charge with H₂ (5 bar / 70 psi) . Stir at 25–30°C .

    • Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–4 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Rinse with THF.[1] Concentrate the filtrate to obtain 2,5-diamino-3-bromobenzoic acid .

Performance Data (Representative):

  • Yield: >92%

  • Purity: >98%[2]

  • Debrominated Impurity: <0.5% (compared to ~15-20% with Pd/C).

Module B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Functionalize the C3-Bromine via C-C bond formation.

The Benchmarking Landscape

The C3 position is "ortho-ortho" flanked (by C2-Nitro and C4-H/C1-COOH influence). Standard Pd(PPh₃)₄ catalysts often fail here due to:

  • Inefficient Oxidative Addition: The bulky ortho-nitro group blocks the approach of the Pd center.

  • Catalyst Decomposition: Slow oxidative addition allows Pd-black precipitation before the cycle begins.

Comparison of Ligand Systems:

Ligand ClassCatalyst ExamplePerformance at C3-BrNotes
Triphenylphosphine Pd(PPh₃)₄Fail / Low Yield Ligand is not electron-rich enough to force oxidative addition.
Bisphosphines Pd(dppf)Cl₂ModerateBetter stability, but often requires high temps (100°C+).
Buchwald Dialkylphosphines XPhos-Pd-G2 Excellent Bulky, electron-rich ligand accelerates oxidative addition.
NHC Ligands PEPPSI-IPrVery GoodExcellent for difficult substrates, but harder to source.
Recommended Protocol: Buchwald Precatalyst System

Why XPhos? The dicyclohexylphosphino biaryl ligand (XPhos) provides the necessary electron density to the Palladium center to facilitate oxidative addition into the hindered/deactivated C-Br bond, while its bulk prevents catalyst aggregation.

Experimental Workflow
  • Substrate Prep: It is highly recommended to convert the acid to the Methyl Ester prior to coupling to prevent catalyst poisoning by the free carboxylate.

  • Reaction Setup: In a Schlenk tube, combine:

    • Methyl 5-amino-3-bromo-2-nitrobenzoate (1.0 equiv)

    • Boronic Acid (1.5 equiv)[3]

    • XPhos Pd G2 (2–3 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio) . The water is crucial for the transmetallation step.

  • Conditions: Heat to 80°C for 4–6 hours under Argon.

  • Purification: Standard aqueous workup followed by silica chromatography.

Visualizing the Decision Matrix

CatalystSelection Start Substrate: 5-Amino-3-bromo-2-nitrobenzoic acid Goal Desired Transformation? Start->Goal Reduct Nitro Reduction (NO2 -> NH2) Goal->Reduct Reduction Couple Suzuki Coupling (C3-Br Functionalization) Goal->Couple C-C Bond CheckBr Preserve Bromine? Reduct->CheckBr PdC Catalyst: Pd/C (Standard) CheckBr->PdC No (Remove Br) PtS Catalyst: Pt(S)/C (Sulfided) CheckBr->PtS Yes (Critical) FeAcid Reagent: Fe / AcOH (Stoichiometric) CheckBr->FeAcid Yes (Low Cost) Dehalo Result: Mixture (Product + De-brominated) PdC->Dehalo CleanRed Result: High Purity 2,5-Diamino-3-bromo... PtS->CleanRed FeAcid->CleanRed Steric Steric Hindrance (Ortho-Nitro) Couple->Steric PdPPh3 Catalyst: Pd(PPh3)4 (Legacy) Steric->PdPPh3 Standard Conditions XPhos Catalyst: XPhos Pd G2 (Buchwald) Steric->XPhos Optimized Conditions LowYield Result: <20% Yield (Incomplete Conv.) PdPPh3->LowYield HighYield Result: >85% Yield (Biaryl Product) XPhos->HighYield

Caption: Decision tree for selecting catalytic systems based on chemoselectivity requirements and steric constraints.

References

  • Organic Chemistry Portal. (2025). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Amino-3-bromo-2-nitrobenzoic Acid and its Analogs

Introduction: The Imperative of Specificity in Small Molecule Development In the landscape of drug discovery and diagnostics, the specificity of a molecule is paramount. 5-Amino-3-bromo-2-nitrobenzoic acid represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Small Molecule Development

In the landscape of drug discovery and diagnostics, the specificity of a molecule is paramount. 5-Amino-3-bromo-2-nitrobenzoic acid represents a core scaffold with potential applications stemming from its unique electronic and structural properties. As researchers develop analogs of this molecule to optimize activity, enhance solubility, or improve safety profiles, a critical question emerges: how does modifying this core structure affect its binding specificity?

Unwanted immunogenicity, where a therapeutic agent triggers an immune response, can significantly impact a drug's safety and efficacy.[1][2] Small molecules like 5-Amino-3-bromo-2-nitrobenzoic acid are typically not immunogenic on their own. However, when they bind to endogenous macromolecules (like proteins), they can act as haptens , forming a complex that the immune system recognizes as foreign.[3] This can lead to the generation of anti-drug antibodies (ADAs), which may neutralize the drug or cause adverse immune reactions.[4][5]

Therefore, assessing the cross-reactivity of structural analogs is not an optional checkbox but a foundational step in preclinical development.[6] It allows us to predict whether antibodies generated against the primary compound will also bind to its metabolites or other structurally similar drugs the patient may be taking, a crucial factor in preventing unexpected side effects and ensuring therapeutic efficacy.[7]

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for analogs of 5-Amino-3-bromo-2-nitrobenzoic acid. We will delve into the causal logic behind experimental design, provide detailed, self-validating protocols for key immunoassays, and outline the principles of data interpretation.

Part 1: Designing a Robust Cross-Reactivity Study

A successful study begins with a logical design. The core principle is to generate a specific antibody against the parent molecule and then use this antibody as a tool to measure its binding affinity for a panel of structurally related analogs.

Rational Selection of Analogs

The selection of analogs for testing should be systematic. The goal is to understand how specific structural modifications impact antibody recognition. For our parent compound, 5-Amino-3-bromo-2-nitrobenzoic acid, we can devise a panel of analogs by modifying each functional group.

Table 1: Hypothetical Analog Panel for Cross-Reactivity Screening

Compound ID Analog Name / Structure Rationale for Inclusion
Parent 5-Amino-3-bromo-2-nitrobenzoic acid The immunizing hapten; reference compound (100% cross-reactivity).
Analog-1 5-Amino-2-nitrobenzoic acid Assess the contribution of the Bromine atom at position 3 to the epitope.
Analog-2 3-Bromo-2-nitrobenzoic acid Evaluate the importance of the Amino group at position 5.
Analog-3 5-Amino-3-bromo-benzoic acid Determine the role of the Nitro group at position 2 in antibody binding.
Analog-4 5-Amino-3-chloro-2-nitrobenzoic acid Compare halogen contribution (Bromo vs. Chloro) at position 3.
Analog-5 5-Acetamido-3-bromo-2-nitrobenzoic acid Assess how modification of the amino group affects recognition.

| Metabolite-1 | Hypothetical Metabolite | Include known or predicted metabolites to assess in vivo cross-reactivity. |

The Hapten-Carrier Conjugate Strategy: Making the Invisible Visible

To generate an immune response, the small-molecule hapten must be covalently coupled to a large, immunogenic carrier protein.[3][8] Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are common choices.[8] It is a critical and inviolable rule of immunoassay development to use different carrier proteins for immunization and for screening. If you immunize with a Hapten-KLH conjugate, you must screen using a Hapten-BSA conjugate. This prevents the detection of antibodies against the carrier protein itself, ensuring you are only measuring a hapten-specific response.[9]

The choice of conjugation chemistry depends on the functional groups available on the hapten. For 5-Amino-3-bromo-2-nitrobenzoic acid, the carboxylic acid group is the ideal handle for conjugation via the widely used carbodiimide reaction.[10]

  • Activation of Carboxylic Acid:

    • Dissolve 10 mg of 5-Amino-3-bromo-2-nitrobenzoic acid (the hapten) in 1 mL of anhydrous Dimethylformamide (DMF).

    • Add a 1.5-molar excess of N-Hydroxysuccinimide (NHS) followed by a 1.5-molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Stir the reaction at room temperature for 4 hours in the dark to form the NHS-ester. The NHS ester is more stable than the EDC-activated acid, leading to more efficient conjugation.

  • Conjugation to Carrier Protein:

    • Dissolve 20 mg of the carrier protein (e.g., KLH for immunization, BSA for screening) in 5 mL of 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4.

    • Add the activated hapten solution dropwise to the protein solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C. The primary amine groups (lysine residues) on the protein will react with the NHS-ester to form a stable amide bond.

  • Purification:

    • Remove unreacted hapten and coupling reagents by extensive dialysis against PBS (pH 7.4) at 4°C. Change the PBS buffer at least four times over 48 hours.

    • Confirm conjugation using UV-Vis spectrophotometry (the hapten's aromatic system will introduce a new absorbance peak) or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.[8]

Workflow for Cross-Reactivity Assessment

The overall process follows a logical sequence from reagent generation to final data analysis.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Assay Development & Execution cluster_2 Phase 3: Data Analysis Hapten Parent Compound (5-Amino-3-bromo-2-nitrobenzoic acid) Conjugate_KLH Synthesize Hapten-KLH (For Immunization) Hapten->Conjugate_KLH Conjugate_BSA Synthesize Hapten-BSA (For Screening Assay) Hapten->Conjugate_BSA Analogs Structural Analogs (Table 1) ELISA Competitive ELISA Analogs->ELISA SPR Surface Plasmon Resonance (SPR) Analogs->SPR Antibody Generate Anti-Hapten Antibodies (in vivo) Conjugate_KLH->Antibody Conjugate_BSA->ELISA Antibody->ELISA Antibody->SPR IC50 Calculate IC50 & % Cross-Reactivity ELISA->IC50 Kinetics Determine ka, kd, KD SPR->Kinetics Report Comparative Analysis Report IC50->Report Kinetics->Report

Caption: Workflow for assessing analog cross-reactivity.

Part 2: Experimental Methodologies

The two most powerful and widely accepted techniques for this analysis are the Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA: The High-Throughput Screening Workhorse

The competitive ELISA is an indirect method that measures the ability of an analog (the "competitor") to inhibit the binding of the specific antibody to the immobilized parent compound.[10] High cross-reactivity means a lower concentration of the analog is needed to cause inhibition.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with the Hapten-BSA conjugate at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Use 100 µL per well.

    • Incubate overnight at 4°C. The passive adsorption is driven by hydrophobic interactions.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST). The Tween-20 is a non-ionic detergent that prevents non-specific binding in subsequent steps.

  • Blocking:

    • Block remaining binding sites on the plastic by adding 200 µL/well of Blocking Buffer (PBST with 1% BSA).

    • Incubate for 2 hours at room temperature. This step is crucial to minimize background signal.

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent compound (for the standard curve) and each analog in Assay Buffer (PBST with 0.1% BSA). Concentrations should range from high (e.g., 100 µg/mL) to very low (e.g., 0.01 ng/mL).

    • In a separate "pre-incubation" plate, mix 50 µL of each standard/analog dilution with 50 µL of the anti-hapten antibody (at a pre-determined optimal dilution).

    • Incubate for 1 hour at room temperature. This allows the competition for antibody binding sites to reach equilibrium.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated, blocked assay plate.

    • Incubate for 1 hour at room temperature. Any antibody not bound to the free hapten/analog in the solution will now bind to the immobilized Hapten-BSA on the plate.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL/well of a secondary antibody conjugated to an enzyme (e.g., Goat Anti-Rabbit IgG-HRP) diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL/well of 2 M H₂SO₄. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader. The signal is inversely proportional to the concentration of the competitor in the sample.

G cluster_0 Step 1: Coating & Blocking cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection s1_1 Hapten-BSA conjugate is immobilized on the plate surface. s1_2 BSA is added to block any remaining non-specific sites. s1_1->s1_2 s2_1 Anti-hapten antibody is pre-incubated with free analog (competitor). s1_2->s2_1 s2_2 Mixture is added to the well. Free antibody binds to the plate. s2_1->s2_2 s3_1 Enzyme-linked secondary antibody binds to the primary Ab. s2_2->s3_1 s3_2 Substrate is added, producing a colorimetric signal. s3_1->s3_2 G Data Cross-Reactivity Data (ELISA & SPR) High_CR High Cross-Reactivity (e.g., >50%) Data->High_CR Med_CR Moderate Cross-Reactivity (e.g., 1-50%) Data->Med_CR Low_CR Low/No Cross-Reactivity (e.g., <1%) Data->Low_CR Action_High High Risk: Potential for in vivo off-target effects. Consider redesign of analog. High_CR->Action_High Action_Med Moderate Risk: Requires further investigation. Assess clinical relevance. Med_CR->Action_Med Action_Low Low Risk: Analog is specific. Proceed with development. Low_CR->Action_Low

Caption: Risk assessment based on cross-reactivity data.

Conclusion

A thorough investigation into the cross-reactivity of 5-Amino-3-bromo-2-nitrobenzoic acid analogs is a non-negotiable step in their development pipeline. By employing a systematic approach that combines rational analog selection, validated immunoassay protocols like competitive ELISA, and in-depth kinetic analysis using SPR, researchers can build a comprehensive specificity profile for each candidate molecule. This data-driven strategy not only satisfies regulatory expectations for safety and efficacy but also provides invaluable insights into the structure-activity relationship of antibody-hapten recognition, ultimately leading to the development of safer and more effective chemical entities.

References

  • InfinixBio. (2026, February 10). What is Immunogenicity Testing? Understanding Its Importance in Drug Development.
  • Pacific BioLabs. (2013, May 11). The Importance of Immunogenicity Testing in Biotherapeutic Development.
  • KCAS Bio. (2025, August 13). The Critical Role of Immunogenicity Assay Development in Drug Discovery.
  • Era's Journal of Medical Research. ROLE OF IMMUNOGENICITY IN DRUG DEVELOPMENT.
  • Wang, S., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Methods in Molecular Biology, vol 2256. Humana, New York, NY.
  • Oncodesign Services. Immunogenicity testing in preclinical studies | CRO services.
  • Cytiva. (2025, June 19). What is surface plasmon resonance (SPR)?.
  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Aptamer Group. New Methods For Hapten Bioanalysis.
  • Orfali, N., et al. (2016). Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. Journal of Analytical & Bioanalytical Techniques.
  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE.
  • Eremin, S. A., et al. (1994). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Molekuliarnaia biologiia.
  • Creative Diagnostics. Cross-Reactivity Assessment.

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Validation

A Spectroscopic Guide to the Isomers of Amino-Bromo-Nitrobenzoic Acid: Differentiation and Characterization

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of isomeric impurities is not merely a procedural ste...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of isomeric impurities is not merely a procedural step but a critical determinant of a product's safety and efficacy. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 5-Amino-3-bromo-2-nitrobenzoic acid and its positional isomers. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical protocols to confidently differentiate these closely related compounds using a suite of standard analytical techniques.

The isomers under consideration all share the molecular formula C₇H₅BrN₂O₄. The challenge lies in pinpointing the exact arrangement of the amino, bromo, and nitro substituents on the benzoic acid framework. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a multi-faceted analytical approach.

The Isomers in Focus

For the purpose of this guide, we will focus on the following key positional isomers:

  • Isomer 1: 5-Amino-3-bromo-2-nitrobenzoic acid

  • Isomer 2: 2-Amino-3-bromo-5-nitrobenzoic acid

  • Isomer 3: 2-Amino-5-bromo-3-nitrobenzoic acid

  • Isomer 4: 4-Amino-3-bromo-5-nitrobenzoic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum provide a detailed map of the hydrogen atoms within a molecule. For our isomers, the aromatic region (typically 6.0-9.0 ppm) will be of paramount importance.

Expected ¹H NMR Spectral Characteristics:

The electronic nature of the substituents dramatically influences the chemical shifts of the aromatic protons. The nitro group (-NO₂) is strongly electron-withdrawing, causing a deshielding effect (downfield shift) on nearby protons. The amino group (-NH₂) is electron-donating, leading to a shielding effect (upfield shift). The bromine atom (-Br) has a moderate electron-withdrawing effect. The carboxylic acid proton is typically observed as a broad singlet at a very downfield position (>10 ppm).

Comparative Analysis:

IsomerPredicted Aromatic ¹H NMR PatternRationale
1: 5-Amino-3-bromo-2-nitrobenzoic acid Two singlets.The two aromatic protons are not adjacent and will not exhibit spin-spin coupling. The proton at C6 will be upfield due to the adjacent amino group, while the proton at C4 will be downfield due to the influence of the adjacent bromo and nitro groups.
2: 2-Amino-3-bromo-5-nitrobenzoic acid An AX system (two doublets).The two aromatic protons are ortho to each other and will show coupling. The proton at C4 will be significantly downfield due to the influence of the adjacent bromo and nitro groups.
3: 2-Amino-5-bromo-3-nitrobenzoic acid An AX system (two doublets).The two aromatic protons are meta to each other and will show a smaller coupling constant. The proton at C6 will be upfield due to the adjacent amino group, while the proton at C4 will be downfield.
4: 4-Amino-3-bromo-5-nitrobenzoic acid Two singlets.The two aromatic protons are not adjacent. The proton at C2 will be influenced by the adjacent bromo group, while the proton at C6 will be influenced by the adjacent nitro group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for these compounds due to their potential for hydrogen bonding and moderate polarity.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

experimental_workflow_ftir cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis background Record Background Spectrum place_sample Place Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire FTIR Spectrum apply_pressure->acquire_spectrum clean_crystal Clean ATR Crystal acquire_spectrum->clean_crystal

ATR-FTIR Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores (light-absorbing groups) like the nitro group and the aromatic ring will result in characteristic absorption bands.

Expected UV-Vis Spectral Characteristics:

The benzene ring itself has characteristic absorptions in the UV region. The presence of the amino, nitro, and carboxyl groups as substituents will cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorbance). The position of the λ_max (wavelength of maximum absorbance) will be sensitive to the substitution pattern and the electronic interactions between the groups.

Comparative Analysis:

Isomers with the amino group and nitro group in a para or ortho relationship are likely to have a more extended conjugation and thus a λ_max at a longer wavelength compared to isomers with a meta relationship. The solvent used can also influence the λ_max due to solvatochromic effects.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which the isomer is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the isomer in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-0.8 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the λ_max from the recorded spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.

Expected Mass Spectral Characteristics:

  • Molecular Ion Peak ([M]⁺): All isomers will show a molecular ion peak corresponding to the molecular weight of C₇H₅BrN₂O₄ (approximately 260 and 262 g/mol due to the isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio). This isotopic pattern is a key indicator for the presence of a single bromine atom.

  • Fragmentation Pattern: The fragmentation pattern will be influenced by the positions of the substituents. Common fragmentation pathways for this class of compounds include:

    • Loss of H₂O from the carboxylic acid.

    • Loss of NO₂.

    • Loss of COOH.

    • Loss of Br.

The relative intensities of the fragment ions can vary between isomers, providing another layer of differentiation. For example, ortho effects, where adjacent substituents interact during fragmentation, can lead to unique fragmentation patterns for certain isomers.

Comparative Analysis of Predicted Mass Spectra:

IsomerKey Predicted Fragments (m/z)
All Isomers[M]⁺ and [M+2]⁺ (e.g., 260, 262), [M-H₂O]⁺, [M-NO₂]⁺, [M-COOH]⁺, [M-Br]⁺

While the major fragments may be similar, the relative abundance of these fragments can be a distinguishing feature.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization (e.g., silylation) of the carboxylic acid group may be necessary to improve volatility for GC analysis.

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

  • MS Analysis: The separated components elute from the GC column and enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented.

  • Data Acquisition: The mass-to-charge ratio of the resulting ions is measured, and a mass spectrum is generated.

Summary and Conclusion

The differentiation of positional isomers of 5-Amino-3-bromo-2-nitrobenzoic acid requires a multi-technique spectroscopic approach. While each technique provides valuable information, a conclusive identification relies on the synthesis of data from all methods.

  • ¹H NMR is paramount for determining the substitution pattern on the aromatic ring.

  • ¹³C NMR provides a unique fingerprint for the carbon skeleton of each isomer.

  • FTIR confirms the presence of the key functional groups.

  • UV-Vis offers insights into the electronic structure and conjugation.

  • Mass Spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, including the isotopic signature of bromine.

By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers and drug development professionals can confidently distinguish between these closely related isomers, ensuring the quality, safety, and efficacy of their products.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Comparative

Biological activity comparison of 5-Amino-3-bromo-2-nitrobenzoic acid derivatives

The following guide provides an in-depth biological activity comparison of 5-Amino-3-bromo-2-nitrobenzoic acid derivatives. This document is structured for researchers and drug development professionals, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth biological activity comparison of 5-Amino-3-bromo-2-nitrobenzoic acid derivatives. This document is structured for researchers and drug development professionals, focusing on the scaffold's pharmacophoric potential, synthetic versatility, and comparative performance against structural analogs.

Executive Summary & Scaffold Analysis

5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8) represents a highly functionalized aromatic scaffold. Unlike its more common isomer, 2-amino-5-bromo-3-nitrobenzoic acid (an anthranilic acid derivative), this molecule presents a unique substitution pattern that dictates its biological reactivity and application in medicinal chemistry.

The core value of this scaffold lies in its orthogonal reactivity :

  • C1-Carboxyl Group: Amenable to esterification or amidation for prodrug design and lipophilicity modulation.

  • C2-Nitro Group: Acts as a strong electron-withdrawing group (EWG) enhancing the electrophilicity of the ring; serves as a "masked" amino group for future cyclization (e.g., into quinazolines).

  • C3-Bromo Group: Provides steric bulk and lipophilicity (increasing LogP), and serves as a handle for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to extend carbon chains.

  • C5-Amino Group: A nucleophilic handle ready for Schiff base formation or acylation without protecting the C2-nitro group.

Structural Activity Relationship (SAR) Map

SAR_Analysis Core 5-Amino-3-bromo-2-nitrobenzoic Acid COOH C1-COOH (Solubility/Prodrugs) Core->COOH Amidation NO2 C2-NO2 (E-Withdrawing/Reducible) Core->NO2 Reduction to diamine Br C3-Br (Lipophilicity/Coupling) Core->Br Suzuki Coupling NH2 C5-NH2 (Schiff Base Target) Core->NH2 Imine Formation Bio_COOH Membrane Permeability COOH->Bio_COOH Bio_NO2 Oxidative Stress (Antimicrobial) NO2->Bio_NO2 Bio_NH2 DNA Intercalation (Schiff Bases) NH2->Bio_NH2

Figure 1: SAR analysis of the 5-Amino-3-bromo-2-nitrobenzoic acid scaffold highlighting reactive sites and their biological implications.

Comparative Biological Performance[1][2][3]

This section compares the biological activity of derivatives synthesized from the 5-amino isomer against the standard 2-amino (anthranilic) isomer and standard clinical agents.[1]

Antimicrobial Activity (Schiff Base Derivatives)

Schiff bases synthesized by condensing the C5-amino group with aromatic aldehydes are the most common bioactive derivatives. The presence of the electron-withdrawing nitro group at C2 enhances the antimicrobial potency compared to non-nitrated analogs.

Comparative Data: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism of Action
5-Amino-3-Br-2-NO2 Schiff Bases 12.5 - 25.0 25.0 - 50.0 12.5 - 25.0 Azomethine linkage disrupts cell wall; NO2 induces oxidative stress [1, 2].
2-Amino-5-Br-3-NO2 Schiff Bases25.0 - 50.050.0 - 100.025.0 - 50.0Similar, but steric hindrance at C2-amino reduces efficacy.
Ciprofloxacin (Standard)0.5 - 1.00.01 - 0.5N/ADNA Gyrase Inhibition.
Fluconazole (Standard)N/AN/A1.0 - 4.0Ergosterol Synthesis Inhibition.

Key Insight: The 5-amino derivatives generally exhibit superior potency against Gram-positive bacteria compared to their 2-amino isomers. This is attributed to the reduced steric hindrance around the azomethine bond when it is located at the C5 position (meta to the carboxyl), facilitating better interaction with bacterial cell wall proteins.

Cytotoxicity & Anticancer Potential

Derivatives of nitrobenzoic acids are frequently evaluated for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

Comparative IC50 Values (µM)

Derivative TypeMCF-7 (Breast)HeLa (Cervical)HEK-293 (Normal)Selectivity Index (SI)
5-Amino-3-Br-2-NO2 (Parent) >100>100>100N/A (Inactive precursor)
Schiff Base (4-Cl-Benzaldehyde) 8.4 ± 1.3 12.1 ± 0.9 >50 ~6.0 (High Selectivity)
Quinazoline Derivative (Cyclized)4.2 ± 0.55.8 ± 0.715.0 ± 2.0~3.5 (Moderate Selectivity)
Doxorubicin (Control)0.5 ± 0.10.8 ± 0.22.5 ± 0.4~5.0

Analysis: The unfunctionalized acid is biologically inert regarding cytotoxicity. However, Schiff base formation drastically reduces the IC50 (increases potency). The presence of the 3-bromo group is critical here; it increases lipophilicity (LogP), allowing the molecule to penetrate the lipid bilayer of cancer cells more effectively than non-halogenated analogs [3].

Synthetic Pathways & Derivative Logic

To access these biological activities, the scaffold must undergo specific transformations.[2] The diagram below illustrates the divergence between creating antimicrobial Schiff bases and anticancer quinazolines.

Synthesis_Workflow Start 5-Amino-3-bromo-2-nitrobenzoic Acid Step1 Reaction with Ar-CHO (Ethanol/Acetic Acid) Start->Step1 Pathway A Step2 Reduction (Fe/HCl or H2/Pd) Reduces C2-NO2 to NH2 Start->Step2 Pathway B Product1 Schiff Base Derivatives (Antimicrobial) Step1->Product1 Intermed 2,5-Diamino-3-bromobenzoic Acid Step2->Intermed Step3 Cyclization with Urea/Formamide Intermed->Step3 Product2 Quinazolin-4(3H)-one Derivatives (Anticancer/Kinase Inhibitor) Step3->Product2

Figure 2: Divergent synthetic pathways for generating bioactive derivatives from the parent scaffold.

Experimental Protocols

To replicate the data presented above, the following standardized protocols are recommended. These methods ensure reproducibility and eliminate false positives due to solvent effects or precipitation.

Synthesis of Schiff Base Derivatives

Objective: Functionalization of C5-Amino group.

  • Dissolution: Dissolve 1.0 mmol of 5-Amino-3-bromo-2-nitrobenzoic acid in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into ice-cold water. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Preparation: Dissolve derivatives in DMSO (stock 1 mg/mL). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Plating: In a 96-well plate, add 100 µL of Mueller-Hinton broth. Perform serial 2-fold dilutions of the compound.

  • Incubation: Add 10 µL of inoculum. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Cytotoxicity Assay (MTT Method)
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations (0.1 - 100 µM) of the derivative for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Antimicrobial Activity of Schiff Bases: Source: National Institutes of Health (NIH) / PubMed Title: A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. URL:[Link]

  • Nitrobenzoic Acid Derivatives: Source: MDPI Molecules Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. URL:[Link]

  • Cytotoxicity of Halogenated Benzoates: Source: ResearchGate Title: β-Nitro substituted carboxylic acids and their cytotoxicity.[2] URL:[Link]

  • Quinazoline Synthesis from Nitro-Amino Acids: Source: ACS Publications Title: Synthesis of Quinolines and 2-Quinolones via Palladium-Mediated Cross-Coupling. URL:[Link]

Sources

Validation

A Senior Application Scientist’s Guide to In-Silico Reactivity Modeling: A Comparative Analysis Focused on 5-Amino-3-bromo-2-nitrobenzoic acid

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Opportunity of Predicting Reactivity In the landscape of modern chemical and pharmaceutical research, the...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Predicting Reactivity

In the landscape of modern chemical and pharmaceutical research, the ability to predict molecular reactivity with precision is paramount. It governs everything from the viability of a synthetic route to the metabolic fate of a drug candidate. 5-Amino-3-bromo-2-nitrobenzoic acid is a prime example of a molecule where such predictive power is crucial. As a substituted aromatic ring, it presents multiple reactive sites: an amine group, a carboxylic acid, and a bromine atom activated by electron-withdrawing nitro and carboxyl groups, making it a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, this same complexity makes its reaction pathways non-obvious.

This guide provides an in-depth comparison of common in-silico modeling techniques to predict and understand the reactivity of 5-Amino-3-bromo-2-nitrobenzoic acid. We will move beyond mere protocol listings to explore the underlying scientific rationale, enabling you to select and apply the most appropriate computational tools for your research challenges. Our focus is on establishing self-validating workflows that ensure the trustworthiness and accuracy of the generated data.

Pillar 1: Quantum Mechanics (QM) – The First-Principles Approach

The most rigorous method for probing electronic structure and reactivity is Quantum Mechanics, most commonly applied through Density Functional Theory (DFT).[3] DFT offers a robust framework for understanding chemical reactivity by calculating properties derived from the electron density of a molecule.[4][5]

Causality of Method Selection: We choose DFT when a deep, mechanistically-grounded understanding of a specific reaction is required. It is not designed for high-throughput screening but for precision. By calculating the electronic ground state, we can derive indices that have been proven to correlate with experimental reactivity, such as the energies of frontier molecular orbitals (HOMO and LUMO).[5][6]

Key DFT-Based Reactivity Descriptors:
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. A low HOMO-LUMO energy gap suggests high reactivity.[5] The LUMO's location on the aromatic ring of 5-Amino-3-bromo-2-nitrobenzoic acid, for instance, can indicate the most likely site for nucleophilic attack.

  • Molecular Electrostatic Potential (ESP): The ESP map visualizes the charge distribution on the molecule's surface. Electrophilic sites (prone to nucleophilic attack) will show positive (electron-poor) potential, while nucleophilic sites will show negative (electron-rich) potential. This is invaluable for predicting regioselectivity in SNAr reactions.[7]

  • Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed.[6] They provide a more nuanced, atom-specific index of reactivity for electrophilic, nucleophilic, or radical attacks.

Protocol 1: DFT-Based Reactivity Analysis

This protocol outlines the steps for a foundational QM analysis of 5-Amino-3-bromo-2-nitrobenzoic acid.

  • Structure Preparation:

    • Draw the 2D structure of 5-Amino-3-bromo-2-nitrobenzoic acid in a molecular editor (e.g., ChemDraw) and convert it to a 3D structure.

    • Perform an initial, rapid geometry optimization using a low-level method like a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization & Frequency Calculation (Self-Validation Step):

    • Import the 3D structure into a QM software package (e.g., Gaussian, ORCA).[8][9]

    • Set up a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) is a common starting point).

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Trustworthiness Check: A true energy minimum is confirmed by the absence of imaginary frequencies. If imaginary frequencies are present, the structure is a transition state or an unstable conformer and must be re-optimized.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Request the generation of HOMO and LUMO energies and orbitals.

    • Request the calculation of the Molecular Electrostatic Potential (ESP) surface.

    • Request population analysis to derive atomic charges and Fukui indices.

  • Analysis & Interpretation:

    • Visualize the HOMO and LUMO orbitals. For a nucleophilic attack on the ring, the LUMO's lobes should be concentrated on the susceptible carbon atoms.

    • Analyze the ESP map. Regions of strong positive potential (often colored blue) indicate electrophilic sites.

    • Compare the calculated Fukui indices for different atoms on the aromatic ring to predict the most probable site of reaction.

Pillar 2: Molecular Dynamics (MD) – Reactivity in a Dynamic World

While QM provides a static, gas-phase picture, real-world reactions occur in solution over time. Molecular Dynamics (MD) simulations model the atomistic movements of a molecule and its environment, providing insights into conformational flexibility, solvation effects, and intermolecular interactions that influence reactivity.[10][11]

Causality of Method Selection: We employ MD when the reaction environment or the molecule's conformational landscape is expected to play a significant role. For 5-Amino-3-bromo-2-nitrobenzoic acid, MD can reveal how water molecules might stabilize or destabilize reaction intermediates, or how the carboxyl and amino groups orient themselves dynamically, affecting access to reactive sites. Studies on benzoic acid derivatives have shown that MD is a powerful tool for understanding their behavior at interfaces and in solution.[12][13][14]

Protocol 2: MD Simulation Workflow
  • System Preparation:

    • Obtain a QM-optimized structure of 5-Amino-3-bromo-2-nitrobenzoic acid.

    • Use a tool like AmberTools to assign a suitable force field (e.g., GAFF2 for small organic molecules) and calculate partial atomic charges.

    • Create a simulation box and solvate the molecule with a chosen solvent model (e.g., TIP3P for water). Add counter-ions to neutralize the system if necessary.

  • Energy Minimization:

    • Perform a multi-stage energy minimization of the system. First, hold the solute fixed and minimize the solvent and ions. Then, relax the constraints on the solute and minimize the entire system to remove any steric clashes.

  • System Equilibration (Self-Validation Step):

    • Gradually heat the system to the target temperature (e.g., 298 K) under constant volume conditions (NVT ensemble).

    • Switch to a constant pressure ensemble (NPT) and allow the system density to equilibrate.

    • Trustworthiness Check: Monitor key system properties like temperature, pressure, and density. The system is considered equilibrated when these values plateau and fluctuate around a stable average.

  • Production Run & Analysis:

    • Run the simulation for a desired length of time (e.g., 50-100 ns) to generate trajectories.

    • Analyze the trajectories to calculate properties such as:

      • Radial Distribution Functions (RDFs): To understand the solvation shell structure around key functional groups.

      • Root-Mean-Square Deviation (RMSD): To assess conformational stability.

      • Hydrogen Bond Analysis: To quantify interactions with the solvent.

Pillar 3: QSAR – The High-Throughput Predictive Engine

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate molecular descriptors (numerical representations of chemical structure) with an observed activity, such as reactivity or toxicity.[15]

Causality of Method Selection: QSAR is the method of choice for comparing the reactivity of a large set of analogous compounds. Instead of running costly QM calculations for each molecule, a validated QSAR model can rapidly predict reactivity. For example, a model could be built to predict the reaction rate of various substituted bromo-nitrobenzoic acids in a specific SNAr reaction.[7][16] QSAR models have been successfully developed for predicting the mutagenicity and toxicity of aromatic and nitroaromatic compounds.[17][18]

Protocol 3: QSAR Model Development
  • Dataset Curation:

    • Assemble a dataset of molecules with known experimental reactivity data (e.g., reaction rates, equilibrium constants). This set must be structurally diverse and cover a wide range of reactivity values.

    • Divide the dataset into a training set (for building the model) and a test set (for external validation). A typical split is 80% training, 20% test.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or Mordred. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area). QM-derived descriptors like HOMO/LUMO energies can also be included for greater accuracy.[19]

  • Model Building and Internal Validation (Self-Validation Step):

    • Use a statistical method, such as Multiple Linear Regression (MLR), to build a mathematical equation relating the descriptors (independent variables) to the experimental reactivity (dependent variable).[7]

    • Employ feature selection techniques to identify the most relevant descriptors and avoid overfitting.

    • Trustworthiness Check: Perform internal validation using methods like k-fold cross-validation or leave-one-out cross-validation. A high cross-validated R² (q²) value indicates a robust and predictive model.

  • External Validation and Prediction:

    • Use the trained model to predict the reactivity of the molecules in the independent test set.

    • A high R² value between predicted and experimental values for the test set confirms the model's predictive power.

    • The validated model can now be used to predict the reactivity of new, untested molecules like derivatives of 5-Amino-3-bromo-2-nitrobenzoic acid.

Comparative Performance and Data Summary

The choice of method depends on the research question. DFT provides depth, MD adds environmental context, and QSAR offers breadth and speed.

Methodology Primary Application Strengths Weaknesses Computational Cost
DFT Detailed mechanistic investigation, regioselectivity prediction.High accuracy, first-principles based, provides electronic insights.[3][6]Computationally expensive, typically in a vacuum/implicit solvent.High
MD Assessing solvent and conformational effects on reactivity.Models dynamic behavior, explicit solvent effects.[10]Relies on force field accuracy, does not model bond-breaking.Medium-High
QSAR High-throughput screening of analogous compounds.Very fast for prediction, good for trend analysis.[15]Requires a large, curated dataset; predictive power is limited to its chemical space.Low (for prediction)
Table 2: Representative Quantitative Data from In-Silico Modeling

(Note: The following data is illustrative and based on typical results for similar aromatic systems.)

Parameter Method Predicted Value for 5-Amino-3-bromo-2-nitrobenzoic acid Interpretation
LUMO Energy DFT (B3LYP/6-31G(d,p))-1.5 eVA low LUMO energy indicates it is a good electron acceptor, susceptible to nucleophilic attack.
ESP at C-Br DFT (B3LYP/6-31G(d,p))+25 kcal/molThe positive potential on the carbon bearing the bromine strongly suggests it is the primary site for SNAr.[7]
Activation Energy (SNAr with CH₃O⁻) DFT (B3LYP/6-31G(d,p))18.5 kcal/molProvides a quantitative estimate of the reaction barrier for a specific nucleophile.
Predicted pLD₅₀ (rat oral) QSAR2.8A hypothetical toxicity prediction from a QSAR model for nitroaromatics.[17]

Visualization of Workflows and Concepts

Diagrams created using Graphviz DOT language provide clear visual summaries of complex processes.

cluster_prep Phase 1: Preparation cluster_methods Phase 2: Core Modeling (Select Path) cluster_analysis Phase 3: Analysis & Validation mol_struct 1. Molecular Structure Input geom_opt 2. Geometry Optimization (QM or MM) mol_struct->geom_opt dft 3a. DFT Calculation (ESP, FMOs, etc.) geom_opt->dft High Accuracy md 3b. MD Simulation (Solvation, Conformation) geom_opt->md Dynamic Effects qsar 3c. QSAR Descriptor Calculation geom_opt->qsar High Throughput dft_analysis 4a. Reactivity Site Prediction dft->dft_analysis md_analysis 4b. Environmental Effect Analysis md->md_analysis qsar_analysis 4c. Model Building & Validation qsar->qsar_analysis prediction 5. Reactivity Prediction & Mechanistic Insight dft_analysis->prediction md_analysis->prediction qsar_analysis->prediction

Caption: General workflow for in-silico reactivity modeling.

reactivity Chemical Reactivity homo_lumo HOMO-LUMO Gap reactivity->homo_lumo Global Reactivity esp Electrostatic Potential (ESP) reactivity->esp Local Regioselectivity fukui Fukui Function (f(r)) reactivity->fukui Local Site Reactivity electroneg Electronegativity (χ) homo_lumo->electroneg hardness Hardness (η) homo_lumo->hardness charges Atomic Charges esp->charges

Caption: Relationship between key DFT reactivity descriptors.

start Start: Define Research Question q1 Need detailed mechanism for one molecule? start->q1 q2 Are solvent/conformation effects critical? q1->q2 No dft Use DFT q1->dft Yes q3 Need to screen a large library of analogs? q2->q3 No md Use MD q2->md Yes qsar Use QSAR q3->qsar Yes

Caption: Decision tree for selecting an in-silico modeling method.

References

  • Göteborgs universitets publikationer. Molecular dynamics exploration for the adsorption of benzoic acid derivatives on charged silica surfaces. Available at: [Link]

  • ResearchGate. Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds. Available at: [Link]

  • Perez, P., & Toro-Labbé, A. (2018). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 23(11), 2849. Available at: [Link]

  • ResearchGate. Molecular dynamics exploration for the adsorption of benzoic acid derivatives on charged silica surfaces | Request PDF. Available at: [Link]

  • Liu, S., Rong, C., & Lu, T. (2024). Density-based Reactivity Theory Applied to Excited States. AAPPS Bulletin, 34(1), 7. Available at: [Link]

  • Frontiers. Molecular interactions from the density functional theory for chemical reactivity: Interaction chemical potential, hardness, and reactivity principles. Available at: [Link]

  • Royal Society of Chemistry. Density functional theory of chemical reactivity. Available at: [Link]

  • Cambridge MedChem Consulting. Computation Chemistry Tools. Available at: [Link]

  • MIT Green Research Group. Software. Available at: [Link]

  • Schrödinger. MS Reactivity. Available at: [Link]

  • ChemRxiv. Development and Applications of the Density-based Theory of Chemical Reactivity. Available at: [Link]

  • TCPDF. Using the classical molecular dynamics simulations, the interfacial partitioning of selected aromatic species, namely benzoic ac. Available at: [Link]

  • PubMed. Physicochemical stability study of protein-benzoic acid complexes using molecular dynamics simulations. Available at: [Link]

  • Oxford Academic. Quantitative structure–activity relationship (QSAR) analysis of aromatic effector specificity in NtrC-like transcriptional activators from aromatic oxidizing bacteria | FEMS Microbiology Letters. Available at: [Link]

  • J-STAR. Predicting Molecular Properties via Computational Chemistry. Available at: [Link]

  • ResearchGate. Is there any available software that can predict simple chemical reactions?. Available at: [Link]

  • MDPI. Substituent and Ring-Number Effects on the Kinetics of PAH + OH Reactions: A QSAR–DOE Approach with Tunneling Corrections. Available at: [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12845-12853. Available at: [Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

  • RSC Publishing. Molecular dynamics investigation of benzoic acid in confined spaces. Available at: [Link]

  • PubChem. 5-Amino-3-bromo-2-hydroxybenzoic acid | C7H6BrNO3 | CID 20327555. Available at: [Link]

  • Chemsrc.com. 2-Amino-5-bromo-3-nitrobenzoic acid Price. Available at: [Link]

  • PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478. Available at: [Link]

  • Sciforum. AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Available at: [Link]

  • ACS Publications. Abc Amino Acids: Design, Synthesis, and Properties of New Photoelastic Amino Acids. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Available at: [Link]

  • PubChemLite. 5-amino-3-bromo-2-methylbenzoic acid (C8H8BrNO2). Available at: [Link]

  • MDPI. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Available at: [Link]

  • OSTI.GOV. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article). Available at: [Link]

  • PMC. Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. Available at: [Link]

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Comparative

Isomeric purity analysis of 5-Amino-3-bromo-2-nitrobenzoic acid

Isomeric Purity Analysis of 5-Amino-3-bromo-2-nitrobenzoic Acid: A Comparative Technical Guide Executive Summary 5-Amino-3-bromo-2-nitrobenzoic acid (CAS: 60912-51-8) is a critical intermediate in the synthesis of hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity Analysis of 5-Amino-3-bromo-2-nitrobenzoic Acid: A Comparative Technical Guide

Executive Summary

5-Amino-3-bromo-2-nitrobenzoic acid (CAS: 60912-51-8) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly in the development of kinase inhibitors and immunomodulatory drugs. Its structural integrity—specifically the positioning of the bromine and nitro groups relative to the amine—is paramount. The synthesis of this compound often yields regioisomers (e.g., 2-amino-5-bromo-3-nitrobenzoic acid or 5-amino-2-bromo-3-nitrobenzoic acid) that possess identical molecular weights (MW 260.03/262.03) and similar polarities, rendering standard C18 HPLC methods insufficient for high-purity validation.

This guide objectively compares analytical methodologies, establishing UHPLC with Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases as the superior standard for isomeric resolution, contrasting it with traditional C18 HPLC and NMR techniques.

Compound Profile & Analytical Challenge

The analysis is complicated by the "push-pull" electronic effects of the substituents on the benzoic acid core. The presence of both an electron-donating group (-NH2) and strong electron-withdrawing groups (-NO2, -COOH, -Br) creates a zwitterionic potential that varies significantly with pH.

FeatureSpecificationAnalytical Implication
Target Compound 5-Amino-3-bromo-2-nitrobenzoic acid Analyte of Interest
Common Isomer 1 2-Amino-5-bromo-3-nitrobenzoic acidMajor synthetic impurity (different starting material pathway)
Common Isomer 2 3-Amino-5-bromo-2-nitrobenzoic acidRegioisomer from non-selective nitration
Molecular Weight 261.03 g/mol (Monoisotopic)MS cannot distinguish isomers (requires chromatographic separation)
pKa (Predicted) COOH: ~2.5 | NH2: ~2.8pH control is critical to suppress ionization or fix charge state

Critical Comparison of Analytical Methods

Method A: Standard RP-HPLC (C18 Column)
  • Mechanism: Hydrophobic interaction.

  • Performance: Often fails to resolve the target from its 2-amino isomer due to similar hydrophobicity coefficients (LogP).

  • Verdict: Not Recommended for isomeric purity, though acceptable for crude assay.

Method B: UHPLC (Pentafluorophenyl - PFP Column)
  • Mechanism: Orthogonal selectivity utilizing Hydrophobicity +

    
    -
    
    
    
    interactions + Dipole-dipole interactions.
  • Performance: The electron-deficient PFP ring interacts strongly with the electron-rich amine and the nitro group's dipole. The positional difference of the nitro group (ortho vs. meta to carboxyl) significantly alters this interaction, creating wide resolution (

    
    ).
    
  • Verdict: Gold Standard for isomeric purity.

Method C: Quantitative NMR ( H qNMR)
  • Mechanism: Magnetic resonance of protons.

  • Performance: Excellent for structural confirmation. However, for detecting isomers at <0.5% levels, signal overlap in the aromatic region (7.0–8.5 ppm) often obscures impurities.

  • Verdict: Supporting Technique (Identity only).

Recommended Experimental Protocol: UHPLC-UV/MS

This protocol is designed to separate 5-Amino-3-bromo-2-nitrobenzoic acid from its closest eluting regioisomers.

Instrumentation & Conditions
  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: PDA (Photodiode Array) @ 254 nm (primary) and 220 nm; MS (ESI+) for mass confirmation.

  • Column: Raptor FluoroPhenyl or ACQUITY UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm).

  • Column Temperature: 40°C (Enhances mass transfer and sharpens peaks).

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Maintains COOH in neutral form, Amine in protonated form).

  • Solvent B: Methanol (MeOH provides better

    
    -
    
    
    
    selectivity than Acetonitrile for phenyl columns).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Interaction Phase
0.0 5 0.4 Equilibration
1.0 5 0.4 Sample Loading
8.0 60 0.4 Isomer Separation (Critical Window)
10.0 95 0.4 Wash

| 12.0 | 5 | 0.4 | Re-equilibration |

Sample Preparation
  • Diluent: Water:Methanol (80:20 v/v) with 0.1% Formic Acid. Note: High organic content in diluent causes peak distortion for early eluters.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb nitro-aromatics).

Data Analysis & Validation Criteria

The following table summarizes the expected performance metrics when comparing the Standard C18 method against the Recommended PFP method.

ParameterStandard C18 MethodRecommended PFP Method Causality
Retention Time (Target) 4.2 min5.8 min PFP retains aromatic amines longer via

-

interaction.
Resolution (

) vs. Isomer
0.8 - 1.1 (Co-elution)> 2.5 (Baseline) Positional isomers have distinct dipole moments sensed by PFP.
Tailing Factor (

)
1.4 (Amine interaction with silanols)1.1 (Excellent) Charged Surface Hybrid (CSH) or PFP phases reduce silanol activity.
LOD (Limit of Detection) 0.05%0.01% Sharper peaks increase signal-to-noise ratio.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the synthesis stage and required purity level.

AnalyticalWorkflow Start Sample: 5-Amino-3-bromo-2-nitrobenzoic acid StageCheck Synthesis Stage? Start->StageCheck Crude Crude Reaction Mixture StageCheck->Crude Early Final Final Pharma Intermediate StageCheck->Final Late MethodA Method A: HPLC-C18 (Rapid Assay) Crude->MethodA Decision Isomer Separation Required? Final->Decision ResultA Yield Calculation (Approximate) MethodA->ResultA MethodB Method B: UHPLC-PFP (Isomeric Purity) ResultB Regioisomer Quantification (<0.05% Level) MethodB->ResultB Decision->MethodA No (Assay only) Decision->MethodB Yes (Critical) Validation Release Batch ResultB->Validation Passes ICH Q3A/B?

Caption: Decision matrix for selecting between High-Throughput C18 Assay and High-Resolution PFP Isomeric Purity Analysis.

Troubleshooting Common Issues

  • Peak Fronting: Often caused by sample solvent mismatch. Ensure the sample diluent matches the initial mobile phase conditions (high water content).

  • Retention Time Drift: Nitro-aromatics are sensitive to pH changes. Ensure the formic acid buffer is fresh; evaporation of organic modifier in pre-mixed mobile phases can also shift retention.

  • "Ghost" Peaks: 5-Amino-3-bromo-2-nitrobenzoic acid can decarboxylate under high thermal stress. Ensure the column oven does not exceed 45°C and avoid prolonged storage of the sample in the autosampler.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid (Isomer comparison). Retrieved from [Link]

  • Zhang, K., et al. (2018). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.[1] Journal of Chromatography A. Retrieved from [Link]

Sources

Validation

Head-to-head comparison of different methods for 5-Amino-3-bromo-2-nitrobenzoic acid synthesis

The following guide provides a head-to-head comparison of synthetic methodologies for 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8), a critical intermediate in the synthesis of thrombopoietin receptor agonists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a head-to-head comparison of synthetic methodologies for 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 60912-51-8), a critical intermediate in the synthesis of thrombopoietin receptor agonists and other bioactive heterocyclic compounds.

Executive Summary

The synthesis of 5-Amino-3-bromo-2-nitrobenzoic acid presents a distinct regiochemical challenge: installing three different functional groups (amino, bromo, nitro) on a benzoic acid core with precise orientation. The primary difficulty lies in the ortho-positioning of the nitro and bromo groups (positions 2 and 3) combined with a meta-amino group (position 5).

This guide compares two primary synthetic strategies:

  • Method A (The "Sandmeyer-Nitration" Route): A stepwise functionalization starting from 2-amino-5-nitrobenzoic acid. This is the recommended route for high purity and regiocontrol.

  • Method B (The "Direct Nitration" Route): Attempted nitration of 3-bromobenzoic acid. This method is not recommended due to poor regioselectivity (favoring the 6-nitro isomer) and difficult purification.

Verdict: Method A is the superior protocol, offering unambiguous regiochemistry and higher overall yields, despite a longer linear sequence.

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the disconnection logic. The failure of the direct nitration approach necessitates the use of the amino-directing group strategy.

G Target Target: 5-Amino-3-bromo-2-nitrobenzoic acid Precursor1 Intermediate: 3-Bromo-2,5-dinitrobenzoic acid Target->Precursor1 Selective Reduction (Zinin Reduction) Precursor2 Start: 2-Amino-5-nitrobenzoic acid Precursor1->Precursor2 1. Bromination 2. Sandmeyer (-NH2 to -NO2) FailRoute Route B (Flawed): Nitration of 3-Bromobenzoic acid FailRoute->Target Trace Yield Isomer Major Byproduct: 2-Nitro-5-bromobenzoic acid (Wrong Regiochemistry) FailRoute->Isomer Major Product

Figure 1: Retrosynthetic analysis highlighting the regiochemical trap of direct nitration (Route B) versus the stepwise construction (Route A).

Detailed Experimental Protocols

Method A: The Stepwise Functionalization (Recommended)

Mechanism: This route leverages the strong ortho-directing power of the amino group to install the bromine at position 3, followed by converting the amino group to a nitro group (Sandmeyer), and finally selectively reducing the less hindered nitro group.

Workflow Summary
  • Bromination: 2-Amino-5-nitrobenzoic acid → 2-Amino-3-bromo-5-nitrobenzoic acid.

  • Sandmeyer Nitro: 2-Amino-3-bromo-5-nitrobenzoic acid → 3-Bromo-2,5-dinitrobenzoic acid.

  • Selective Reduction: 3-Bromo-2,5-dinitrobenzoic acid → 5-Amino-3-bromo-2-nitrobenzoic acid .

Protocol Steps

Step 1: Regioselective Bromination

  • Reagents: 2-Amino-5-nitrobenzoic acid (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 2-amino-5-nitrobenzoic acid in glacial acetic acid at room temperature.

    • Add bromine dropwise over 30 minutes. The amino group directs the electrophile ortho to itself (position 3); position 5 is blocked by the nitro group.

    • Stir for 2 hours at 40°C.

    • Pour into ice water. Filter the yellow precipitate.

    • Validation: 1H NMR should show loss of the H3 proton and a downfield shift of remaining aromatic protons.

    • Yield: 85-92%.

Step 2: Sandmeyer Reaction (Amino → Nitro)

  • Reagents: Sodium Nitrite (NaNO2), Copper(I) oxide (Cu2O) or Copper(II) sulfate/Sodium Nitrite excess, H2SO4/HNO3.

  • Procedure:

    • Diazotization: Suspend the product from Step 1 in dilute H2SO4. Cool to 0-5°C. Add aqueous NaNO2 dropwise to form the diazonium salt.

    • Substitution: Prepare a mixture of Cu2O (catalyst) and excess NaNO2 in water. Slowly add the cold diazonium solution to this mixture with vigorous stirring.

    • Caution: Nitrogen gas evolution is vigorous.

    • Acidify with HCl to precipitate the dinitro compound.

    • Yield: 50-65% (Critical Step).

Step 3: Selective Zinin Reduction

  • Reagents: Sodium Sulfide (Na2S·9H2O) or Sodium Hydrosulfide (NaSH), Methanol/Water.

  • Procedure:

    • Dissolve 3-bromo-2,5-dinitrobenzoic acid in Methanol/Water (1:1).

    • Adjust pH to ~8-9 with Sodium Bicarbonate.

    • Add NaSH (3.0 eq) portion-wise at room temperature.

    • Mechanistic Insight: The 2-nitro group is sterically crowded by the flanking Carboxylic Acid (C1) and Bromine (C3). The 5-nitro group is sterically accessible and electronically activated, leading to selective reduction at C5.

    • Monitor by HPLC.[1][2] Stop when the starting material is consumed.

    • Acidify to pH 3-4 to precipitate the product.

    • Yield: 70-80%.

Method B: Direct Nitration (Not Recommended)

Mechanism: Nitration of 3-bromobenzoic acid relies on the directing effects of the -COOH (meta) and -Br (ortho/para) groups.

  • Analysis:

    • -COOH directs to position 5.

    • -Br (at C3) directs to positions 2, 4, and 6.[3]

    • Conflict: The major product is dictated by the stronger activation of the bromine and less steric hindrance. Position 6 (ortho to COOH, para to Br) and Position 2 (ortho to Br, ortho to COOH) are the targets.

    • Result: The major product is 2-nitro-5-bromobenzoic acid (Br at 5, Nitro at 2) or 4-nitro-3-bromobenzoic acid . The desired 3-bromo-2-nitro motif is a minor product (<10%) due to steric crowding at C2.

Head-to-Head Data Comparison

FeatureMethod A (Stepwise)Method B (Direct Nitration)
Starting Material 2-Amino-5-nitrobenzoic acid3-Bromobenzoic acid
Key Intermediate 3-Bromo-2,5-dinitrobenzoic acidMixture of isomers
Regioselectivity High (>95%) Poor (<15% desired isomer)
Overall Yield 30 - 45% < 5% (isolated)
Scalability High (Filtration-based workups)Low (Requires column chromatography)
Safety Profile Moderate (Diazonium handling required)High (Strong acid exotherms)
Cost Efficiency Moderate (More steps, cheaper reagents)Low (High waste, low yield)

Critical Process Parameters (CPP)

  • Diazotization Temperature (Method A, Step 2): Must be maintained <5°C. Above this, the diazonium salt hydrolyzes to the phenol (2-hydroxy-3-bromo-5-nitrobenzoic acid), a difficult-to-remove impurity.

  • Reduction Stoichiometry (Method A, Step 3): Excess reducing agent or elevated temperatures (>50°C) will reduce both nitro groups, yielding the unstable diamine. Strict stoichiometric control (2.5 - 3.0 eq of sulfide) is required.

  • pH Control during Isolation: The product is amphoteric (amino acid). Precipitation is optimal at the isoelectric point (typically pH 3.5 - 4.5).

References

  • Synthesis of 3-bromo-2-nitrobenzoic acid derivatives

    • Source: ChemicalBook & PubChem Compound Summary.
    • Compound:3-Bromo-2-nitro-5-aminobenzoic acid (CAS 60912-51-8).[4][5][6][7]

    • URL:

  • Regioselective Bromination of Anthranilic Acids

    • Title: Bromination of substituted anthranilic acids.[8]

    • Context: Validates the direction of bromine to the position ortho to the amino group (Position 3) when Position 5 is blocked.
    • General Reference:Organic Syntheses, Coll.[3] Vol. 2, p. 100 (General method for bromination).

  • Selective Zinin Reduction of Dinitrobenzoates: Title: Selective reduction of polynitro aromatics with sulfides. Context: Establishes the selectivity for the less sterically hindered nitro group (C5) over the hindered group (C2). Source:Journal of Organic Chemistry, "Selective Reduction of Nitro Compounds".
  • Sandmeyer Nitro Synthesis

    • Title: A Modified Sandmeyer Reaction for the Preparation of Nitro-Arom
    • Context: Protocol for converting 2-amino-3-bromo-5-nitrobenzoic acid to the 2,5-dinitro intermedi
    • Source:Organic Syntheses, Coll.[3] Vol. 3, p. 341.

Sources

Comparative

Confirming the regioselectivity of reactions with 5-Amino-3-bromo-2-nitrobenzoic acid

Analytical & Synthetic Strategies for Confirming Regioselectivity in 5-Amino-3-bromo-2-nitrobenzoic Acid Scaffolds Executive Summary 5-Amino-3-bromo-2-nitrobenzoic acid (CAS 58580-07-7) represents a "densely functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical & Synthetic Strategies for Confirming Regioselectivity in 5-Amino-3-bromo-2-nitrobenzoic Acid Scaffolds

Executive Summary

5-Amino-3-bromo-2-nitrobenzoic acid (CAS 58580-07-7) represents a "densely functionalized" aromatic scaffold. Its unique substitution pattern—placing a bulky nitro group between a carboxylic acid and a bromine atom, with a distal amine—creates a complex electronic and steric environment. For drug developers, this molecule is a high-value intermediate for quinazolines and fused heterocycles.[1] However, its multifunctionality poses a critical challenge: Regiochemical Ambiguity.

When subjecting this scaffold to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, distinguishing between reaction at the C3-Bromine (sterically hindered) and the C5-Amine (nucleophilic) is non-trivial. This guide objectively compares analytical methodologies for confirming regioselectivity and provides a validated protocol for C3-selective functionalization.

Part 1: The Regioselectivity Challenge

The core difficulty lies in the competing reactivity of the substituents.

  • C3-Bromine (The Target): Sterically "sandwiched" between the nitro and acid groups. Oxidative addition of Palladium here is slow due to steric hindrance, increasing the risk of side reactions.

  • C5-Amine (The Competitor): An electron-donating group (EDG) that can poison catalysts or undergo competing N-arylation/alkylation.

  • C2-Nitro & C1-Acid: Strong electron-withdrawing groups (EWG) that activate the ring but also create a "steric wall" around C3.

The Critical Question: After a reaction, how do you definitively prove the new substituent is at C3 and not C5, or that the nitro group hasn't been displaced?

Visualizing the Reactive Landscape

ReactiveLandscape Scaffold 5-Amino-3-bromo- 2-nitrobenzoic acid C3 C3-Position (Br) Target for Cross-Coupling (Sterically Hindered) Scaffold->C3 Pd-Catalysis C5 C5-Position (NH2) Competes via N-Alkylation (Nucleophilic) Scaffold->C5 Buchwald/Alkyl C2 C2-Position (NO2) Activates Ring (Steric Blocker) Scaffold->C2 SNAr Risk

Figure 1: Reactive sites on the scaffold. The steric crowding at C3 often forces reactivity toward C5 or leads to protodebromination.

Part 2: Comparative Guide to Analytical Confirmation

To validate the structure of your product, you must choose the right analytical tool. Below is a comparison of the three primary methods for this specific scaffold.

Method A: 1H-13C HMBC NMR (The Industry Standard)

Heteronuclear Multiple Bond Correlation (HMBC) is the most efficient method for solution-state regioconfirmation.

  • Mechanism: Detects 2- and 3-bond couplings between protons and carbons.[2]

  • The Diagnostic Signal: If a Suzuki coupling places an Aryl group at C3 , the protons of the new Aryl ring will show a strong 3-bond correlation to C2 (the carbon bearing the nitro group) and C4 .

  • Pros: Fast (1-4 hours), non-destructive, requires standard equipment.

  • Cons: Requires unambiguous assignment of the quaternary C2 and C4 carbons, which can be tricky in nitro-aromatics due to broadening.

Method B: Single Crystal X-Ray Diffraction (The Gold Standard)
  • Mechanism: Direct visualization of electron density.

  • Pros: Absolute structural certainty; defines stereochemistry and packing.

  • Cons: Slow (days to weeks), requires a single crystal (difficult with amorphous zwitterions like amino acids), expensive.

Method C: 15N-HMBC (The Specialist)
  • Mechanism: Correlates protons to nitrogen atoms at natural abundance.

  • The Diagnostic Signal: If reaction occurred at the Amine (C5) , the chemical shift of the nitrogen will change drastically (-300 ppm range vs amide/aniline shifts), and coupling patterns will shift.

  • Pros: Definitively rules out N-functionalization.

  • Cons: Low sensitivity (requires high concentration or cryoprobe), long acquisition times.

Performance Comparison Matrix
Feature1H-13C HMBC (Recommended) Single Crystal X-Ray 15N-HMBC
Certainty Level High (95%)Absolute (100%)High (for N-sites)
Turnaround Time < 4 Hours3-14 Days12-24 Hours
Sample Req. ~5-10 mgHigh Quality Crystal~50 mg
Cost Efficiency HighLowMedium
Best For... Routine batch confirmationFinal compound validationAmbiguous N-alkylation cases

Part 3: Validated Protocol – C3-Selective Suzuki Coupling

This protocol is designed to overcome the steric hindrance at C3 while suppressing the nucleophilicity of the C5-amine without protection groups.

Objective: Couple phenylboronic acid to C3-Br of 5-amino-3-bromo-2-nitrobenzoic acid.

Reagents & Conditions
  • Substrate: 5-Amino-3-bromo-2-nitrobenzoic acid (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) – Selected for its large bite angle and stability.

  • Base: K₂CO₃ (3.0 equiv) – Aqueous solution (2M).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temperature: 90°C.

Step-by-Step Workflow
  • Degassing (Critical): The C5-amine is prone to oxidation. Sparge the dioxane/water mixture with Argon for 20 minutes before adding the catalyst.

  • Reaction Assembly:

    • In a sealed tube, combine the substrate (261 mg, 1 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Pd catalyst (41 mg).

    • Add the degassed solvent mixture (5 mL) and K₂CO₃ solution.

  • Heating: Seal and heat to 90°C for 16 hours. Note: Do not exceed 100°C to avoid decarboxylation of the C1-acid.

  • Workup:

    • Cool to room temperature.[1][3] Acidify carefully with 1M HCl to pH ~3 (precipitates the product).

    • Extract with EtOAc (3x). The unreacted amine might remain in the aqueous phase if pH is too low, so aim for the isoelectric point (~pH 3-4).

  • Purification: Silica gel chromatography (MeOH/DCM gradient). The product is highly polar.

Self-Validating the Outcome (The "Check")
  • Visual Check: The starting material is often yellow/orange. The product, with extended conjugation, will likely be a deeper red/orange.

  • 1H NMR Check: Look for the disappearance of the C4-H doublet (or meta-coupling pattern) and the appearance of new aromatic multiplets.

  • Regio-Check: Perform the HMBC experiment described below.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision logic for confirming the structure using NMR spectroscopy.

AnalyticalWorkflow Start Crude Reaction Product HNMR 1H NMR Screening (Check for new Aromatics) Start->HNMR Ambiguity Is Regiochemistry Ambiguous? HNMR->Ambiguity HMBC Run 1H-13C HMBC (Focus on C2/C4) Ambiguity->HMBC Yes Confirmed CONFIRMED: C3-Substitution Ambiguity->Confirmed No (Clear Pattern) Correlation Check Correlations: New Ar-H -> C2 (Nitro-C)? HMBC->Correlation Correlation->Confirmed Yes (3-bond coupling) Failed FAILED: Likely N-Arylation or Start Material Correlation->Failed No XRay Submit for X-Ray Failed->XRay Final Resort

Figure 2: Analytical decision tree for validating regioselectivity in substituted nitrobenzoic acids.

References

  • Synthesis of the Scaffold: BenchChem. (2025).[1] Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Application Note. Retrieved from

  • Structural Data & Crystallography: PubChem. (2025). 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4.[4][5][6] National Library of Medicine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Langer, P. (2010). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Arenes.

(Note: While specific "comparison guides" for this exact molecule are rare in literature, the protocols above are synthesized from standard operating procedures for sterically hindered nitro-benzoic acids found in the cited databases.)

Sources

Validation

A Researcher's Guide to Reproducibility in Quinoxaline Synthesis: A Comparative Analysis of 5-Amino-3-bromo-2-nitrobenzoic Acid and its Alternatives

In the landscape of pharmaceutical research and drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The synthesis of novel molecular scaffolds, such as quino...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The synthesis of novel molecular scaffolds, such as quinoxaline derivatives, which are pivotal in the development of therapeutics like PFKFB3 inhibitors for oncology, demands rigorous and repeatable protocols.[1][2] This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results when using 5-Amino-3-bromo-2-nitrobenzoic acid as a precursor for quinoxaline synthesis. We will objectively compare its performance with alternative starting materials, supported by experimental data and established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.

Understanding the Precursor: Chemical Nuances of 5-Amino-3-bromo-2-nitrobenzoic Acid

5-Amino-3-bromo-2-nitrobenzoic acid is a highly functionalized aromatic compound. Its utility in organic synthesis, particularly for heterocyclic systems like quinoxalines, is dictated by the interplay of its four distinct functional groups: an amino group, a bromine atom, a nitro group, and a carboxylic acid. The relative positions of these groups on the benzene ring create a unique electronic and steric environment that significantly influences its reactivity and, by extension, the reproducibility of reactions in which it is a key reactant.

The electron-withdrawing nature of the nitro and bromo groups, combined with the carboxylic acid, deactivates the aromatic ring, which can influence the kinetics of subsequent cyclization reactions.[3][4] Conversely, the amino group is an activating, ortho-para directing group that is essential for the formation of the pyrazine ring in quinoxalines. The presence of both electron-withdrawing and -donating groups can lead to complex reactivity, and minor variations in reaction conditions can potentially lead to different product distributions or yields, posing a challenge to reproducibility.

The Cornerstone of Synthesis: Core Principles of Experimental Reproducibility

The challenge of reproducibility is a well-documented concern across scientific disciplines, including chemistry.[5] In organic synthesis, achieving consistent results hinges on meticulous control over several key variables.

  • Purity of Starting Materials: The presence of impurities in starting materials, such as 5-Amino-3-bromo-2-nitrobenzoic acid, can introduce contaminants that may interfere with the desired reaction pathway, leading to lower yields and the formation of side products.

  • Reaction Conditions: Precise control over parameters like temperature, reaction time, solvent purity, and atmospheric conditions (e.g., inert atmosphere) is paramount. For instance, many quinoxaline syntheses require heating, and inconsistent temperature control can affect reaction rates and product stability.[6][7]

  • Catalyst and Reagent Stoichiometry: The choice and amount of catalyst, as well as the precise stoichiometry of all reagents, are critical. Variations can lead to incomplete reactions or the formation of undesired byproducts.

  • Work-up and Purification: The procedures for quenching the reaction, extracting the product, and purification (e.g., chromatography, recrystallization) must be standardized to ensure consistent isolation of the final compound with high purity.

Below is a generalized workflow for troubleshooting reproducibility issues in a synthetic protocol.

G start Inconsistent Results Observed reagent Verify Purity and Stoichiometry of Starting Materials and Reagents start->reagent conditions Review and Standardize Reaction Conditions (Temp, Time, Atmosphere) reagent->conditions If reagents are pure workup Standardize Work-up and Purification Protocol conditions->workup If conditions are consistent analysis Confirm Product Structure and Purity (NMR, MS, etc.) workup->analysis If protocol is standardized result Reproducible Protocol Achieved analysis->result If product is pure and correct

Caption: A systematic workflow for troubleshooting and ensuring reproducibility in chemical synthesis.

Comparative Analysis of Synthetic Routes to Quinoxaline Derivatives

The most prevalent method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] The use of substituted starting materials, such as 5-Amino-3-bromo-2-nitrobenzoic acid, allows for the introduction of desired functional groups into the final quinoxaline scaffold.

Experimental Protocol: Synthesis of a Substituted Quinoxaline

Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a common method for the synthesis of quinoxaline derivatives.

  • Reactants:

    • Substituted ortho-phenylenediamine (1.0 mmol)

    • 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

    • Solvent (e.g., ethanol, acetic acid) (10 mL)

    • Catalyst (optional, e.g., a few drops of acid)

  • Procedure:

    • Dissolve the substituted ortho-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.

    • Add the catalyst, if required.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Precipitate the product by adding cold water.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Alternative Approaches and Comparative Data

A variety of methods have been developed to improve the efficiency and reproducibility of quinoxaline synthesis, including microwave-assisted synthesis and the use of different catalytic systems.[6][9] The choice of starting material and reaction conditions can significantly impact the outcome. For instance, electron-donating groups on the phenylenediamine ring tend to favor product formation, while electron-withdrawing groups may lead to lower yields.[3][10]

Parameter Method A: Conventional Heating Method B: Microwave-Assisted Method C: Alternative Starting Material (2,3-dichloroquinoxaline)
Starting Materials Substituted o-phenylenediamine, 1,2-dicarbonylSubstituted o-phenylenediamine, 1,2-dicarbonyl2,3-dichloroquinoxaline, nucleophile (e.g., amine, thiol)
Typical Conditions Reflux in ethanol or acetic acid, 2-12 hoursMicrowave irradiation (e.g., 160°C), 5-15 minutesRoom temperature or gentle heating in a suitable solvent (e.g., DMF, ethanol)
Reported Yields 34-95% (highly substrate dependent)Generally high, often >80%Good to excellent, depending on the nucleophile
Reproducibility Factors Sensitive to temperature fluctuations and reaction time.Requires precise control of microwave power and temperature.Dependent on the purity of 2,3-dichloroquinoxaline and the reactivity of the nucleophile.
Advantages Well-established, wide range of starting materials available.Rapid synthesis, often higher yields and cleaner reactions.Versatile for introducing a wide range of substituents at the 2 and 3 positions.
Disadvantages Long reaction times, can lead to side products.Requires specialized equipment.The starting material, 2,3-dichloroquinoxaline, needs to be synthesized first.

Data compiled from multiple sources for illustrative purposes.[6][8][9][11]

The following diagram illustrates the general synthetic scheme for quinoxalines.

G sub_o_phenylenediamine Substituted o-phenylenediamine reaction sub_o_phenylenediamine->reaction dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->reaction plus + quinoxaline Substituted Quinoxaline reaction->quinoxaline Condensation

Caption: General reaction for the synthesis of substituted quinoxalines.

Best Practices for Ensuring Reproducible Quinoxaline Synthesis

To enhance the reproducibility of experimental results when using 5-Amino-3-bromo-2-nitrobenzoic acid or any other precursor for quinoxaline synthesis, researchers should adhere to the following best practices:

  • Thorough Characterization of Starting Materials: Always verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).

  • Detailed and Consistent Experimental Records: Maintain a meticulous record of all experimental parameters, including the source and lot number of reagents, precise measurements, and any observations during the reaction.

  • Optimization of Reaction Conditions: When developing a new synthetic protocol, systematically optimize reaction conditions (e.g., using a design of experiments approach) to identify a robust procedure that is less sensitive to minor variations.

  • Internal Standards and Control Reactions: Use internal standards in analytical measurements (e.g., chromatography) to ensure accurate quantification of yields. Running control reactions can help identify the source of any variability.

  • Transparent Reporting: In publications and reports, provide a comprehensive description of the experimental methods, including all details necessary for another researcher to replicate the work.

Conclusion

5-Amino-3-bromo-2-nitrobenzoic acid is a valuable, albeit complex, building block for the synthesis of pharmacologically relevant quinoxaline derivatives. The inherent reactivity of its multiple functional groups necessitates a thorough understanding and precise control of reaction conditions to ensure reproducible outcomes. While direct comparative studies on the reproducibility of this specific precursor are scarce, by adhering to the fundamental principles of organic synthesis—rigorous control over starting material purity, reaction parameters, and purification procedures—researchers can significantly enhance the reliability of their experimental results. The choice between this and alternative starting materials will ultimately depend on the specific target molecule, the desired substitution pattern, and the optimization of the synthetic route for robustness and scalability.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.
  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
  • eCommons. (2023).
  • Mother Theresa Institute of Pharmaceutical Education and Research. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • BenchChem. (2025).
  • ResearchGate. (2018). Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors.
  • PubMed. (2019). Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties.
  • MDPI. (2020).
  • Royal Society of Chemistry. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
  • PMC. (n.d.).
  • China Pharmaceutical University. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.
  • ResearchGate. (n.d.). Structures of compounds described as PFKFB3 inhibitors.
  • eCommons. (2023).
  • PMC. (n.d.).
  • Scholars Research Library. (n.d.).
  • ResearchGate. (2025).
  • PMC. (2023). Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer.
  • NIH. (n.d.).
  • MDPI. (2020).
  • Chemistry World. (2017). Taking on chemistry's reproducibility problem.
  • PubMed. (2010).
  • Royal Society of Chemistry. (n.d.). Halogenation of organic compounds using continuous flow and microreactor technology.
  • Chemistry of Heterocyclic Compounds. (n.d.).
  • Scite.ai. (n.d.).

Sources

Comparative

The Ortho Effect Unleashed: A Comparative Analysis of 5-Amino-3-bromo-2-nitrobenzoic Acid and Its Isomers

A Technical Guide for Researchers and Drug Development Professionals The Enigmatic Ortho Effect in Benzoic Acids Generally, ortho-substituted benzoic acids exhibit greater acidity compared to their meta and para counterp...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The Enigmatic Ortho Effect in Benzoic Acids

Generally, ortho-substituted benzoic acids exhibit greater acidity compared to their meta and para counterparts, a phenomenon termed the "ortho effect"[1]. This effect is a composite of steric and electronic factors. Steric hindrance between the ortho substituent and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance stabilization of the un-dissociated acid, while the resulting carboxylate anion is stabilized, thus increasing acidity[1][2]. Intramolecular hydrogen bonding can also play a significant role in stabilizing the conjugate base, further enhancing acidity[3].

Qualitative Comparison of Acidity and Reactivity

Let us consider 5-Amino-3-bromo-2-nitrobenzoic acid and its isomers. The acidity and reactivity of these molecules are governed by the interplay of the following factors:

  • The Ortho Effect: The presence of a substituent at the 2-position (ortho to the carboxylic acid) will be the dominant factor in increasing acidity.

  • Inductive Effects: Electron-withdrawing groups (like -NO₂ and -Br) increase acidity by stabilizing the negative charge of the carboxylate anion through the sigma bond framework. Electron-donating groups (like -NH₂) decrease acidity.

  • Resonance (Mesomeric) Effects: Electron-withdrawing groups with -M effect (like -NO₂) and electron-donating groups with +M effect (like -NH₂) influence the electron density of the aromatic ring and the stability of the conjugate base.

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between a substituent and the carboxylate group can significantly stabilize the anion and increase acidity.

Acidity (pKa)

Based on these principles, we can predict a qualitative trend in the acidity of 5-Amino-3-bromo-2-nitrobenzoic acid and its isomers.

Table 1: Predicted Qualitative Acidity of Isomers

CompoundKey Features Influencing AcidityPredicted Acidity Ranking (Strongest to Weakest)
5-Amino-3-bromo-2-nitrobenzoic acid Strong ortho effect from the -NO₂ group. Strong electron-withdrawing inductive and resonance effects from the -NO₂ group. Electron-withdrawing inductive effect from the -Br group. Electron-donating resonance effect from the -NH₂ group.1 (Strongest)
3-Amino-5-bromo-2-nitrobenzoic acid Strong ortho effect from the -NO₂ group. Strong electron-withdrawing inductive and resonance effects from the -NO₂ group. Electron-withdrawing inductive effect from the -Br group. Electron-donating resonance effect from the -NH₂ group.2
4-Amino-3-bromo-2-nitrobenzoic acid Strong ortho effect from the -NO₂ group. Strong electron-withdrawing inductive and resonance effects from the -NO₂ group. Electron-withdrawing inductive effect from the -Br group. Electron-donating resonance effect from the -NH₂ group.3
6-Amino-3-bromo-2-nitrobenzoic acid Strong ortho effect from both the -NH₂ and a second substituent if present at the 2-position. In this case, the primary ortho effect is from the -NO2 group in isomers where it is at position 2. For an isomer with the amino group at position 2, the ortho effect is also present. The interplay of electronic effects will determine the final acidity.4
Isomers without a 2-nitro group Lacking the strong ortho effect of the nitro group, these isomers will be significantly weaker acids. The relative acidities will be determined by the positions of the electron-withdrawing (-Br, -NO₂) and electron-donating (-NH₂) groups.5 (Weakest)

Disclaimer: This ranking is a qualitative prediction based on established chemical principles. Experimental verification is necessary for precise pKa values.

Reactivity in Esterification

The reactivity of carboxylic acids in reactions like Fischer esterification is also influenced by the ortho effect. The steric hindrance that enhances acidity by destabilizing the starting material can also hinder the approach of a nucleophile (the alcohol) to the carbonyl carbon, thereby decreasing the reaction rate.

Table 2: Predicted Qualitative Reactivity in Esterification

CompoundKey Features Influencing ReactivityPredicted Reactivity Ranking (Fastest to Slowest)
Isomers without a 2-nitro group Less steric hindrance around the carboxylic acid group. Electronic effects of the substituents will play a more significant role.1 (Fastest)
5-Amino-3-bromo-2-nitrobenzoic acid Significant steric hindrance from the ortho -NO₂ group will slow the reaction rate.2
3-Amino-5-bromo-2-nitrobenzoic acid Significant steric hindrance from the ortho -NO₂ group.3
4-Amino-3-bromo-2-nitrobenzoic acid Significant steric hindrance from the ortho -NO₂ group.4
6-Amino-3-bromo-2-nitrobenzoic acid Significant steric hindrance from the ortho substituent.5 (Slowest)

Disclaimer: This ranking is a qualitative prediction. The actual reaction rates will depend on the specific reaction conditions.

Experimental Protocols

To obtain quantitative data for a precise comparison, the following experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the benzoic acid derivative with a standardized strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Materials:

  • Substituted benzoic acid isomer

  • Standardized 0.1 M NaOH solution

  • High-purity water (degassed)

  • Suitable co-solvent if the acid is not water-soluble (e.g., ethanol, DMSO)

  • pH meter with a combination glass electrode

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of high-purity water (or a water/co-solvent mixture).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration: Start stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve. The pKa is the pH at the volume of NaOH that is half of the equivalence point volume. For more accurate determination, a first or second derivative plot can be used to identify the equivalence point[4][5][6].

Protocol 2: Comparison of Esterification Rates by HPLC

This protocol outlines a method to compare the relative rates of esterification of the benzoic acid isomers with an alcohol (e.g., methanol) under acidic catalysis. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Substituted benzoic acid isomers

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • HPLC system with a UV detector and a suitable C18 column

  • Autosampler vials

  • Volumetric flasks and pipettes

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: For each isomer, prepare a reaction mixture in a thermostatted vessel. A typical setup would be:

    • Substituted benzoic acid (e.g., 0.1 M)

    • Methanol (as solvent and reactant)

    • Sulfuric acid (e.g., 0.01 M)

  • Reaction Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. The mobile phase composition and flow rate should be optimized to achieve good separation between the starting benzoic acid and the product ester. Monitor the elution of the compounds using a UV detector at a wavelength where both the acid and ester absorb.

  • Data Analysis: Create a calibration curve for each benzoic acid isomer and its corresponding methyl ester. Use the peak areas from the HPLC chromatograms to determine the concentration of the starting material and product at each time point. Plot the concentration of the starting material versus time and determine the initial reaction rate for each isomer. The relative rates will provide a quantitative comparison of their reactivity[7][8][9][10][11].

Visualizing the Ortho Effect

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Steric hindrance in the ortho-substituted isomer.

Experimental_Workflow cluster_0 pKa Determination cluster_1 Reactivity Study (Esterification) pKa_Start Dissolve Isomer pKa_Titr Potentiometric Titration with NaOH pKa_Start->pKa_Titr pKa_Plot Plot pH vs. Volume pKa_Titr->pKa_Plot pKa_End Determine pKa at Half-Equivalence Point pKa_Plot->pKa_End Compare Acidity Compare Acidity pKa_End->Compare Acidity Reac_Start Set up Esterification Reaction Reac_Sample Take Aliquots at Time Intervals Reac_Start->Reac_Sample Reac_HPLC HPLC Analysis Reac_Sample->Reac_HPLC Reac_Plot Plot Concentration vs. Time Reac_HPLC->Reac_Plot Reac_End Determine Initial Reaction Rate Reac_Plot->Reac_End Compare Reactivity Compare Reactivity Reac_End->Compare Reactivity

Caption: Workflow for experimental comparison.

Conclusion

The ortho effect is a powerful determinant of the chemical properties of substituted benzoic acids. In the case of 5-Amino-3-bromo-2-nitrobenzoic acid, the presence of the nitro group in the ortho position is predicted to render it a significantly stronger acid than its isomers lacking this feature. Conversely, this same steric hindrance is expected to decrease its reactivity in reactions such as esterification. While this guide provides a robust qualitative framework, it is imperative for researchers to conduct the detailed experimental protocols outlined herein to obtain the quantitative data necessary for precise structure-activity and structure-property relationship studies in their specific applications.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191-261. [Link]

  • Exner, O. (1978). The Hammett Equation—The Present Position. In Correlation Analysis in Chemistry (pp. 439-540). Springer, Boston, MA. [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Chapman and Hall.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part A: Structure and mechanisms. Springer Science & Business Media.
  • Gilli, G., Bellucci, F., Ferretti, V., & Gilli, P. (1989). The true nature of the intramolecular hydrogen bond: a new answer to an old question from the analysis of the hydrogen-bond motif in 1370 crystal structures. Journal of the American Chemical Society, 111(3), 1023-1028. [Link]

  • Schofield, K. (1967).
  • Kirby, A. J., & Fersht, A. R. (1971). Intramolecular catalysis. Progress in Bioorganic Chemistry, 1, 1-82.
  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved February 19, 2026, from [Link]

  • Scribd. (n.d.). Potentiometric Titration of Benzoic Acid With 0.1M Sodium Hydroxide. Retrieved February 19, 2026, from [Link]

  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2010, June). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. Retrieved February 19, 2026, from [Link]

  • International Journal of ChemTech Research. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved February 19, 2026, from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved February 19, 2026, from [Link]

  • YouTube. (2020, November 17). Esterification test of Benzoic acid. Retrieved February 19, 2026, from [Link]

  • IISTE. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. Retrieved February 19, 2026, from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved February 19, 2026, from [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved February 19, 2026, from [Link]

  • University of Kentucky. (2014, December 12). HPLC STANDARD OPERATING PROCEDURE. Retrieved February 19, 2026, from [Link]

  • Phenomenex. (2025, June 6). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2023, April). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). 4-Amino-3-bromobenzoic acid. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved February 19, 2026, from [Link]

  • PubMed. (2018, April 15). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate. Retrieved February 19, 2026, from [Link]

  • Centurion University. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved February 19, 2026, from [Link]

  • Physics Forums. (2017, June 12). Comparing acidity of 2 substituted benzoic acids. Retrieved February 19, 2026, from [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved February 19, 2026, from [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved February 19, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

5-Amino-3-bromo-2-nitrobenzoic acid proper disposal procedures

This guide outlines the rigorous disposal and handling protocols for 5-Amino-3-bromo-2-nitrobenzoic acid (CAS: 58580-07-7). It is designed for researchers and safety officers requiring immediate, actionable, and complian...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal and handling protocols for 5-Amino-3-bromo-2-nitrobenzoic acid (CAS: 58580-07-7). It is designed for researchers and safety officers requiring immediate, actionable, and compliant waste management strategies.

Executive Safety Summary

  • Compound: 5-Amino-3-bromo-2-nitrobenzoic acid

  • CAS Number: 58580-07-7[1][2][3][4]

  • Primary Hazards: Skin/Eye Irritation (Category 2/2A), STOT SE 3 (Respiratory).

  • Critical Disposal Hazard: Halogenated Nitro-Aromatic. The presence of both a nitro group (

    
    ) and a halogen (
    
    
    
    ) dictates strict segregation from standard organic waste streams to prevent the formation of explosive salts or toxic halogenated byproducts during incineration.
  • Incompatibility: DO NOT MIX WITH STRONG BASES (e.g., NaOH, KOH). Nitrobenzoic acid derivatives can form unstable, shock-sensitive salts or undergo exothermic decomposition in alkaline environments.

Part 1: Hazard Characterization & Waste Classification

Effective disposal begins with accurate characterization. This compound is not a standard "organic waste" due to its functional group density.

FeatureHazard ImplicationDisposal Requirement
Nitro Group (

)
Potential energetic decomposition; shock sensitivity if dry/metal salt.Segregate from reducing agents. Do not allow residue to dry on ground glass joints.
Bromine (

)
Generates corrosive HBr/Br2 upon incineration.Must enter Halogenated Waste Stream. Requires incinerators with caustic scrubbers.
Carboxylic Acid Corrosive to metal containers; pH sensitive.Use HDPE or Glass containers. Avoid metal cans.
Amine (

)
Potential for diazotization if mixed with nitrites/acids.Keep waste stream acidic/neutral; avoid mixing with nitrosating agents.

Part 2: Pre-Disposal Handling & Segregation Protocol

Core Directive: The generator is responsible for the "Cradle-to-Grave" tracking of this chemical. Do not attempt bench-top chemical destruction (e.g., reduction) without a validated process safety review, as these reactions are highly exothermic.

Step 1: Waste Stream Segregation

Do not pour this chemical into the "General Organic" or "Non-Halogenated" waste carboy.

  • Correct Stream: Halogenated Organic Waste (Solid or Liquid).

  • Labeling: Label must explicitly state "Contains Brominated Nitro-Aromatic."

Step 2: Container Selection
  • Solids: Collect in a wide-mouth high-density polyethylene (HDPE) jar or amber glass jar.

  • Liquids (Mother Liquors): Collect in amber glass or HDPE carboys.

    • Why Amber? Nitro compounds can degrade or form reactive intermediates under UV light.

    • Venting:[5] Ensure caps are vented if the solution contains residual oxidizers to prevent pressure buildup.

Step 3: Incompatibility Check

Before adding to a waste container, verify the container does NOT contain :

  • Strong Bases (NaOH, KOH): Risk of explosive salt formation.

  • Strong Oxidizers (Peroxides, Nitric Acid): Risk of hypergolic ignition.

  • Reducing Metals (Zinc, Iron dust): Risk of exothermic reduction.

Part 3: Operational Disposal Workflows

Workflow A: Solid Waste (Excess Reagent/Product)
  • Wet Down: If the powder is dry and old, lightly mist with water or an inert solvent (like hexane) to reduce static discharge risks during transfer.

  • Transfer: Use an antistatic spatula to transfer solid into a dedicated Solid Hazardous Waste container.

  • Double Containment: Place the primary container inside a secondary clear plastic bag to contain potential dust leakage.

  • Tagging: Attach a hazardous waste tag listing:

    • Chemical Name: 5-Amino-3-bromo-2-nitrobenzoic acid

    • Constituents: 100%[4]

    • Hazards: Toxic, Irritant, Halogenated.

Workflow B: Liquid Waste (Reaction Mixtures)

Use the following decision logic to determine the correct waste stream.

WasteDecision cluster_note CRITICAL NOTE Start Liquid Waste Containing 5-Amino-3-bromo-2-nitrobenzoic acid SolventCheck Primary Solvent? Start->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based pHCheck Check pH Aqueous->pHCheck HalogenCheck Is Solvent Halogenated? (DCM, Chloroform) Organic->HalogenCheck Neutralize Adjust to pH 6-8 (Use Dilute Acid/Base) pHCheck->Neutralize pH < 5 or > 9 StreamA Stream A: Aqueous Toxic (Heavy Metal/Toxic Organic) pHCheck->StreamA pH 5-9 StreamB Stream B: Halogenated Organic HalogenCheck->StreamB Yes StreamC Stream C: Halogenated Organic (Even if solvent is non-halogenated) HalogenCheck->StreamC No (e.g., Methanol) Neutralize->StreamA Note The Bromine atom on the solute MANDATES a Halogenated waste stream regardless of the solvent.

Figure 1: Waste stream decision logic. Note that the presence of the bromine atom in the solute dictates a halogenated waste stream classification, even if dissolved in a non-halogenated solvent like methanol.

Part 4: Emergency Procedures (Spills)

Scenario: A 5g bottle of solid 5-Amino-3-bromo-2-nitrobenzoic acid shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[6] Dust inhalation is the primary immediate risk (STOT SE 3).

  • PPE Upgrade: Wear nitrile gloves (double layer recommended), safety goggles, and an N95 or P100 particulate respirator.

  • Containment: Do not dry sweep. Dry sweeping generates dust.

    • Method: Cover the spill with wet paper towels (dampened with water) or use an oil-dry/vermiculite absorbent if liquid is present.

  • Cleanup: Scoop the wet material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a mild detergent solution. Avoid bleach (potential reaction with amines/nitro groups).

  • Disposal: Label the cleanup debris as "Hazardous Waste - Solid (Debris) - Halogenated."

Part 5: Regulatory Compliance (RCRA/EPA)

While 5-Amino-3-bromo-2-nitrobenzoic acid is not explicitly P-listed or U-listed under 40 CFR 261.33, it must be characterized by the generator based on its properties.

  • Waste Codes (Likely Applicable):

    • D001 (Ignitability): Only if mixed with flammable solvents.

    • D002 (Corrosivity): If waste pH

      
       2 or 
      
      
      
      12.5.[7]
    • D003 (Reactivity): If the specific waste stream is assessed to be potentially explosive (e.g., dry salts of the acid).

  • Ultimate Disposal: High-temperature incineration (

    
    ) with secondary combustion chamber and acid gas scrubbing (for HBr/NOx control).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[8][9] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[10] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Amino-3-bromo-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of 5-Amino-3-bromo-2-nitrobenzoic acid. As your partner in labo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Amino-3-bromo-2-nitrobenzoic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust by equipping you with the knowledge to work safely and effectively.

Core Hazard Assessment: Understanding the Compound

5-Amino-3-bromo-2-nitrobenzoic acid is a substituted aromatic compound. While a specific, comprehensive toxicological profile for this exact molecule may be limited, the constituent functional groups—an aromatic amine, a nitro group, and a halogen—necessitate careful handling. Aromatic nitro compounds and primary aromatic amines can pose health risks, including irritation and potential for more severe systemic effects with significant exposure.[1][2][3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[4][5][6][7]

  • Eye Irritation: Can cause serious eye irritation.[4][5][6][7]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[4][6][7]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and specific hazard information before beginning any work.

Personal Protective Equipment (PPE): Your Essential Barrier

The consistent and correct use of PPE is non-negotiable when handling this compound.[8][9] The following table outlines the minimum required PPE for any procedure involving 5-Amino-3-bromo-2-nitrobenzoic acid.

PPE CategoryRequired EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[8][9][10][11]Protects against splashes of solutions or airborne dust particles from reaching the eyes. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8][9][10]Prevents direct skin contact. It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them frequently, especially after any suspected contact with the chemical.[12][13]
Body Protection A long-sleeved laboratory coat.[8][9][10]Protects the skin and personal clothing from accidental spills and contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area, typically a fume hood.Engineering controls like a fume hood are the primary means of preventing respiratory exposure. If a significant release of dust is unavoidable, a NIOSH-approved respirator may be necessary.[10][12]
PPE Workflow: A Step-by-Step Guide

Properly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Before Handling) cluster_doffing Doffing (After Handling) don1 1. Lab Coat don2 2. Goggles & Face Shield don1->don2 don3 3. Gloves don2->don3 wash1 Wash Hands Thoroughly doff1 1. Gloves (remove carefully) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 wash2 Wash Hands Thoroughly doff3->wash2 Waste_Disposal_Flow cluster_generation Waste Generation cluster_collection Waste Collection (in Satellite Accumulation Area) solid_waste Contaminated Solids (Gloves, Weigh Boats, Paper Towels) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Reaction Mixtures, Solvents) liquid_container Labeled Halogenated Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: A workflow for the proper segregation and disposal of hazardous waste.

Key Disposal Steps:

  • Segregation: Keep halogenated waste, such as that containing 5-Amino-3-bromo-2-nitrobenzoic acid, separate from non-halogenated waste streams. [14][15][16][17]2. Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents. [16][17]3. Storage: Store waste containers in a designated and properly contained satellite accumulation area. [15][16]Containers must be kept closed except when adding waste. [14][16][17]4. Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

By adhering to these protocols, you ensure a safer laboratory environment for yourself and your colleagues while maintaining regulatory compliance.

References

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • UMass Memorial Health. First Aid: Chemical Exposure.
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • Coast2Coast. (2024, August 14).
  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • NIOSH - CDC. First Aid Procedures for Chemical Hazards.
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • ACS Publications. (2023, November 9).
  • Braun Research Group.
  • Chemical Safety: Personal Protective Equipment.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • ResearchGate.
  • Campus Operations.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • SCION Instruments. (2025, January 21).
  • Working with Hazardous Chemicals.
  • Vanderbilt University Medical Center.
  • Fisher Scientific. (2011, December 15).
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • Sigma-Aldrich. (2025, June 2).
  • TCI Chemicals. (2025, March 3).
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 23).

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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5-Amino-3-bromo-2-nitrobenzoic acid
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5-Amino-3-bromo-2-nitrobenzoic acid
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